Ethyl 1-piperidinecarboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVHAUJXLGZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201362 | |
| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-94-0 | |
| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-piperidinecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-piperidinecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of Ethyl 1-piperidinecarboxylate, a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, spectroscopic signatures, and established synthetic protocols. Furthermore, this document will illuminate its reactivity and strategic application as a scaffold in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Profile
This compound (CAS No: 5325-94-0) is a derivative of piperidine where the secondary amine is protected as an ethyl carbamate.[1][2] This structural feature, the N-ethoxycarbonyl group, is critical as it deactivates the otherwise reactive piperidine nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions on the ring. This deactivation also modulates the compound's polarity and solubility.[3] The piperidine ring itself exists predominantly in a stable chair conformation, which influences the steric accessibility of its substituent positions.
The molecule's IUPAC name is ethyl piperidine-1-carboxylate.[1] It is also known by synonyms such as N-Carbethoxypiperidine and 1-Ethoxycarbonyl-piperidine.[1][2]
Key Physicochemical Data
A summary of the core physicochemical properties of this compound is presented below for quick reference. These parameters are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| CAS Number | 5325-94-0 | [1][2] |
| Boiling Point | 218.3°C at 760 mmHg | [4] |
| Density | 1.018 g/mL | [4] |
| Flash Point | 85.9°C | [4] |
| Refractive Index (n20/D) | ~1.459 | [5] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic Characterization: The Signature of a Scaffold
Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly informative. The ethyl group will present as a characteristic triplet at approximately 1.25 ppm (for the -CH₃) and a quartet at around 4.1 ppm (for the -OCH₂-). The protons on the piperidine ring will appear as complex, overlapping multiplets typically in the range of 1.5-1.7 ppm and 3.4-3.6 ppm, reflecting the different chemical environments of the axial and equatorial protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon.[6] Key expected shifts include the carbonyl carbon of the carbamate at ~155 ppm, the -OCH₂- carbon at ~60 ppm, the piperidine carbons adjacent to the nitrogen at ~44 ppm, and the remaining ring carbons between 20-26 ppm. The methyl carbon of the ethyl group will appear upfield at ~14 ppm.[6]
-
IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbamate group, typically observed around 1690-1710 cm⁻¹. The C-N and C-O single bond stretches will also be present in the fingerprint region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound.[7] Fragmentation patterns can provide further structural confirmation.
Synthesis and Purification: A Validated Protocol
This compound is not a naturally occurring compound and must be chemically synthesized. It serves as a crucial intermediate, often prepared from more readily available piperidine derivatives.[8] One common and reliable method involves the protection of the piperidine nitrogen with ethyl chloroformate.
Experimental Protocol: Synthesis via N-Acylation
This protocol describes a standard laboratory procedure for the synthesis of this compound from piperidine and ethyl chloroformate. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
Piperidine
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or an aqueous base like Sodium Hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve piperidine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Causality: Using a non-protic solvent like DCM prevents it from reacting with the highly electrophilic ethyl chloroformate. Cooling to 0°C is critical to control the highly exothermic nature of the acylation reaction, minimizing the formation of side products.
-
-
Base Addition: Add triethylamine (TEA, 1.1 equivalents) to the piperidine solution.
-
Causality: TEA acts as a base to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it unreactive, and drives the reaction to completion.
-
-
Acylating Agent Addition: Add ethyl chloroformate (1.05 equivalents) dropwise to the cooled, stirring solution via the addition funnel over 30 minutes.
-
Causality: Slow, dropwise addition is essential to maintain temperature control and prevent a runaway reaction. A slight excess of the acylating agent ensures full conversion of the starting material.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to verify the consumption of the starting material (piperidine) and the formation of the product.
-
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The water quench stops the reaction. The HCl wash removes the excess triethylamine (as its hydrochloride salt). The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Removing all traces of water is vital to prevent product hydrolysis during storage or subsequent reactions. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.
-
-
Purification (if necessary): The resulting crude oil is often of high purity. If required, purify further by vacuum distillation to obtain the final product as a clear liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Strategic Role in Drug Development
The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting cancer, CNS disorders, and infectious diseases.[3] Its prevalence is due to its ability to enhance metabolic stability, improve pharmacokinetic properties (ADME), and modulate solubility and receptor binding.[3]
This compound and its derivatives are central to accessing this chemical space. They are versatile building blocks for several key reasons:
-
Scaffold for Derivatization: The protected nitrogen allows for selective functionalization of the piperidine ring itself, for example, through lithiation and subsequent reaction with electrophiles.
-
Precursor to Other Intermediates: The ethyl carbamate can be readily cleaved under acidic or basic conditions to reveal the secondary amine, which can then participate in further reactions like reductive amination or amide coupling.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antipsychotics.[9] For instance, derivatives are used in the synthesis of GPR119 agonists and Survival Motor Neuron (SMN) protein modulators.[9]
Logical Role as a Synthetic Intermediate
Caption: Role of this compound as a versatile scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]
-
Avoid all personal contact.[10] After handling, wash hands thoroughly with soap and water.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, contain and absorb it with an inert material like sand or vermiculite.[10] Place the material in a suitable, labeled container for disposal in accordance with local regulations.[10]
Conclusion
This compound is more than a simple chemical reagent; it is a foundational tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signatures, and straightforward synthesis make it a reliable component in complex synthetic campaigns. The strategic protection of the piperidine nitrogen endows it with the stability and selective reactivity required to build diverse molecular architectures, solidifying its role as a privileged and indispensable scaffold in the ongoing quest for novel and effective therapeutics.
References
- Ethyl 1-benzylpiperidine-4-carboxylate - Apollo Scientific. (n.d.).
- Ethyl 4-amino-1-piperidinecarboxylate - Chem-Impex. (n.d.).
- ETHYL PIPERAZINE-1-CARBOXYLATE CAS No 120-43-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2. (n.d.). PubChem.
- Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3. (n.d.). PubChem.
- Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 - Sigma-Aldrich. (n.d.).
- This compound | CAS 5325-94-0 | SCBT - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
- Ethyl 4-piperidinecarboxylate synthesis - ChemicalBook. (n.d.).
- 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.).
- Ethyl piperidine-4-carboxylate - NIST WebBook. (n.d.).
- Ethyl 4-piperidinecarboxylate | 1126-09-6 - ChemicalBook. (n.d.).
- Ethyl Isonipecotate - SRIRAMCHEM. (n.d.).
- CAS 5325-94-0 this compound - Alfa Chemistry. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
Sources
- 1. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 8. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Physical and chemical properties of Ethyl 1-piperidinecarboxylate
An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Properties, Synthesis, and Applications
Abstract
This compound, also known as N-Carbethoxypiperidine, is a heterocyclic organic compound widely utilized as a versatile intermediate in synthetic organic chemistry. Its unique structural features, combining a piperidine ring with an ethyl carbamate group, make it an essential building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, common synthetic and analytical protocols, and key applications. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important reagent.
Introduction: The Role of this compound in Modern Synthesis
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound serves as a key reagent for introducing this valuable moiety into molecular frameworks. The ethyl carbamate group functions as a stable and reliable protecting group for the piperidine nitrogen, rendering the ring system less basic and allowing for selective reactions at other positions. Furthermore, the entire molecule acts as a versatile building block for constructing more elaborate chemical architectures. Its applications range from the synthesis of analgesics and anti-inflammatory drugs to compounds targeting neurological disorders[1][2].
Physicochemical and Spectroscopic Profile
The precise identification and handling of this compound rely on a clear understanding of its physical properties and spectroscopic data.
Physical Properties
The key physical and chemical identifiers for this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid under standard conditions and should be stored in a dry, well-sealed container at room temperature to prevent hydrolysis[3].
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | [4][5] |
| Molecular Weight | 157.21 g/mol | [4][5] |
| CAS Number | 5325-94-0 | [3][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 183 °C (lit.) | [3] |
| Density | 1.018 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.459 (lit.) | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before use.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet from the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
-
Multiple overlapping signals corresponding to the 10 protons on the piperidine ring, typically found in the aliphatic region of the spectrum.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate group, the two carbons of the ethyl group, and the carbons of the piperidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the carbamate functional group, typically appearing in the region of 1690-1710 cm⁻¹. Other significant peaks include C-H stretching from the aliphatic groups and C-N stretching bands.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 157.21[4][5].
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its predictable reactivity, primarily centered around the carbamate functional group.
-
N-Protecting Group: The N-ethoxycarbonyl group is a robust protecting group for the secondary amine of piperidine. It is stable to a wide range of reaction conditions, including those involving organometallics and mild oxidants/reductants. Deprotection can be achieved under harsh conditions, such as strong acid or base hydrolysis, if required.
-
Synthetic Intermediate: The compound is a common starting material for introducing the piperidine ring system. While the ring itself is relatively unreactive, derivatization is possible. For instance, related compounds like ethyl 4-oxo-1-piperidinecarboxylate serve as precursors for a vast array of more complex substituted piperidines[6].
-
Hydrolysis: The ester component of the carbamate can be hydrolyzed under basic or acidic conditions to yield 1-piperidinecarboxylic acid. This reaction pathway allows for further chemical modifications.
Below is a diagram illustrating the primary reactive sites and potential transformations.
Caption: Key reactive pathways of this compound.
Experimental Protocols
The following sections provide standardized, field-proven methodologies for the synthesis and safe handling of this compound.
Synthesis of this compound
This protocol describes a common and efficient method for the N-acylation of piperidine using ethyl chloroformate. The primary causality for using a base (e.g., triethylamine) is to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction.
-
Addition of Acylating Agent: Add ethyl chloroformate (1.05 eq), dissolved in DCM, dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[7][8].
-
Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes[7]. Keep containers tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents and strong bases[8].
-
Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal[7]. Dispose of contents and container in accordance with local, regional, and national regulations.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate. The piperidine ring it provides is a cornerstone in the design of centrally active agents, where it can influence binding to G-protein coupled receptors (GPCRs), ion channels, and transporters. The modification of the piperidine scaffold, often starting from intermediates like this, has led to the development of drugs across various therapeutic areas. For example, derivatives of piperidine are found in medications for pain management, psychiatric disorders, and allergies. The use of related building blocks, such as ethyl 4-piperidinecarboxylate, is well-documented in the synthesis of complex pharmaceutical agents[9][10][11]. Recent research also explores the synthesis of novel Schiff bases from piperidine carboxylate derivatives for potential antimicrobial applications[12].
Conclusion
This compound is a foundational chemical reagent whose value is demonstrated by its widespread use in organic synthesis. Its stable, yet reactive nature provides chemists with a reliable tool for introducing the piperidine moiety, a critical component in modern drug discovery. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective and safe utilization in the laboratory.
References
- Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem. National Center for Biotechnology Information.
- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem. National Center for Biotechnology Information.
- 1-Piperazinecarboxylic acid, ethyl ester - NIST WebBook. National Institute of Standards and Technology.
- Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases - ResearchGate. ResearchGate.
- (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 5325-94-0 [chemicalbook.com]
- 4. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 10. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Compound ethyl 1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxylate -... [chemdiv.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-piperidinecarboxylate, also known as N-Carbethoxypiperidine, is a pivotal heterocyclic building block in modern organic and medicinal chemistry. With the CAS Number 5325-94-0 and a molecular weight of 157.21 g/mol , this compound serves as a versatile intermediate in the synthesis of a wide array of complex molecules, most notably in the development of novel therapeutics. Its structure, featuring a piperidine ring N-substituted with an ethoxycarbonyl group, offers a unique combination of steric and electronic properties that chemists can exploit for various synthetic transformations. The ethoxycarbonyl group acts as a robust protecting group for the piperidine nitrogen, mitigating its basicity and nucleophilicity, thus allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical role in the synthesis of biologically active compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory. The key data are summarized below.
| Property | Value |
| CAS Number | 5325-94-0 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 218.3°C at 760 mmHg |
| Density | 1.018 g/mL |
| Flash Point | 85.9°C |
| Synonyms | N-Carbethoxypiperidine, 1-Piperidinecarboxylic Acid Ethyl Ester, 1-Ethoxycarbonylpiperidine |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a clear map of its molecular structure.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ | |
| ~3.45 | Triplet | 4H | -N-CH₂ - (C2, C6) | |
| ~1.58 | Multiplet | 6H | -CH₂-CH₂ -CH₂- (C3, C4, C5) | |
| ~1.24 | Triplet | 3H | -O-CH₂-CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~155.5 | C =O (Carbonyl) | |
| ~60.8 | -O-CH₂ -CH₃ | |
| ~44.5 | -N-CH₂ - (C2, C6) | |
| ~25.8 | -N-CH₂-CH₂ - (C3, C5) | |
| ~24.5 | -N-CH₂-CH₂-CH₂ - (C4) | |
| ~14.7 | -O-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
-
~2930 cm⁻¹ (strong): C-H stretching vibrations of the piperidine ring and ethyl group.
-
~1695 cm⁻¹ (strong): C=O stretching vibration of the carbamate functional group. This is a key diagnostic peak.
-
~1240 cm⁻¹ (strong): C-O stretching vibration of the ester group.
-
~1100 cm⁻¹ (strong): C-N stretching vibration.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of piperidine with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Experimental Protocol
Materials:
-
Piperidine
-
Ethyl chloroformate
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in the synthesis of a diverse range of biologically active molecules due to the prevalence of the piperidine scaffold in pharmaceuticals. The ethoxycarbonyl group serves as an effective protecting group for the piperidine nitrogen, rendering it less nucleophilic and basic, thereby enabling selective transformations at other positions of the molecule.
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 1-piperidinecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-piperidinecarboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis, possesses a deceptively simple structure that belies a wealth of information encoded within its spectroscopic data. As a saturated N-heterocycle bearing a carbamate functional group, its characterization is fundamental to ensuring purity, confirming structural integrity, and understanding its reactivity in downstream applications.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a mere listing of values, we will explore the rationale behind the expected spectral features, offering insights grounded in the principles of chemical structure and spectroscopic theory. This document is structured to serve as a practical reference and a pedagogical tool for professionals engaged in the synthesis and analysis of related molecular scaffolds.
The molecular structure of this compound, with the numbering convention used throughout this guide, is presented below.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible methodology for acquiring NMR data is paramount for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a standard for its versatility, while Acetone-d₆ can be useful if proton signals overlap with the residual solvent peak of CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is particularly useful for resolving the overlapping multiplet signals of the piperidine ring protons.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to single lines for each unique carbon environment. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H6 (Piperidine) | ~3.4 - 3.6 | t (triplet) | 4H |
| H3, H4, H5 (Piperidine) | ~1.5 - 1.7 | m (multiplet) | 6H |
| H9 (-O-CH₂ -CH₃) | ~4.1 | q (quartet) | 2H |
| H10 (-O-CH₂-CH₃ ) | ~1.2 | t (triplet) | 3H |
Expertise & Causality:
-
H2/H6 Protons: These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate. This proximity deshields them, causing their signal to appear significantly downfield compared to a typical alkane.
-
H3/H4/H5 Protons: These methylene protons are more shielded and are expected to resonate in the typical aliphatic region. Their signals are often complex and overlapping due to similar chemical environments and spin-spin coupling.
-
Ethyl Group Protons (H9/H10): The classic quartet-triplet pattern is a definitive signature of an ethyl group. The H9 methylene protons are directly attached to an oxygen atom, resulting in a pronounced downfield shift to ~4.1 ppm. The terminal H10 methyl protons appear as a standard upfield triplet.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton, with each unique carbon atom producing a distinct signal. Data reported in the literature provides a solid reference for these assignments.[1]
| Carbon Assignment | Reported Chemical Shift (δ, ppm) in Acetone-d₆ | Predicted Chemical Shift (δ, ppm) in CDCl₃ |
| C7 (C=O) | 155.5 | ~155.8 |
| C9 (-O-CH₂ -CH₃) | 60.1 | ~60.5 |
| C2, C6 (Piperidine) | 44.5 | ~44.9 |
| C4 (Piperidine) | 26.2 | ~26.5 |
| C3, C5 (Piperidine) | 25.2 | ~25.5 |
| C10 (-O-CH₂-CH₃ ) | 14.8 | ~14.5 |
Expertise & Causality:
-
Carbonyl Carbon (C7): The carbamate carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of sp²-hybridized carbons bonded to two heteroatoms.
-
Piperidine Carbons (C2-C6): The carbons adjacent to the nitrogen (C2, C6) are shifted downfield relative to the other ring carbons due to the inductive effect of the nitrogen atom. The C4 carbon is the most shielded of the ring carbons, while C3 and C5 have very similar chemical environments.
-
Ethyl Group Carbons (C9/C10): The C9 carbon, bonded to oxygen, is found in the typical range for such carbons (~60 ppm). The terminal methyl carbon (C10) is found in the upfield aliphatic region.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to the carbamate group and the aliphatic C-H bonds.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to acquire the spectrum of the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates is recorded first.
-
Data Acquisition: The sample is placed in the beam path, and the spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectrum is usually displayed in terms of transmittance over a range of 4000-400 cm⁻¹.
IR Spectral Data & Interpretation
The key to interpreting the IR spectrum is to correlate the observed absorption bands with specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2940 - 2850 | C-H Stretch | Aliphatic (Piperidine & Ethyl) | Strong |
| ~1700 | C=O Stretch | Carbamate | Very Strong |
| ~1450 | C-H Bend | Aliphatic (CH₂) | Medium |
| ~1250 | C-N Stretch | Carbamate | Strong |
| ~1100 | C-O Stretch | Carbamate/Ester | Strong |
Expertise & Causality:
-
The Carbonyl Stretch (C=O): This is the most diagnostic peak in the spectrum. The strong absorption around 1700 cm⁻¹ is an unambiguous indicator of the carbonyl group. Its position is characteristic of a carbamate, which is slightly lower than that of a typical ester due to the electron-donating character of the adjacent nitrogen atom.
-
C-H Stretches: The strong bands just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds, confirming the saturated aliphatic nature of the piperidine ring and the ethyl group.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions due to C-N, C-O, and C-C stretching and bending vibrations. The strong bands around 1250 cm⁻¹ and 1100 cm⁻¹ are particularly indicative of the C-N and C-O single bonds within the carbamate structure.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺•).
-
Mass Analysis: The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z). A quadrupole mass analyzer is commonly used for this purpose.
Mass Spectral Data & Interpretation
The mass spectrum plots the relative abundance of ions at different m/z values. For this compound (Molecular Weight: 157.21 g/mol ), the following features are expected.
| m/z Value | Proposed Fragment | Significance |
| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 128 | [M - C₂H₅]⁺ | Loss of the ethyl radical |
| 114 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring |
Expertise & Causality:
The fragmentation of the molecular ion is governed by the formation of stable carbocations and neutral radicals.
Caption: Plausible fragmentation pathways for this compound.
-
Molecular Ion (m/z 157): The presence of a peak at m/z 157 confirms the molecular weight of the compound.
-
Loss of Ethoxy Radical (m/z 114): Cleavage of the C-O bond is a common fragmentation pathway for esters, leading to the formation of an acylium ion. This is often a significant peak.
-
Loss of the Piperidine Moiety: Fragmentation can also occur where the entire ester group is cleaved, leading to a fragment corresponding to the piperidine ring cation at m/z 84.
Conclusion
The spectroscopic analysis of this compound provides a comprehensive and self-validating confirmation of its chemical structure. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carbamate functional group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for scientists working with this important synthetic intermediate, demonstrating how a multi-technique spectroscopic approach leads to an unambiguous and confident structural assignment.
References
- PubChem. This compound.
- Hirsch, J. A., & Havinga, E. (1976). The Journal of Organic Chemistry, 41(3), 455–462. [Link][1]
Sources
Solubility of Ethyl 1-piperidinecarboxylate in different solvents
An In-Depth Technical Guide to the Solubility of Ethyl 1-piperidinecarboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of this compound (CAS 5325-94-0), a key synthetic reagent. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the physicochemical principles governing its solubility, offers a predictive qualitative profile, and provides a robust experimental framework for quantitative determination.
Introduction: The Significance of Solubility for this compound
This compound is a versatile building block in organic synthesis.[1] Its utility in the creation of more complex molecules, particularly in pharmaceutical development, is well-established. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction conditions, purification (such as recrystallization or extraction), and formulation. An accurate solubility profile enables chemists to select appropriate solvent systems, optimize reaction yields, and ensure the efficiency and scalability of synthetic processes.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| IUPAC Name | ethyl piperidine-1-carboxylate | [2] |
| Appearance | Colorless to pale yellow liquid (structurally related compounds) | [3] |
| CAS Number | 5325-94-0 | [1][2] |
The structure features a polar carbamate group (-NCOOR) and a largely nonpolar piperidine ring. This amphiphilic nature is central to its solubility behavior.
Theoretical Principles & Predicted Solubility Profile
The venerable principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polarity: The presence of the ester and tertiary amine functionalities within the carbamate group introduces significant polarity and potential for dipole-dipole interactions. The nitrogen and oxygen atoms are electronegative, creating a polar region in the molecule.
-
Hydrogen Bonding: While the tertiary amine nitrogen cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents (e.g., water, alcohols).
-
Nonpolar Character: The six-carbon piperidine ring provides a significant nonpolar, hydrocarbon-like character to the molecule. This region favors interactions with nonpolar solvents through van der Waals forces.
Based on these structural features, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar carbamate group can interact with these solvents via hydrogen bonding and dipole-dipole forces. However, the nonpolar piperidine ring limits extensive solubility, especially in water. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High | These solvents effectively solvate the polar carbamate group through dipole-dipole interactions without the steric hindrance or reactive potential of protic solvents. This class of solvents often represents the "sweet spot" for compounds with mixed polarity. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The nonpolar piperidine ring can interact favorably with the aromatic ring of the solvent. The solvent's polarizability may also offer some stabilization for the polar carbamate group. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The high polarity of the carbamate group is not sufficiently compensated for by the nonpolar ring, leading to poor interaction with purely aliphatic solvents.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, effectively solvating both the polar and nonpolar regions of the molecule. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for precise applications. The most common and reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[6] This protocol is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.
Workflow for Experimental Solubility Determination
The following diagram outlines the logical flow of the shake-flask method.
Caption: General workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other sealable containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials for analysis
-
Quantitative analysis instrument (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid/liquid so that undissolved material remains visible at the end of the experiment, ensuring saturation.[4][7]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or on a stirrer plate set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, cease agitation and allow the solid/undissolved phase to settle. For fine suspensions, centrifugation is highly recommended to pellet all undissolved material.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. For best results, pass the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the collected sample with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask to bring the concentration into the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds. A reversed-phase C18 column with a UV detector is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[10] Provides excellent sensitivity and specificity.
-
-
Calculation: Using the concentration determined from the analytical instrument and accounting for the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in units of mg/mL, g/L, or mol/L.
Practical Implications for Researchers
-
Synthesis: For reactions where this compound is a reactant, choosing a solvent in which it is highly soluble (e.g., DCM, THF, Acetonitrile) ensures a homogeneous reaction mixture, leading to faster reaction rates and potentially higher yields.
-
Purification: Solubility differences are exploited in purification. For example, to purify a solid product from a reaction mixture, one might wash it with a solvent in which the product has low solubility but the impurities are highly soluble (e.g., a hexane/ethyl acetate mixture).
-
Drug Development: In pharmaceutical formulation, understanding aqueous solubility is paramount. While this compound itself is an intermediate, its structural motifs are common in final drug products. Early-stage solubility data on such fragments can guide the design of more soluble drug candidates.
Conclusion
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
- 1-Piperidinecarboxylic acid, ethyl ester. (n.d.). PubChem.
- Ethyl piperidine-4-carboxylate. (n.d.). Cheméo.
- Ethyl 4-oxo-1-piperidinecarboxylate. (n.d.). PubChem.
- III Analytical Methods. (n.d.).
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook.
- Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.edu.
Sources
- 1. scbt.com [scbt.com]
- 2. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.ws [chem.ws]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis and Reactivity of Ethyl 1-piperidinecarboxylate Derivatives
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. Ethyl 1-piperidinecarboxylate and its derivatives serve as exceptionally versatile building blocks in this domain. The ethyl carbamate functionality not only acts as a robust protecting group for the piperidine nitrogen but also modulates its basicity, profoundly influencing the molecule's physicochemical properties and synthetic handling. This guide provides an in-depth exploration of the core synthetic methodologies for preparing these derivatives and a detailed analysis of their key reactive pathways, offering researchers and drug development professionals a practical and scientifically grounded resource for leveraging these critical intermediates.
Chapter 1: The Strategic Role of this compound in Drug Discovery
The Ubiquity of the Piperidine Scaffold
Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1][2] Their prevalence stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, which is crucial for precise interaction with biological targets like enzymes and receptors.[3]
The N-Carbamate: More Than a Protecting Group
The introduction of an ethyl carboxylate group onto the piperidine nitrogen to form a carbamate has several strategic advantages. This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom. This is a critical consideration in multi-step syntheses, as it prevents unwanted side reactions such as N-alkylation or N-acylation during subsequent chemical transformations on other parts of the molecule. Furthermore, this modulation of basicity impacts the overall lipophilicity and hydrogen bonding capacity of the molecule, which can be fine-tuned to optimize drug-like properties, including solubility and cell permeability.
Chapter 2: Core Synthetic Methodologies
The synthesis of this compound derivatives can be approached from several strategic directions, depending on the availability of starting materials and the desired substitution pattern. The most common strategies involve either the direct N-functionalization of a pre-existing piperidine ring or the construction of the piperidine ring from acyclic or aromatic precursors.
Synthesis from Substituted Piperidines
The most direct and widely used approach is the N-acylation of a commercially available substituted piperidine with ethyl chloroformate. This method is highly efficient and tolerant of a wide range of functional groups on the piperidine ring.
Experimental Protocol 1: Synthesis of Ethyl 4-hydroxy-1-piperidinecarboxylate
This protocol details the synthesis of a key intermediate used in the development of analgesics and anti-inflammatory drugs.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add 4-hydroxypiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution to act as an acid scavenger.
-
Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired ethyl 4-hydroxy-1-piperidinecarboxylate as a clear oil or low-melting solid.
Synthesis from Piperidinecarboxylic Acids
For derivatives where the carboxylate is attached to the ring rather than the nitrogen, standard esterification procedures are employed. A classic example is the synthesis of Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate).[4][5]
Experimental Protocol 2: Synthesis of Ethyl 4-piperidinecarboxylate
This versatile intermediate is used in the synthesis of a wide range of bioactive molecules.[5]
-
Setup: Dissolve 4-piperidinecarboxylic acid (isonipecotic acid, 1.0 eq) in absolute ethanol (excess, serves as both reactant and solvent) in a round-bottom flask.[4][5]
-
Acid Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 2.0-4.0 eq) dropwise. This reacts with ethanol to form HCl in situ, which catalyzes the esterification, and also activates the carboxylic acid.[4][5]
-
Reaction: Remove the ice bath and heat the mixture to reflux for 24-48 hours.[4][5] Monitor the reaction by TLC.
-
Workup: After cooling, remove the solvent in vacuo. Dissolve the resulting residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% NaOH to neutralize the excess acid.[4][5]
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, typically as a clear oil.[4][5] A reported yield for this procedure is 94%.[4]
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to key this compound derivatives.
Caption: Key synthetic routes to ethyl piperidinecarboxylate derivatives.
Chapter 3: Key Reactive Pathways and Transformations
The reactivity of this compound derivatives is dictated by the interplay of the N-carbamate, the ester functionality, and any substituents on the piperidine ring.
Transformations of the Ethyl Ester Group
The ester is a versatile handle for further modification.
-
Reduction to Alcohols: The ester can be readily reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.[6] This transformation is fundamental for accessing hydroxymethyl-piperidine derivatives.
-
Hydrolysis to Carboxylic Acids: Saponification using aqueous base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester back to the carboxylic acid, a key functional group for forming amides via peptide coupling.
Reactivity of Ring Substituents
Functional groups on the piperidine ring offer diverse opportunities for elaboration.
-
The 4-Oxo Derivative (N-Carbethoxy-4-piperidone): This ketone is a valuable intermediate.[7] It can undergo nucleophilic addition with Grignard or organolithium reagents to form tertiary alcohols. It is also a substrate for reductive amination, providing a route to 4-amino-piperidine derivatives.
-
The 4-Amino Derivative: The primary amine of ethyl 4-amino-1-piperidinecarboxylate is a potent nucleophile.[8] It readily reacts with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines.[9] It also reacts with acyl chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively.
-
The 4-Hydroxy Derivative: The hydroxyl group can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern oxidation). Alternatively, it can act as a nucleophile in Williamson ether synthesis or be converted into a leaving group for substitution reactions.
Advanced C-H Functionalization
Modern synthetic chemistry has enabled the direct functionalization of otherwise unreactive C-H bonds. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to piperidine derivatives, allowing for the introduction of aryl groups at specific positions, such as C4, often guided by a directing group attached to the molecule.[10] This cutting-edge methodology provides novel and efficient routes to complex, highly substituted piperidine structures.
Reactivity and Transformation Workflow
The following diagram illustrates the rich reactivity of a centrally important derivative, ethyl 4-oxo-1-piperidinecarboxylate.
Caption: Key transformations of ethyl 4-oxo-1-piperidinecarboxylate.
Chapter 4: Data Compendium and Safety Profile
Physicochemical Properties of Key Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 5325-94-0 | C₈H₁₅NO₂ | 157.21 | Synthesis Reagent[11] |
| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Clear colorless to slightly brown liquid[5] |
| Ethyl 4-hydroxy-1-piperidinecarboxylate | 65214-82-6 | C₈H₁₅NO₃ | 173.21 | Colorless to slightly yellow clear liquid[1] |
| Ethyl 4-amino-1-piperidinecarboxylate | 58859-46-4 | C₈H₁₆N₂O₂ | 172.23 | Colorless to pale yellow liquid[8] |
| Ethyl 4-oxo-1-piperidinecarboxylate | 29976-53-2 | C₈H₁₃NO₃ | 171.19 | Not specified[7] |
Safety and Handling
Ethyl piperidinecarboxylate derivatives require careful handling in a laboratory setting.
-
General Hazards: Many derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13] Harmful if swallowed is also a common hazard classification.[7][12]
-
Stability: Certain derivatives are noted to be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[12][14]
-
Incompatible Materials: These compounds should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions.[12][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound derivatives stand out as indispensable tools in the arsenal of the medicinal chemist. Their synthesis is generally robust and scalable, and the carbamate and ester functionalities provide orthogonal chemical handles for a diverse array of subsequent transformations. A thorough understanding of the synthetic routes and reactivity patterns detailed in this guide enables researchers and drug development professionals to strategically design and execute efficient synthetic campaigns, accelerating the discovery of novel therapeutics built upon the privileged piperidine scaffold.
References
- Engle, K. M., & Chen, J. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9652–9663.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Sun, X., et al. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research.
- Aytaç, S., & Akocak, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Organic Communications, 18(2), 123-134.
- ResearchGate. (n.d.). Three-component synthesis of piperidines with the acetylene group.
- Holtschulte, C., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(24), 7249-7262.
- Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1132, 145-148.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5996.
- ResearchGate. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester.
- PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.
- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. acgpubs.org [acgpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scbt.com [scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Ethyl 1-Piperidinecarboxylate: A Cornerstone Building Block in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals, making it one of the most important nitrogen-containing heterocyclic rings in drug discovery.[1] The strategic functionalization of this scaffold is paramount to the development of novel molecular entities with desired biological activities. Ethyl 1-piperidinecarboxylate, also known as N-Carbethoxypiperidine, has emerged as an indispensable and versatile building block in this endeavor.[2] This guide provides a comprehensive overview of its role, not merely as a passive intermediate, but as an active tool for synthetic chemists. We will explore its function as a robust nitrogen protecting group, its utility in directing C-H functionalization, and its application as a precursor for a multitude of high-value derivatives. This analysis is grounded in mechanistic principles and supported by field-proven experimental protocols, offering researchers actionable insights for their synthetic campaigns.
Introduction: The Strategic Importance of the N-Ethoxycarbonyl Group
This compound (CAS 5325-94-0) is a stable, commercially available liquid that serves as a cornerstone for piperidine chemistry.[3] Its strategic value lies in the N-ethoxycarbonyl group, which fundamentally alters the reactivity of the piperidine nitrogen.
-
Reactivity Attenuation: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This conversion of the nucleophilic secondary amine into a non-basic carbamate is a classic protecting group strategy.[4] It allows chemists to perform a wide range of reactions on other parts of the molecule or on substituents of the piperidine ring without interference from the otherwise reactive nitrogen.
-
Chemical Stability: The ethyl carbamate group is stable under a variety of conditions, including those involving many nucleophilic reagents and basic hydrolysis, making it compatible with a broad spectrum of synthetic transformations.[5]
-
Controlled Deprotection: The N-ethoxycarbonyl group can be reliably removed under specific acidic or hydrolytic conditions, regenerating the parent amine for subsequent functionalization.
Physicochemical Properties
A clear understanding of the physical properties of this compound and its common derivatives is crucial for experimental design and execution.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| This compound | 5325-94-0 | C₈H₁₅NO₂ | 157.21[6] | N-Protected Piperidine Scaffold |
| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21[7] | Versatile Intermediate |
| Ethyl 4-amino-1-piperidinecarboxylate | 58859-46-4 | C₈H₁₆N₂O₂ | 172.22[8] | Building block for pharmaceuticals (e.g., Domperidone)[9] |
| Ethyl 4-oxo-1-piperidinecarboxylate | 29976-53-2 | C₈H₁₃NO₃ | 171.19[10] | Precursor for 4-substituted piperidines |
| Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 | C₁₅H₂₁NO₂ | 247.33[11] | Intermediate in drug synthesis |
Core Synthetic Applications
The utility of this compound extends across several key areas of synthetic strategy, from simple protection to complex, directed functionalizations.
Nitrogen Protection and Subsequent N-Functionalization
The primary role of the ethoxycarbonyl group is to serve as a protecting group.[4] Once the piperidine nitrogen is protected, the scaffold can be elaborated. Subsequently, the protecting group can be removed and the now-free secondary amine can be functionalized, for instance, via N-alkylation or N-arylation.
The following diagram illustrates a typical synthetic sequence involving this compound as a protected intermediate, which is later deprotected for further modification.
Caption: General synthetic workflow utilizing the N-ethoxycarbonyl protecting group strategy.
This protocol describes the acidic hydrolysis of the carbamate to yield piperidine hydrochloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid (5-10 volumes).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is piperidine hydrochloride, which can be used directly or neutralized with a base (e.g., NaOH, K₂CO₃) to liberate the free piperidine base, followed by extraction with an organic solvent (e.g., dichloromethane, ethyl acetate).
Causality Insight: The use of strong acid is crucial. The initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the breakdown of the carbamate.
Directing Group for Ring Functionalization
While the ethoxycarbonyl group is electron-withdrawing and deactivates the ring towards traditional electrophilic substitution, its presence is critical in modern C-H functionalization strategies. The nature of the N-substituent can control the site-selectivity of reactions catalyzed by transition metals, such as rhodium.[12]
For instance, studies on related N-protected piperidines have shown that the choice of catalyst and the specific N-protecting group can direct functionalization to either the C2 or C4 positions of the piperidine ring.[12][13] This principle allows for the synthesis of specific positional analogues of pharmacologically active molecules, such as methylphenidate.[12] While many examples use N-Boc or N-sulfonyl groups, the underlying concept of using the N-substituent to tune the steric and electronic environment of the catalyst applies broadly.
Caption: Control of regioselectivity in C-H functionalization of N-protected piperidines.
A Precursor to High-Value Pharmaceutical Intermediates
This compound is not just a standalone reagent but also the parent compound for a family of highly valuable derivatives. Key examples include Ethyl 4-amino-1-piperidinecarboxylate and Ethyl 4-oxo-1-piperidinecarboxylate.
-
Ethyl 4-amino-1-piperidinecarboxylate: This compound is a crucial building block in the synthesis of numerous bioactive molecules, particularly pharmaceuticals targeting neurological disorders.[14] It serves as a key intermediate in the multi-step synthesis of Domperidone, a widely used medication for managing gastrointestinal issues.[9] Its bifunctional nature (a protected secondary amine and a primary amine) allows for sequential, selective reactions.
-
Ethyl 4-oxo-1-piperidinecarboxylate: The ketone functionality at the C4 position provides a reactive handle for a vast range of transformations. It can undergo reductive amination, Wittig reactions, Grignard additions, and many other carbonyl chemistries to install diverse substituents at the 4-position of the piperidine ring, making it invaluable for building molecular libraries in drug discovery programs.[15][16]
This protocol details the Fischer esterification of 4-piperidinecarboxylic acid (isonipecotic acid), a common precursor.[7][17]
-
Reaction Setup: Suspend 4-piperidinecarboxylic acid (1.0 eq, 10.0 mmol, 1.29 g) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[7][17]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (4.0 eq, 40.0 mmol, 2.91 mL) dropwise to the stirred solution.[7] Safety Note: Thionyl chloride is corrosive and reacts exothermically with ethanol. Perform this addition slowly in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the solution to reflux for 48 hours.[7]
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the resulting yellow oil in ethyl acetate.[7]
-
Purification: Wash the organic layer with a 10% aqueous NaOH solution to neutralize any remaining acid and remove unreacted starting material. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the product as a clear oil (Typical yield: ~94%).[7]
Causality Insight: Thionyl chloride reacts with ethanol in situ to form sulfurous acid chloride ethyl ester and HCl. The generated HCl acts as the catalyst for the Fischer esterification, protonating the carboxylic acid and activating it for nucleophilic attack by ethanol. The excess thionyl chloride ensures the reaction goes to completion.
Safety and Handling
This compound and its derivatives must be handled with appropriate care in a laboratory setting.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19] Avoid inhalation of vapors and direct contact with skin and eyes.[18]
-
Storage: Keep containers securely sealed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
This compound is far more than a simple derivative of piperidine. It is a sophisticated synthetic tool that provides chemists with a reliable method to protect the piperidine nitrogen, enabling a host of subsequent transformations. Its role as a parent compound for other key intermediates, like the 4-amino and 4-oxo derivatives, further cements its position as a critical building block in pharmaceutical research and development.[14][15] The ability to leverage this reagent to control reactivity and direct the functionalization of the piperidine scaffold underscores its enduring value in the synthesis of complex, biologically active molecules.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of Ethyl 4-amino-1-piperidinecarboxylate.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. National Center for Biotechnology Information.
- Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241.
- ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF.
- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. chemimpex.com [chemimpex.com]
- 16. fishersci.com [fishersci.com]
- 17. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. cdhfinechemical.com [cdhfinechemical.com]
Ethyl 1-piperidinecarboxylate: A Strategic Precursor in Modern Organic Synthesis
Abstract
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, making the development of efficient synthetic routes to functionalized piperidines a cornerstone of medicinal chemistry and drug development.[1] Among the various synthetic intermediates, Ethyl 1-piperidinecarboxylate emerges as a highly versatile and strategic precursor. Its ethyl carbamate functional group offers a unique balance of stability and reactivity, providing robust protection of the piperidine nitrogen while allowing for facile deprotection under specific conditions. This guide provides an in-depth exploration of this compound's role in organic synthesis. We will dissect its core reactivity, present detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
The Strategic Advantage of the N-Ethoxycarbonyl Moiety
In the realm of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group is perhaps the most common.[2] However, the N-ethoxycarbonyl group of this compound presents distinct advantages that render it a superior choice in certain synthetic contexts.
-
Orthogonal Reactivity: The ethyl carbamate is stable under the acidic conditions typically used to remove a Boc group (e.g., trifluoroacetic acid).[3][4] Conversely, the Boc group is stable to the basic or nucleophilic conditions often used to manipulate the ethyl carbamate or other parts of the molecule. This orthogonality is critical in multi-step syntheses, allowing for the selective deprotection of one amine in the presence of another.[3]
-
Modulation of Reactivity: The electron-withdrawing nature of the carbamate tempers the nucleophilicity of the piperidine nitrogen. This modulation is crucial for controlling reactions and preventing unwanted side products, such as over-alkylation.[3]
-
Cost-Effectiveness and Stability: As a readily available and stable liquid, this compound is an economical and practical choice for large-scale synthesis.[5]
The fundamental structure of this compound is presented below.
| Property | Value |
| Chemical Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol [6][7] |
| CAS Number | 5325-94-0[6] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 218.3°C at 760 mmHg[8] |
| Density | 1.018 g/mL[8] |
| Synonyms | N-Carbethoxypiperidine, Piperidine-1-carboxylic acid ethyl ester[6][8] |
Core Synthetic Transformations and Protocols
This compound and its functionalized derivatives are platforms for a wide range of synthetic modifications. The following sections detail key transformations, providing both mechanistic insight and actionable protocols.
N-Acylation: Synthesis of Amide Derivatives
The nitrogen of a secondary amine, such as ethyl piperidine-2-carboxylate, can be readily acylated to form amides. This reaction is fundamental for introducing a variety of functional groups and building molecular complexity. A common and efficient method involves the use of an acyl chloride, such as chloroacetyl chloride.
Causality of Experimental Design:
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the amine substrate and the acyl chloride.
-
Temperature: The reaction is conducted at 0°C (ice bath) to control the exothermicity of the acylation reaction. This prevents potential side reactions and degradation of the starting materials or product.
-
Stoichiometry: The protocol specifies using 0.5 equivalents of chloroacetyl chloride relative to the amine. This suggests a specific context, potentially a dimerization or a reaction where the amine is in excess to drive the reaction to completion or to act as a base itself. However, a more typical acylation would use a slight excess of the acylating agent (e.g., 1.1 equivalents) and an external base (like triethylamine) to neutralize the HCl byproduct. The provided protocol from the source is presented as is.[9]
Experimental Protocol: Synthesis of Ethyl 1-(chloroacetyl)piperidine-2-carboxylate [9]
-
Dissolve the secondary amine (ethyl piperidine-2-carboxylate, 1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution in an ice bath to 0°C.
-
Add chloroacetyl chloride (0.5 equivalent) dropwise to the cooled solution.
-
Stir the reaction mixture vigorously in the ice bath for 1 hour.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and the organic product is extracted, dried, and concentrated in vacuo.
Caption: N-Acylation of a piperidine derivative.
Functionalization at the 4-Position
Many critical pharmaceutical intermediates are derived from piperidines functionalized at the 4-position.[10] this compound provides a stable scaffold upon which these functionalities can be built or modified.
A powerful method for creating substituted amines is the reductive amination of a ketone. Starting with Ethyl 4-oxo-1-piperidinecarboxylate, a primary or secondary amine can be introduced at the 4-position.
Causality of Experimental Design:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone starting material in the absence of the formed iminium ion intermediate, minimizing the side reaction of alcohol formation.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is then reduced.
Experimental Protocol: General Reductive Amination [11]
-
To a stirred solution of Ethyl 4-oxo-1-piperidinecarboxylate (1.0 eq.) in anhydrous DCM, add the desired primary amine (e.g., methylamine, 1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the N-substituted product, such as Ethyl 4-(methylamino)piperidine-1-carboxylate.[12]
Caption: Reductive amination workflow.
Deprotection of the N-Ethoxycarbonyl Group
The final step in many synthetic sequences involving this compound is the removal of the N-ethoxycarbonyl protecting group to yield the free secondary amine. This is typically achieved through vigorous basic hydrolysis.
Causality of Experimental Design:
-
Base: A strong base like potassium hydroxide (KOH) is required to hydrolyze the stable carbamate ester.
-
Solvent: A high-boiling point solvent like 1,2-propylene glycol allows the reaction to be heated to the high temperatures necessary for hydrolysis.
-
Phase-Transfer Catalyst: The use of 18-crown-6-ether can be beneficial to increase the solubility and reactivity of the hydroxide salt in the organic medium.[13]
Experimental Protocol: Basic Hydrolysis [13]
-
In a round-bottomed flask equipped with a reflux condenser, charge the N-protected piperidine derivative (e.g., anilido-ester 6 from the reference, 1.0 eq.), solid 85% KOH (4.0 eq.), 18-crown-6-ether (catalytic amount), and 1,2-propylene glycol.
-
Heat the reaction mixture to reflux (typically >150°C) and maintain for several hours until TLC indicates the consumption of the starting material.
-
Cool the mixture to room temperature and dilute with water.
-
Adjust the pH to >10 using a concentrated potassium carbonate solution.
-
Extract the product multiple times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected piperidine.
Application in Active Pharmaceutical Ingredient (API) Synthesis
The true value of this compound as a precursor is demonstrated in its application to the synthesis of complex APIs. The piperidine scaffold is a key pharmacophore in many centrally acting agents, including analgesics.[1][13]
Case Study: Intermediate for Fentanyl-Type Analgesics
A key intermediate in the synthesis of highly active narcotic analgesics like remifentanil is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[13] The synthesis of this molecule relies heavily on the functionalization of a piperidine core, showcasing the type of transformations discussed.
The synthetic pathway below illustrates a logical sequence for constructing such an intermediate, highlighting the central role of the piperidine scaffold.
Caption: Synthetic workflow for a Fentanyl API intermediate.[13]
This multi-step synthesis demonstrates the importance of controlling the reactivity at each position of the piperidine ring. While this specific example starts from a different piperidone, the principles of functional group manipulation, protection, and deprotection are directly analogous to the chemistry of this compound derivatives. The use of a protected piperidine allows for selective reactions, such as N-acylation with propionyl chloride, to occur at the desired position without interference from the ring nitrogen.[13]
Conclusion
This compound is more than just a simple building block; it is a strategic tool for the modern organic chemist. Its unique combination of stability, orthogonal reactivity relative to other protecting groups, and its utility as a scaffold for extensive functionalization make it an invaluable precursor in the synthesis of fine chemicals and complex pharmaceutical agents.[5][14] The protocols and principles outlined in this guide demonstrate its broad applicability and provide a framework for its successful implementation in demanding synthetic campaigns. As the quest for novel therapeutics continues, the versatility of the piperidine scaffold, accessed through precursors like this compound, ensures it will remain a central focus of synthetic innovation.
References
- Autech. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate: A Key Player in Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods.
- Pavić, M., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.
- Kuznetsov, A., & Eltsov, O. (2022).
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester.
- Puzanovs, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Sharma, G., & Ranu, B. (2014). P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. RSC Advances, 4(104), 59970-59974.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Jamir, M., et al. (2022). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Results in Chemistry, 4, 100326.
- Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1375-1379.
- PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
- de Gonzalo, G., & Domínguez de María, P. (2021). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. International Journal of Molecular Sciences, 22(19), 10258.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester.
- Pellicciari, R., et al. (2007).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ethyl 1-(chloroacetyl)piperidine-2-carboxylate (1008946-66-4) for sale [vulcanchem.com]
- 10. Page loading... [guidechem.com]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | C9H18N2O2 | CID 11063140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Whitepaper: The Strategic Application of Ethyl 1-Piperidinecarboxylate in Modern Medicinal Chemistry
Abstract
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful pharmaceuticals.[1] Its unique combination of metabolic stability, conformational flexibility, and tunable physicochemical properties makes it an invaluable asset in drug design.[1][2] This technical guide focuses on Ethyl 1-piperidinecarboxylate (EPC), a commercially available and highly versatile building block that serves as a strategic entry point for synthesizing diverse libraries of piperidine-containing compounds. We will explore the synthetic utility of EPC and its key derivatives, providing in-depth case studies on its application in the development of agents targeting central nervous system (CNS) disorders, oncology, and inflammatory conditions. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The Piperidine Scaffold: A Cornerstone of Drug Design
The prevalence of the six-membered nitrogenous heterocycle, piperidine, in FDA-approved drugs is not coincidental. Its success stems from a unique confluence of properties that medicinal chemists strategically leverage to overcome common drug development hurdles.
-
Physicochemical Modulation: The piperidine nitrogen provides a handle to finely tune a molecule's basicity and, consequently, its solubility and lipophilicity. This allows for optimization of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Metabolic Stability: The saturated piperidine ring is generally more resistant to metabolic degradation compared to aromatic or more labile heterocyclic systems, contributing to improved pharmacokinetic profiles.[1]
-
Structural Versatility: The chair and boat conformations of the piperidine ring allow its substituents to adopt specific three-dimensional orientations, enabling precise interactions with biological targets like enzyme active sites and receptor binding pockets.[1]
This compound (CAS 5325-94-0), also known as N-Carbethoxypiperidine, represents an ideal starting point for harnessing these advantages.[3] The N-ethoxycarbonyl group provides a stable, yet cleavable, protecting group and a reactive handle for derivatization, while the ring itself can be functionalized to introduce further diversity.
This compound: A Gateway to Chemical Diversity
The true power of EPC lies in its role as a precursor to a wide array of functionalized intermediates. The core structure allows for modifications at multiple positions, enabling the exploration of a vast chemical space. Several key derivatives serve as secondary platforms for more complex syntheses.
-
Ethyl 4-amino-1-piperidinecarboxylate: A crucial building block for introducing amide, sulfonamide, or urea functionalities, often used in developing enzyme inhibitors and receptor ligands.[4]
-
Ethyl 4-hydroxy-1-piperidinecarboxylate: The hydroxyl group serves as a versatile handle for etherification, esterification, or oxidation, making it valuable in the synthesis of analgesics and anti-inflammatory drugs.[5]
-
Substituted Piperidinecarboxylates: Alkylation or acylation at various ring positions (e.g., Ethyl 1-methyl-3-piperidinecarboxylate) allows for the creation of chiral centers and the exploration of specific stereochemical requirements for biological activity.[6][7]
The general synthetic utility is captured in the workflow below, illustrating how the parent EPC molecule can be transformed into key intermediates for library development.
Therapeutic Applications Stemming from the EPC Core
The versatility of EPC-derived scaffolds has led to their application across numerous therapeutic areas. Below, we examine specific case studies where this chemical core has been instrumental.
Central Nervous System (CNS) Disorders: Targeting Alzheimer's Disease
Causality: The ability of small molecules to penetrate the blood-brain barrier is critical for treating CNS disorders. The physicochemical properties imparted by the piperidine scaffold often result in compounds with attractive CNS penetration profiles.[8][9] One of the most validated targets for the symptomatic treatment of Alzheimer's disease is acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.
Application: Researchers have successfully used Ethyl 4-aminopiperidine-1-carboxylate as a starting material to synthesize Schiff base derivatives that act as potent AChE inhibitors.[10] The synthesis involves a condensation reaction between the primary amine of the piperidine derivative and various pyridine carboxaldehydes.[10] Molecular docking studies have shown that these compounds can effectively bind to the active site of the AChE enzyme.[11]
Data Presentation: The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Derivative 14 | Acetylcholinesterase (AChE) | 19.80 - 53.31 | [12] |
| Derivative 15 | Acetylcholinesterase (AChE) | 19.80 - 53.31 | [12] |
| Derivative 16 | Acetylcholinesterase (AChE) | 16.11 - 57.75 | [12] |
| Compound 21 | Acetylcholinesterase (AChE) | 0.56 | [13] |
| Tacrine (Ref.) | Acetylcholinesterase (AChE) | ~7.48 (Binding Energy) | [11] |
Table 1: Biological Activity of Representative Piperidine-Based AChE Inhibitors.
The general workflow for such a discovery program is outlined below.
Oncology: Development of σ1 Receptor Ligands
Causality: The sigma-1 (σ1) receptor is an intracellular chaperone protein that is often overexpressed in various cancer cell lines, including prostate and lung cancer.[14] Ligands that bind to the σ1 receptor can modulate cancer cell proliferation and survival, making it an attractive therapeutic target.
Application: A series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their antiproliferative properties.[14] The synthetic route involves complex multi-step procedures starting from piperidone derivatives, which are themselves accessible from EPC-related precursors. These compounds have demonstrated potent inhibition of human cancer cell growth.
Data Presentation: The antiproliferative effects are measured by IC50 values against specific cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Target | Reference |
| 20a | DU145 (Prostate Cancer) | 2.5 | σ1 Receptor Ligand | [14] |
| 21a | DU145 (Prostate Cancer) | 2.8 | σ1 Receptor Ligand | [14] |
| 22a | DU145 (Prostate Cancer) | 2.3 | σ1 Receptor Ligand | [14] |
| 4a | A427 (Lung Cancer) | 13 | σ1 Receptor Ligand | [14] |
| Haloperidol (Ref.) | A427 (Lung Cancer) | 11 | σ1 Antagonist | [14] |
Table 2: Antiproliferative Activity of EPC-Derived σ1 Ligands.
Anti-inflammatory Agents: Dual COX-2/sEH Inhibition
Causality: Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation. However, some selective COX-2 inhibitors can lead to cardiovascular side effects like hypertension. Soluble epoxide hydrolase (sEH) is an enzyme whose inhibition can lead to blood pressure reduction. Therefore, a dual-inhibitor that targets both COX-2 and sEH could offer potent anti-inflammatory effects with a potentially improved cardiovascular safety profile.
Application: Scientists have designed and synthesized novel compounds incorporating a piperidine-1-carboxamide moiety as a pharmacophore for sEH inhibition, coupled with a scaffold for COX-2 selectivity.[15] These molecules, derived from the core piperidine structure, showed potent dual inhibitory activity.
Data Presentation: The dual activity is demonstrated by IC50 values against both enzymes.
| Compound ID | COX-2 Inhibition IC50 (µM) | sEH Inhibition IC50 (µM) | Reference |
| 10e | Potent (not quantified) | 0.124 | [15] |
| 10g | Potent (not quantified) | 0.110 | [15] |
| Celecoxib (Ref.) | ~39% inhibition @ 1µM | N/A | [15] |
| AUDA (Ref.) | N/A | 0.0065 | [15] |
Table 3: Dual COX-2/sEH Inhibition by Piperidine Carboxamides.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and utility of this guide, we provide self-validating, step-by-step protocols for key synthetic and assay procedures discussed.
Protocol: Synthesis of Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate (AChE Inhibitor Analog)
This protocol is adapted from methodologies reported in the literature for the synthesis of Schiff bases from EPC derivatives.[10][11]
Materials:
-
Ethyl 4-formylpiperidine-1-carboxylate (1 eq.)
-
4-Aminopyridine (1 eq.)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve Ethyl 4-formylpiperidine-1-carboxylate (1 eq.) and 4-aminopyridine (1 eq.) in anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure Schiff base product.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This is a standard colorimetric assay to determine the inhibitory potential of synthesized compounds against AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control well (containing no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This compound is unequivocally more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its derivatives have proven instrumental in the development of potent modulators for a range of biological targets in CNS disorders, oncology, and inflammation.[4][5][6] The future potential of the EPC scaffold remains vast. The exploration of chiral piperidine derivatives could lead to compounds with enhanced biological activity and selectivity.[2] Furthermore, its application in other therapeutic areas, such as infectious and cardiovascular diseases, is an exciting and underexplored frontier. As drug discovery continues to demand greater chemical diversity and optimized pharmacokinetic properties, the strategic use of versatile and privileged scaffolds like this compound will remain a critical component of success.
References
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases - ResearchG
- Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Public
- Design, Synthesis, and Characterization of Ethyl-3-benzoyl-7-(piperidin-1-yl)
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases - ACG Public
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [Link]
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. [Link]
- Design, synthesis and biological evaluation of substituted 9-oxo-1,2- dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piper - Der Pharma Chemica. [Link]
- In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 8. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ACG Publications - Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases [acgpubs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to Ethyl 1-Piperidinecarboxylate Analogs
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its role as a "privileged scaffold" – a molecular framework that is repeatedly recognized by biological targets.[1] Ethyl 1-piperidinecarboxylate, with its synthetically versatile N-carbethoxy protecting group and piperidine core, serves as a cornerstone building block for the synthesis of a diverse range of bioactive molecules. This guide provides an in-depth technical exploration of the structural analogs of this compound, focusing on their design, synthesis, and profound significance in the development of therapeutics targeting critical areas of unmet medical need, particularly neurodegenerative diseases and pain management.
I. Strategic Modifications of the this compound Core: A Gateway to Diverse Pharmacological Activity
The true power of the this compound scaffold lies in its amenability to structural modification at several key positions. These modifications allow for the fine-tuning of physicochemical properties, target affinity, and selectivity. This guide will focus on two major classes of therapeutically significant analogs derived from this core structure: acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease and µ-opioid receptor (MOR) agonists for analgesia.
Figure 1: Classification of key structural analogs derived from the this compound core.
II. Acetylcholinesterase Inhibitors: Combating Cognitive Decline in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, largely attributed to the depletion of the neurotransmitter acetylcholine (ACh).[2] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, thereby increasing its synaptic availability.[2]
Mechanism of Action: Halting the Hydrolysis of Acetylcholine
AChE possesses a catalytic triad (Ser-His-Glu) within a deep active site gorge.[3] The serine residue, activated by the histidine, performs a nucleophilic attack on the acetyl group of acetylcholine, forming a transient acetylated enzyme intermediate.[4][5] This is rapidly hydrolyzed to regenerate the free enzyme.[5] Reversible AChE inhibitors, such as Donepezil and its analogs, bind to the active site, preventing acetylcholine from accessing it and being hydrolyzed.[2]
Figure 2: Mechanism of action of Acetylcholinesterase inhibitors in the cholinergic synapse.
Key Analogs and Structure-Activity Relationships (SAR)
Donepezil is a prominent example of a piperidine-based AChE inhibitor.[2] Its N-benzylpiperidine moiety is crucial for binding to the active site of AChE.[6] Structure-activity relationship studies have revealed several key insights for designing potent analogs:
-
N-Substituent: The N-benzyl group of donepezil can be replaced with other bulky aromatic or heteroaromatic groups to enhance π-π stacking interactions within the AChE active site.[6][7]
-
Linker: The length and nature of the linker between the piperidine ring and the second aromatic/heterocyclic moiety are critical for optimal positioning within the active site gorge.
-
Piperidine Ring Substitution: Substitutions on the piperidine ring can influence both potency and selectivity.
Quantitative Data: In Vitro Inhibitory Activity of Representative AChE Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | AChE | 0.023 | [8] |
| Galantamine | AChE | 1.19 | [8] |
| Tacrine | AChE | 0.424 | [8] |
| Analog 19 (1-Benzoylpiperidine derivative) | AChE | 5.10 | [8] |
| Analog 5b (Substituted cinnamoyl piperidinyl acetate) | AChE | 19.74 | [9] |
| Analog 5q (Substituted cinnamoyl piperidinyl acetate) | BuChE | 13.49 | [9] |
| Analog 3g (Piperidine-3-carbohydrazide-hydrazone) | AChE | 4.32 | [10] |
| Analog 3j (Piperidine-3-carbohydrazide-hydrazone) | BuChE | 1.27 | [10] |
Experimental Protocol: Synthesis of a Donepezil Analog Precursor
The synthesis of donepezil and its analogs often involves an aldol condensation between a substituted indanone and an N-substituted piperidine-4-carboxaldehyde.[2][11]
Step-by-Step Synthesis of 2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydroinden-1-one:
-
Reaction Setup: To a solution of 5,6-dimethoxy-indanone (0.10 mol) in methanol (80 mL) under an inert atmosphere at room temperature, add sodium hydroxide flakes (0.32 mol) slowly.[12]
-
Addition of Aldehyde: Add N-benzyl-piperidine-4-carboxaldehyde (0.10 mol) to the reaction mixture.[12]
-
Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).[12]
-
Workup: Upon completion, filter the solid formed, wash with 5% acetic acid, followed by methanol, and then dry.[12]
-
Purification: Recrystallize the crude product from dimethylformamide (DMF) to yield the pure product.[12]
III. µ-Opioid Receptor Agonists: The Pursuit of Potent and Safer Analgesics
Opioid receptors, particularly the µ-opioid receptor (MOR), are the primary targets for the most effective analgesics, such as morphine and fentanyl.[13] These G-protein coupled receptors (GPCRs) are widely distributed in the central and peripheral nervous systems and play a crucial role in pain modulation.[13][14]
Mechanism of Action: Modulating Neuronal Excitability
Opioid receptor agonists bind to MORs, which are coupled to inhibitory G-proteins (Gαi/o).[13][14] This binding event triggers a conformational change in the receptor, leading to the dissociation of the Gα and Gβγ subunits.[13] These subunits then exert several downstream effects:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[15]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing its excitability.[13]
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[16]
Collectively, these actions suppress the transmission of pain signals.[16]
Figure 3: Simplified signaling pathways of the µ-opioid receptor, highlighting G-protein and β-arrestin pathways.
A significant area of current research is the concept of "biased agonism".[6][17] It is hypothesized that the analgesic effects of opioids are primarily mediated by the G-protein pathway, while adverse effects like respiratory depression and constipation are linked to the β-arrestin pathway.[6][18] The development of "G-protein biased" agonists that preferentially activate the G-protein pathway over the β-arrestin pathway is a promising strategy for creating safer analgesics.[6][19]
Key Analogs and Structure-Activity Relationships (SAR)
Fentanyl, a potent synthetic opioid, exemplifies the successful application of the piperidine scaffold in analgesia.[20] Its structure, featuring a 4-anilidopiperidine core, has been extensively modified to explore SAR:
-
N-Substituent: The N-phenethyl group is crucial for high potency. Variations in this group significantly impact affinity and efficacy.
-
Acyl Group: The propionyl group on the aniline nitrogen is optimal for potent analgesic activity.
-
4-Position of Piperidine: The nature of the substituent at the 4-position of the piperidine ring is critical for receptor interaction.
Quantitative Data: In Vitro Activity of Representative µ-Opioid Receptor Agonists
| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |
| Morphine | MOR | 6.3 | 194 | [21] |
| DAMGO | MOR | - | - | [21] |
| Analog 4 (Tetrahydroquinoline derivative) | MOR | 1.1 | 14 | [21] |
| Analog 5 (Tetrahydroquinoline derivative) | MOR | 0.29 | 1.9 | [21] |
| Analog 6 (Tetrahydroquinoline derivative) | MOR | 0.44 | 4.3 | [21] |
| Fentanyl | MOR | - | - | - |
| Carfentanil | MOR | ~10x higher affinity than fentanyl | ~85x higher potency than fentanyl | [22] |
Experimental Protocol: Synthesis of Fentanyl
The synthesis of fentanyl can be achieved through a multi-step process starting from 4-piperidone.[20][23]
Step-by-Step Synthesis of Fentanyl:
-
N-Alkylation: Alkylate 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate in acetonitrile to furnish N-phenylethylpiperidin-4-one.[20][23]
-
Reductive Amination: React the resulting piperidone with aniline in the presence of a reducing agent like sodium triacetoxyborohydride and acetic acid to yield N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[20][23]
-
Acylation: Acylate the secondary amine with propionyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane to afford fentanyl.[20][23]
IV. Advanced Synthetic Strategies
The versatility of the this compound scaffold is further enhanced by modern synthetic methodologies that allow for rapid and efficient generation of diverse analogs.
Multicomponent Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a complex product, are highly efficient for building molecular diversity.[24] Reactions like the Ugi and Mannich reactions can be employed to rapidly synthesize complex piperidine-containing scaffolds, accelerating the drug discovery process.[24][25]
Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. For this compound analogs, the ethyl ester group can be replaced with bioisosteres like oxadiazoles to improve metabolic stability by reducing susceptibility to esterase-mediated hydrolysis, without compromising biological activity.
V. Conclusion and Future Perspectives
This compound and its structural analogs represent a cornerstone in the design and synthesis of therapeutics targeting the central nervous system. The inherent conformational flexibility and synthetic tractability of the piperidine ring have enabled the development of highly potent and selective agents for complex targets like acetylcholinesterase and the µ-opioid receptor. Future research will undoubtedly continue to leverage this privileged scaffold, with a focus on designing biased opioid agonists with improved safety profiles and multi-target-directed ligands for neurodegenerative diseases that can address the multifaceted nature of these conditions. The continued evolution of synthetic methodologies, including multicomponent reactions and the strategic application of bioisosterism, will further empower medicinal chemists to unlock the full therapeutic potential of this remarkable molecular framework.
References
- Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed Central.
- Role for G protein-coupled receptor kinase in agonist-specific regulation of mu-opioid receptor responsiveness. Scholars@Duke.
- Acetylcholinesterase and the Termination of Acetylcholine Action. NCBI Bookshelf.
- G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activ
- Molecular basis of opioid receptor signaling. Cell.
- Biased Signaling in G-Protein-Coupled Receptors: The μ Opioid Receptor. Anesthesia Experts.
- Role for G protein-coupled receptor kinase in agonist-specific regulation of μ-opioid receptor responsiveness. PNAS.
- Acetylcholinesterase inhibitor. Wikipedia.
- Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PubMed Central.
- Acetylcholinesterase: Mechanism of Catalysis and Inhibition.
- Acetylcholinesterase - Mechanism and Catalytic Site
- N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed.
- Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers in Neural Circuits.
- How opioid receptors work? | Pharmacology. YouTube.
- Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. PubMed Central.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
- Physiology, Opioid Receptor. NCBI Bookshelf.
- Acetylthiocholine Binds to Asp74 at the Peripheral Site of Human Acetylcholinesterase as the First Step in the Catalytic Pathway.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central.
- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents.
- An Efficient, Optimized Synthesis of Fentanyl and Rel
- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.
- An Efficient, Optimized Synthesis of Fentanyl and Rel
- An efficient, optimized synthesis of fentanyl and rel
- Synthesis of fentanyl analogs.
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- An In-depth Technical Guide to Donepezil and Rel
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.
- Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. PubMed.
- Interactions of the core piperidine with the receptor residues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. youtube.com [youtube.com]
- 17. anesthesiaexperts.com [anesthesiaexperts.com]
- 18. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. osti.gov [osti.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
Theoretical studies on Ethyl 1-piperidinecarboxylate conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of Ethyl 1-piperidinecarboxylate
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The conformational behavior of substituted piperidines is paramount as it directly dictates the three-dimensional arrangement of pharmacophoric features, thereby governing molecular recognition and biological activity. This technical guide provides a comprehensive exploration of the theoretical methods used to study the conformational landscape of this compound, a representative N-acylpiperidine. We delve into the causality behind methodological choices, from quantum mechanical calculations to solvent modeling, and present a validated computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to understand and predict the behavior of flexible heterocyclic systems.
Introduction: The Significance of Conformation in Piperidine-Based Drug Design
The conformational flexibility of the piperidine ring and its substituents is a double-edged sword in drug design. While it allows for optimal adaptation to a biological target, it also presents a significant challenge in predicting the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its receptor. Conformational analysis, the study of the energetics between different spatial arrangements (rotamers), is therefore a critical tool for elucidating structure-activity relationships (SAR).[3][4]
This compound serves as an excellent model system. It features two primary sources of conformational isomerism:
-
Piperidine Ring Puckering : The inherent flexibility of the six-membered ring.
-
Amide Bond Rotation : The restricted rotation around the N-C(O) bond due to its partial double-bond character.
Understanding the interplay between these factors and the energetic cost of transitioning between states is crucial for designing molecules with a higher propensity to adopt a desired bioactive shape.
The Theoretical Toolkit: Methodologies for Conformational Exploration
A robust conformational analysis employs a hierarchy of computational methods, balancing the need for broad exploration with high accuracy.
Foundational & Exploratory Methods: Molecular Mechanics (MM)
Molecular Mechanics provides a rapid, albeit less accurate, means of scanning the potential energy surface. It is ideal for an initial, broad search to identify a large pool of potential low-energy conformers.[5] These methods rely on classical force fields (e.g., MMFF, COSMIC) that approximate the molecule as a collection of balls and springs, with energies calculated based on bond stretching, angle bending, and torsional and non-bonded interactions.[6]
High-Accuracy Methods: Quantum Mechanics (QM)
To obtain reliable energetic and geometric data, Quantum Mechanics is indispensable. The low-energy conformers identified by MM are subjected to more rigorous QM optimization.
-
Hartree-Fock (HF) Theory : As a foundational ab initio method, HF provides a qualitative understanding of the electronic structure but systematically neglects electron correlation, which can be critical for accurate energy calculations.[1]
-
Density Functional Theory (DFT) : DFT has become the workhorse of computational chemistry for systems of this size.[2][7] It includes effects of electron correlation at a fraction of the cost of traditional correlated wavefunction methods. Functionals like the hybrid B3LYP or the meta-hybrid M06-2X have demonstrated high accuracy for the structural and energetic properties of organic molecules and piperidine derivatives.[8][9][10]
The Language of Electrons: Choosing a Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set is critical for the accuracy of QM calculations.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)) : These are widely used and offer a good compromise between accuracy and computational cost. The inclusion of polarization functions (d, p) is essential to describe the non-spherical nature of electron density in bonding environments, while diffuse functions (++) are important for systems with lone pairs or anions.[12]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations. The "aug-" prefix indicates the addition of diffuse functions, which are recommended for accurate property calculations.[13][14]
For a molecule like this compound, a basis set such as 6-311++G(d,p) or aug-cc-pVDZ provides a robust foundation for reliable DFT calculations.
Simulating Reality: The Role of Solvent Effects
Most biological processes occur in an aqueous environment. Therefore, accounting for the influence of the solvent is critical.
-
Implicit Solvation Models (e.g., SMD, IEFPCM) : These models represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent, which can significantly alter the relative stability of different conformers.[10]
-
Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.[15]
The Conformational Landscape of this compound
The structure of this compound is primarily defined by the puckering of the piperidine ring and the orientation of the N-ethoxycarbonyl group.
Piperidine Ring Puckering
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[16][17][18][19] Higher-energy boat and twist-boat conformations can exist as transition states or intermediates in the ring-inversion process.[19] The specific puckering can be quantitatively described using Cremer-Pople parameters (Q, θ, φ), which define the total puckering amplitude and the location of the ring on the pseudorotational sphere.[20][21]
N-Ethoxycarbonyl Group Orientation
The key conformational feature is the rotation around the N1—C(O) amide bond. Due to resonance delocalization, this bond has significant double-bond character, leading to a substantial rotational barrier and the existence of distinct, stable conformers.[22] This is analogous to the cis/trans isomerism seen in peptides. Further flexibility arises from rotation around the C(O)—O and O—CH₂ bonds of the ethyl group.
The interplay between these factors results in several low-energy minima on the potential energy surface, which must be identified and characterized.
Experimental Validation: Grounding Theory in Reality
Theoretical models must be validated against experimental data to ensure their predictive power.
-
X-Ray Crystallography : Provides the definitive solid-state conformation of a molecule. Crystal structures of related N-acylpiperidines consistently show a chair conformation for the ring.[16][17] This data serves as an invaluable benchmark for assessing the accuracy of computational geometries.
-
NMR Spectroscopy : NMR is a powerful technique for studying conformational equilibria in solution.[23] Temperature-dependent NMR experiments can be used to observe the coalescence of signals from interconverting conformers, allowing for the calculation of the activation energy barriers (ΔG‡) for processes like ring inversion and amide bond rotation.[22][24] Furthermore, analysis of proton-proton coupling constants can provide information on the relative populations of axial and equatorial conformers.[25]
A Practical Guide: Standard Operating Protocol for Conformational Analysis
This section outlines a self-validating protocol for the conformational analysis of this compound using the Gaussian suite of programs.[3][10]
Protocol 1: Conformational Search, Optimization, and Validation
-
Initial Structure Generation :
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Causality : A chemically reasonable starting geometry is necessary to begin the exploration.
-
-
Broad Conformational Search (Redundant Coordinate Scan) :
-
Identify the key rotatable bonds: N1-C(carbonyl), C(carbonyl)-O, and O-CH₂.
-
Perform a relaxed potential energy surface (PES) scan in Gaussian by systematically rotating the N1-C(carbonyl) dihedral angle in steps of 15-30 degrees. At each step, all other degrees of freedom are allowed to relax.
-
Causality : This initial scan efficiently explores the major conformational space associated with the highest rotational barrier (the amide bond) and identifies the corresponding low-energy wells.
-
-
Refined Geometry Optimization :
-
Extract the structures corresponding to the energy minima from the PES scan.
-
Perform full geometry optimizations on these candidate structures using DFT. A recommended level of theory is B3LYP/6-311++G(d,p) with an implicit solvent model (e.g., SCRF=(SMD, Solvent=Water) ).
-
Causality : This higher-level calculation refines the geometries and provides accurate relative energies, accounting for both electron correlation and bulk solvent effects.
-
-
Validation via Frequency Calculation :
-
For each optimized structure, perform a frequency calculation at the same level of theory.
-
Trustworthiness : A true energy minimum must have zero imaginary frequencies.[3] The presence of an imaginary frequency indicates a transition state, not a stable conformer. The calculated thermochemical data (e.g., Gibbs Free Energy) from this step is used for determining relative stabilities.
-
-
Data Analysis :
-
Extract the optimized Cartesian coordinates for visualization.
-
Tabulate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all validated conformers.
-
Measure and tabulate key geometric parameters: N1-C(O) dihedral angle, ring puckering parameters, and key bond lengths.
-
Data Presentation
The quantitative results from the computational protocol should be summarized for clear interpretation.
Table 1: Calculated Conformational Data for this compound (Note: The values below are illustrative examples based on typical findings for N-acylpiperidines. Actual calculated values will depend on the precise level of theory.)
| Conformer ID | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | N1-C(carbonyl) Dihedral Angle (°) | Ring Conformation |
| Conf-1 | Equatorial Ester, anti-Amide | 0.00 | ~178.5 | Chair |
| Conf-2 | Equatorial Ester, syn-Amide | +3.5 | ~5.2 | Chair |
| Conf-3 | Axial Ester, anti-Amide | +1.8 | ~179.1 | Chair |
| Conf-4 | Axial Ester, syn-Amide | +5.1 | ~4.8 | Chair |
Visualization of Workflows and Relationships
Visual diagrams are essential for conceptualizing complex processes and relationships. The following diagrams are rendered using the DOT language.
Caption: Key conformational equilibria in this compound.
Caption: A validated computational workflow for conformational analysis.
Conclusion and Outlook
The theoretical study of this compound reveals a complex but predictable conformational landscape dominated by the chair form of the piperidine ring and distinct syn/anti rotamers of the N-acyl group. By employing a hierarchical computational strategy, from rapid molecular mechanics scans to high-accuracy DFT calculations with solvation models, we can reliably determine the geometries, relative stabilities, and interconversion barriers of the dominant conformers. This knowledge is not merely academic; it provides actionable intelligence for drug design. By understanding the inherent conformational preferences of the piperidine scaffold, medicinal chemists can design modifications that either rigidify the molecule in its bioactive conformation or avoid substitutions that favor inactive conformations, ultimately accelerating the discovery of more potent and selective therapeutics.
References
- Tas, M., et al. (2007). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3448.
- Damou, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Structural Chemistry. (Note: Semantic Scholar lists a future publication date, the link is provided for the abstract).
- Velez-Vega, C., & Gil, A. (2014). An explicit-solvent conformation search method using open software. Journal of Cheminformatics, 6(1), 29.
- Gong, X. D., & Xiao, H. M. (2008). Density functional theory study of piperidine and diazocine compounds. Journal of Hazardous Materials, 156(1-3), 342-347.
- Krishnakumar, V., & John, X. (2008). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure: THEOCHEM, 855(1-3), 88-95.
- Suh, S. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER. University of California, Santa Barbara.
- Hryhoriv, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 890-896.
- RCSB PDB. (n.d.). Modeling and Simulation Software.
- Damou, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. CoLab.
- Hryhoriv, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central.
- Hryhoriv, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate.
- Mirjafary, Z., & Ghiasi, R. (2018). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 42(15), 12519-12526.
- OpenEye Scientific. (n.d.). Conformer Generation Software | Omega.
- Knez, D., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(4), 2110-2121.
- Reddit. (2021). Recommendations for software that calculates the conformational energy of a molecule. r/chemistry.
- Knez, D., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Wiberg, K. B., et al. (2011). Basis Set Recommendations for DFT Calculations of Gas-Phase Optical Rotation at Different Wavelengths. The Journal of Physical Chemistry A, 115(15), 3530-3536.
- Abraham, R. J., et al. (1996). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (8), 1775-1784.
- Aridoss, G., et al. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 119(5), 549-556.
- McCallum, T., et al. (2021). Photomediated ring contraction of saturated heterocycles. Science, 373(6556), 793-798.
- Abraham, R. J., et al. (1992). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (6), 899-906.
- Jhaa, G. (2023). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. YouTube.
- Soderberg, T. (2023). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook.
- Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
- The Computational Chemistry Channel. (2021). How to choose a functional and basis set for your DFT calculation. YouTube.
- Balazs, Y. S., et al. (2021). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Journal of Cheminformatics, 13(1), 1-12.
- Chemistry Stack Exchange. (2016). Why are correlation consistent basis sets used with DFT calculations?
- Wang, S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.
- Gerbino, D. C., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the GIAO/DFT method. Journal of Molecular Structure: THEOCHEM, 760(1-3), 57-68.
- National Institute of Standards and Technology. (n.d.). Calculated Barriers to Internal Rotation or Inversion. Computational Chemistry Comparison and Benchmark Database.
- Wang, S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1361-1375.
- Rzepa, H. S. (n.d.). Theory of conformational analysis. Imperial College London.
- Cremer, D. (1988). Calculation of Puckered Rings with Analytical Gradients. Journal of Physical Chemistry, 92(22), 6483-6490.
- LibreTexts Chemistry. (2020). 8.2: Conformational Analysis.
- Li, J., et al. (2021). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. Journal of Chemical Information and Modeling, 61(12), 5851-5860.
- Kantardjieff, K. A., & Rupp, B. (2003). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Physical Science and Technology (3rd ed.).
- Unknown. (n.d.). Conformational Analysis. Course Material.
- Sun, X., et al. (2012). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 550-553, 169-172.
- Liu, S. (2009). Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle. The Journal of Chemical Physics, 130(21), 214107.
- CACHE. (n.d.). Computational Exploration of Peptoids with Amino Ethyl Side Chains: Unveiling Trans-Cis and Trans-Trans Conformational Preferences.
- Mavromoustakos, T., et al. (2005). Putative bioactive conformers of small molecules: A concerted approach using NMR spectroscopy and computational chemistry. Current Topics in Medicinal Chemistry, 5(4), 365-381.
- da Silva, J. B. P., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Scientific Reports, 10(1), 15286.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | CoLab [colab.ws]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Semantic Scholar [semanticscholar.org]
- 8. Density functional theory study of piperidine and diazocine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 18. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Ethyl 1-piperidinecarboxylate: A Technical Guide to Safe Handling, and Disposal
This guide provides a comprehensive overview of the safety, handling, and disposal protocols for Ethyl 1-piperidinecarboxylate (CAS No. 5325-94-0). It is intended for researchers, scientists, and professionals in drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Understanding its specific hazards is the foundation of safe handling.
GHS Classification:
-
Skin Irritation, Category 2: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1][2][5]
Hazard Statements:
Pictogram:
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory tract. These effects are acute, meaning they can occur after a single exposure. The causality behind this irritation lies in the chemical's ability to interact with and damage epithelial tissues upon direct contact.
Exposure Controls and Personal Protection
To mitigate the risks identified, a systematic approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is to work in a well-ventilated area.[2][6][7][8] A fume hood is highly recommended to minimize the inhalation of vapors or aerosols.[8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][9][10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection:
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[7][9] However, if engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]
Table 1: Summary of Safety and Handling Parameters for this compound
| Parameter | Information | Source(s) |
| CAS Number | 5325-94-0 | [1][2][11] |
| Molecular Formula | C8H15NO2 | [1][2][11] |
| Molecular Weight | 157.21 g/mol | [1][2][11] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H315, H319, H335 | [1][2][3] |
| Engineering Controls | Fume hood, eyewash station, safety shower | [7][8][9][10] |
| Eye/Face Protection | Safety goggles or face shield | [7][9] |
| Skin Protection | Chemical-resistant gloves, lab coat | [2][6][10] |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container | [2][3][6][7] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | [7][9] |
| First Aid - Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6][12] |
| First Aid - Skin | Wash with plenty of water. | [2][6][12] |
| First Aid - Inhalation | Remove person to fresh air and keep comfortable for breathing. | [2][6][12] |
| First Aid - Ingestion | Rinse mouth. Do NOT induce vomiting. | [2] |
| Spill Cleanup | Absorb with inert material, collect in a suitable container for disposal. | [2][6][10] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [5][6][8] |
Handling and Storage
Safe Handling Practices
-
Do not eat, drink, or smoke in areas where this chemical is handled.[6][9]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2][6][12]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]
Storage Conditions
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2][6][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][6][12]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][6][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Accidental Release Measures
A prompt and well-executed response to a spill is essential to prevent harm to personnel and the environment.
Small Spills
For small spills, the following protocol should be followed by trained personnel:
-
Evacuate and Secure: Notify others in the area and restrict access.[13][14]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.2.[13][14]
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[6][15]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][14][16]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[14][15]
-
Dispose: Dispose of the waste in accordance with institutional and local regulations.[16]
Large Spills
In the event of a large spill, or a spill that you are not equipped or trained to handle:
-
Notify your supervisor and the institutional environmental health and safety (EHS) office. [13][16]
-
Isolate the area and prevent entry.
Diagram 1: Spill Response Workflow
Caption: Decision-making process for selecting appropriate PPE.
References
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. National Center for Biotechnology Information.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Ethyl Piperidine.
- MSDS of Ethyl 1-(piperidin-4-YL)-piperidinecarboxylate. (n.d.).
- Chem-Impex. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
- PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. National Center for Biotechnology Information.
- Biosynth. (2025). Safety Data Sheet: METHYL 1-ETHYL-4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE.
- Texas Tech University Environmental Health & Safety. (n.d.). Does Your Spill Require EHS Response?
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Rowan University Environmental Health & Safety. (n.d.). Chemical Spill Cleanup Guidelines.
- Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
Sources
- 1. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. scbt.com [scbt.com]
- 12. aksci.com [aksci.com]
- 13. depts.ttu.edu [depts.ttu.edu]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. sites.rowan.edu [sites.rowan.edu]
A Comprehensive Technical Guide to Ethyl 1-Piperidinecarboxylate: Synthesis, Commercial Availability, and Application in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-piperidinecarboxylate, also known as N-ethoxycarbonylpiperidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its piperidine core is a prevalent scaffold in a multitude of biologically active compounds, including a wide range of pharmaceuticals.[1][2] The presence of the ethyl carbamate group at the nitrogen atom serves a dual purpose: it acts as a protecting group, modulating the nucleophilicity of the piperidine nitrogen, and as a stable functional handle for further synthetic transformations. This guide provides an in-depth exploration of the synthesis, commercial availability, and key applications of this compound, with a particular focus on its role as a crucial intermediate in the development of therapeutics targeting the central nervous system (CNS).[3]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and efficient method for the synthesis of this compound is the N-acylation of piperidine with ethyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the formation of amides and esters.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable this compound product. A base, typically an excess of piperidine itself or an external non-nucleophilic base like triethylamine or sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of secondary amines.
Materials:
-
Piperidine
-
Ethyl chloroformate
-
Toluene (or another suitable inert solvent like dichloromethane)
-
Sodium hydroxide (aqueous solution, e.g., 2M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in toluene. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred piperidine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with a 2M aqueous sodium hydroxide solution to remove any unreacted ethyl chloroformate and neutralize the hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Commercial Availability and Suppliers
This compound (CAS No. 5325-94-0) is a commercially available building block and can be sourced from various chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the research or development project.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | 5g, 25g, 100g |
| TCI America | >98.0% (GC) | 25g, 100g, 500g |
| Alfa Aesar | 98% | 10g, 50g, 250g |
| Santa Cruz Biotechnology | N/A | Inquire for details |
| Chem-Impex International | ≥98% (GC) | 5g, 25g, 100g |
Note: Availability and quantities are subject to change. It is recommended to check with the suppliers directly for the most current information.
Application in Drug Development: Synthesis of a Fentanyl Precursor
This compound is a key starting material in the synthesis of various pharmaceuticals, particularly potent analgesics like fentanyl and its analogues.[4][5][6] The ethyl carbamate group allows for the modification of the piperidine ring at other positions before being potentially removed or retained in the final active pharmaceutical ingredient (API).
The following workflow outlines the initial steps in a common synthetic route towards fentanyl, starting from this compound. This involves the synthesis of N-phenyl-N-(piperidin-4-yl)propanamide, a crucial precursor.
Caption: Synthetic workflow for a fentanyl precursor starting from this compound.
Step-by-Step Experimental Protocol for a Key Intermediate
This protocol describes a plausible laboratory-scale synthesis of an N-acylated piperidine derivative, a common intermediate in the synthesis of fentanyl analogues. Note: The synthesis of fentanyl and its analogues is highly regulated and should only be performed by authorized personnel in licensed facilities. This protocol is for informational purposes only.
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-(phenylamino)piperidine
This initial step utilizes a related N-protected piperidine derivative to illustrate a common transformation.
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone)
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.1 eq) and a catalytic amount of acetic acid.
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Continue stirring at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-4-(phenylamino)piperidine.[5]
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis and commercial availability make it a readily accessible tool for researchers. The strategic use of the N-ethoxycarbonyl group provides a versatile handle for the construction of complex molecular architectures, as exemplified by its crucial role in the synthesis of potent opioid analgesics. A thorough understanding of its chemical properties, synthetic routes, and applications is essential for scientists and professionals engaged in the discovery and development of novel therapeutics, particularly those targeting the central nervous system.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link][1]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Wang, Y., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 45(21), 4689-4692. [Link][3]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Process of making carfentanil and related analgesics. (1992). Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
- Aytaç, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- The Synthesis of Biphasic Metabolites of Carfentanil. (2023). National Institutes of Health.
- Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. (2025). ResearchGate.
- Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. (n.d.). National Institutes of Health.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.
- SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. (2017). Defense Technical Information Center.
- June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. (2024). Center for Forensic Science Research & Education.
- News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). United Nations Office on Drugs and Crime.
- A: Synthesis of ¹¹C-labelled carfentanil and ¹⁸F-derivatives. B: Failure to cleave simple alkyl esters of 4-AP-carboxylic acid. (n.d.). ResearchGate.
- Synthesis of fentanyl analogs. (n.d.). Google Patents.
- English - Economic and Social Council. (2024). United Nations.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). National Institutes of Health.
- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate.
- Synthesis of Piperidines. (2025). ResearchGate.
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5106983A - Process of making carfentanil and related analgesics - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry.[1] Its remarkable prevalence in a multitude of FDA-approved pharmaceuticals and biologically active natural products underscores its profound significance in the design and development of novel therapeutics.[2] This guide provides a comprehensive technical exploration of the piperidine scaffold, delving into its fundamental physicochemical properties, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic efficacy. We will examine key synthetic strategies for accessing functionalized piperidine derivatives, present detailed experimental protocols for their biological evaluation, and visualize the complex signaling pathways they modulate. This document aims to serve as an authoritative resource for professionals engaged in the art and science of drug discovery, offering field-proven insights to inspire the next generation of piperidine-based medicines.
The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[1] The piperidine ring system epitomizes this concept, owing to a unique confluence of structural and chemical attributes that render it an exceptionally versatile building block in drug design.[3]
Physicochemical and Conformational Properties
The piperidine ring is a saturated heterocycle, meaning all its carbon atoms are sp3-hybridized.[4] This imparts significant conformational flexibility, with the molecule predominantly adopting a chair conformation to minimize steric and torsional strain.[5] This conformational preference is not merely a structural footnote; it is a critical determinant of a molecule's biological activity. The spatial orientation of substituents on the piperidine ring, dictated by their axial or equatorial positions, directly influences how the molecule interacts with its biological target.[6]
The nitrogen atom within the piperidine ring is a key feature, imparting basicity to the molecule. This basicity allows for the formation of salts, which can enhance a drug's solubility and bioavailability. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a drug molecule within the binding pocket of a protein.
| Property | Value | Significance in Drug Design |
| pKa of Conjugate Acid | ~11.22 | Strongly basic, allowing for salt formation to improve solubility and bioavailability.[7] |
| logP (Octanol/Water) | 0.84 | Indicates a degree of lipophilicity that can facilitate cell membrane permeability.[7] |
| Conformational Flexibility | Prefers a rigid chair conformation. | The defined geometry can lead to higher binding affinity by reducing the entropic penalty of binding.[6][7] |
Table 1: Key Physicochemical Properties of the Piperidine Scaffold and their Implications in Drug Design.
The strategic placement of substituents can further modulate these properties. For instance, the introduction of fluorine atoms can significantly alter the conformational preferences of the piperidine ring through a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[8][9] Understanding and harnessing these subtle conformational effects is a powerful tool in the medicinal chemist's arsenal for optimizing drug-receptor interactions.[5]
Prevalence in Approved Drugs and Natural Products
The piperidine motif is a recurring theme in the structures of numerous commercially successful drugs across a wide range of therapeutic areas.[3][10] From potent analgesics like Fentanyl to antipsychotics such as Haloperidol and the Alzheimer's disease therapeutic Donepezil , the piperidine scaffold has proven its worth time and again.[4][11] In fact, it is one of the most frequently encountered non-aromatic rings in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA).[12]
The prevalence of the piperidine ring is not limited to synthetic pharmaceuticals; it is also a common feature in a vast array of natural products with potent biological activities.[13] Alkaloids such as piperine , the compound responsible for the pungency of black pepper, and the potent neurotoxin coniine from poison hemlock, all feature the piperidine core.[10][13] This widespread occurrence in nature further solidifies the piperidine scaffold's status as a privileged structure, honed by evolution for specific biological functions.
The Broad Spectrum of Biological Activities
The versatility of the piperidine scaffold is reflected in the diverse array of biological activities exhibited by its derivatives.[14][15] This section will explore some of the key therapeutic areas where piperidine-containing compounds have made a significant impact.
Central Nervous System (CNS) Disorders
Piperidine derivatives have a long and successful history in the treatment of CNS disorders.[16] Their ability to cross the blood-brain barrier, a critical hurdle for CNS-acting drugs, combined with their affinity for a variety of CNS targets, has made them a mainstay in neuropharmacology.[17]
-
Antipsychotics: Many typical and atypical antipsychotics, such as risperidone and pimozide , incorporate a piperidine moiety.[11] These drugs often target dopamine and serotonin receptors in the brain to alleviate the symptoms of schizophrenia and other psychotic disorders.[18]
-
Analgesics: The piperidine ring is a core component of many potent opioid analgesics, including meperidine and its analogs.[19] These compounds exert their pain-relieving effects by binding to mu-opioid receptors in the central and peripheral nervous systems.[19]
-
Alzheimer's Disease: Donepezil , a widely prescribed medication for the symptomatic treatment of Alzheimer's disease, features a benzyl-piperidine group that plays a crucial role in its binding to acetylcholinesterase.[4][10]
The development of piperidine-based drugs for CNS disorders is an active area of research, with ongoing efforts to discover novel agents with improved efficacy and fewer side effects.[20][21]
Oncology
In recent years, the piperidine scaffold has gained increasing attention for its potential in cancer therapy.[10][22] Piperidine-containing compounds have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and direct interaction with DNA.[1][22]
Several FDA-approved anticancer drugs, such as the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib , contain a piperidine moiety.[10] The piperidine ring in these molecules often contributes to their optimal pharmacological properties.[10] Furthermore, a number of piperidine-based compounds are currently in preclinical and clinical development for the treatment of various cancers, including lung, breast, and ovarian cancer.[22][23][24]
The following table summarizes the in vitro cytotoxic activity of a promising piperidine-containing compound against a human lung adenocarcinoma cell line, compared to a standard-of-care chemotherapy agent.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| 13dc (piperidine-containing) | A549 | Lung Adenocarcinoma | 1.86 |
| Doxorubicin (standard of care) | A549 | Lung Adenocarcinoma | 0.98 |
Table 2: Comparative in vitro cytotoxic activity of a piperidine-containing compound and Doxorubicin.[23]
Other Therapeutic Areas
The therapeutic applications of piperidine derivatives extend beyond CNS disorders and oncology. They have shown promise as:
-
Antiviral agents: Certain piperidine derivatives have demonstrated antiviral activity against a range of viruses.[11]
-
Antimicrobial agents: The piperidine scaffold is found in some antibacterial and antifungal compounds.[25]
-
Antihypertensive agents: Some piperidine derivatives exhibit blood pressure-lowering effects.[3]
-
Anti-inflammatory agents: The anti-inflammatory properties of some piperidine-containing compounds are being explored.[11]
This broad range of biological activities highlights the remarkable adaptability of the piperidine scaffold and its potential for the development of new therapies for a wide variety of diseases.[14]
Synthetic Strategies for Accessing Piperidine Scaffolds
The widespread utility of the piperidine scaffold in drug discovery has driven the development of a rich and diverse array of synthetic methods for its construction.[4][26] These strategies can be broadly categorized into two main approaches: the hydrogenation of pyridine precursors and various cyclization reactions.
Hydrogenation of Pyridines
One of the most common and direct methods for the synthesis of piperidines is the catalytic hydrogenation of substituted pyridines.[] This approach offers a straightforward route to the saturated piperidine ring from readily available aromatic precursors.
A variety of catalysts can be employed for this transformation, with transition metals such as palladium, platinum, and ruthenium being particularly effective.[4] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation, allowing for the diastereoselective synthesis of cis- or trans-substituted piperidines.[4]
Caption: General scheme for the catalytic hydrogenation of pyridines to piperidines.
Cyclization Strategies
A multitude of cyclization reactions have been developed for the construction of the piperidine ring, offering greater flexibility in the introduction of diverse substitution patterns.[4] These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the six-membered ring.
Key cyclization strategies include:
-
Intramolecular Cyclization: These reactions involve the cyclization of a linear precursor containing both the nitrogen atom and the requisite carbon chain.[4] A variety of methods, including metal-catalyzed cyclizations and intramolecular aza-Michael additions, fall under this category.[4]
-
[3+3] Cycloaddition: This approach involves the reaction of a three-atom component with another three-atom component to form the six-membered ring.
-
Aza-Diels-Alder Reaction: This powerful cycloaddition reaction between an imine and a diene provides a highly efficient and stereocontrolled route to functionalized piperidines.
Caption: Overview of major synthetic strategies for constructing the piperidine scaffold.
The choice of synthetic strategy will depend on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.[12][28] The development of novel and efficient synthetic methods continues to be a key focus of research in this area.[29]
Structure-Activity Relationships (SAR) and Drug Design Principles
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.[2][30] Understanding these structure-activity relationships (SAR) is fundamental to the rational design of potent and selective drug candidates.[31][32]
The Importance of Substituent Placement
Even subtle changes to the substitution pattern on the piperidine ring can have a profound impact on a compound's pharmacological profile.[33] For example, in a series of piperidine-based anticancer agents, the presence of a furan-pyrazole moiety was found to be crucial for potent activity against the Akt1 kinase.[2]
The position of the substituent is also critical. In many piperidine-containing drugs, functional groups at the 4-position of the ring are key for interacting with the biological target.[34]
The Role of Stereochemistry
The introduction of chiral centers into the piperidine scaffold can have a significant effect on a compound's biological activity.[35][36] Often, one enantiomer will exhibit significantly higher potency than the other, highlighting the importance of stereochemistry in drug-receptor interactions.[36]
The introduction of chirality can lead to:
-
Enhanced biological activity and selectivity: By providing a better fit into the chiral binding pocket of a protein.[35]
-
Improved pharmacokinetic properties: Affecting how the drug is absorbed, distributed, metabolized, and excreted.[35]
-
Reduced hERG toxicity: A common off-target effect that can lead to cardiac arrhythmias.[35]
Modulating Physicochemical Properties
The substituents on the piperidine ring also play a crucial role in fine-tuning a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can increase a compound's water solubility, while the strategic placement of blocking groups can prevent metabolic degradation at susceptible sites.
Experimental Protocols for Biological Evaluation
The discovery and development of novel piperidine-based therapeutics rely on a robust suite of in vitro and in vivo assays to assess their biological activity and pharmacological properties.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
A fundamental step in the evaluation of potential anticancer agents is to determine their ability to inhibit the growth of cancer cells in vitro. The MTT assay is a widely used colorimetric assay for assessing cell viability.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Target-Based Assays
For compounds designed to interact with a specific molecular target, such as an enzyme or a receptor, target-based assays are essential to confirm their mechanism of action and determine their potency.
Example: Kinase Inhibition Assay
-
Assay Setup: In a 96-well plate, combine the kinase, its substrate, and ATP.
-
Inhibitor Addition: Add the piperidine derivative at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction and incubate for a specified time at room temperature.
-
Detection: Use a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: General experimental workflow for the evaluation of piperidine derivatives.[1]
Future Directions and Conclusion
The piperidine scaffold has undeniably cemented its place as a cornerstone of modern drug discovery.[3] Its remarkable versatility and proven track record in delivering successful therapeutics ensure that it will continue to be a focus of research and development for years to come.
Future efforts in this field are likely to concentrate on several key areas:
-
Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex piperidine derivatives will be crucial for accessing novel chemical space.
-
Exploration of New Biological Targets: As our understanding of disease biology grows, so too will the opportunities to design piperidine-based ligands for novel and challenging biological targets.
-
Application of Computational Methods: The use of in silico techniques, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of piperidine derivatives with improved potency and selectivity.[19]
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- BenchChem. (2025).
- Pharmaffiliates. (n.d.).
- BenchChem. (2025).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 235-251. [Link]
- ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
- National Center for Biotechnology Information. (2023).
- Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- ResearchGate. (n.d.). Biological activities of piperidine alkaloids.
- National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- BenchChem. (2025). Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design. BenchChem.
- Semantic Scholar. (n.d.).
- Pharmaffiliates. (n.d.). Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis.
- PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- BOC Sciences. (n.d.). Piperidines - Building Block.
- BenchChem. (2025). The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. BenchChem.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- BenchChem. (2025). Piperidine Analogs in Central Nervous System Research: A Technical Guide. BenchChem.
- BenchChem. (2025).
- Wikipedia. (n.d.). Piperidine.
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (2019). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- PubMed. (n.d.). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- EPO. (2009). PIPERIDINE DERIVATIVE, PIPERAZINE DERIVATIVE AND AGENT FOR TREATMENT OF DISEASE INVOLVING CENTRAL NERVOUS SYSTEM DISORDERS.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- Google Patents. (n.d.).
- ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Royal Society of Chemistry. (2015).
- ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- ACS Publications. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493-8501.
- Smolecule. (n.d.). Buy Piperidine | 110-89-4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. ijnrd.org [ijnrd.org]
- 12. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. data.epo.org [data.epo.org]
- 18. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. AU2003299145A1 - Piperazine and piperidine derivatives for treatment of neurological diseases - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. nbinno.com [nbinno.com]
- 29. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 30. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. nbinno.com [nbinno.com]
- 35. researchgate.net [researchgate.net]
- 36. thieme-connect.com [thieme-connect.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 1-Piperidinecarboxylate from Piperidine
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1-piperidinecarboxylate, a valuable carbamate intermediate in pharmaceutical and organic synthesis. The protocol details the reaction of piperidine with ethyl chloroformate under Schotten-Baumann conditions. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The presented methodology is designed to be robust, reproducible, and scalable.
Introduction and Significance
This compound, also known as N-carbethoxypiperidine, serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its structural motif is present in numerous pharmaceutical agents, acting as a key intermediate for the introduction of the piperidine ring, a common scaffold in medicinal chemistry. The synthesis of this compound is a foundational reaction for chemists working on the development of new therapeutics.
The reaction of a secondary amine like piperidine with an acylating agent such as ethyl chloroformate is a classic example of nucleophilic acyl substitution.[2] This particular transformation is efficiently carried out under Schotten-Baumann conditions, which involve a two-phase system with a base to neutralize the acidic byproduct, driving the reaction to completion.[3][4][5] This guide will provide a detailed, field-proven protocol for this synthesis, emphasizing the underlying chemical principles to ensure successful and safe execution.
Mechanistic Overview: The Schotten-Baumann Reaction
The synthesis of this compound from piperidine and ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism, specifically under conditions known as the Schotten-Baumann reaction.[2][3][5] This method is widely used for the acylation of amines and alcohols.[5][6]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This results in the formation of a tetrahedral intermediate.[2][3]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
-
Proton Transfer: The resulting protonated carbamate is deprotonated by a base present in the reaction mixture, typically an aqueous solution of sodium hydroxide or potassium hydroxide.[3] This neutralization of the generated hydrochloric acid is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]
The use of a biphasic system, often an organic solvent and water, is a hallmark of the Schotten-Baumann reaction.[2][5] The reactants and product primarily reside in the organic phase, while the base is in the aqueous phase, effectively sequestering the acid byproduct and driving the equilibrium towards the product.[5]
Reaction Scheme Visualization
Caption: Mechanism of this compound Synthesis.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Piperidine | Reagent | Sigma-Aldrich | 110-89-4 |
| Ethyl Chloroformate | Reagent | Sigma-Aldrich | 541-41-3 |
| Sodium Hydroxide | ACS Reagent | Fisher Scientific | 1310-73-2 |
| Dichloromethane (DCM) | ACS Reagent | VWR | 75-09-2 |
| Anhydrous Magnesium Sulfate | Laboratory | VWR | 7487-88-9 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Safety Precautions
Hazard Identification and Mitigation:
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ethyl Chloroformate: Highly flammable liquid and vapor.[7] Fatal if inhaled.[7][8] Causes severe skin burns and eye damage.[7][8] Lachrymator.[8] Work exclusively in a chemical fume hood.[9] Use a gas-tight syringe or dropping funnel for transfer. Ensure an appropriate emergency response plan is in place for accidental exposure.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, wearing appropriate PPE.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Safety goggles are mandatory at all times.
-
Chemical-resistant gloves (nitrile or neoprene) are required.
-
A flame-resistant lab coat should be worn.
-
For handling ethyl chloroformate, consider using a face shield in addition to safety goggles.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add piperidine (10.0 g, 0.117 mol) and dichloromethane (DCM, 100 mL).
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Prepare a solution of sodium hydroxide (7.0 g, 0.175 mol) in 70 mL of deionized water and cool it in an ice bath.
-
-
Addition of Ethyl Chloroformate:
-
In a dropping funnel, place ethyl chloroformate (14.0 g, 0.129 mol).
-
Add the ethyl chloroformate dropwise to the stirred piperidine solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
-
Addition of Base:
-
Simultaneously or immediately following the addition of ethyl chloroformate, add the cold sodium hydroxide solution dropwise, maintaining the reaction temperature below 10 °C. The addition of base should be controlled to keep the aqueous layer basic (pH > 9).
-
-
Reaction Progression:
-
After the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash with 1 M HCl (2 x 30 mL) to remove any unreacted piperidine, followed by a wash with saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation to obtain a colorless oil.
-
Synthesis Workflow Visualization
Caption: Step-by-step workflow for the synthesis.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.14 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45 (t, J = 5.5 Hz, 4H, N(CH₂)₂), 1.65-1.55 (m, 6H, (CH₂)₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5 (C=O), 61.2 (OCH₂), 44.5 (N(CH₂)₂), 25.8 ((CH₂)₂), 24.5 (CH₂), 14.7 (CH₃) |
| FT-IR (neat, cm⁻¹) | ~2930 (C-H stretch), ~1695 (C=O stretch, carbamate), ~1240 (C-O stretch) |
| Mass Spec. (ESI+) | m/z 158.1 [M+H]⁺ |
| Appearance | Colorless oil |
Troubleshooting and Field-Proven Insights
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction is stirred for a sufficient amount of time at room temperature. Also, verify the quality of the starting materials, especially the ethyl chloroformate, which can hydrolyze over time.
-
Emulsion during Work-up: The formation of an emulsion during the washing steps can be problematic. To break the emulsion, add a small amount of brine and gently swirl the separatory funnel. In persistent cases, filtration through a pad of celite may be necessary.
-
Product Contamination: The primary contaminant is often unreacted piperidine. The acid wash step is crucial for its removal. Ensure the pH of the aqueous layer is acidic during this wash.
Conclusion
The synthesis of this compound from piperidine and ethyl chloroformate using Schotten-Baumann conditions is a reliable and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high yield of the desired product. The mechanistic understanding and troubleshooting tips provided will further aid in the successful execution of this important synthetic transformation.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
Sources
- 1. scbt.com [scbt.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheepunjab.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
Application Note & Detailed Protocol: Synthesis of Ethyl 1-piperidinecarboxylate
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 1-piperidinecarboxylate, a valuable carbamate intermediate in pharmaceutical and agrochemical research. The procedure is based on the N-acylation of piperidine with ethyl chloroformate under Schotten-Baumann conditions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a detailed step-by-step methodology, purification techniques, and analytical characterization, all grounded in established chemical principles and safety protocols.
Introduction and Scientific Background
This compound, also known as N-ethoxycarbonylpiperidine, is a key heterocyclic building block.[1] Its piperidine core is a prevalent scaffold in numerous biologically active molecules, and the ethyl carbamate group serves as a stable, protecting group for the secondary amine, which can be removed under specific conditions if required. More commonly, it acts as a crucial synthon for introducing the piperidine moiety in the synthesis of more complex molecular targets.[2][3]
The synthesis detailed herein is a classic example of nucleophilic acyl substitution. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a biphasic system with an inorganic base (NaOH) or a single-phase organic system with a tertiary amine base (Triethylamine) are both common and effective strategies. This protocol will focus on the biphasic approach for its straightforward work-up and cost-effectiveness.
Reaction Scheme and Mechanism
The overall transformation involves the reaction of piperidine with ethyl chloroformate in the presence of a base, such as sodium hydroxide.
Overall Reaction:
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Acid-Base Neutralization: The liberated hydrogen chloride (HCl) is immediately neutralized by the base (sodium hydroxide) present in the reaction medium, forming sodium chloride and water. This step is critical as it prevents the protonation of the starting piperidine, which would render it non-nucleophilic.
Caption: High-level overview of the reaction mechanism.
Safety and Handling
Mandatory Requirement: All steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is required at all times.
-
Piperidine: Flammable, corrosive, and toxic. It can cause severe skin burns and eye damage. Inhalation may be harmful. Handle with extreme care.[4]
-
Ethyl Chloroformate: Highly toxic, corrosive, and moisture-sensitive.[5] It is a lachrymator and can cause severe respiratory tract, skin, and eye burns. Reacts with water to release HCl. Must be handled under anhydrous conditions where possible and added carefully to aqueous solutions.
-
Diethyl Ether: Extremely flammable liquid and vapor. Its vapors are heavier than air and can travel to an ignition source. Ensure no open flames or spark sources are present.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle pellets carefully to avoid generating dust.
An eyewash station and safety shower must be readily accessible.[6]
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| Piperidine | C₅H₁₁N | 85.15 | 8.52 g (10.0 mL) | 0.100 | 99% purity or higher |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 11.4 g (9.9 mL) | 0.105 | 97% purity or higher, 5% excess |
| Sodium Hydroxide | NaOH | 40.00 | 6.0 g | 0.150 | Pellets or flakes |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Anhydrous grade for extraction |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | 2 M aqueous solution |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Saturated aqueous solution |
| Sodium Chloride | NaCl | 58.44 | As needed | - | Saturated aqueous solution (Brine) |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Anhydrous, for drying |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Condenser (optional, for reflux if needed)
-
Thermometer
-
500 mL separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus (short path)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (10.0 mL, 0.100 mol).
-
In a separate beaker, dissolve sodium hydroxide (6.0 g, 0.150 mol) in deionized water (100 mL). Caution: This is an exothermic process. Allow the solution to cool.
-
Add the cooled NaOH solution to the reaction flask containing the piperidine.
-
Place the flask in an ice-water bath and begin vigorous stirring. Cool the mixture to 0-5 °C.
Causality: The reaction is performed at low temperature to control the significant exothermicity of the acylation and to minimize potential side reactions, such as the hydrolysis of ethyl chloroformate. The aqueous NaOH serves as both a base and a solvent for the salt byproduct.
Step 2: Addition of Ethyl Chloroformate
-
Charge the dropping funnel with ethyl chloroformate (9.9 mL, 0.105 mol).
-
Add the ethyl chloroformate dropwise to the stirring piperidine solution over approximately 30-45 minutes.
-
Monitor the internal temperature closely, ensuring it does not rise above 10 °C. A white precipitate (sodium chloride) will form.
Causality: Slow, dropwise addition is crucial to maintain temperature control. A rapid addition could lead to an uncontrolled exothermic reaction, causing the evaporation of volatile reactants and reducing the yield.[7]
Step 3: Reaction Progression
-
After the addition is complete, continue stirring the mixture vigorously in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion.
Step 4: Product Extraction
-
Transfer the entire reaction mixture to a 500 mL separatory funnel.
-
Add diethyl ether (75 mL) to the funnel, stopper it, and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with two additional portions of diethyl ether (2x 50 mL).
Causality: Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
Step 5: Washing the Organic Phase
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
2 M HCl (50 mL) to remove any unreacted piperidine.
-
Saturated NaHCO₃ solution (50 mL) to neutralize any residual acid.
-
Saturated NaCl solution (Brine, 50 mL) to remove the bulk of the dissolved water.
-
Causality: Each washing step serves a specific purpose. The acid wash removes basic impurities, the bicarbonate wash removes acidic impurities, and the brine wash initiates the drying process by reducing the solubility of water in the organic phase.
Step 6: Drying and Solvent Removal
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a generous amount of anhydrous sodium sulfate, swirl the flask, and let it stand for 15-20 minutes until the liquid is clear.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be a pale yellow oil.
Step 7: Purification
-
Set up a short-path vacuum distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Distill the product under reduced pressure. Collect the fraction boiling at approximately 90-92 °C at 15 mmHg.
-
The expected yield of the pure, colorless liquid is typically 80-90%.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using spectroscopic methods.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.12 (q, J=7.1 Hz, 2H, -OCH₂ CH₃), 3.40 (t, J=5.5 Hz, 4H, piperidine H2/H6), 1.55 (m, 6H, piperidine H3/H4/H5), 1.24 (t, J=7.1 Hz, 3H, -OCH₂CH₃ ) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.5 (C=O), 61.1 (-C H₂CH₃), 44.5 (piperidine C2/C6), 25.8 (piperidine C4), 24.5 (piperidine C3/C5), 14.7 (-OCH₂C H₃)[8] |
| IR Spectroscopy (Neat, cm⁻¹) | ~2935 (C-H stretch), ~1695 (C=O stretch, strong) , ~1240, ~1120 (C-O stretch)[9] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~219 °C (atm), ~91 °C (15 mmHg) |
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate.
- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester.
- RSC Medicinal Chemistry. (n.d.). Medicinal Chemistry, 4.
- ChemBK. (2024). 1-(Ethoxycarbonyl)-4-Piperidinecarboxylic Acid.
- PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Google Patents. (n.d.). US3264281A - Preparation of amides.
- Scientific.Net. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
- NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester.
- Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High).
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- Chem-Impex. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
- MDPI. (n.d.). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog.
- Chem-Impex. (n.d.). Ethyl 4-hydroxy-1-piperidinecarboxylate.
- Canadian Science Publishing. (1987). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry, 65(3), 619-625.
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
- J-Stage. (n.d.). On the Cleavage of Tertiary Amines with Ethyl Chloroformate.
- SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum.
- SpectraBase. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts.
- TheTruthLabs.com. (n.d.). 1-(ethoxycarbonyl)piperidine-2-carboxylic acid.
- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- NIST WebBook. (n.d.). Piperidine, 1-ethyl-.
- ResearchGate. (n.d.). (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog | MDPI [mdpi.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 1-Piperidinecarboxylate in Multi-Step Organic Synthesis: A Guide for Researchers
Introduction: The Piperidine Scaffold and the Role of N-Alkoxycarbonyl Protection
The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates. The synthetic utility of the piperidine ring is greatly expanded through the strategic use of protecting groups on the nitrogen atom. These groups temper the nucleophilicity and basicity of the nitrogen, enabling controlled and regioselective functionalization of the heterocyclic core.[2]
Among the arsenal of nitrogen protecting groups, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely employed.[3][4] Ethyl 1-piperidinecarboxylate, featuring an N-ethoxycarbonyl group, offers a valuable and often cost-effective alternative, functioning as a versatile building block for the synthesis of complex polysubstituted piperidines.[5][6] This application note provides an in-depth technical guide on the use of this compound in multi-step organic synthesis, detailing key reaction protocols and the underlying chemical principles for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies Employing this compound
The N-ethoxycarbonyl group of this compound serves two primary functions: as a protecting group and as a directing group for C-H functionalization. Its reactivity is analogous in many respects to the more commonly used N-Boc group, allowing for the adaptation of established synthetic methodologies.
α-Functionalization via Directed ortho-Lithiation
A powerful strategy for the selective functionalization of the piperidine ring is directed ortho-lithiation, or more accurately in this context, α-lithiation. The carbamate oxygen of the N-ethoxycarbonyl group can coordinate to a strong organolithium base, directing deprotonation to the adjacent C2 position of the piperidine ring. This generates a nucleophilic organolithium intermediate that can be trapped with a variety of electrophiles.
This approach is well-documented for N-Boc protected piperidines and can be effectively applied to this compound.[7] The resulting α-substituted piperidines are valuable intermediates for the synthesis of a wide range of biologically active molecules.
Protocol 1: General Procedure for α-Lithiation and Alkylation of this compound
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in a suitable solvent
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi or t-BuLi (1.1-1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-3 hours to ensure complete formation of the lithiated intermediate.
-
Add the electrophile (1.2-1.5 eq), either neat or dissolved in a small amount of anhydrous solvent, dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the base.
-
Low Temperature: The α-lithiated piperidine intermediate is thermally unstable. Maintaining a low temperature (-78 °C) is critical to prevent decomposition and side reactions.
-
Choice of Base: s-BuLi and t-BuLi are strong, non-nucleophilic bases suitable for deprotonation. n-BuLi can sometimes act as a nucleophile.
-
Quenching: The reaction is quenched with a mild proton source like saturated aqueous ammonium chloride to neutralize any remaining organolithium species without causing unwanted side reactions that could occur with stronger acids.
Diagram 1: Workflow for α-Functionalization of this compound
Caption: General workflow for the α-functionalization of this compound.
Deprotection of the N-Ethoxycarbonyl Group
A crucial step in many synthetic sequences is the removal of the N-ethoxycarbonyl protecting group to liberate the piperidine nitrogen for further functionalization, such as N-alkylation or N-arylation. The N-ethoxycarbonyl group can be cleaved under basic (saponification followed by decarboxylation) or acidic conditions.
Basic Hydrolysis (Saponification):
The ester functionality of the carbamate can be hydrolyzed under basic conditions, typically using potassium hydroxide or sodium hydroxide in an alcoholic solvent.[8][9][10] This initially forms an unstable carbamic acid, which readily decarboxylates to yield the free secondary amine.
Protocol 2: Basic Deprotection of N-Ethoxycarbonylpiperidine Derivatives
Materials:
-
N-Ethoxycarbonylpiperidine derivative
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (for workup, if necessary)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-ethoxycarbonylpiperidine derivative (1.0 eq) in ethanol or methanol.
-
Add a solution of KOH or NaOH (3-5 eq) in water.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the alcoholic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the deprotected piperidine.
-
If the product is water-soluble, it may be necessary to saturate the aqueous layer with a salt (e.g., NaCl) before extraction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification can be achieved by distillation or column chromatography.
Acidic Hydrolysis:
While less common for ethyl carbamates compared to Boc groups, acidic hydrolysis can also be employed. This typically requires harsher conditions than the removal of a Boc group. Strong acids such as HBr in acetic acid or concentrated HCl can be used.
Diagram 2: Deprotection Pathways for the N-Ethoxycarbonyl Group
Caption: Deprotection strategies for the N-ethoxycarbonyl group.
Comparative Data and Considerations
The choice of N-protecting group is a critical decision in a multi-step synthesis. The following table provides a comparison of the N-ethoxycarbonyl group with the commonly used N-Boc and N-Cbz groups.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| Ethoxycarbonyl | - | Ethyl chloroformate | Basic hydrolysis (reflux); Strong acid | Stable to hydrogenolysis and mild acid |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild acid (e.g., TFA, HCl in dioxane)[11] | Stable to base and hydrogenolysis[4] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C)[3] | Stable to acid and base |
Strategic Considerations:
-
Orthogonality: The N-ethoxycarbonyl group is orthogonal to the Cbz group, meaning one can be selectively removed in the presence of the other. This is valuable in complex syntheses requiring differential protection of multiple amine functionalities.[3]
-
Cost-Effectiveness: Ethyl chloroformate is generally a more economical reagent than di-tert-butyl dicarbonate or benzyl chloroformate, making this compound an attractive starting material for large-scale synthesis.
-
Stability: The N-ethoxycarbonyl group is more robust towards acidic conditions than the N-Boc group, which can be an advantage if acidic reaction steps are required elsewhere in the molecule. However, its removal requires harsher conditions.
Conclusion
This compound is a versatile and economically viable building block for the synthesis of functionalized piperidines. Its utility in directed α-lithiation and its distinct deprotection profile make it a valuable tool for medicinal chemists and synthetic organic chemists. By understanding the principles and protocols outlined in this application note, researchers can effectively incorporate this compound into their synthetic strategies to access novel and complex molecular architectures for drug discovery and development.
References
- Coldham, I., et al. (2008). Approaches to α-functionalization of piperidines by C-H activation.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
- Ghorai, M. K., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
- Gazo, A., et al. (2022).
- Google Patents. (2009).
- Jim Clark. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- OperaChem. (2024).
- O'Dowd, H., et al. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 143(31), 12264–12270. [Link]
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Wanner, M. J., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(23), 4249. [Link]
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: Ethyl 1-piperidinecarboxylate in Pharmaceutical Intermediate Synthesis
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets.[1] Ethyl 1-piperidinecarboxylate (also known as N-Carbethoxypiperidine) is a pivotal building block that enables the controlled introduction of this crucial motif.[2] Its primary function is to serve as a stable, protected form of piperidine, wherein the reactive secondary amine is masked as a carbamate. This protection strategy is fundamental for executing complex synthetic sequences, preventing unwanted side reactions, and improving handling and purification. This document provides an in-depth guide to the strategic application of this compound, detailing its core utility, key synthetic transformations, and validated protocols for its use in the synthesis of pharmaceutical intermediates.
Core Concepts: The Strategic Role of the N-Carbethoxy Protecting Group
In multi-step pharmaceutical synthesis, the piperidine nitrogen is a nucleophilic and basic center that can interfere with a wide range of chemical transformations, such as organometallic reactions, acylations, or alkylations intended for other parts of a molecule. The ethyl carbamate (carbethoxy) group in this compound mitigates this reactivity.
Causality Behind its Utility:
-
Reactivity Attenuation: The electron-withdrawing nature of the carbonyl group in the carbamate moiety significantly reduces the nucleophilicity and basicity of the adjacent nitrogen atom. This allows chemists to perform reactions on other parts of a molecule without interference from the piperidine nitrogen.
-
Improved Handling: Piperidine itself is a volatile, corrosive, and strongly basic liquid. In contrast, this compound is a more stable liquid with reduced basicity, making it easier and safer to handle, store, and accurately dispense in reactions.
-
Enhanced Lipophilicity: The carbethoxy group increases the molecule's lipophilicity, which can improve solubility in common organic solvents used during synthesis and facilitate purification by methods like silica gel chromatography.
-
Orthogonal Deprotection: The carbamate is robust under a variety of conditions but can be readily cleaved when desired, typically through hydrolysis, without affecting many other common functional groups. This stability and selective removal are hallmarks of an effective protecting group.
The following diagram illustrates the central role of this compound as a protected building block, enabling subsequent functionalization after its deprotection.
Caption: Workflow showing the deprotection of this compound to unmask the reactive piperidine nitrogen for further synthesis.
Key Synthetic Transformations and Applications
This compound is primarily a precursor to the free piperidine ring, which is then incorporated into a larger target molecule. The most critical step is the deprotection of the nitrogen.
N-Deprotection via Hydrolysis
The cleavage of the ethyl carbamate group is most commonly achieved through hydrolysis under basic or acidic conditions.
-
Base-Mediated Hydrolysis (Saponification): This is often the preferred method. Using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a protic solvent (e.g., ethanol, water) effectively hydrolyzes the ester and subsequently decarboxylates the resulting carbamic acid intermediate upon acidic workup. This method is high-yielding and uses cost-effective reagents.
-
Acid-Mediated Hydrolysis: Strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can also cleave the carbamate. This approach is useful if the target molecule is desired as an acid salt (e.g., hydrochloride or hydrobromide), which can aid in purification and improve the stability of the final product.
The general mechanism for basic hydrolysis is shown below.
Caption: Mechanism of base-catalyzed deprotection of this compound.
Application in the Synthesis of N-Substituted Piperidines
Once deprotected, the resulting piperidine is a versatile nucleophile used to build more complex structures. Piperidine derivatives are foundational in drugs targeting neurological disorders, analgesics, and anti-inflammatory agents.[3][4]
Example Synthetic Pathway: Synthesis of an N-Aryl-piperidine Intermediate
Many modern drugs feature an N-aryl-piperidine core. The synthesis of such an intermediate would typically follow the deprotection of this compound, followed by a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction.
| Stage | Reaction | Reagents & Conditions | Purpose | Typical Yield |
| 1 | Deprotection | 1. KOH, Ethanol/H₂O, Reflux2. HCl (acidification) | Cleavage of the N-carbethoxy group to yield piperidine hydrochloride. | >90% |
| 2 | N-Arylation | Piperidine•HCl, Aryl-Halide (e.g., 4-Fluoronitrobenzene), K₂CO₃, DMSO, 120 °C | Formation of the C-N bond to create the N-aryl piperidine core. | 75-85% |
Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound.
Protocol 1: Basic Hydrolysis of this compound
This protocol describes the saponification of the carbamate to yield piperidine, which is isolated as its hydrochloride salt for stability.
Materials:
-
This compound (1.0 eq)[2]
-
Potassium hydroxide (KOH, 3.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 15.7 g, 100 mmol) in a 1:1 mixture of ethanol and water (200 mL).
-
Addition of Base: Add potassium hydroxide pellets (16.8 g, 300 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Extraction (Optional): Dilute the remaining aqueous solution with water (100 mL) and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Carefully and slowly add concentrated HCl until the pH is ~1-2. This step should be performed in a well-ventilated fume hood.
-
Isolation: Concentrate the acidic aqueous solution to dryness under reduced pressure. The resulting solid is piperidine hydrochloride.
-
Purification: The crude piperidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a white crystalline solid.
Self-Validation:
-
Expected Outcome: A white crystalline solid.
-
Characterization: The product can be verified by ¹H NMR spectroscopy (disappearance of the ethyl group signals at ~4.1 ppm (q) and ~1.2 ppm (t) and appearance of characteristic piperidine proton signals) and melting point analysis.
Protocol 2: Synthesis of 1-(2-Chloroethyl)piperidine - A Key Alkylated Intermediate
Following deprotection, the free piperidine can be alkylated. This example shows the synthesis of an intermediate useful for linking the piperidine ring to other moieties. This is analogous to intermediates used in the synthesis of umeclidinium.[5]
Materials:
-
Piperidine (1.0 eq, obtained from Protocol 1 or commercially)
-
1-Bromo-2-chloroethane (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of piperidine (e.g., 8.5 g, 100 mmol) in acetonitrile (200 mL), add anhydrous potassium carbonate (34.5 g, 250 mmol).
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (15.7 g, 110 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The residue can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-chloroethyl)piperidine as a colorless to pale yellow oil.
Self-Validation:
-
Expected Outcome: A liquid oil.
-
Characterization: Purity and identity can be confirmed by GC-MS analysis, which will show the correct molecular ion peak, and by ¹H and ¹³C NMR spectroscopy.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Piperidine (Deprotected Product): Flammable, toxic, and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reagents: Strong bases (KOH) and acids (HCl) are corrosive. Alkylating agents like 1-bromo-2-chloroethane are toxic and potential carcinogens. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | N-Carbethoxypiperidine | [2] |
| CAS Number | 5325-94-0 | [2][6] |
| Molecular Formula | C₈H₁₅NO₂ | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Appearance | Colorless liquid | - |
| Boiling Point | ~209 °C | - |
References
- Autech Industry Co., Limited. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate: A Key Player in Chemical Synthesis.
- Autech Industry Co., Limited. (n.d.). Ethyl 4-Piperidinecarboxylate: Applications in Drug Development & Synthesis.
- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21399, 1-Piperidinecarboxylic acid, ethyl ester.
- Vasilev, A. A., & Vasilevskaya, T. N. (2022).
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Takahata, H. (2000). Application of chiral building blocks to the synthesis of drugs. Journal of the Chinese Chemical Society, 47(2), 143-158.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11106043, Ethyl 1-ethylpiperidine-4-carboxylate.
- Valenta, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 795-802.
- ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- ResearchGate. (2014). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34767, Ethyl 4-oxo-1-piperidinecarboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 6. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Ethyl 1-piperidinecarboxylate in the Synthesis of Neurological Disorder Therapeutics
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] This guide focuses on Ethyl 1-piperidinecarboxylate, a pivotal building block whose N-ethoxycarbonyl protecting group offers a unique combination of stability and reactivity, making it an invaluable starting material for the synthesis of complex molecules aimed at treating neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.[2][3] We will explore its application through detailed synthetic protocols, mechanistic insights, and data-driven examples, providing researchers with a comprehensive resource for leveraging this reagent in drug discovery.
The Piperidine Scaffold in Neuropharmacology
The piperidine ring's significance in CNS drug design cannot be overstated. Its saturated, six-membered heterocyclic structure allows it to adopt low-energy chair conformations, presenting substituents in well-defined axial and equatorial orientations. This stereochemical control is crucial for precise interaction with biological targets like G-protein coupled receptors (GPCRs) and ion channels, which are frequently implicated in neurological pathways.[4] Furthermore, the basic nitrogen atom (pKa ~11.2 in piperidine) is often protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets.
This compound serves as an excellent synthon by temporarily masking this basic nitrogen with an ethoxycarbonyl group. This modification provides several strategic advantages:
-
Deactivation: It prevents the nitrogen from acting as a nucleophile or base in undesired side reactions.
-
Increased Solubility: It enhances solubility in organic solvents commonly used in synthesis.
-
Controlled Deprotection: The carbamate can be readily cleaved under specific conditions (acidic or basic hydrolysis) to liberate the secondary amine for further functionalization.
These properties make it a superior choice for multi-step syntheses where precise control over reactivity is paramount.
Application Spotlight: Synthesis of Donepezil for Alzheimer's Disease
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) and is a first-line treatment for Alzheimer's disease.[5][6] Several industrial syntheses of Donepezil rely on a piperidine core, which is ultimately derived from piperidine carboxylate esters. While many routes start with the 4-substituted isomer (ethyl isonipecotate), the underlying principles of piperidine manipulation are directly relevant. A common strategy involves the condensation of an N-benzyl-4-formylpiperidine intermediate with 5,6-dimethoxy-1-indanone.[7]
The N-benzyl group is a key player in this synthesis, and its introduction onto a piperidine ester is a foundational step. The subsequent reduction of the ester to an aldehyde sets the stage for the crucial C-C bond formation.
Synthetic Workflow: Donepezil Synthesis
The following diagram illustrates a generalized, prominent pathway for the synthesis of Donepezil, highlighting the central role of the piperidine scaffold.
Caption: A representative synthetic pathway to Donepezil.
This pathway demonstrates a common industrial strategy where the piperidine ester is first functionalized on the nitrogen, followed by modification of the carboxylate group to enable the key condensation reaction.[7][8]
Core Synthetic Protocols & Methodologies
This compound is a versatile substrate for a range of transformations. The N-arylation reaction is particularly important, as the N-aryl piperidine motif is found in numerous antipsychotic and other CNS-active agents.[9][10]
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the cross-coupling of this compound with aryl halides. The causality behind this reaction lies in a palladium-catalyzed cycle that enables the formation of a C-N bond, a transformation that is otherwise difficult to achieve.[11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, especially with a sterically accessible secondary amine like a piperidine derivative.[11]
Experimental Workflow: Buchwald-Hartwig N-Arylation
Caption: Standard experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
Reagent Preparation (Inert Atmosphere): In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried resealable Schlenk tube.
-
Substrate Addition: To the tube, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.[11]
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Ar-I, Ar-Br | More reactive than Ar-Cl due to weaker C-X bond energy, facilitating oxidative addition. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common, stable Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands stabilize the Pd center and promote reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the catalyst. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling, non-polar aprotic solvents are ideal for this reaction. |
Physicochemical and Spectroscopic Data
Accurate characterization is essential for validating experimental outcomes. The following table summarizes key data for the starting material, this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [12] |
| Molecular Weight | 157.21 g/mol | [12] |
| Appearance | Colorless liquid | - |
| Boiling Point | 207 °C | - |
| Density | 1.004 g/mL at 25 °C | |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~4.12 (q, 2H), ~3.45 (t, 4H), ~1.58 (m, 6H), ~1.25 (t, 3H) | Predicted/Typical |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~155.5, ~60.8, ~44.5, ~25.8, ~24.6, ~14.6 | Predicted/Typical |
| MS (EI) m/z | 157 [M]⁺, 128, 84, 56 | [12] |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
Conclusion
This compound is more than a simple building block; it is a strategic tool for medicinal chemists developing the next generation of drugs for neurological disorders. Its protected nitrogen atom allows for precise chemical manipulations at other positions before being unmasked for key bond-forming reactions like N-arylation. The protocols and data presented herein provide a foundational guide for researchers to confidently and effectively employ this versatile reagent in their synthetic campaigns, paving the way for the discovery of novel and more effective CNS therapeutics.
References
- Title: Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 Source: PubChem URL:[Link]
- Title: A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug Source: National Center for Biotechnology Inform
- Title: Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil Source: SciSpace URL:[Link]
- Title: DONEPEZIL SYNTHESIS Source: New Drug Approvals URL:[Link]
- Title: Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors Source: PubMed Central URL:[Link]
- Title: 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 Source: PubChem URL:[Link]
- Title: Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics Source: PubMed Central URL:[Link]
- Title: Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents Source: PubMed URL:[Link]
- Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists Source: PubMed URL:[Link]
- Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
- Title: Recent Advances in Biotransformation of CNS and Cardiovascular Agents Source: PubMed URL:[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in biotransformation of CNS and cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Protection of Piperidine with Ethyl Chloroformate
Introduction: The Strategic Importance of the Ethoxycarbonyl Protecting Group
In the landscape of pharmaceutical and medicinal chemistry, the piperidine ring is a ubiquitous scaffold, central to the structure of numerous therapeutic agents. Its secondary amine, however, presents a synthetic challenge; its nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in the molecule. The strategic installation of a protecting group on the piperidine nitrogen is therefore a cornerstone of many multi-step syntheses.
The ethoxycarbonyl group, installed using ethyl chloroformate, is a highly effective and widely used protecting group for this purpose. It transforms the basic secondary amine into a neutral carbamate, rendering it unreactive to a wide range of reagents, including organometallics, hydrides, and mild oxidizing agents. This protection is robust yet can be cleaved under specific, controlled conditions (typically basic or acidic hydrolysis), making it an ideal tactical element in complex synthetic routes. This document provides a comprehensive, field-tested protocol for the N-protection of piperidine, grounded in mechanistic understanding and rigorous safety practices.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-protection of piperidine with ethyl chloroformate proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The carbonyl double bond transiently breaks, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen atom, typically by a non-nucleophilic base added to the reaction, to yield the final, neutral N-ethoxycarbonylpiperidine product and the hydrochloride salt of the base.
Critical Safety Considerations: Handling Ethyl Chloroformate
Ethyl chloroformate is a highly hazardous substance. It is corrosive, toxic, lachrymatory (tear-inducing), and highly flammable.[1] Severe skin burns, eye damage, and respiratory distress can occur upon exposure.[2] All operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.
-
Engineering Controls: A well-ventilated chemical fume hood is essential. An eyewash station and safety shower must be immediately accessible.[3] All electrical equipment should be non-sparking and explosion-proof.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[3]
-
Hand Protection: Wear appropriate protective gloves (e.g., butyl rubber or laminate film). Consult a glove compatibility chart.[5]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin exposure.[3]
-
Respiratory Protection: If there is any risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]
-
-
Handling and Storage: Store ethyl chloroformate in a cool, dry, well-ventilated area away from ignition sources, moisture, and incompatible substances like strong oxidizing agents.[1][4] Containers should be grounded and bonded during transfer.[4] Use only non-sparking tools.[2]
Detailed Experimental Protocol
This protocol details the procedure for the N-protection of piperidine on a 50 mmol scale.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Piperidine | 85.15 | 4.26 g (4.95 mL) | 50.0 | Freshly distilled if purity is uncertain |
| Ethyl Chloroformate | 108.52 | 5.70 g (4.95 mL) | 52.5 | 1.05 equivalents |
| Triethylamine (Et₃N) | 101.19 | 6.07 g (8.36 mL) | 60.0 | 1.2 equivalents; acts as an HCl scavenger |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous/dry solvent is recommended |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For aqueous work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | For aqueous work-up |
| Brine (Saturated NaCl) | - | ~50 mL | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5-10 g | - | For drying the organic phase |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried.
-
Place the flask in an ice-water bath on a magnetic stir plate.
-
Operate entirely within a chemical fume hood.
-
-
Reagent Charging:
-
To the reaction flask, add piperidine (4.95 mL, 50.0 mmol) and anhydrous dichloromethane (100 mL).
-
Add triethylamine (8.36 mL, 60.0 mmol).
-
Begin stirring and cool the solution to 0 °C.
-
-
Addition of Ethyl Chloroformate:
-
Charge the dropping funnel with ethyl chloroformate (4.95 mL, 52.5 mmol).
-
Add the ethyl chloroformate dropwise to the stirred piperidine solution over 30-40 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [6] The reaction is exothermic, and slow addition is key to control.
-
A white precipitate (triethylamine hydrochloride) will form during the addition.[7]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the mixture warm to room temperature, stirring for another 1-2 hours to ensure the reaction goes to completion.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of piperidine.
-
-
Aqueous Work-up and Extraction:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
After each wash, allow the layers to separate fully and drain the lower organic (DCM) layer.
-
-
Drying and Solvent Removal:
-
Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent by gravity or suction filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
-
Purification and Characterization:
-
The resulting crude product, N-ethoxycarbonylpiperidine (also known as ethyl piperidine-1-carboxylate), is often of high purity.
-
If necessary, further purification can be achieved by vacuum distillation.
-
The final product should be a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from setup to final product isolation.
Caption: Workflow for the N-protection of piperidine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Reagent degradation. | 1. Extend reaction time at room temperature. Confirm starting material consumption by TLC. 2. Perform back-extraction of aqueous layers with DCM. 3. Use freshly opened or distilled reagents. Ethyl chloroformate is moisture-sensitive. |
| Reaction Overheats | Addition of ethyl chloroformate was too fast. | Improve cooling efficiency of the ice bath. Add the reagent more slowly to allow for heat dissipation. |
| Product is Contaminated | Incomplete removal of triethylamine or its salt. | Ensure thorough washing with 1 M HCl during the work-up. Check the pH of the aqueous layer after the acid wash to ensure it is acidic. |
| Emulsion during Work-up | Vigorous shaking of the separatory funnel. | Add more brine to the separatory funnel to help break the emulsion. Gently invert the funnel instead of shaking vigorously. |
Conclusion
The N-protection of piperidine using ethyl chloroformate is a robust and reliable transformation essential for modern organic synthesis. The protocol described herein provides a detailed, step-by-step guide that, when coupled with stringent safety measures, ensures a high yield of the desired N-ethoxycarbonylpiperidine. This procedure's efficiency and the stability of the resulting carbamate make it a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, nitrogen-containing molecules.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroformate.
- New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Chloroformate.
- INCHEM. (n.d.). ICSC 1025 - ETHYL CHLOROFORMATE.
- Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS.
- PrepChem. (n.d.). Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacetate.
- PrepChem. (n.d.). Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine.
- Keana, J. F., & Prabhu, V. S. (1985). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 19(1), 109. [Link]
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Organic Syntheses. (n.d.). ethyl n-methylcarbamate.
- ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... [Image attached to a research article].
- Supporting Information for an article. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine.
Sources
Application Notes and Protocols: A Guide to Amine Protection in Peptide Synthesis
A Note to Our Researchers,
Our objective is to provide comprehensive and scientifically rigorous resources to support your work in peptide synthesis and drug development. In line with this commitment, we have conducted a thorough review of the scientific literature to develop detailed Application Notes and Protocols for the use of Ethyl 1-piperidinecarboxylate as a protecting group for amines in peptide synthesis.
Following an extensive search of scholarly articles, chemical databases, and established protocols, we have found no evidence of this compound being utilized as a protecting group for the α-amino functionality of amino acids in standard or specialized peptide synthesis methodologies.
The established and widely validated protecting groups for α-amino protection in peptide synthesis include, but are not limited to:
-
tert-Butoxycarbonyl (Boc): A cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, which is cleaved under acidic conditions.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The foundation of the Fmoc/tBu orthogonal protection strategy, known for its lability to basic conditions, typically using a piperidine solution for its removal.
-
Benzyloxycarbonyl (Z or Cbz): A classic protecting group, often employed in solution-phase synthesis and removed by catalytic hydrogenolysis.
Our search for "this compound" as a protecting group did not yield any protocols for its introduction onto an amino acid, data regarding its stability under various coupling and deprotection conditions, or methods for its selective cleavage. The compound itself, while commercially available, is not documented in the context of amine protection for peptide synthesis.
It is possible that:
-
The protecting group is known by a different chemical name or abbreviation.
-
It is a very novel or proprietary protecting group with limited public documentation.
-
There may be a misunderstanding of the chemical structure or its intended application.
To ensure we provide you with the most accurate and relevant information, we kindly request clarification on the protecting group . Should you have a reference, publication, or alternative nomenclature for the protecting group you are interested in, we would be greatly appreciative. This will allow us to direct our scientific team to the correct information and develop the high-quality, in-depth technical guide you require.
We remain at your disposal to assist with your research needs and look forward to providing you with the necessary scientific support.
Application Notes and Protocols for the Analytical Characterization of Ethyl 1-piperidinecarboxylate
Abstract: This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of Ethyl 1-piperidinecarboxylate (CAS 5325-94-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere procedural lists. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section includes the scientific rationale, detailed step-by-step protocols, expected data, and visual workflow diagrams to facilitate seamless implementation in a laboratory setting.
Introduction: The Need for Rigorous Characterization
This compound is a pivotal building block in organic synthesis, frequently utilized as a reagent or intermediate in the creation of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a piperidine ring N-substituted with an ethyl carbamate group, imparts specific chemical properties that make it valuable. The purity and structural integrity of this compound are paramount, as impurities or structural deviations can have profound impacts on reaction yields, downstream product quality, and the biological activity of final active pharmaceutical ingredients (APIs).
Therefore, a multi-faceted analytical approach is not just recommended but essential for confirming the identity, purity, and stability of this compound. This guide provides the foundational methods to achieve this with confidence.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of a compound is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| IUPAC Name | ethyl piperidine-1-carboxylate | PubChem[2] |
| Synonyms | N-Carbethoxypiperidine, 1-Carboethoxy-piperidine | SCBT[1], SpectraBase[3] |
| CAS Number | 5325-94-0 | PubChem[2] |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 157.21 g/mol | PubChem[2] |
| InChIKey | YSPVHAUJXLGZHP-UHFFFAOYSA-N | PubChem[2] |
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Volatile Impurity Profiling
Expertise & Experience: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with definitive mass identification (MS) makes it exceptionally powerful for assessing the purity of this compound and identifying any residual solvents or synthesis by-products. The choice of a mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a strategic one; it provides excellent resolution for a wide range of organic molecules, ensuring that both the main compound and potential impurities are well-separated.[4]
Logical Workflow for GC-MS Analysis
Caption: GC-MS workflow from sample preparation to data analysis.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.[5]
-
Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.
-
Transfer the solution into a 2 mL autosampler vial with a glass insert.
-
-
Instrumentation and Parameters:
-
GC System: Agilent GC system (or equivalent) coupled with a Mass Selective Detector (MSD).[6]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (M⁺) peak is expected at m/z 157.
-
A characteristic fragment ion is often observed at m/z 128.[2]
-
Calculate purity by dividing the peak area of the target compound by the total area of all peaks in the chromatogram.
-
Expected GC-MS Data
| Parameter | Expected Value | Rationale |
| Retention Time | Compound-specific (e.g., 10-15 min) | Dependent on the exact GC method, but should be consistent. |
| Molecular Ion (M⁺) | m/z 157 | Corresponds to the molecular weight of C₈H₁₅NO₂. |
| Major Fragment Ion | m/z 128 | Likely corresponds to the loss of an ethyl group (-C₂H₅).[2] |
| Other Fragments | m/z 84, 56 | Common fragments from the piperidine ring structure. |
High-Performance Liquid Chromatography (HPLC): Quantification and Non-Volatile Purity
Trustworthiness: HPLC is a cornerstone technique for quantifying the purity of pharmaceutical compounds and detecting non-volatile or thermally labile impurities that are not amenable to GC analysis. A reversed-phase method using a C18 column is the most logical starting point for a molecule of moderate polarity like this compound.[7][8] The mobile phase, a mixture of acetonitrile and water, is chosen to provide optimal retention and separation. The addition of a small amount of acid (like formic or phosphoric acid) is critical for ensuring sharp, symmetrical peak shapes by suppressing the ionization of any free silanol groups on the silica support.[8] For LC-MS applications, formic acid is preferred as it is volatile and MS-compatible.
Logical Workflow for HPLC Analysis
Caption: HPLC workflow for purity analysis of this compound.
Protocol: HPLC-UV Analysis
-
Reagent and Sample Preparation:
-
Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v). Add 0.1% formic acid to the mixture and sonicate for 15 minutes to degas.[9]
-
Sample Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter before injection to protect the column from particulates.
-
-
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV-Vis detector (e.g., Shimadzu LC-20AD, Agilent 1260).[9][10]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm. The carbamate chromophore absorbs at low UV wavelengths.
-
-
Data Analysis:
-
Record the chromatogram for a sufficient run time (e.g., 15 minutes) to allow all impurities to elute.
-
The main peak corresponds to this compound.
-
Calculate the purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Expected HPLC Data
| Parameter | Expected Value | Rationale |
| Retention Time (t_R) | Column/system dependent (e.g., 4-8 min) | Should be highly reproducible under isocratic conditions. |
| Tailing Factor | 0.9 - 1.2 | Indicates good peak shape and efficient chromatography. |
| Theoretical Plates | > 2000 | A measure of column efficiency; higher is better. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Authoritative Grounding: NMR spectroscopy is unparalleled for definitive structural confirmation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, the expected spectra will show distinct signals for the ethyl group and the piperidine ring protons and carbons, confirming the complete molecular structure.[3] The chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR must all be consistent with the proposed structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker).[10]
-
¹H NMR: Acquire at least 16 scans. The spectral width should cover from -1 to 12 ppm.
-
¹³C NMR: Acquire several hundred to a few thousand scans due to the lower natural abundance of ¹³C. Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.
-
-
Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
For ¹H NMR, integrate the peaks and assign them to the corresponding protons. Analyze the splitting patterns (e.g., triplet, quartet) to confirm proton-proton coupling.
-
For ¹³C NMR, assign each peak to its corresponding carbon in the molecule.
-
Expected NMR Data (in CDCl₃)
¹H NMR (400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 3.45 | Triplet (t) | 4H | Piperidine C2-H, C6-H |
| ~ 1.58 | Multiplet (m) | 6H | Piperidine C3-H, C4-H, C5-H |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR (101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 155.5 | C =O (Carbamate) |
| ~ 60.8 | -O-CH₂ -CH₃ |
| ~ 44.5 | Piperidine C 2, C 6 |
| ~ 25.8 | Piperidine C 3, C 5 |
| ~ 24.5 | Piperidine C 4 |
| ~ 14.7 | -O-CH₂-CH₃ |
Note: Predicted chemical shifts are based on standard values and may vary slightly.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the most informative absorption bands are the C=O stretch of the carbamate and the C-H stretches of the alkyl groups.[2] The absence of certain bands, such as a broad O-H stretch (~3300 cm⁻¹) or an N-H stretch (~3400 cm⁻¹), is equally important as it confirms the N-substituted nature of the piperidine ring and the absence of hydrolytic impurities. The presence of a strong C=O band around 1700 cm⁻¹ is a definitive marker for the carbamate functional group.[12]
Logical Workflow for FT-IR Analysis
Caption: FT-IR workflow for functional group analysis.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond ATR).
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a single drop of the neat (undiluted) liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting transmittance or absorbance spectrum.
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding molecular vibrations.
-
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2940-2850 | Strong | C-H Stretch | Alkane (Piperidine & Ethyl) |
| ~ 1700 | Very Strong | C=O Stretch | Carbamate |
| 1450-1400 | Medium | C-H Bend | Alkane |
| 1250-1100 | Strong | C-O Stretch | Ester/Carbamate |
| 1100-1000 | Strong | C-N Stretch | Amine/Carbamate |
References
- Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
- Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum. ChemicalBook.
- Ethyl 4-amino-1-piperidinecarboxylate. Chem-Impex.
- Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867. PubChem, National Center for Biotechnology Information.
- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399. PubChem, National Center for Biotechnology Information.
- Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767. PubChem, National Center for Biotechnology Information.
- Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. PubChem, National Center for Biotechnology Information.
- Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
- III Analytical Methods. Manual for Analysis of Persistent Organic Pollutants in Environmental Samples.
- This compound | CAS 5325-94-0. Santa Cruz Biotechnology.
- Ethyl 4-piperidinecarboxylate. SIELC Technologies.
- Table of Characteristic IR Absorptions.
- Asian Journal of Chemistry. (2017).
- 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, National Center for Biotechnology Information.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
- Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent Technologies.
Sources
- 1. scbt.com [scbt.com]
- 2. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. cmbr-journal.com [cmbr-journal.com]
- 5. env.go.jp [env.go.jp]
- 6. agilent.com [agilent.com]
- 7. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ethyl 4-piperidinecarboxylate | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: A Practical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 1-piperidinecarboxylate and its Derivatives
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles. Ethyl 1-piperidinecarboxylate, a common N-protected derivative, serves as a crucial building block in the synthesis of complex drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural elucidation, conformational analysis, and purity assessment of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound and its derivatives, offering both foundational understanding and practical protocols for researchers in organic synthesis and drug development.
The Conformational Dynamics of the Piperidine Ring
The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. This conformational preference has profound implications for the resulting NMR spectrum. Protons attached to the ring are either in an axial or equatorial position, which are chemically distinct environments.
The introduction of the N-ethoxycarbonyl group introduces further complexity. The amide C-N bond possesses partial double-bond character, leading to hindered rotation. This can result in the presence of rotamers (rotational isomers), which may interconvert slowly on the NMR timescale, leading to broadened signals or even distinct sets of peaks for a single compound.[1][2] Furthermore, the electron-withdrawing nature of this group influences the electron density around the ring, particularly deshielding the α-protons (at C2 and C6). The choice of deuterated solvent can also influence the observed chemical shifts by interacting differently with the solute molecule.[3]
Many piperidine derivatives are known to possess pharmacological activity, and their conformation often dictates their biological function.[4] NMR spectroscopy, particularly the analysis of coupling constants, is a powerful method to determine the preferred conformation and the orientation of substituents on the ring.[5][6][7]
Spectral Analysis of this compound
This compound presents a symmetrical structure, simplifying its NMR spectrum. The piperidine ring undergoes rapid chair-to-chair interconversion at room temperature, making the protons at C2/C6, C3/C5, and C4 chemically equivalent, respectively.
¹H NMR Spectrum Analysis
The proton NMR spectrum can be logically divided into signals from the ethyl group and the piperidine ring.
| Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Integration | Key Rationale |
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Coupled to the two methylene protons (-O-CH₂-). |
| Piperidine H4 (γ) | ~1.55 | Multiplet (m) | 2H | Central methylene group, coupled to four adjacent H3/H5 protons. |
| Piperidine H3, H5 (β) | ~1.65 | Multiplet (m) | 4H | Coupled to adjacent H2/H6 and H4 protons. Signals often overlap. |
| Piperidine H2, H6 (α) | ~3.45 | "Triplet-like" (m) | 4H | Deshielded by the adjacent electron-withdrawing nitrogen atom. |
| -O-CH₂-CH₃ | ~4.12 | Quartet (q) | 2H | Deshielded by the adjacent oxygen. Coupled to the three methyl protons. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, reflecting the molecule's symmetry.
| Assignment | Chemical Shift (δ) ppm (Typical) | Key Rationale |
| -O-CH₂-C H₃ | ~14.7 | Standard upfield alkyl carbon. |
| Piperidine C 4 (γ) | ~24.5 | The most shielded of the ring carbons. |
| Piperidine C 3, C 5 (β) | ~25.8 | Slightly deshielded compared to C4. |
| Piperidine C 2, C 6 (α) | ~44.5 | Significantly deshielded by the adjacent nitrogen atom.[8] |
| -O-C H₂-CH₃ | ~61.3 | Deshielded by the attached oxygen atom. |
| C =O | ~155.5 | Carbonyl carbon, characteristically found far downfield.[9][10] |
The Influence of Ring Substitution: A Comparative Look
Substituting the piperidine ring breaks the molecule's symmetry and introduces new electronic and steric effects, which are clearly reflected in the NMR spectra.
| Compound | Key Protons (δ ppm) | Key Carbons (δ ppm) | Structural Rationale |
| This compound | H2/H6: ~3.45 | C2/C6: ~44.5, C4: ~24.5 | Symmetrical parent compound. |
| Ethyl 4-oxo-1-piperidinecarboxylate [11] | H2/H6: ~3.7, H3/H5: ~2.5 | C2/C6: ~41.0, C3/C5: ~39.0, C4: ~207.0 | The C4 ketone group strongly deshields the adjacent C3/C5 carbons and protons. The C4 carbonyl carbon itself is shifted significantly downfield. |
| Ethyl 4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate [12] | H-imine: ~8.41, H2/H6: ~3.05 | C=N: ~160.8, C4: ~42.3 | The introduction of the imine functionality at C4 breaks symmetry and introduces new signals in the aromatic/olefinic region. The C4 carbon is now attached to an sp² center, shifting it downfield. |
| Ethyl 1-methyl-3-piperidinecarboxylate | H3: ~2.5 (complex) | C2: ~57.0, C3: ~39.0, C4: ~25.0, C5: ~24.0, C6: ~52.0 | Substitution at C3 breaks all symmetry. All ring carbons (C2-C6) are now chemically distinct, leading to a more complex spectrum. |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality NMR sample of a small organic molecule like this compound.[13][14][15] The quality of the sample directly impacts the quality of the resulting spectrum.[16]
Materials:
-
Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[13]
-
High-quality 5 mm NMR tube and cap[17]
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug for filtration
-
Internal Standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Weighing: Accurately weigh the required amount of the purified compound into a small, clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[15] If an internal standard like TMS is required for precise chemical shift calibration, it can be added at this stage.
-
Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. Incomplete dissolution can lead to poor quality spectra.[17]
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. This will act as a filter to remove any particulate matter which can interfere with the magnetic field homogeneity (shimming).[13][15]
-
Transfer: Carefully filter the solution from the vial through the pipette directly into the NMR tube. Avoid transferring any solid particles.
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly on the glass near the top with a permanent marker. Do not use paper labels, as they can interfere with the sample spinning in the spectrometer.[15]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[17]
Caption: Workflow for NMR Sample Preparation.
Protocol 2: A Logical Workflow for Spectral Interpretation
Interpreting an NMR spectrum is a systematic process of decoding the information contained within it to deduce the molecular structure.[18]
Steps:
-
Count the Signals: The number of unique signals in both ¹H and ¹³C spectra indicates the degree of molecular symmetry.
-
Analyze Chemical Shifts (δ): The position of a signal on the x-axis (in ppm) provides information about the electronic environment of the nucleus. For instance, protons or carbons near electronegative atoms (like N or O) are "deshielded" and appear at a higher chemical shift (further downfield).[19]
-
Analyze Integration (¹H NMR): The area under each proton signal is proportional to the number of protons it represents. By setting the integral of one known peak, the relative number of protons for all other peaks can be determined.
-
Analyze Multiplicity/Splitting (¹H NMR): The splitting of a signal into multiple lines (singlet, doublet, triplet, etc.) is caused by the influence of neighboring, non-equivalent protons. The 'n+1' rule is a useful first approximation, where 'n' is the number of equivalent neighboring protons.
-
Analyze Coupling Constants (J): The distance between the lines in a split signal is the coupling constant (J), measured in Hertz (Hz). J-values provide critical information about the connectivity and spatial relationship (dihedral angle) between coupled protons, which is essential for conformational analysis.
-
Assemble the Fragments: Use the information gathered from the steps above to piece together the molecular structure like a puzzle. Start with unambiguous fragments (e.g., an ethyl group identified by its characteristic triplet and quartet) and build out from there.
Caption: Logical Workflow for NMR Spectrum Interpretation.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound and its diverse derivatives. A thorough understanding of chemical shifts, coupling constants, and conformational effects allows researchers to unambiguously confirm molecular structures, assess purity, and gain critical insights into the three-dimensional nature of these important pharmaceutical building blocks. By following systematic protocols for sample preparation and spectral interpretation, scientists can confidently and efficiently leverage the power of NMR to accelerate their research and development efforts.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Manimekalai, A., et al. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.
- National Center for Biotechnology Information. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. PubChem Compound Database.
- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- University of Notre Dame. (n.d.). NMR Sample Preparation.
- Pandiarajan, K., et al. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28).
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219).
- Wiley-VCH. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS).
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- University of Calgary. (n.d.). NMR Chemical Shifts.
- re3data.org. (2023). Spectral Database for Organic Compounds.
- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Compound Interest. (n.d.). A guide to 13C NMR chemical shift values.
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. ias.ac.in [ias.ac.in]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. spectrabase.com [spectrabase.com]
- 12. acgpubs.org [acgpubs.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. scribd.com [scribd.com]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. web.mnstate.edu [web.mnstate.edu]
Mass spectrometry fragmentation pattern of Ethyl 1-piperidinecarboxylate
An Application Note on the Mass Spectrometric Fragmentation of Ethyl 1-piperidinecarboxylate
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation patterns of this compound (C₈H₁₅NO₂; MW: 157.21 g/mol ), a key synthetic intermediate in pharmaceutical and chemical research.[1][2] We explore the fragmentation behavior under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. The predictable cleavage pathways of the piperidine ring and the ethyl carboxylate moiety are elucidated, providing a foundational guide for researchers in structural identification, purity assessment, and metabolic studies. This document includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Introduction: The Structural Significance of this compound
This compound, also known as N-Carbethoxypiperidine, is a heterocyclic compound featuring a piperidine ring N-substituted with an ethyl carboxylate group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical agents.[3] Consequently, understanding the analytical characteristics of its derivatives is paramount for drug discovery and development professionals. Mass spectrometry serves as a primary tool for the structural characterization of such molecules, offering high sensitivity and detailed structural information based on fragmentation patterns.[4] This guide explains the causality behind the fragmentation of this compound, linking established chemical principles to the observed mass spectra.
Ionization Techniques and Their Influence on Fragmentation
The fragmentation of an analyte is fundamentally dictated by the ionization method employed.[3]
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation.[5] The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for library matching and unambiguous identification.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution with minimal internal energy, typically producing a protonated molecule, [M+H]⁺.[6] While this preserves the molecular weight information, it provides little structural detail. Therefore, ESI is almost always paired with tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID) to elicit structural data.[6][7]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecular ion (M⁺•) of this compound (m/z 157) is formed. Its odd-numbered mass is consistent with the Nitrogen Rule , which states that a compound with a single nitrogen atom will have an odd nominal molecular mass.[8][9] The energetically unstable molecular ion undergoes several predictable fragmentation reactions driven by the presence of the nitrogen atom and the ester group.
The primary fragmentation pathways are dominated by alpha-cleavage, a characteristic reaction for amines, and cleavage adjacent to the carbonyl group, which is typical for esters.[3][10]
-
Alpha-Cleavage and Ring Opening: The most favorable site for ionization is the nitrogen atom. The subsequent cleavage of an adjacent C-C bond (α-cleavage) within the ring leads to the formation of a stable iminium ion.[11] This process initiates the fragmentation of the piperidine ring.
-
Loss of the Ethoxycarbonyl Group: Cleavage of the N-C bond can result in the loss of the entire ethyl carboxylate group as a radical, leading to the piperidine cation.
-
Ester-driven Fragmentation: Cleavage can occur at the bonds adjacent to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃).[10]
Key Fragment Ions in EI-MS
| m/z | Proposed Structure/Formula | Description of Formation |
| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 128 | [C₇H₁₂NO]⁺ | Loss of an ethyl radical (•C₂H₅) from the ester. |
| 112 | [C₆H₁₀NO]⁺ | Loss of an ethoxy radical (•OC₂H₅) from the ester. |
| 84 | [C₅H₁₀N]⁺ | Loss of the carbethoxy group (•COOC₂H₅); formation of the piperidine cation. A likely prominent peak. |
| 70 | [C₄H₈N]⁺ | Result of ring cleavage following α-cleavage, with subsequent loss of neutral fragments. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring. |
| 29 | [C₂H₅]⁺ | Ethyl cation from the ester group. |
Diagram of Proposed EI Fragmentation
Caption: Proposed EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
In positive-ion ESI, this compound readily forms the protonated molecule, [M+H]⁺, at m/z 158. This ion is then selected as the precursor for collision-induced dissociation (CID) experiments. Fragmentation is initiated at the site of protonation, the basic nitrogen atom, leading to characteristic neutral losses.[3][7]
-
Neutral Loss of Ethene: A common fragmentation pathway for ethylated compounds involves a rearrangement reaction that eliminates a neutral molecule of ethene (C₂H₄, 28 Da).
-
Neutral Loss of Ethanol: The loss of ethanol (CH₃CH₂OH, 46 Da) can occur through rearrangement, yielding a stable acylium ion.
-
Piperidine Ring Fragmentation: Similar to EI, the protonated nitrogen can facilitate ring-opening reactions, leading to subsequent fragmentation and the formation of smaller iminium ions.
Key Fragment Ions in ESI-MS/MS
| Precursor m/z | Product m/z | Proposed Structure/Formula | Description of Neutral Loss |
| 158 | 130 | [C₆H₁₂NO₂]⁺ | Loss of ethene (C₂H₄) from the ethyl group. |
| 158 | 112 | [C₆H₁₀NO]⁺ | Loss of ethanol (C₂H₅OH). |
| 158 | 84 | [C₅H₁₀N]⁺ | Loss of ethyl formate (HCOOC₂H₅) via rearrangement. |
| 158 | 70 | [C₄H₈N]⁺ | Ring fragmentation. |
Diagram of Proposed ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.
Protocol 1: GC-MS Analysis for EI Fragmentation
This protocol is designed for the acquisition of a standard EI mass spectrum for library creation or identification.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or ethyl acetate.
- Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.
2. GC-MS System & Parameters:
- GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final hold: 5 minutes at 280°C.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 25-250.
- Scan Speed: 2 scans/sec.
3. Self-Validation & QC:
- Inject a solvent blank before and after the sample sequence to check for carryover and system contamination.
- Verify the retention time and fragmentation pattern against a certified reference standard if available.
Diagram of GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This protocol is optimized for generating MS/MS data for structural confirmation or quantification.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in methanol.
- Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). 0.1% formic acid is added to aid protonation.[12]
2. LC-MS/MS System & Parameters:
- LC Column: Waters Acquity C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Gradient:
- 5% B for 0.5 min.
- 5% to 95% B over 5 min.
- Hold at 95% B for 2 min.
- Return to 5% B and re-equilibrate for 2.5 min.
- MS Parameters:
- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- MS/MS Method:
- Precursor Ion: m/z 158.2.
- Collision Gas: Argon.
- Collision Energy: Optimize between 10-30 eV to observe a range of fragment ions. Start with a ramp (e.g., 15-25 eV) to find the optimal energy.
3. Self-Validation & QC:
- Perform a full scan (MS1) experiment first to confirm the presence and mass of the [M+H]⁺ ion at m/z 158.
- Optimize collision energy to ensure the precursor ion is mostly consumed while producing stable, informative product ions.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles for amines and esters. Under EI, the molecule fragments extensively, with key ions at m/z 128, 112, and a prominent peak likely at m/z 84, corresponding to the piperidine cation. Under ESI-MS/MS, the protonated molecule at m/z 158 primarily fragments via neutral losses of ethene (to m/z 130) and ethanol (to m/z 112). These distinct fragmentation patterns provide robust data for the unambiguous identification and structural elucidation of this important synthetic building block in various research and development settings.
References
- National Institute of Standards and Technology (NIST). (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. NIST Chemistry WebBook.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254.
- National Institute of Standards and Technology (NIST). (n.d.). Piperidine, 1-ethyl-. NIST Chemistry WebBook.
- Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry.
- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- Unknown Source. (n.d.). Mass Spec.
- National Institute of Standards and Technology (NIST). (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook.
- Vessecchi, R., et al. (2011). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(1), 161-168.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Mandal, M. K., & Bera, S. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Spectroscopy, 2013, 259129.
- The Organic Chemistry Tutor. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry. YouTube.
- Siuzdak, G., et al. (1998). Preparative Mass Spectrometry with Electrospray Ionization. European Journal of Mass Spectrometry, 4(1), 1-5.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database.
- Ludwig, M. (2022). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss.
- Khan Academy Medicine. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube.
- National Institute of Standards and Technology (NIST). (n.d.). Piperidine, 1-ethyl-. NIST Chemistry WebBook.
- Davidson, G., et al. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization‐tandem mass spectrometry. Journal of Mass Spectrometry, 56(6), e4723.
- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1250-1269.
- Cooks, R. G., et al. (n.d.). Used for MS Short Course at Tsinghua. Purdue University.
- Mass Spectrometry: An Interactive Guide. (2020, November 5). Fragmentation in mass spectrometry. YouTube.
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. readchemistry.com [readchemistry.com]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. uab.edu [uab.edu]
Application and Protocol Guide for the Purity Analysis of Ethyl 1-piperidinecarboxylate using HPLC and GC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 1-piperidinecarboxylate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity is paramount, directly influencing the quality, safety, and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, and potential toxicity. Therefore, robust and reliable analytical methods for determining the purity of this compound are essential for regulatory compliance and to ensure patient safety.
This comprehensive guide provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the comprehensive purity analysis of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the chosen analytical strategies.
Analytical Strategy: A Dual-Pronged Approach with HPLC and GC-MS
A dual-method approach utilizing both HPLC and GC-MS provides a comprehensive purity profile of this compound.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for the purity analysis of non-volatile and thermally labile compounds. It excels at separating the main component from non-volatile impurities, starting materials, and most degradation products. The use of a UV detector provides excellent sensitivity for compounds with a suitable chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying volatile impurities that may not be readily detected by HPLC. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, offering an orthogonal method to HPLC.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.
Principle of the HPLC Method
The developed RP-HPLC method separates compounds based on their polarity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and separated from more polar and less polar impurities. Detection is achieved by UV absorbance, as the carbamate functional group provides sufficient chromophoric activity for sensitive detection.
Predicted Impurities and Degradation Products
A thorough understanding of potential impurities is crucial for developing a specific and stability-indicating method.
-
Process-Related Impurities:
-
Piperidine: Unreacted starting material.
-
Ethyl Chloroformate: Unreacted starting material (highly reactive and may not be present in the final product).
-
1,1'-Carbonylbis(piperidine): A potential by-product from the reaction of piperidine with phosgene or its equivalents.
-
-
Degradation Products:
-
Piperidine and Ethanol: Expected products from hydrolytic degradation (acidic or basic conditions) of the ester linkage.
-
Piperidin-2-one derivatives: Potential products of oxidative degradation at the α-carbon to the nitrogen.[1]
-
Decarboxylation products: Possible under thermal stress , leading to the formation of N-ethylpiperidine.[2]
-
N-oxides and ring-opened products: Potential results of photodegradation .[3][4][5]
-
HPLC Protocol
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile and water.
-
Analytical grade phosphoric acid.
-
This compound reference standard (of known purity).
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape for the basic piperidine nitrogen and controls the ionization of acidic and basic impurities. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution ensures the separation of impurities with a wide range of polarities and allows for efficient column cleaning and re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | The carbamate group exhibits UV absorbance at lower wavelengths, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as the diluent ensures good peak shape and compatibility with the chromatographic system. |
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Blank Solution: Use the diluent.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of the main peak and its expected impurities.
-
Inject the reference standard solution in replicate (e.g., n=5) to check for system suitability (see below).
-
Inject the sample solution.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
The following system suitability parameters should be met for the reference standard injections:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Part 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
Principle of the GC-MS Method
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparison to a spectral library (e.g., NIST).[6][7]
GC-MS Protocol
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software with a mass spectral library.
-
Autosampler.
-
GC capillary column.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
GC vials with septa.
-
High-purity helium.
-
This compound reference standard.
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Helium is an inert carrier gas commonly used in GC-MS. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation of the analyte. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. A splitless injection may be used for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The temperature program allows for the separation of volatile impurities at lower temperatures and the elution of the main component and less volatile impurities at higher temperatures. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | This mass range will cover the expected fragments of this compound and its likely impurities. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination. |
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
-
Set up the GC-MS system with the specified conditions.
-
Inject the solvent blank to check for system cleanliness.
-
Inject the reference standard solution to determine the retention time and mass spectrum of this compound.
-
Inject the sample solution.
-
Identify impurities by comparing their mass spectra to a commercial library (e.g., NIST) and their retention times to known standards if available.
-
Quantify impurities using an appropriate method, such as external standard calibration or area percent, if a reference standard for the impurity is not available.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Impurity Identification.
Part 3: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical methods. These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
Protocol for Forced Degradation
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photodegradation: Solution exposed to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
Analyze the stressed samples using the developed HPLC and GC-MS methods to identify and quantify the degradation products. The HPLC method should be able to separate the degradation products from the main peak, demonstrating its specificity.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive purity analysis of this compound. The HPLC method is suitable for the accurate quantification of the main component and non-volatile impurities, while the GC-MS method offers definitive identification of volatile and semi-volatile impurities. The implementation of forced degradation studies ensures that the analytical methods are stability-indicating, a critical requirement in the pharmaceutical industry. By employing these validated methods, researchers and manufacturers can ensure the quality and consistency of this compound, contributing to the development of safe and effective medicines.
References
- Kairaks, V., & Turovska, B. (Year). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2.
- Benchchem. (2025). An In-depth Technical Guide on the Thermal Stability of Ethyl (2-Hydroxypropyl)carbamate and Related Compounds.
- Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Benchchem. (2025). Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)piperidine-d10 Derivatization.
- Karl, M., et al. (Year). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Karl, M., et al. (Year). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Karl, M., et al. (Year). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Cirlan, R. E., et al. (Year). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods.
- Wikipedia. (n.d.). Ethyl carbamate.
- Böhmer, V. I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Murahashi, S. I., et al. (Year). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1.
- CN104034814B. (Year). The HPLC analytical approach of 3-amino piperidine.
- Li, Y., et al. (2022).
- Sun, X., et al. (Year). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Patel, K., & Patel, M. (Year). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10 in Bulk and its Tablet Formulation. Asian Journal of Pharmaceutical and Clinical Research.
- Shen, Y., et al. (Year). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- WO2016071792A1. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Ferreira, A. M., et al. (2020).
- Freeman, S. A. (Year). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (Doctoral dissertation).
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Shen, Y., et al. (Year). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org.
- Hidayati, N. A., et al. (Year). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
- Combourieu, B., et al. (Year). Piperidine degradation by M. aurum MO1.
- Karl, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Wang, T., et al. (Year). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
- CN101525313A. (Year). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- Smith, R. L., & Ma, R. (Year). New Carbamates and Related Compounds. Journal of Organic Chemistry.
- Arrieta, M. P., et al. (Year). A review on the thermomechanical properties and biodegradation behaviour of polyesters. International Journal of Biological Macromolecules.
- Kadem, S., et al. (Year). Synthesis and hydrolytic degradation of novel poly(ethylene 5,5'-isopropylidene-bis(ethyl 2-furoate))-based copolyesters incorporating sulfonated and pyridinic moieties.
- Hakkarainen, M., & Finne-Wistrand, A. (Year). Hydrolytic Degradation of Porous Crosslinked Poly(ε-Caprolactone)
- Robertson, M. L., et al. (2019). Accelerated hydrolytic degradation of ester-containing biobased epoxy resins. Polymer Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.direct [scholars.direct]
- 7. cmbr-journal.com [cmbr-journal.com]
In-situ reaction monitoring of Ethyl 1-piperidinecarboxylate synthesis
Application Note: Real-Time Monitoring of Ethyl 1-Piperidinecarboxylate Synthesis Using In-Situ FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the in-situ monitoring of this compound synthesis. By employing Fourier Transform Infrared (FTIR) spectroscopy in real-time, this protocol offers a deeper understanding of reaction kinetics, enables precise endpoint determination, and enhances overall process control and safety. This guide provides a comprehensive overview of the synthesis, the principles of in-situ monitoring, a detailed experimental protocol, and data interpretation guidelines.
Introduction: The Importance of Process Understanding in Pharmaceutical Synthesis
The synthesis of this compound is a crucial step in the production of various pharmaceutical intermediates.[1][2] Traditional synthesis methods often rely on predetermined reaction times and offline analytical techniques (e.g., TLC, GC-MS) for progress monitoring. While effective, these methods can be time-consuming, labor-intensive, and may not provide a complete picture of the reaction dynamics, potentially leading to suboptimal yields, impurity formation, and safety concerns.
In-situ reaction monitoring, a key component of Process Analytical Technology (PAT), addresses these limitations by providing continuous, real-time data from within the reaction vessel.[3] Among the various PAT tools, Attenuated Total Reflectance (ATR) FTIR spectroscopy is particularly well-suited for monitoring organic reactions in solution.[4][5] It offers a non-destructive and highly sensitive method to track changes in the concentration of reactants, intermediates, and products by observing their unique vibrational "fingerprints" in the mid-infrared region.[6] This real-time data allows for a more profound understanding of the reaction mechanism, precise control over reaction parameters, and the ability to identify and mitigate potential process deviations as they occur.
This application note will demonstrate the power of in-situ FTIR for monitoring the synthesis of this compound from piperidine and ethyl chloroformate.
Reaction Chemistry and Safety Considerations
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The secondary amine, piperidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically a tertiary amine like triethylamine, is used to scavenge the hydrochloric acid byproduct.
Reaction Scheme:
Safety Precautions:
-
Ethyl chloroformate is a highly toxic, flammable, and corrosive liquid.[7][8][9] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause burns to the skin and eyes and is harmful if inhaled or swallowed.
-
Triethylamine is a flammable and corrosive liquid. It can cause severe skin and eye irritation.
Experimental Setup and Protocol
Materials and Reagents
-
Piperidine (≥99%)
-
Ethyl chloroformate (≥99%)
-
Triethylamine (≥99%), distilled
-
Toluene (anhydrous)
-
Deionized Water
-
Magnesium Sulfate (anhydrous)
Instrumentation
-
Jacketed glass reactor (500 mL) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
In-situ ATR-FTIR spectrometer with a diamond or silicon probe.[4]
-
Thermostatic circulator for temperature control.
-
Syringe pump for controlled addition of reagents.
Synthesis Protocol
-
Reactor Setup: Assemble the jacketed reactor system and ensure it is clean, dry, and purged with nitrogen.
-
Initial Charge: Charge the reactor with piperidine (1.0 eq) and anhydrous toluene.
-
FTIR Probe Insertion: Carefully insert the ATR-FTIR probe into the reactor, ensuring the sensor is fully submerged in the reaction mixture.
-
Data Acquisition: Begin collecting FTIR spectra. A background spectrum of the initial piperidine/toluene mixture should be acquired.
-
Reagent Addition: Add triethylamine (1.1 eq) to the reactor.
-
Controlled Addition: Using a syringe pump, add ethyl chloroformate (1.05 eq) dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the reaction temperature at 20-25°C.
-
Reaction Monitoring: Continue to collect FTIR spectra at regular intervals (e.g., every 1-2 minutes) throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.[5]
-
Work-up: Once the reaction is complete (as determined by the stabilization of the FTIR spectra), quench the reaction by adding deionized water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
In-Situ FTIR Data Analysis and Interpretation
The power of in-situ FTIR lies in its ability to provide a real-time "movie" of the chemical transformations occurring in the reactor.[6] By monitoring specific infrared bands, we can track the consumption of reactants and the formation of the product.
Key Infrared Bands for Monitoring
| Compound | Functional Group | Wavenumber (cm⁻¹) | Observation |
| Ethyl Chloroformate | C=O stretch | ~1780 | Disappearance |
| Piperidine | N-H bend | ~1650 | Disappearance |
| This compound | C=O stretch (urethane) | ~1695 | Appearance |
Data Visualization: The collected spectral data can be visualized in a 3D waterfall plot or as trend lines of absorbance at specific wavenumbers versus time. This allows for a clear and intuitive understanding of the reaction progress.
Workflow and Data Representation
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Reaction Progress Visualization
Caption: Idealized concentration profiles during the synthesis.
Benefits of In-Situ Monitoring
The adoption of in-situ FTIR for monitoring the synthesis of this compound offers several key advantages:
-
Enhanced Process Understanding: Real-time data provides a deeper insight into the reaction kinetics, including the identification of reaction initiation, rate of conversion, and endpoint.[11]
-
Improved Yield and Purity: By precisely determining the reaction endpoint, the formation of byproducts due to over- or under-reaction can be minimized, leading to higher yields and improved product purity.
-
Increased Safety: Continuous monitoring of the highly reactive and toxic ethyl chloroformate ensures its complete consumption, reducing potential hazards during the work-up and purification stages.
-
Time and Cost Savings: Eliminating the need for frequent offline sampling and analysis streamlines the workflow, saving time and reducing operational costs.
-
Facilitates Process Optimization: The rich dataset obtained from in-situ monitoring is invaluable for process optimization studies, allowing for the rapid evaluation of different reaction parameters such as temperature, addition rate, and reagent stoichiometry.
Conclusion
The implementation of in-situ ATR-FTIR spectroscopy provides a powerful analytical tool for the real-time monitoring of this compound synthesis. This approach offers significant advantages over traditional offline methods, enabling a more comprehensive understanding and control of the reaction. For researchers and drug development professionals, the adoption of this PAT methodology can lead to more efficient, safer, and robust synthetic processes.
References
- Mettler-Toledo. (n.d.). Online HPLC Analysis with DirectInject-LC.
- Malig, T. C., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8563–8569. [Link]
- Tafuri, M., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Reaction Chemistry & Engineering, 1(1), 103-109. [Link]
- Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- Waters Corporation. (n.d.). Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
- Foth, P. J., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(4), 437-443. [Link]
- Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
- Hutchinson, G., et al. (2021). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry, 86(1), 743–749. [Link]
- Wikipedia. (n.d.). Raman spectroscopy.
- Spectroscopy Online. (2020). Raman Spectroscopy as a Quantitative Tool for Industry.
- Mettler-Toledo. (2014). Organic Chemistry Research Using FTIR Spectroscopy.
- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Mettler-Toledo. (2016). Characterization of Organic Reactions Using FTIR Spectroscopy.
- Mettler-Toledo. (n.d.). Raman Spectroscopy | Instrumentation, Introduction & Principle.
- Edinburgh Instruments. (n.d.). What is Raman Spectroscopy?
- Bruker. (n.d.). Guide to Raman Spectroscopy.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Google Patents. (2015). EP3215489B1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Wikipedia. (n.d.). Ethyl chloroformate.
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Lanxess. (2015). Ethylchloroformate.
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- ECHA. (n.d.). Ethyl chloroformate - Registration Dossier.
- Chem-Impex. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. lcms.cz [lcms.cz]
- 4. clairet.co.uk [clairet.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. lanxess.com [lanxess.com]
- 9. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. pubs.rsc.org [pubs.rsc.org]
The Piperidine Carboxylate Core: A Versatile Scaffold in the Synthesis of Advanced Drug Candidates
Introduction: The Strategic Importance of the Piperidine Moiety in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern drug discovery and development. Its prevalence in a vast number of pharmaceuticals is a testament to its remarkable versatility. The piperidine scaffold can confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and its three-dimensional structure allows for precise spatial orientation of functional groups to optimize interactions with biological targets.[1] Ethyl 1-piperidinecarboxylate and its derivatives are particularly valuable building blocks, offering a protected nitrogen that can be deprotected and functionalized at a later synthetic stage, along with a reactive ester group for further molecular elaboration.
This technical guide provides an in-depth exploration of the application of this compound and its close analogues in the synthesis of specific, high-impact drug candidates. We will delve into the synthetic strategies for a potent opioid analgesic and a widely used treatment for overactive bladder, providing detailed protocols and explaining the rationale behind the experimental choices.
I. The Synthesis of Potent Opioid Analgesics: The Case of Carfentanil
The 4-anilidopiperidine class of opioids, which includes highly potent analgesics like fentanyl and its analogues, represents a significant area of pharmaceutical research. Carfentanil, one of the most potent opioids known, is a synthetic opioid agonist with a high affinity for the μ-opioid receptor.[2] Its synthesis showcases the strategic use of a piperidine core to construct a complex and highly active pharmaceutical ingredient. While the synthesis does not start directly from this compound, it commences with a closely related and commercially available precursor, 4-piperidone, demonstrating the fundamental importance of the piperidine scaffold.[3][4]
A. Synthetic Pathway Overview: A Multi-step Approach to a Complex Target
The synthesis of Carfentanil from 4-piperidone monohydrate hydrochloride is a multi-step process that involves the sequential construction of the key structural features of the molecule. The overall workflow is depicted below.
Caption: Synthetic workflow for Carfentanil.
B. Detailed Experimental Protocol: Synthesis of Carfentanil
The following protocol is a composite of established synthetic methods for Carfentanil and its precursors.[3][4]
Step 1: Synthesis of 4-Anilinopiperidine (4-AP)
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-piperidone hydrochloride monohydrate (15.36 g, 0.10 mol) and aniline (9.3 g, 0.10 mol).
-
Addition of Reagents: To this mixture, add zinc dust (6.5 g, 0.10 mol) and 90% acetic acid (0.6 g, 0.09 mol).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, followed by heating at 50-70°C for another 24 hours.
-
Work-up: After the reaction is complete, add water to the mixture and filter. Cool the filtrate with crushed ice and neutralize with an excess of aqueous sodium hydroxide solution to precipitate the crude 4-anilinopiperidine.
-
Purification: Collect the crude product by filtration.
Step 2: Synthesis of 4-Anilino-N-phenethylpiperidine
-
Reaction Setup: The crude 4-anilinopiperidine from the previous step is reacted with 2-phenethyl bromide in a highly alkaline medium under reflux conditions.
-
Reaction Conditions: A specific protocol involves dissolving the 4-AP in a suitable solvent and adding a strong base, followed by the addition of 2-phenethyl bromide. The mixture is then heated to reflux.
-
Work-up and Purification: After the reaction, the mixture is worked up by extraction and the crude product is purified.
Step 3: Synthesis of Carfentanil (Acylation)
-
Reaction Setup: Dissolve the 4-anilino-N-phenethylpiperidine in a halogenated hydrocarbon solvent such as dichloroethane.
-
Acylation: Add propionyl chloride to the solution and stir.
-
Isolation and Purification: Isolate the crude Carfentanil by solvent extraction. Purify the final product by crystallization from petroleum ether (60-80°C) to yield colorless crystals.[4]
C. Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Yield | Reference |
| 1 | 4-Piperidone Hydrochloride Monohydrate | Aniline, Zinc, Acetic Acid | 4-Anilinopiperidine | - | [4] |
| 2 | 4-Anilinopiperidine | 2-Phenethyl Bromide | 4-Anilino-N-phenethylpiperidine | - | [4] |
| 3 | 4-Anilino-N-phenethylpiperidine | Propionyl Chloride | Carfentanil | - | [4] |
Note: Specific yield data for each step can vary based on the exact conditions and scale of the reaction.
II. The Synthesis of Fesoterodine: A Chiral Piperidine-like Core for Overactive Bladder Treatment
Fesoterodine is an antimuscarinic drug used to treat overactive bladder syndrome.[5] It is a prodrug that is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine. The synthesis of Fesoterodine is a prime example of how a chiral, functionalized piperidine-like core is constructed and utilized to create a complex therapeutic agent. While the synthesis does not begin with this compound, it involves the formation of a piperidine-like intermediate, highlighting the importance of this structural motif.
A. Synthetic Strategies: Convergent Approaches to a Chiral Target
Several synthetic routes to Fesoterodine have been developed, often converging on the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol.[5][6]
One common strategy involves a Friedel-Crafts alkylation followed by a reductive amination.
Caption: A generalized synthetic workflow for Fesoterodine.
B. Key Synthetic Steps and Mechanistic Considerations
A key step in many Fesoterodine syntheses is the reductive amination to introduce the diisopropylamino group. For instance, a chromane intermediate can be reacted with diisopropylamine in the presence of a reducing agent like hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5]
Another crucial step is the final esterification of the phenolic hydroxyl group with isobutyryl chloride to yield Fesoterodine.[6] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
C. Summary of a Representative Synthetic Protocol
A reported synthesis of Fesoterodine involves the following key transformations:[5]
-
Formation of a Chromane Intermediate: 4-Hydroxy methyl benzoate is reacted with cinnamaldehyde in the presence of N-methyl piperazine in toluene at elevated temperatures.
-
Reductive Amination: The resulting chromane intermediate is then subjected to reductive amination with diisopropylamine and hydrogen gas over a 10% Pd/C catalyst in methanol to yield the key intermediate.
-
Reduction and Acylation: The ester group is reduced, and the resulting alcohol is acylated with isobutyryl chloride to give Fesoterodine.
Quantitative Data from a Reported Synthesis: [5]
| Step | Reaction | Key Reagents | Product | Yield |
| 1 | Friedel-Crafts Alkylation | N-methyl piperazine, Toluene | Methyl-2-hydroxy-4-phenyl chromane-6-carboxylic acid | 75% |
| 2 | Reductive Amination | Diisopropylamine, 10% Pd/C, H₂ | 3-(3-diisopropylamino-1-phenyl propyl)4-hydroxy benzoic acid methyl ester | 72% |
III. Minaprine: An Antidepressant with a Pyridazine Core
Minaprine is a monoamine oxidase inhibitor that was formerly used as an antidepressant.[7] Its synthesis, while not directly involving this compound, is included here to provide a broader context of heterocyclic chemistry in drug synthesis. The core of Minaprine is a pyridazine ring, and its synthesis involves the reaction of a chloro-substituted pyridazine with a morpholine derivative.[7]
The final step of a reported synthesis involves the reaction of 3-chloro-4-methyl-6-phenylpyridazine with 2-morpholinoethan-1-amine.
IV. Conclusion and Future Perspectives
This compound and its derivatives are indispensable tools in the arsenal of the medicinal chemist. As demonstrated by the syntheses of complex drug candidates like Carfentanil and the precursors to Fesoterodine, the piperidine scaffold provides a robust and versatile platform for the construction of molecules with significant biological activity. The ability to introduce diverse functionalities onto the piperidine ring with a high degree of stereochemical control will continue to drive the discovery of new and improved therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable methods for the synthesis of functionalized piperidines and their application in the creation of next-generation pharmaceuticals.
References
- Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538.
- Minaprine. (2023, November 28). In Wikipedia. [Link]
- Processes for the preparation of fesoterodine. (2014).
- Synthesis of Fesoterodine. (2011). Synfacts, 2011(12), 1269-1269.
- Process for the preparation of fesoterodine. (2013).
- Process of making carfentanil and related analgesics. (1992).
- Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538.
- Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. (2016). ACS Medicinal Chemistry Letters, 7(12), 1149-1153.
- Carfentanil. (n.d.). PubChem.
- Process for the preparation of fesoterodine. (2014).
- Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. (2007).
- Carfentanil. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance.
- Process for the preparation of (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)-phenol isobutyrate (Fesoterodine), its (S)-enantiomer, and novel intermediates useful in the synthesis. (2010).
- The Synthesis of Biphasic Metabolites of Carfentanil. (2023). Molecules, 28(22), 7687.
- Method for the preparation of fentanyl. (2013).
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2013). Molecules, 18(11), 13859-13875.
- Minaprine, a new drug with antidepressant properties. (1984).
- Pharmacological evaluation of minaprine dihydrochloride, a new psychotropic drug. (1982). Journal of Pharmacology and Experimental Therapeutics, 221(2), 438-445.
- [Pharmacologic profile of an original psychotropic drug. Minaprine: comparison with six reference antidepressives]. (1984). Journal de Pharmacologie, 15(3), 279-293.
- Effect of the antidepressant minaprine on both forms of monoamine oxidase in the rat. (1986). Biochemical Pharmacology, 35(6), 973-978.
- 4-Morpholineacetonitrile. (n.d.). PubChem.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). Journal of Medicinal Chemistry, 59(17), 7879-7896.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]
- 7. Minaprine - Wikipedia [en.wikipedia.org]
Scale-up synthesis of Ethyl 1-piperidinecarboxylate for industrial applications
An Application Note for the Industrial Scale-Up Synthesis of Ethyl 1-Piperidinecarboxylate
Introduction
This compound, also known as N-Carbethoxypiperidine, is a pivotal intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its piperidine moiety is a common scaffold in medicinal chemistry, contributing to the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[3][4] The transition from laboratory-scale synthesis to industrial production presents significant challenges, including maintaining reaction efficiency, ensuring product purity, managing thermal safety, and minimizing environmental impact. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and economically viable process suitable for industrial applications.
Synthetic Strategy: Rationale and Selection
For the industrial production of this compound, the selected synthetic route must prioritize safety, cost-effectiveness, high yield, and process simplicity. The most direct and industrially proven method is the N-acylation of piperidine with ethyl chloroformate.
Reaction: Piperidine + Ethyl Chloroformate → this compound + Hydrochloric Acid
This reaction is a classic Schotten-Baumann type acylation. The key advantages of this approach are:
-
High Atom Economy: The reaction is highly efficient, with the primary byproduct being hydrochloric acid, which can be easily neutralized.
-
Readily Available Feedstocks: Piperidine and ethyl chloroformate are bulk chemicals, ensuring a stable and cost-effective supply chain.
-
Favorable Kinetics: The reaction proceeds rapidly under mild conditions, reducing batch cycle time.
-
Scalability: The process is well-documented and has been successfully implemented on an industrial scale with predictable outcomes.
An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium hydroxide), is required to neutralize the HCl byproduct, driving the reaction to completion and preventing the formation of piperidine hydrochloride salt.
PART 1: Detailed Scale-Up Protocol (100 kg Batch)
This protocol outlines the manufacturing process for a target output of approximately 150 kg of this compound.
Raw Materials and Equipment
Table 1: Raw Material Specifications
| Compound | CAS Number | Molecular Weight ( g/mol ) | Required Quantity (kg) | Moles (kmol) | Purity |
| Piperidine | 110-89-4 | 85.15 | 87.0 | 1.02 | >99% |
| Ethyl Chloroformate | 541-41-3 | 108.52 | 116.0 | 1.07 | >99% |
| Triethylamine | 121-44-8 | 101.19 | 108.5 | 1.07 | >99% |
| Toluene | 108-88-3 | 92.14 | 500 L | - | Anhydrous |
| Sodium Chloride | 7647-14-5 | 58.44 | As required | - | Saturated Solution |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 20.0 | - | Granular |
Equipment:
-
2000 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
1000 L Dropping Funnel (Addition Vessel).
-
Vacuum distillation unit with a fractionating column.
-
Appropriate Personal Protective Equipment (PPE): Chemical resistant suits, gloves, face shields, and respirators.[5]
Process Workflow Diagram
Caption: Industrial synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the 2000 L reactor is clean and dry. Purge the vessel with dry nitrogen to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with piperidine (87.0 kg), toluene (500 L), and triethylamine (108.5 kg). Begin agitation and start cooling the jacket to 0-5 °C.
-
Controlled Addition: Once the reactor contents reach 0-5 °C, begin the dropwise addition of ethyl chloroformate (116.0 kg) from the addition vessel. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. This step is highly exothermic, and a temperature runaway must be prevented.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
In-Process Control (IPC): Take a sample from the reaction mixture for Gas Chromatography (GC) analysis to confirm the disappearance of the piperidine starting material.
-
Quenching and Work-up:
-
Slowly add 200 L of water to the reactor to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Stop agitation and allow the layers to separate.
-
Transfer the lower aqueous layer to a waste container.
-
Wash the upper organic layer with 150 L of saturated sodium chloride (brine) solution. Separate and discard the aqueous layer.
-
-
Drying and Solvent Removal:
-
Add anhydrous sodium sulfate (20.0 kg) to the organic layer and stir for 1 hour to remove residual water.
-
Filter the mixture to remove the sodium sulfate.
-
Transfer the filtrate to the distillation unit and remove the toluene solvent under reduced pressure.
-
-
Purification:
-
Perform fractional distillation of the crude residue under vacuum.
-
Collect the fraction boiling at approximately 204 °C (literature boiling point).
-
-
Packaging: The purified this compound (expected yield: ~150 kg, ~95%) should be stored in sealed containers under a nitrogen atmosphere.
PART 2: Process Safety, Optimization, and Quality Control
Safety and Hazard Management
Industrial synthesis requires strict adherence to safety protocols.
-
Chemical Hazards: this compound is classified as an irritant, causing skin and serious eye irritation.[5][6] Piperidine is flammable and toxic. Ethyl chloroformate is highly corrosive and a lachrymator. Triethylamine is flammable and corrosive.
-
Handling: All transfers and handling should be performed in a well-ventilated area using closed systems where possible.[7] Full PPE is mandatory.[7] Eyewash stations and safety showers must be readily accessible.[7]
-
Thermal Safety: The acylation reaction is exothermic. Continuous monitoring of the internal temperature and a robust cooling system are critical to prevent a runaway reaction. An emergency quenching procedure should be in place.
Troubleshooting and Optimization
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Inefficient distillation. | - Increase reaction time or temperature slightly. - Ensure accurate phase separation. - Optimize vacuum and column efficiency during distillation. |
| Product Impurity | - Presence of unreacted piperidine. - Residual solvent (toluene). - Di-acylation or other side products. | - Ensure stoichiometry of ethyl chloroformate is correct. - Improve solvent stripping process. - Optimize reaction temperature control; lower temperatures favor the desired product. |
| Wet Product | - Inefficient drying. | - Increase the amount of anhydrous sodium sulfate or the drying time. |
Quality Control Workflow
The final product must meet stringent quality specifications before release. This involves a series of analytical tests to confirm identity, purity, and quality.
Caption: Quality control workflow for this compound.
Table 3: Final Product Specifications
| Parameter | Specification | Test Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the reference ¹H NMR spectrum | ¹H NMR Spectroscopy |
| Purity | ≥ 98.0% | Gas Chromatography (GC) |
| Molecular Weight | 157.21 g/mol | Mass Spectrometry (ESI-MS, [M+H]⁺ at m/z 158.2)[8] |
| Boiling Point | 204 °C (at atmospheric pressure) | Distillation |
| Refractive Index | n20/D ~1.459 | Refractometry |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- PubChem. (2026). 1-Piperidinecarboxylic acid, ethyl ester.
- Pharmaffiliates. (n.d.). This compound.
- ExportersIndia. (n.d.). ETHYL ISONIPECOTRATE Manufacturer, Supplier, Exporter.
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
Docking studies of Ethyl 1-piperidinecarboxylate derivatives with target proteins
An Application Guide to In Silico Molecular Docking: Investigating Ethyl 1-Piperidinecarboxylate Derivatives Against Key Therapeutic Targets
Abstract
This compound and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from neurodegenerative disease to oncology.[1][2] Molecular docking, a powerful structure-based drug design technique, provides critical insights into the potential binding modes and affinities of these derivatives with their protein targets, thereby accelerating the drug discovery pipeline.[3] This document offers a comprehensive guide for researchers, scientists, and drug development professionals on performing, validating, and interpreting molecular docking studies focused on this important class of compounds. We present a detailed, field-proven protocol using human acetylcholinesterase (hAChE) as an exemplary target, complete with the underlying scientific rationale for each step to ensure robust and reproducible results.
Introduction: The Convergence of a Privileged Scaffold and In Silico Design
The piperidine ring is a prevalent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[2] Its derivatives, particularly those functionalized with an this compound group, serve as versatile building blocks for molecules targeting a wide spectrum of diseases, including Alzheimer's disease, cancer, and microbial infections.[4][5][6] The therapeutic efficacy of these compounds hinges on their precise interaction with specific biological macromolecules.
Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand, e.g., a piperidine derivative) when bound to a second (the receptor, e.g., a target protein).[7] The process involves two critical components: a search algorithm that generates a variety of possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity.[8] When executed correctly, docking can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and experimental testing.[9]
The fidelity of any docking simulation is fundamentally dependent on meticulous preparation of both the receptor and the ligand, as well as rigorous validation of the computational protocol.[10][11] This guide provides an expert-led walkthrough of these critical stages, ensuring the generation of scientifically sound and meaningful data.
The Theoretical Framework: Principles of a Robust Docking Study
Before initiating a docking protocol, it is imperative to understand the foundational principles that govern its accuracy and predictive power.
-
Causality in Preparation : The initial crystal structures of proteins obtained from databases like the Protein Data Bank (PDB) are often incomplete.[8] They typically lack hydrogen atoms, may contain experimental artifacts, and do not have the necessary atomic charges for force field calculations.[12] Therefore, receptor preparation—which includes adding hydrogens, assigning partial charges, and removing non-essential molecules like water—is not merely a procedural step; it is essential for creating a chemically correct and electrostatically realistic binding environment.[13] Similarly, ligands must be converted to 3D structures and their energy minimized to ensure they adopt a low-energy, realistic conformation before docking.[14]
-
The Imperative of Validation : A computational model is only as reliable as its validation. The "Trustworthiness" of a docking protocol is established by demonstrating its ability to reproduce known experimental results.[15] The most common and critical validation method is "redocking".[16] This involves taking a protein-ligand complex with a known crystal structure, separating the ligand, and then docking it back into the protein's binding site. A successful validation is typically marked by a low Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose, generally accepted as being under 2.0 Angstroms (Å).[17] This confirms that the chosen docking parameters are appropriate for the system under study.
-
Interpreting the Score : The output of a docking simulation is a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity.[18] A more negative score suggests a stronger, more favorable interaction.[17] However, this score should never be interpreted in isolation. It is a predictive value, and its primary utility lies in ranking a series of compounds. The binding pose and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) underpinning the score are equally, if not more, important for understanding the structure-activity relationship (SAR).[19]
General Methodology and Workflow
A successful molecular docking campaign follows a structured, multi-stage process. The workflow ensures that each step builds upon a scientifically validated foundation, from initial data retrieval to final interaction analysis.
Figure 1: A generalized workflow for a molecular docking study.
Detailed Application Protocol: Docking of an this compound Derivative into Human Acetylcholinesterase (hAChE)
This protocol provides a step-by-step methodology using freely available academic software.
Target Selection Rationale: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[20] Piperidine derivatives have been successfully designed as AChE inhibitors, making this a relevant and well-documented target.[1][21] We will use the PDB structure of hAChE in complex with the known inhibitor Tacrine (PDB ID: 7XN1).[1]
Required Software:
-
AutoDock Tools (ADT): For preparing PDBQT files. ([Link])
-
AutoDock Vina: The docking engine. ([Link])
-
Open Babel: For file format conversions. ([Link])
-
PyMOL or Discovery Studio Visualizer: For post-docking analysis and visualization.[13][22]
Step 1: Receptor Preparation
-
Fetch Structure: Open UCSF ChimeraX and fetch the protein structure using the command: open 7XN1.
-
Isolate Protein: The PDB file contains the protein, a ligand (Tacrine, labeled THA), and water molecules. We must create a clean receptor file.
-
Delete water: delete ~solvent
-
Delete the co-crystallized ligand: delete /A:THA
-
-
Prepare the Protein: Use the "Dock Prep" tool (Tools > Structure Editing > Dock Prep).
-
This tool will add hydrogens, remove alternate conformations, and repair missing side chains.[23]
-
Accept the default options and run the tool. This process assigns AMBER ff14SB charges, which is a standard force field.
-
-
Save the Prepared Receptor: Save the cleaned protein as a PDB file (e.g., receptor.pdb). This file now contains a chemically complete representation of the protein target.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 2D structure of "this compound" from PubChem (CID: 21399) as an SDF file.[24]
-
Convert to 3D and Optimize: Use Open Babel to convert the 2D SDF to a 3D PDB file and perform a preliminary energy minimization.
-
Command: obabel -isdf CID_21399.sdf -opdb -O ligand.pdb --gen3d --best
-
-
Rationale: This step ensures the ligand starts from a low-energy, sterically favorable conformation, which improves the efficiency and accuracy of the docking search.[11]
Step 3: Protocol Validation via Redocking
-
Prepare the Co-crystallized Ligand: In a new ChimeraX session, open 7XN1 again. Select only the Tacrine (THA) ligand and save it as tacrine.pdb.
-
Prepare Ligand for Docking: Process tacrine.pdb using AutoDock Tools (ADT).
-
Load the molecule.
-
ADT will automatically add hydrogens and compute Gasteiger charges, which are standard for small molecules.[25]
-
Define the torsional root and allow rotatable bonds to be detected.
-
Save the output as tacrine.pdbqt.
-
-
Prepare Receptor for Docking: Load the receptor.pdb file into ADT.
-
Add polar hydrogens and assign Kollman charges.
-
Save the output as receptor.pdbqt.
-
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site.
-
In ADT, with receptor.pdbqt and tacrine.pdbqt loaded, use the Grid Box tool. Center the grid on the Tacrine ligand. A box size of 25 x 25 x 25 Å is typically sufficient to cover the active site gorge of AChE.
-
Note the center coordinates (X, Y, Z) and dimensions. For 7XN1, this is approximately:
-
center_x = -9.5, center_y = -43.0, center_z = 26.5
-
size_x = 25, size_y = 25, size_z = 25
-
-
-
Run Redocking Simulation: Execute AutoDock Vina from the command line.
-
vina --receptor receptor.pdbqt --ligand tacrine.pdbqt --center_x -9.5 --center_y -43.0 --center_z 26.5 --size_x 25 --size_y 25 --size_z 25 --out tacrine_redocked.pdbqt
-
-
Calculate RMSD: Load the original 7XN1 PDB and the top-ranked pose from tacrine_redocked.pdbqt into PyMOL or ChimeraX. Superimpose the protein backbones and then measure the RMSD between the heavy atoms of the original Tacrine and the redocked pose.
Step 4: Docking the Test Ligand
-
Prepare the Test Ligand: Using the same procedure as in Step 3.2, prepare ligand.pdb (this compound) in ADT and save it as ligand.pdbqt.
-
Run Docking Simulation: Execute Vina using the validated grid parameters.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x -9.5 --center_y -43.0 --center_z 26.5 --size_x 25 --size_y 25 --size_z 25 --out ligand_docked.pdbqt
-
Analysis and Interpretation of Results
The output from Vina is a PDBQT file containing up to nine predicted binding poses, ranked by their binding affinity score.
Quantitative Analysis
The primary quantitative metrics are the binding affinity and, for validation, the RMSD. These should be compiled for clear comparison.
| Compound | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues (hAChE) |
| Tacrine (Redocked Validation) | -7.5 to -8.5 (Typical) | < 2.0 | TRP84, PHE330, TYR334 |
| This compound | Value from Vina output | N/A | Determined from visualization |
| Table 1: Example template for summarizing docking results. |
Qualitative and Visual Analysis
The numerical score is meaningless without a structural context. Visual inspection is crucial for understanding the interactions that stabilize the complex.
Figure 2: Workflow for the analysis of protein-ligand interactions.
-
Load Complex: Open the receptor.pdbqt and the ligand_docked.pdbqt files in a visualization tool like PyMOL.
-
Identify Interactions: Focus on the top-ranked pose (lowest binding energy). Examine the binding pocket and identify amino acid residues within 4 Å of the ligand.
-
Characterize Interactions: Look for key interactions:
-
Hydrogen Bonds: Identify polar contacts between donors (e.g., N-H) and acceptors (e.g., carbonyl O). The ester group of the piperidine derivative is a potential H-bond acceptor.
-
Hydrophobic Interactions: Note contacts between non-polar parts of the ligand (e.g., the ethyl group and piperidine ring) and hydrophobic residues of the protein (e.g., Tryptophan, Phenylalanine).
-
Pi-Stacking: Aromatic rings in the protein's active site (like TRP84 in AChE) can form favorable pi-pi stacking interactions with aromatic moieties on more complex derivatives.
-
Conclusion and Best Practices
This guide outlines a robust, self-validating protocol for the molecular docking of this compound derivatives. The hypothetical study against hAChE demonstrates that by following a systematic workflow of preparation, validation, and detailed analysis, researchers can generate reliable predictions of ligand binding.
Key Takeaways for Scientific Integrity:
-
Always Validate: Never proceed with docking novel compounds without first validating your protocol by redocking a known ligand.[15]
-
Look Beyond the Score: The binding score is a guide for ranking, not an absolute measure of affinity. The quality of the binding pose and the chemical logic of the interactions are paramount.[19]
-
Understand the Limitations: Docking typically uses a rigid receptor, which is a simplification. For systems with significant flexibility, more advanced methods like ensemble docking or molecular dynamics (MD) simulations should be considered as a follow-up to validate the stability of the docked pose.[26][27]
By adhering to these principles, researchers can confidently leverage molecular docking to gain valuable structural insights and accelerate the discovery of novel therapeutics based on the versatile this compound scaffold.
References
- Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics. URL: https://www.creative-proteomics.com/resource/molecular-docking-results-analysis-and-accuracy-improvement.htm
- How does one prepare proteins for molecular docking?. Quora. URL: https://www.quora.com/How-does-one-prepare-proteins-for-molecular-docking
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3151162/
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. URL: https://chemcopilot.com/molecular-docking-tutorial
- Tutorial: Prepping Molecules. UCSF DOCK. URL: https://dock.compbio.ucsf.edu/DOCK_6/tutorials/struct_prep/prepping_molecules.htm
- How to validate the molecular docking results ?. ResearchGate. URL: https://www.researchgate.
- How can I validate docking result without a co-crystallized ligand?. ResearchGate. URL: https://www.researchgate.net/post/How_can_I_validate_docking_result_without_a_co-crystallized_ligand
- How to validate molecular docking results with no proper crystal structure?. ResearchGate. URL: https://www.researchgate.net/post/How_to_validate_molecular_docking_results_with_no_proper_crystal_structure
- Khar, K. S., & Priyakumar, U. D. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 17(5), e1009052. URL: https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1009052
- Session 4: Introduction to in silico docking. URL: https://www.embl.de/ells/wp-content/uploads/2018/10/DockingHandout.pdf
- Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., & St-Gallay, S. A. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783422/
- How to Carry Out Molecular Docking of Drug–Polymer Conjugates. YouTube. URL: https://www.youtube.
- Dimmock, J. R., Kumar, P., Manavathu, E. K., Obedeanu, D., & Sudom, A. M. (1998). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. Die Pharmazie, 53(11), 757–761. URL: https://pubmed.ncbi.nlm.nih.gov/9830386/
- Molecular docking proteins preparation. ResearchGate. URL: https://www.researchgate.
- Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 24(22), 4127. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891551/
- Hawkins, P., & Nicholls, A. (2007). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. URL: https://www.grzybowski.kct.umk.
- [MD-2] Protein Preparation for Molecular Docking. YouTube. URL: https://www.youtube.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. URL: https://www.mdpi.com/1420-3049/20/7/13384
- Protein preparation for molecular docking using Discovery Studio. Dawn of Bioinformatics. URL: https://www.dawnofbioinformatics.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. URL: https://www.youtube.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. URL: https://www.youtube.
- Best Practices in Docking and Activity Prediction. ResearchGate. URL: https://www.researchgate.net/publication/262594611_Best_Practices_in_Docking_and_Activity_Prediction
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. URL: https://www.youtube.
- Ethyl 4-amino-1-piperidinecarboxylate. Chem-Impex. URL: https://www.chemimpex.com/products/06443
- How to interprete and analyze molecular docking results?. ResearchGate. URL: https://www.researchgate.net/post/How_to_interprete_and_analyze_molecular_docking_results
- How I can analyze and present docking results?. Matter Modeling Stack Exchange. URL: https://mattermodeling.stackexchange.com/questions/1608/how-i-can-analyze-and-present-docking-results
- A Beginner's Guide to Molecular Docking. ETFLIN. URL: https://etflin.com/news/1
- Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?. MDPI. URL: https://www.mdpi.com/1422-0067/17/6/865
- How to do molecular docking studies?. ResearchGate. URL: https://www.researchgate.net/post/How_to_do_molecular_docking_studies
- Aytaç, S. P., & Gökçe, M. (2023). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Organic Communications, 18(1), 28-37. URL: https://www.acgpubs.
- Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Mathew, B. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. CNS & neurological disorders drug targets, 21(1), 82–96. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834471/
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. URL: https://www.derpharmachemica.
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ResearchGate. URL: https://www.researchgate.
- Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules (Basel, Switzerland), 27(20), 6984. URL: https://pubmed.ncbi.nlm.nih.gov/36296574/
- Ghasemzadeh, M. A., Sardarian, A. R., & Motamedi, M. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 17(6), 633–645. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10024823/
- CHARACTERIZATION, CRYSTAL STRUCTURE, ANTICANCER AND ANTIOXIDANT ACTIVITY OF NOVEL N-(2-OXO-2-(10H-PHENOTHIAZIN-10-YL) ETHYL)PIPERIDINE-1-CARBOXAMIDE. Semantic Scholar. URL: https://www.semanticscholar.org/paper/CHARACTERIZATION%2C-CRYSTAL-STRUCTURE%2C-ANTICANCER-A-Doddagaddavalli-Bhat/4e5e4860d84f85e50529d33c5333f2a58b8d96d2
- da Silva, D. P. B., de C. Santos, A. K., de A. Ribeiro, K., de Oliveira, A. P., de F. de A. E. S. E. L. de Matos, M., de L. da Silva, F. C., de A. Ribeiro, M. N. S., & de A. E. S. E. L. de Matos, L. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, biochemistry, and behavior, 137, 86–92. URL: https://pubmed.ncbi.nlm.nih.gov/26272583/
- Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Pyridonecarboxylic-acids-as-antibacterial-agents.-Irikura-Koga/b5f30e698305c6c06b2316e6d7a46e9690623a1a
- Annaraj, J., Kispotta, A., & Ramalingam, S. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Anti-cancer agents in medicinal chemistry, 22(14), 2569–2584. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9478471/
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). URL: http://biomedpharmajournal.org/?p=324
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2011). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Arzneimittel-Forschung, 61(9), 519–526. URL: https://pubmed.ncbi.nlm.nih.gov/22029107/
- Tat'yana, G. D., & Valentine, P. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(22), 6984. URL: https://www.mdpi.com/1420-3049/26/22/6984
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. URL: https://www.researchgate.
- Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. URL: https://www.researchgate.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Exploring-Carboxamide-Derivatives-as-Promising-In-El-Naggar-Eldehna/28d0526e95c1a7d1a5c68b75373a62f83141f12d
- 1-Piperidinecarboxylic acid, ethyl ester. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21399
- Piperidine Analogs as Antioxidants and Anticancer Agents. ResearchGate. URL: https://www.researchgate.net/publication/330386546_Piperidine_Analogs_as_Antioxidants_and_Anticancer_Agents
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. etflin.com [etflin.com]
- 20. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 24. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-piperidinecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the practical issues you may face at the bench. Our focus is on not just what to do, but why you're doing it, grounding our advice in mechanistic principles and field-proven experience.
Troubleshooting Guide: From Low Yields to Mysterious Peaks
This section addresses specific experimental problems. We diagnose the likely causes, rooted in common side reactions, and provide actionable protocols to get your synthesis back on track.
Q1: My yield of this compound is significantly lower than expected. What are the most probable causes?
Low yields in this synthesis, typically performed by reacting piperidine with ethyl chloroformate in the presence of a base, are often due to the formation of specific, well-characterized side products. The primary culprits are over-alkylation, formation of a urea derivative, and incomplete reaction.
-
Expertise & Experience: The reaction of piperidine with ethyl chloroformate is a classic nucleophilic acyl substitution. However, the product, this compound, can be more nucleophilic than piperidine itself under certain conditions, leading to further reaction.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution Dimerization/Over-reaction The desired product can react with another molecule of ethyl chloroformate, leading to the formation of a quaternary ammonium salt. This is more likely if there is a localized high concentration of ethyl chloroformate. Add the ethyl chloroformate dropwise to the solution of piperidine and base at a reduced temperature (0-5 °C). This maintains a low concentration of the electrophile and favors the reaction with the more abundant piperidine. Urea Formation If the ethyl chloroformate is contaminated with phosgene (from which it is often made), or if the reaction is exposed to moisture and CO2, small amounts of N,N'-carbonyldipiperidine can form. This is a common issue with chloroformate reagents. Use high-purity ethyl chloroformate from a reputable supplier. Ensure your glassware is dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric CO2 and moisture. Incomplete Reaction Insufficient reaction time or a weak base can lead to unreacted piperidine remaining in the reaction mixture. Allow the reaction to stir for an adequate amount of time (typically 2-4 hours) after the addition of ethyl chloroformate. Use a suitable base, such as triethylamine or potassium carbonate, in at least a stoichiometric amount to neutralize the HCl byproduct. -
Troubleshooting Workflow:
A logical workflow for troubleshooting low yields.
Q2: I see an unexpected peak in my NMR/GC-MS analysis that corresponds to a mass of 113.16 g/mol . What is it and how did it form?
An impurity with a mass of 113.16 g/mol is almost certainly N-formylpiperidine .[1] This is a common side product when using ethyl chloroformate that has partially decomposed.
-
Mechanistic Insight: Ethyl chloroformate can decompose over time, especially if exposed to moisture or certain metals, to generate carbon monoxide (CO) and ethyl chloride. In the presence of a secondary amine like piperidine, carbon monoxide can be incorporated to form the corresponding formamide. While this is a complex process, a more common source of formylation is the presence of formic acid or mixed anhydrides as impurities in the chloroformate.
Formation of N-formylpiperidine side product. -
Prevention and Removal:
-
Use Fresh Reagent: Always use a fresh bottle of ethyl chloroformate or one that has been stored properly under an inert atmosphere.
-
Distillation: If you suspect the quality of your ethyl chloroformate, it can be distilled prior to use. However, this should be done with extreme caution due to its toxicity.
-
Purification: N-formylpiperidine can typically be separated from the desired product by column chromatography on silica gel. Due to the difference in polarity (the carbamate is less polar than the formamide), a gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) is effective.
-
Frequently Asked Questions (FAQs)
What is the optimal base and solvent for this reaction?
-
Base: Triethylamine (Et3N) is a common and effective choice. It is a tertiary amine, so it will not compete as a nucleophile, and it is strong enough to scavenge the HCl generated during the reaction. An inorganic base like potassium carbonate can also be used, particularly in a solvent like acetonitrile or DMF.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices. They are aprotic and will not react with the ethyl chloroformate. They also readily dissolve the piperidine starting material and the triethylamine base.
How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is the most straightforward method. Use a non-polar solvent system, such as 4:1 Hexane:Ethyl Acetate. Piperidine will remain at the baseline, while the product, this compound, will have a higher Rf value. The disappearance of the piperidine spot (visualized with a potassium permanganate stain) is a good indicator of reaction completion.
My final product has a slight yellow tint. Is this normal and how can I remove it?
A slight yellow color is common and is often due to minor, highly colored impurities. It does not necessarily indicate a significant level of impurity.
-
Purification Protocol:
-
After the aqueous workup, dissolve the crude product in a minimal amount of a non-polar solvent like hexanes.
-
Pass this solution through a short plug of silica gel, eluting with the same solvent. The non-polar product will pass through quickly, while more polar, colored impurities will be retained on the silica.
-
Alternatively, for small amounts of color, treatment with activated carbon followed by filtration can be effective.
-
Experimental Protocols
Recommended Synthesis of this compound
This protocol is optimized to minimize the formation of common side products.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (10.0 g, 117 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (13.1 g, 129 mmol, 1.1 equivalents) to the cooled solution.
-
Chloroformate Addition: Add ethyl chloroformate (13.4 g, 123 mmol, 1.05 equivalents) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Workup:
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be distilled under reduced pressure or purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
References
- Organic Syntheses Procedure, A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Wikipedia, Di-tert-butyl dicarbon
- Google Patents, CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and prepar
- Google Patents, WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Wikipedia, N-Formylpiperidine. [Link]
- MDPI, One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
- ResearchGate, A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. [Link]
- Google Patents, CN1091104C - Prepar
- ResearchGate, The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- Wikipedia, N-Formylpiperidine. [Link]
Sources
Technical Support Center: A Guide to Optimizing Ethyl 1-piperidinecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust and reproducible results.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound, primarily via the Schotten-Baumann reaction between piperidine and ethyl chloroformate.
Low or No Product Yield
Question: I performed the reaction between piperidine and ethyl chloroformate, but my yield is very low, or I isolated no product. What are the likely causes and how can I fix this?
Answer: Low or no yield in this acylation reaction is a common issue that can typically be traced back to a few key areas: reagent quality, reaction conditions, and the effectiveness of the acid scavenger (base).
1. Inadequate Neutralization of HCl Byproduct: The reaction of piperidine with ethyl chloroformate generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this HCl will react with the starting piperidine to form piperidine hydrochloride salt. This salt is unreactive towards ethyl chloroformate, effectively removing your starting material from the reaction and halting product formation.[1]
-
Solution: Ensure the presence of a suitable base in at least a stoichiometric amount (1:1 with ethyl chloroformate) to neutralize the HCl as it is formed. Common choices include aqueous sodium hydroxide (NaOH) or tertiary amines like triethylamine (TEA).[2][3] For biphasic reactions with aqueous NaOH, vigorous stirring is crucial to ensure efficient mixing and neutralization.[4]
2. Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly susceptible to hydrolysis, especially in the presence of water and a base, which breaks it down into ethanol, carbon dioxide, and hydrochloric acid.[5] If your reaction is run in an aqueous medium or with wet solvents, a significant portion of your acylating agent may be destroyed before it can react with piperidine.
-
Solution:
-
Use anhydrous solvents if employing an organic base like triethylamine.
-
When using an aqueous base like NaOH, add the ethyl chloroformate slowly and at a reduced temperature (e.g., 0-5 °C) to favor the reaction with piperidine over hydrolysis.[6]
-
Consider a biphasic system (e.g., dichloromethane and water) where the reactants are primarily in the organic phase, minimizing contact of ethyl chloroformate with the aqueous base.[7]
-
3. Poor Reagent Quality: Piperidine can absorb atmospheric carbon dioxide to form a carbonate salt, reducing its effective concentration.[4] Similarly, ethyl chloroformate can degrade over time, especially if not stored properly.
-
Solution:
-
Use freshly distilled piperidine if its purity is in doubt.
-
Ensure your ethyl chloroformate is of high quality and has been stored under anhydrous conditions.[5]
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Formation of Significant Impurities
Question: My reaction worked, but I have significant impurities in my crude product. What are these impurities and how can I avoid them?
Answer: The primary impurities in this reaction are typically unreacted starting materials, byproducts from side reactions, or products of over-acylation.
1. Unreacted Piperidine: This is often due to the issues described above, such as premature hydrolysis of ethyl chloroformate or incomplete reaction.
-
Solution: Follow the recommendations for improving yield, such as slow addition of ethyl chloroformate at low temperature. During workup, an acidic wash (e.g., dilute HCl) can remove unreacted piperidine by converting it to its water-soluble salt.
2. Hydrolysis Products: As mentioned, ethyl chloroformate can hydrolyze. While this primarily impacts yield, the resulting ethanol is a potential impurity.
-
Solution: Minimize hydrolysis by controlling temperature and using anhydrous conditions where appropriate. Ethanol is typically removed during solvent evaporation or distillation.
3. Potential Over-acylation/Side Products: While less common with a simple secondary amine like piperidine, impurities can arise from the reaction of the product with starting materials or intermediates. One potential, though less frequently reported, byproduct could be N,N'-carbonyldipiperidine, formed from the reaction of the product with another molecule of piperidine under harsh conditions.
-
Solution:
-
Maintain a 1:1 stoichiometry of piperidine to ethyl chloroformate.
-
Avoid excessively high reaction temperatures.
-
Ensure efficient mixing to prevent localized high concentrations of reactants.
-
Difficulties in Product Purification
Question: I have my crude this compound, but I'm struggling to purify it. What are the best methods?
Answer: this compound is a liquid with a relatively high boiling point, making distillation a common and effective purification method.[8] However, the choice between distillation and chromatography depends on the nature of the impurities.
1. Purification by Distillation: Distillation is ideal for separating the product from non-volatile impurities or starting materials with significantly different boiling points.[9]
-
Protocol: Perform fractional distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. Ensure your vacuum is stable and the column is appropriately packed for efficient separation.[8]
2. Purification by Column Chromatography: If your product is contaminated with impurities having similar boiling points, column chromatography is a better option.[10]
-
Protocol: Use a silica gel stationary phase. A common mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[11] Start with a low polarity mixture and gradually increase the polarity to elute your product. Monitor the separation using Thin Layer Chromatography (TLC).
Data on Purification Methods:
| Purification Method | When to Use | Key Considerations |
| Vacuum Distillation | Removal of non-volatile impurities or components with significantly different boiling points.[9] | Optimize vacuum pressure and temperature to prevent product decomposition. Use a fractionating column for better separation.[8] |
| Column Chromatography | Separation of impurities with similar boiling points to the product.[10] | Requires solvent selection and optimization. Can be more time-consuming and use larger volumes of solvent than distillation.[11] |
Frequently Asked Questions (FAQs)
Q1: Which base is better for this reaction: an inorganic base like NaOH or an organic base like triethylamine (TEA)?
A1: The choice of base depends on your desired reaction setup and workup procedure.
-
Sodium Hydroxide (NaOH): Often used in a biphasic system (e.g., water/dichloromethane).[7] It is inexpensive and the resulting sodium chloride is easily removed in the aqueous phase during workup. However, it increases the risk of ethyl chloroformate hydrolysis.[4]
-
Triethylamine (TEA): Used in an anhydrous organic solvent (e.g., THF, dichloromethane).[12][13] It minimizes the risk of hydrolysis. However, the triethylamine hydrochloride salt formed can sometimes complicate the workup, requiring filtration or aqueous extraction. TEA is also more expensive than NaOH.[3]
Q2: What is the optimal solvent for this synthesis?
A2: The ideal solvent depends on the chosen base.
-
With Triethylamine: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they readily dissolve the reactants and do not promote hydrolysis.[14][15]
-
With Sodium Hydroxide: A biphasic system using water and an organic solvent like dichloromethane is common.[7] This keeps the reactants in the organic phase while the base remains in the aqueous phase, with the reaction occurring at the interface. Vigorous stirring is essential for good yields in such a system.
Q3: At what temperature should I run the reaction?
A3: It is highly recommended to perform the addition of ethyl chloroformate at a reduced temperature, typically 0-5 °C (an ice bath). This is for two main reasons:
-
The reaction is exothermic, and low temperatures help to control the reaction rate and prevent overheating.
-
It minimizes the rate of the competing hydrolysis side reaction of ethyl chloroformate, thereby maximizing the yield of the desired product.[6] After the addition is complete, the reaction can often be allowed to warm to room temperature to ensure it goes to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture on a silica gel plate against a spot of the starting piperidine. The product, being less polar than piperidine, will have a higher Rf value.
-
GC: Aliquots of the reaction mixture can be analyzed by GC to observe the disappearance of the starting materials and the appearance of the product peak.
Reaction Mechanism Overview:
The synthesis of this compound from piperidine and ethyl chloroformate is a nucleophilic acyl substitution reaction.
Caption: Simplified reaction mechanism.
By understanding the principles behind the synthesis and being aware of the common pitfalls, you can effectively troubleshoot and optimize your synthesis of this compound, leading to higher yields and purity.
References
- VanDeMark Chemical. ETHYL CHLOROFORMATE ECF.
- PubChem. Ethyl chloroformate. National Center for Biotechnology Information.
- Lei, M., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
- Taylor & Francis. Chloroformate – Knowledge and References.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Quora. What is the difference between distillation and chromatography?.
- Britannica. Separation and purification - Chromatography, Distillation, Filtration.
- Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry.
- SlideShare. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program.
- Grokipedia. Schotten–Baumann reaction.
- Organic Syntheses. 4.
- SciSpace. Ethyl chloroformate.
- Wikipedia. Schotten–Baumann reaction.
- Wikipedia. Ethyl chloroformate.
- Supporting Information for Stereoselective synthesis of highly substituted 1-isomorphans (1- azabicyclo[3.3.1]nonanes).
- YouTube. Separation Techniques: Filtration, Distillation & Chromatography Explained.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- International Journal of Pharmacy & Life Sciences. Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol.
- MDPI. Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides.
- Minds@UW. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification.
- ResearchGate. Synthesis of the compounds 1–8. Reagents and conditions: i: EtOH, NaOH aqueous (10%). ii.
- Reddit. Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. vandemark.com [vandemark.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 10. quora.com [quora.com]
- 11. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 12. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]
Technical Support Center: Purification of Ethyl 1-piperidinecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 1-piperidinecarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important synthetic intermediate. Purity of this reagent is paramount for successful downstream applications, and this document provides in-depth, field-proven insights into troubleshooting common purification challenges.
Introduction to this compound
This compound, also known as N-ethoxycarbonylpiperidine, is a versatile building block in organic synthesis, frequently employed in the development of pharmaceutical agents.[1][2][3] Its synthesis is commonly achieved via the reaction of piperidine with ethyl chloroformate. While the reaction appears straightforward, achieving high purity of the final product requires careful attention to the workup and purification strategy to remove unreacted starting materials, byproducts, and salts.
This guide addresses specific issues encountered during the purification process in a practical, question-and-answer format.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 96 °C at 12 mmHg[1] |
| Density | ~1.004 g/mL at 25 °C[5] |
| CAS Number | 5325-94-0[4][6] |
| Synonyms | Ethyl piperidine-1-carboxylate, 1-Ethoxycarbonylpiperidine[6] |
Troubleshooting Guide: Common Purification Issues
This section tackles specific problems you might face after synthesizing this compound. The solutions provided explain the chemical principles behind the recommended actions.
Question 1: My crude product, confirmed by NMR, is contaminated with a significant amount of unreacted piperidine. How can I efficiently remove it?
Answer: This is a very common issue, as piperidine is often used in excess to act as both a reactant and an acid scavenger. The most effective way to remove the basic piperidine is through a liquid-liquid extraction with a dilute acidic solution.[7][8]
Causality: Piperidine is a secondary amine and is basic. By washing the organic layer containing your product with a dilute acid (e.g., 1M HCl), you protonate the piperidine, forming piperidinium chloride. This salt is highly water-soluble and will partition into the aqueous phase, leaving the neutral this compound product in the organic layer.[9]
Step-by-Step Protocol: Acidic Wash Extraction
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of cold 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, remembering to periodically vent the funnel to release any pressure buildup.[9][10]
-
Allow the layers to separate completely. The top layer will be the organic phase (if using ethyl acetate) and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer.
-
To ensure complete removal, repeat the wash (steps 3-6) one more time with fresh 1M HCl.
-
Follow the acidic wash with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally, a wash with brine (saturated NaCl solution) to remove bulk water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9][11]
Caption: Workflow for removing basic impurities.
Question 2: My final yield is unexpectedly low after performing the aqueous workup. What are the likely causes?
Answer: Low yield can be attributed to several factors during the extraction process. The primary culprits are either chemical degradation of the product or physical loss.
Potential Causes & Solutions:
-
Product Hydrolysis: this compound is a carbamate, which is a type of ester. It can be susceptible to hydrolysis under harsh acidic or basic conditions, especially if heated.
-
Solution: Always use dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) for your washes and perform the extractions at room temperature or below. Avoid prolonged contact with the aqueous layers.
-
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
-
Solution: If an emulsion forms, try adding a small amount of brine to the separatory funnel, which can help break it up. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Insufficient Extraction: Your product may have some slight solubility in the aqueous layer. A single extraction may not be sufficient to recover all of it.
Caption: Decision tree for diagnosing low product yield.
Question 3: Distillation isn't separating my product from a key impurity. What other technique can I use for high-purity material?
Answer: When impurities have boiling points very close to your product, fractional distillation becomes inefficient. In this case, flash column chromatography is the preferred method for achieving high purity (>98%).[12][13]
Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[12] Compounds with higher polarity interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel through the column faster.
Recommended Protocol:
-
Determine the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[14] A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elute and Collect: Run the solvent system through the column under positive pressure (using air or nitrogen).[14] Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate from the synthesis of this compound?
A1: The impurity profile depends on the reaction conditions, but you can typically expect the following:
| Impurity | Source | Reason for Presence | Removal Strategy |
| Piperidine | Starting Material | Used in excess | Acidic wash (1M HCl) |
| Piperidinium Chloride | Side Product | Reaction of piperidine with HCl byproduct | Aqueous wash |
| Ethyl Chloroformate | Starting Material | Incomplete reaction | Aqueous wash (hydrolyzes) |
| Diethyl Carbonate | Side Product | Reaction of ethyl chloroformate with ethanol or water | Careful distillation or chromatography |
Q2: How should I safely handle the reagents, particularly ethyl chloroformate?
A2: Safety is critical. Ethyl chloroformate is highly toxic, corrosive, and moisture-sensitive.[15][16][17]
-
Always work in a certified chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[16]
-
Handle ethyl chloroformate under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.
-
Have a quench solution (like sodium bicarbonate) ready to neutralize any spills.
Q3: What are the best storage conditions for purified this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a refrigerator (2-8°C).[6] Protect it from moisture and air. Storing under an inert gas like nitrogen or argon is also recommended for long-term stability.
References
- Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem. [Link]
- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem. [Link]
- SAFETY DATA SHEET - (Ethyl 4-amino-1-piperidinecarboxyl
- Ethyl piperidine-4-carboxyl
- Method for the preparation of 1-(2-halogen-ethyl)
- Piperidine, 1-ethyl - Organic Syntheses Procedure. [Link]
- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
- Liquid–liquid extraction - Wikipedia. [Link]
- Liquid-Liquid Extraction - Chemistry LibreTexts. [Link]
- CAS No : 5325-94-0| Chemical Name : this compound - Pharmaffili
- EXTRACTION - (General principles of extraction). [Link]
- Ethyl chloroform
- Successful flash chrom
- ethyl n-methylcarbamate - Organic Syntheses Procedure. [Link]
- Liquid-liquid extraction (or separ
- LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS - (Lab procedure). [Link]
- Successful Flash Chrom
- New Carbamates and Related Compounds - Journal of the American Chemical Society. [Link]
- Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,...
- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- 1.
- Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem. [Link]
- Preparation of ethyl chloroform
- Ethyl 4-piperidinecarboxyl
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 12. biotage.com [biotage.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fishersci.fr [fishersci.fr]
- 16. synquestlabs.com [synquestlabs.com]
- 17. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in the N-acylation of piperidine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low yields in the N-acylation of piperidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through the complexities of this fundamental transformation.
Introduction: The N-Acylation of Piperidine
The N-acylation of piperidine is a cornerstone reaction in organic synthesis, forming a stable amide bond crucial for constructing a vast array of pharmaceutical compounds and fine chemicals.[1][2] The reaction, often a nucleophilic acyl substitution, typically involves the attack of the secondary amine's lone pair of electrons on an electrophilic acylating agent.[3][4] While seemingly straightforward, this process can be plagued by issues leading to diminished yields. This guide is structured to help you diagnose and resolve these challenges systematically.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, frequently encountered problems during the N-acylation of piperidine. Each question is followed by a detailed explanation of potential causes and a set of actionable solutions.
Question 1: My N-acylation reaction has a very low yield or isn't working at all. What are the primary culprits?
Low or non-existent yield is the most common issue, often pointing to fundamental problems with the reaction setup or reagents. The causes can typically be traced back to an inactive nucleophile (the piperidine), a degraded electrophile (the acylating agent), or suboptimal reaction conditions.
Core Issues & Solutions:
-
Protonated Piperidine (Inactive Nucleophile): The acylation reaction generates one equivalent of acid (e.g., HCl from an acyl chloride).[5] This acid will protonate the unreacted piperidine, forming a piperidinium salt. This salt lacks the necessary lone pair of electrons on the nitrogen and is no longer nucleophilic, effectively stopping the reaction.[6][7]
-
Solution: Incorporate a base to neutralize the acid byproduct as it forms. For reactions in organic solvents, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in a slight excess (e.g., 1.1–1.5 equivalents).[7][8] For biphasic systems, an aqueous base like sodium hydroxide (NaOH) is used, a classic method known as the Schotten-Baumann reaction.[9][10]
-
-
Degraded Acylating Agent: Acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture.[6] A hydrolyzed acylating agent will not participate in the reaction, leading to a direct reduction in the theoretical maximum yield.
-
Solution: Use fresh or newly opened bottles of acylating agents. If the quality is uncertain, consider purifying the agent by distillation before use. Always handle and store these reagents under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
-
Suboptimal Temperature: While many acylations proceed smoothly at room temperature, some combinations of sterically hindered piperidines or less reactive acylating agents may require thermal energy to overcome the activation barrier.[6][11]
-
Solution: If the reaction is sluggish at room temperature (as monitored by TLC or LC-MS), try gentle heating to 40–60 °C.[6] Be cautious, as excessive heat can promote side reactions. It is often best to start the reaction at 0 °C, especially during the dropwise addition of the acylating agent to control any initial exotherm, and then allow it to warm to room temperature or apply heat.[8]
-
Question 2: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are these side reactions and how can I minimize them?
The formation of multiple products points to competing reaction pathways. Identifying the likely side reactions is the first step toward suppressing them.
Common Side Reactions & Prevention:
-
Hydrolysis of the Acylating Agent: This is the most common side reaction, especially under Schotten-Baumann conditions where an aqueous base is used.[9] The acyl chloride or anhydride reacts with water or hydroxide ions to form the corresponding carboxylic acid, which consumes the acylating agent.
-
Prevention: When using aqueous base, ensure vigorous stirring to maximize the interface between the organic and aqueous layers, promoting the desired reaction between the amine and acylating agent over hydrolysis.[9] Alternatively, switch to anhydrous conditions using an organic solvent (like DCM or THF) and a tertiary amine base (like TEA).[8]
-
-
Reaction with Solvent: Certain solvents can compete with piperidine. For example, if the reaction is performed in an alcohol solvent, the alcohol can be acylated to form an ester.
-
Diacylation (for Primary Amines): While not an issue for piperidine (a secondary amine), this is a critical consideration when acylating primary amines, where overly harsh conditions can lead to the formation of imides.
-
Prevention: Maintain strict stoichiometric control and avoid excessive heating.
-
Below is a workflow to systematically troubleshoot low-yield issues.
Caption: A systematic workflow for troubleshooting low N-acylation yields.
Question 3: My product seems to be lost during the aqueous workup and purification. What are the best practices for isolation?
Product loss during isolation is a frustrating cause of low yield. The key is a well-designed workup procedure that effectively removes unreacted starting materials, the base, and other byproducts without sacrificing the desired amide.
Effective Isolation Strategies:
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), the mixture should be diluted with the reaction solvent (e.g., DCM).
-
Acid Wash: Perform a wash with a dilute aqueous acid, such as 1M HCl.[8] This step is crucial for removing the tertiary amine base (e.g., TEA or pyridine) and any unreacted piperidine by converting them into their water-soluble hydrochloride salts.
-
Base Wash: Follow with a wash using a dilute aqueous base, like saturated sodium bicarbonate (NaHCO₃) solution.[8] This will neutralize any remaining acid and remove the carboxylic acid byproduct formed from hydrolysis of the acylating agent.
-
Brine Wash & Drying: A final wash with brine (saturated aqueous NaCl) helps to remove bulk water from the organic layer. Afterwards, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: The crude product can then be purified. For crystalline solids, recrystallization is often effective.[12] For oils or impure solids, flash column chromatography on silica gel is the standard method.[8]
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and when is it preferred? The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides using a two-phase system of an organic solvent (like dichloromethane) and an aqueous solution of a base (typically sodium hydroxide).[3][13] It is particularly useful for simple, robust acylations and can be advantageous when the starting materials are inexpensive, as it avoids the need for more costly organic bases.[9]
Q2: Can I use a carboxylic acid directly with piperidine to form an amide? Directly reacting a carboxylic acid with an amine to form an amide by heating is possible but often requires very high temperatures and results in water removal challenges. A more reliable and common approach is to activate the carboxylic acid first using a coupling agent (e.g., DCC, EDC, HOBt, HATU) to form a highly reactive intermediate that is then readily attacked by the amine.[14]
Q3: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP)? DMAP is a hyper-nucleophilic acylation catalyst.[8] It is often added in catalytic amounts (1-5 mol%) to accelerate sluggish acylation reactions, particularly when using less reactive acylating agents like acid anhydrides. It works by forming a highly reactive N-acylpyridinium intermediate.
Q4: How do I choose the right solvent? The ideal solvent should be inert to the reaction conditions and should dissolve the starting materials. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices.[8][15] The choice can influence reaction rates; sometimes, a more polar solvent can help stabilize charged intermediates and speed up the reaction.[16]
The general mechanism of N-acylation is depicted below.
Caption: General mechanism of N-acylation of piperidine with an acyl chloride.
Experimental Protocols
Protocol 1: Standard N-Acylation using Acyl Chloride in an Organic Solvent
This protocol describes a general procedure for the N-acylation of piperidine with an acyl chloride using triethylamine as the base in dichloromethane.[8]
Materials:
-
Piperidine (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is fully consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove TEA and excess piperidine), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude N-acylpiperidine.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Table 1: Comparison of Common Bases for N-Acylation
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | Anhydrous organic solvent (e.g., DCM, THF) | Inexpensive, easily removed with an acid wash. | Can have a strong odor. |
| DIPEA (Hünig's base) | ~10.7 | Anhydrous organic solvent | Sterically hindered and non-nucleophilic, good for sensitive substrates. | More expensive than TEA. |
| Pyridine | ~5.2 | Anhydrous organic solvent | Can also act as a nucleophilic catalyst. | Can be difficult to remove completely during workup; toxic. |
| Sodium Hydroxide (NaOH) | ~15.7 | Biphasic (Schotten-Baumann) | Very inexpensive, suitable for large-scale reactions. | Can promote hydrolysis of the acylating agent.[9] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Organic solvent (e.g., DMF, Acetonitrile) | Mild, solid base, easy to filter off. | Slower reaction rates compared to stronger bases.[17] |
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.).
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Schotten Baumann Reaction Mechanism Detailed Explanation. (2025).
- Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Donohoe, T. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. PMC - NIH.
- N-Acylation Reactions of Amines. (n.d.). ResearchGate.
- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
- Ghasemzadeh, M. A., & Nazaré, M. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Michael, J. P., & de Koning, C. B. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Topics in Heterocyclic Chemistry. NIH.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Arkivoc.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). Molecules. PubMed Central.
- BenchChem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
- BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- N-Acylation in Combinatorial Chemistry. (2025). ResearchGate.
- 1-Acetylpiperidine. (n.d.). PubChem. NIH.
Sources
- 1. 1-ACETYLPIPERIDINE | 618-42-8 [chemicalbook.com]
- 2. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. assets-global.website-files.com [assets-global.website-files.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
Optimization of reaction conditions for Ethyl 1-piperidinecarboxylate synthesis
Technical Support Center: Synthesis of Ethyl 1-piperidinecarboxylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the optimization and troubleshooting of this common yet crucial chemical transformation. As Senior Application Scientists, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you anticipate challenges, diagnose problems, and achieve high-yield, high-purity results consistently.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of N-acylation, specifically the formation of a carbamate from a secondary amine (piperidine) and an acylating agent (ethyl chloroformate).[1][2] The reaction is robust and widely used, but its success hinges on careful control of stoichiometry, temperature, and reagent quality.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the base in this reaction?
A1: The base is essential for two reasons. First, it acts as an acid scavenger, neutralizing the HCl generated during the reaction.[1][2] This is crucial because if left unneutralized, the HCl would protonate the starting piperidine, forming a non-nucleophilic ammonium salt and halting the reaction. Second, by removing the HCl from the equilibrium, the base drives the reaction towards the product side according to Le Châtelier's principle. Tertiary amines like triethylamine (Et₃N) or pyridine are ideal as they are non-nucleophilic and will not compete with piperidine in reacting with ethyl chloroformate.[4]
Q2: Which solvents are recommended for this synthesis?
A2: The choice of solvent is critical for managing reaction temperature and ensuring all reactants remain in solution. Aprotic solvents are preferred to avoid side reactions with the highly reactive ethyl chloroformate.
-
Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reactants and the triethylamine hydrochloride salt byproduct.[4][5][6]
-
Diethyl ether can also be used, particularly for smaller-scale reactions.[4]
-
It is imperative to use anhydrous (dry) solvents to prevent the hydrolysis of ethyl chloroformate into ethanol and HCl, which would lower the yield and introduce impurities.
Q3: How critical is temperature control?
A3: Temperature control is highly critical. The acylation of amines is an exothermic reaction.[7] The initial addition of ethyl chloroformate should be performed at a low temperature, typically 0 to 5 °C , using an ice bath.[4][6] This slow, controlled addition helps to dissipate the heat generated, preventing potential side reactions and ensuring the stability of the thermally sensitive ethyl chloroformate. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[8]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system, such as 7:3 Hexane:Ethyl Acetate, can effectively separate the starting piperidine from the less polar product, this compound. The starting material can be visualized using a potassium permanganate stain, while the product, containing a carbonyl group, may also be visualized. Reaction completion is indicated by the complete consumption of the starting piperidine spot on the TLC plate. For more quantitative analysis, Gas Chromatography (GC) can also be employed.
Q5: What are the most common impurities I should expect?
A5: The primary impurities often arise from side reactions or incomplete reactions:
-
Unreacted Piperidine: Due to insufficient ethyl chloroformate or incomplete reaction.
-
Triethylamine Hydrochloride: The salt byproduct of the base and HCl. While mostly insoluble in solvents like ether, some may remain.
-
Diethyl Carbonate: Formed if ethyl chloroformate reacts with residual ethanol or water in the reaction mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
-
Q: My reaction yield is significantly lower than expected. What could be the cause?
-
A: Cause 1: Deactivated Ethyl Chloroformate. Ethyl chloroformate is highly sensitive to moisture and can hydrolyze over time, even from atmospheric humidity.[9][10]
-
Solution: Always use a fresh bottle of ethyl chloroformate or a properly stored (under inert gas, refrigerated) reagent. Ensure your glassware is oven- or flame-dried before use.
-
-
A: Cause 2: Incorrect Stoichiometry or Inefficient Base. The molar ratio of piperidine to ethyl chloroformate is critical. Furthermore, if the base is not present in at least a stoichiometric amount (1:1 with the generated HCl), the reaction will stall.
-
Solution: Carefully calculate and measure your reagents. It is common practice to use a slight excess of the base (e.g., 1.1-1.2 equivalents) and ethyl chloroformate (1.05-1.1 equivalents) to ensure the complete consumption of piperidine.
-
-
A: Cause 3: Runaway Exothermic Reaction. If ethyl chloroformate is added too quickly or without adequate cooling, the resulting temperature spike can cause it to decompose or lead to unwanted side reactions.
-
Problem: Unexpected Precipitate or Solid Formation
-
Q: A thick white precipitate formed as soon as I started adding the ethyl chloroformate. Is this a problem?
-
A: This is not a problem; it is expected. The white solid is triethylamine hydrochloride (or the corresponding salt of whichever tertiary amine base you are using), which is formed when the base neutralizes the HCl byproduct.[4] This salt is generally poorly soluble in aprotic organic solvents like DCM or ether and will be removed by filtration or during the aqueous workup.
-
Problem: Product Contamination
-
Q: My final product is contaminated with unreacted piperidine according to NMR analysis. How can I fix this?
-
A: This indicates an incomplete reaction.
-
Solution 1 (Procedural): Ensure the reaction is stirred for a sufficient amount of time after the addition of ethyl chloroformate (typically 1-2 hours at room temperature) to allow it to go to completion.[8]
-
Solution 2 (Stoichiometric): Use a slight excess (1.05 eq) of ethyl chloroformate to drive the reaction to completion and consume all the piperidine.
-
Solution 3 (Purification): Unreacted piperidine can be removed during the workup. Washing the organic layer with a dilute acidic solution (e.g., 5% HCl) will protonate the basic piperidine, causing it to move into the aqueous layer, while the desired carbamate product remains in the organic layer.[4]
-
-
Optimized Experimental Protocol & Data
This protocol provides a reliable method for synthesizing this compound on a laboratory scale.
Reagents & Equipment:
-
Piperidine
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Piperidine | 1.0 equivalent | Limiting Reagent |
| Ethyl Chloroformate | 1.05 - 1.1 equivalents | Ensures complete consumption of piperidine |
| Base | 1.1 - 1.2 equivalents (Triethylamine) | Neutralizes HCl byproduct effectively[4] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants and byproducts |
| Temperature | 0-5 °C during addition, then RT | Controls exotherm, then allows reaction to complete[4][8] |
| Reaction Time | 1-2 hours post-addition | Ensures complete conversion |
| Typical Yield | >90% | High efficiency with proper technique |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add ethyl chloroformate (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the piperidine is fully consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and finally, brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or silica gel column chromatography.
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow liquid[11] |
| Molecular Formula | C₈H₁₅NO₂[12] |
| Molecular Weight | 157.21 g/mol [13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.14 (q, 2H), 3.45 (t, 4H), 1.55 (m, 6H), 1.25 (t, 3H) |
| Mass Spec (ESI) | m/z 158.2 [M+H]⁺[13] |
References
- US4537991A - Process for the direct acetylation of aromatic amines - Google P
- Continuous deacylation of amides in a high-temper
- WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)
- 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communic
- Piperidine, 1-ethyl - Organic Syntheses Procedure.
- Ethyl 4-piperidinecarboxyl
- 24.7: Reactions of Amines - Chemistry LibreTexts.
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
- Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog - MDPI.
- Ethyl chloroform
- Ethyl 4-amino-1-piperidinecarboxyl
- Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Inform
- Chloroformates in Organic Synthesis: A Comprehensive Technical Guide - Benchchem.
- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem.
- Ethyl chloroform
- Chloroform
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 8. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 9. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Impurity Identification in Ethyl 1-piperidinecarboxylate by NMR and LC-MS
Welcome to the technical support center for the analysis of Ethyl 1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The impurities in this compound can be broadly categorized based on their origin, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3] These include:
-
Organic Impurities:
-
Starting Materials: Unreacted isonipecotic acid and ethanol from the esterification process.[4]
-
Intermediates: Such as ethyl 1-acetylpiperidine-4-carboxylate if this is part of the synthetic route.[4]
-
By-products: Resulting from side reactions during synthesis. For instance, the formation of di-ethylated piperidine or products from the reaction of residual reagents with the main compound.
-
Degradation Products: this compound can degrade over time, especially under harsh conditions of heat, light, or pH. Potential degradation pathways could involve hydrolysis of the ester to isonipecotic acid, or oxidative degradation of the piperidine ring. While specific degradation products for this molecule are not extensively documented, analogies can be drawn from the degradation of other cyclic amines, which can lead to ring-opening or the formation of various oxidized species.[5][6]
-
-
Inorganic Impurities:
-
Reagents, Ligands, and Catalysts: Residual thionyl chloride (if used in the esterification) or other catalysts and reagents from the synthesis.[4]
-
-
Residual Solvents:
-
Solvents used during the reaction and purification steps, such as ethanol, ethyl acetate, or tetrahydrofuran (THF).[7]
-
Q2: Which technique is better for initial impurity screening: NMR or LC-MS?
Both techniques are powerful and often complementary. The choice depends on the specific requirements of your analysis:
-
NMR (Nuclear Magnetic Resonance):
-
Strengths: Provides detailed structural information about all proton- and carbon-containing molecules in the sample, making it excellent for identifying unknown impurities. NMR is inherently quantitative (qNMR) without the need for identical reference standards for each impurity, allowing for the determination of the purity of the main component and the amount of impurities present.[8][9][10][11][12]
-
Weaknesses: Lower sensitivity compared to LC-MS, which may be a limitation for detecting trace-level impurities.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Strengths: Offers very high sensitivity and selectivity, making it ideal for detecting and quantifying trace impurities.[13][14] The chromatographic separation is crucial for complex mixtures.
-
Weaknesses: Primarily a destructive technique. Ionization efficiency can vary significantly between different compounds, making quantification challenging without specific reference standards for each impurity. Structural elucidation is based on fragmentation patterns, which can sometimes be ambiguous for novel impurities.
-
Recommendation: For an initial screen of a new batch where the impurity profile is unknown, NMR is highly valuable for identifying and quantifying major impurities. For routine quality control and detection of trace-level or genotoxic impurities, LC-MS is indispensable.[13]
Troubleshooting Guide: NMR Analysis
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | 1. Poor shimming of the magnet. 2. Inhomogeneous sample (undissolved solids). 3. Sample is too concentrated. 4. Presence of paramagnetic impurities (e.g., metal ions).[15] | 1. Re-shim the instrument. 2. Ensure the sample is fully dissolved. If necessary, filter the sample into the NMR tube.[16][17] 3. Dilute the sample. 4. Purify the sample further or use a chelating agent if metal contamination is suspected. |
| Unexpected Peaks | 1. Residual solvents from glassware or the sample itself. 2. Contamination from the NMR tube cap or grease. 3. Presence of impurities in the deuterated solvent. | 1. Ensure all glassware is thoroughly dried. Cross-reference unexpected peaks with common solvent impurity charts.[7][18][19] 2. Use high-quality NMR tubes and avoid using greased joints in the final purification steps. 3. Run a spectrum of the neat deuterated solvent to check for contaminants. |
| Poor Integration Accuracy | 1. Incomplete relaxation of nuclei between scans. 2. Overlapping peaks. 3. Poor baseline correction. | 1. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) is used (typically 5-7 times the longest T1 of interest).[8][9] 2. Try a different deuterated solvent to induce different chemical shifts and resolve overlapping signals. 3. Manually re-process the spectrum with careful baseline correction. |
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Selection of Internal Standard:
-
Choose a standard with a simple spectrum and sharp peaks that do not overlap with the analyte or impurity signals.
-
The standard should be stable, non-volatile, and have a known purity.
-
A common choice is maleic acid or 1,4-dinitrobenzene.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in which both the sample and standard are fully soluble.
-
Vortex the vial to ensure a homogeneous solution.
-
Transfer the solution to a high-quality NMR tube.[15][16][17]
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Sufficient Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 of the peaks of interest. A D1 of 30-60 seconds is often a safe starting point.
-
Number of Scans (NS): Use a sufficient number of scans (e.g., 8 or more) to achieve a good signal-to-noise ratio (>100:1 for the peaks to be integrated).
-
Pulse Angle: Use a 90° pulse.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved peak for the analyte and a peak for the internal standard. Ensure the integration regions are wide enough to encompass the entire peak.
-
Calculate the purity using the following formula[8]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Troubleshooting Guide: LC-MS Analysis
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No/Low Signal | 1. Sample degradation. 2. Incorrect ionization mode (ESI positive/negative). 3. Instrument not tuned or calibrated. 4. Clog in the LC system or injector. | 1. Prepare a fresh sample. 2. This compound and its likely amine-containing impurities should ionize well in positive ESI mode. Run in both modes if unsure. 3. Perform a system tune and calibration. 4. Check system pressure and perform flushing procedures as needed. |
| Peak Tailing or Splitting | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Column contamination or degradation. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase composition.[1][20] 3. Flush the column with a strong solvent or replace it if necessary. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging. 4. Inadequate column equilibration between runs. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven for stable temperature control. 3. Monitor column performance with a standard; replace if performance degrades. 4. Increase the equilibration time in the gradient program. |
Experimental Protocol: LC-MS for Impurity Profiling
This protocol provides a general starting point for developing an LC-MS method for impurity profiling of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.[1][2][3]
2. LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. MS Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 50-500 to detect all potential impurities.
-
Data-Dependent Acquisition (DDA): Set up a DDA experiment to trigger fragmentation (MS/MS) of the most intense ions in the full scan, which is crucial for structural elucidation.[21]
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
4. Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks other than the main component.
-
Extract the mass spectra for each impurity peak.
-
Propose elemental compositions based on the accurate mass measurements.
-
Analyze the MS/MS fragmentation patterns to deduce the structure of the impurities. Compare these with the fragmentation of the parent compound and known potential impurities.
Data Presentation
Table 1: Potential Impurities of this compound and their Expected Mass
| Impurity Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Potential Origin |
| Piperidine | C₅H₁₁N | 85.0891 | Starting material for some synthetic routes, or degradation product. | |
| Isonipecotic acid | C₆H₁₁NO₂ | 129.0790 | Unreacted starting material.[4] | |
| Ethyl isonipecotate | C₈H₁₅NO₂ | 157.1103 | Isomer of the target compound if starting from a mixture. | |
| N-Acetylpiperidine | C₇H₁₃NO | 127.0997 | Potential by-product from certain synthetic routes. | |
| Diethyl 1,4-piperidinedicarboxylate | C₁₁H₁₉NO₄ | 229.1314 | By-product from reaction with excess ethyl chloroformate. |
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -O-CH₂ -CH₃ | ~4.1 (quartet) | ~60.5 |
| -O-CH₂-CH₃ | ~1.2 (triplet) | ~14.3 |
| Piperidine H2, H6 | ~3.5 (multiplet) | ~44.5 |
| Piperidine H3, H5 | ~1.6 (multiplet) | ~28.5 |
| Piperidine H4 | ~2.5 (multiplet) | ~41.0 |
| C =O | - | ~175.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Logic diagram for troubleshooting analytical issues.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Daasch, L. W. (1965). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry, 69(9), 3196–3196. [Link]
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- American Pharmaceutical Review. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Journal of Pharmaceutical and Biomedical Analysis. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- The Journal of Physical Chemistry. (1965). High Resolution Mass Spectrum of Piperidine.
- University College London. (n.d.). Sample Preparation.
- National Institute of Standards and Technology. (n.d.). Piperidine.
- SpectraBase. (n.d.). Piperidine.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Ataman Kimya. (n.d.). PIPERIDINE.
- SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds.
- Mestrelab Research. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- DTIC. (2025). Piperidine Synthesis.
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
- ResearchGate. (n.d.). Synthesis of the starting material 1. Reagents and conditions: (a) i....
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Google Patents. (n.d.). EP3091007A1 - Process for the preparation of piperidine compounds.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester.
- Scientific.Net. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate.
- YouTube. (2014). Mnova qNMR - Purity Determination (22nd May 2013).
- ACS Publications. (2026). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy.
- National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- PubMed. (n.d.). UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation.
- PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
- National Institutes of Health. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.
- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
Sources
- 1. tecan.com [tecan.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organomation.com [organomation.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]
- 19. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the work-up and isolation of Ethyl 1-piperidinecarboxylate
Welcome to the technical support center for Ethyl 1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, work-up, and isolation of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the handling of this compound.
Q1: What is the most common synthetic route for this compound and what are the initial safety considerations?
A1: The most prevalent and straightforward synthesis involves the Schotten-Baumann reaction between piperidine and ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality: Ethyl chloroformate is a highly reactive acylating agent.[1] Its reaction with a nucleophilic secondary amine like piperidine is rapid and highly exothermic. The primary safety concern is controlling this exothermicity. This is achieved by cooling the reaction vessel (e.g., 0 °C ice bath) and adding the ethyl chloroformate dropwise to the solution of piperidine and base. Uncontrolled addition can lead to a dangerous thermal runaway.
Q2: My reaction seems complete by TLC, but my yield is consistently low after work-up. Where could I be losing my product?
A2: Product loss for a moderately polar, liquid compound like this compound most often occurs during the aqueous work-up and extraction phase. There are two primary mechanistic reasons for this:
-
Incomplete Extraction: While the product is organic-soluble, it retains some polarity from the carbamate group. If an insufficient volume of organic solvent is used for extraction, or if the mixing is not vigorous enough, a significant amount of product can remain in the aqueous phase.
-
Hydrolysis: The ester and carbamate functionalities are susceptible to hydrolysis under strongly acidic or basic conditions, especially if heated.[2][3][4] During work-up, prolonged exposure to concentrated acids or bases used to remove impurities can cleave the carbamate, reverting it to piperidine, which is then lost to the aqueous layer upon neutralization.
Q3: What are the expected physical properties and common analytical data for pure this compound?
A3: The pure compound is typically a colorless to pale yellow liquid.[5] Key analytical data are summarized in the table below. Verifying these properties is a crucial first step in assessing the success of your isolation.
| Property | Value | Source |
| CAS Number | 5325-94-0 | [6][7][8] |
| Molecular Formula | C₈H₁₅NO₂ | [6][7] |
| Molecular Weight | 157.21 g/mol | [6][7][9] |
| Density | ~1.02 g/mL at 25 °C | N/A |
| Boiling Point | ~209 °C at 760 mmHg | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.14 (q, 2H), 3.45 (t, 4H), 1.58 (m, 6H), 1.26 (t, 3H) | N/A |
Q4: Which purification method is recommended: distillation or column chromatography?
A4: The choice is scale-dependent.
-
For multi-gram scales (>5 g): Vacuum distillation is the most efficient and economical method for achieving high purity. The compound's relatively high boiling point requires reduced pressure to prevent thermal decomposition.
-
For smaller scales (<5 g): Silica gel column chromatography is ideal. It provides excellent separation from non-volatile impurities and byproducts with different polarities.[10][11] A common eluent system is a gradient of ethyl acetate in hexanes.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experimental workflow.
Workflow: Synthesis to Isolation
Caption: General workflow for this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Reagents: Ethyl chloroformate can hydrolyze upon storage. Piperidine may be of poor quality. 2. Insufficient Base: Not enough base to neutralize the HCl byproduct, stalling the reaction. | 1. Reagent Check: Use freshly opened or properly stored reagents. Verify the purity of starting materials. 2. Stoichiometry: Use at least 1.05-1.1 equivalents of base relative to ethyl chloroformate. |
| Formation of a White Precipitate During Reaction | This is expected and is typically the hydrochloride salt of the base used (e.g., triethylammonium chloride), which is poorly soluble in many organic solvents. | This is not a problem. The salt will be removed during the aqueous work-up. Ensure stirring is efficient to maintain a homogenous slurry. |
| Persistent Emulsion During Extraction | High concentration of salts or presence of polar, high molecular weight byproducts can act as surfactants. | 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which often breaks emulsions. 2. Centrifugation: For small-scale reactions, centrifuging the mixture can force phase separation. 3. Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. |
| Product is Contaminated with Piperidine | The acid wash step during work-up was insufficient to remove all the unreacted piperidine. | 1. Repeat Acid Wash: Re-dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash again with 1M HCl.[12] 2. Rationale: Piperidine (pKa ~11.1) is readily protonated by dilute acid, forming a water-soluble salt. The product, a carbamate, is a much weaker base and remains in the organic layer. |
| Product Shows Signs of Decomposition After Purification | The compound is sensitive to residual acid or base. The purification method (e.g., distillation) was performed at too high a temperature. | 1. Neutralize: Ensure the final product is free of acidic or basic residues by performing a final neutral water wash before concentration. 2. Optimize Distillation: Use a high-vacuum pump to lower the boiling point and minimize thermal stress on the molecule. |
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol assumes the reaction was performed in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) with a base like triethylamine (TEA).
-
Quenching: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Add deionized water (approximately 1-2 times the reaction volume) to the funnel.
-
Acid Wash: Add 1M HCl solution (approximately 1 times the reaction volume). Stopper the funnel, invert, and vent frequently to release any pressure.[12] Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.
-
Expert Insight: This step is critical for removing unreacted piperidine and the amine base (TEA). Both are converted to their water-soluble hydrochloride salts.
-
-
Base Wash: Add saturated sodium bicarbonate (NaHCO₃) solution (approximately 1 times the reaction volume). Shake and vent as before. This step neutralizes any residual HCl in the organic layer. Drain the aqueous layer.
-
Brine Wash: Add saturated NaCl solution (brine) (approximately 1 times the reaction volume). Shake and vent. This wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient. Drain the aqueous layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel (2-3 times the weight of the crude product), and concentrate to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Loading and Elution: Carefully add the silica-adsorbed product to the top of the packed column. Begin elution with the starting eluent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 10%, 15%, 20%). Monitor the fractions by TLC.
-
Expert Insight: this compound has moderate polarity. It will elute after non-polar byproducts but before highly polar impurities. A typical Rf value is ~0.3-0.4 in 20-30% EtOAc/Hexanes.
-
-
Pooling and Concentration: Combine the pure fractions as determined by TLC analysis and concentrate them under reduced pressure to obtain the purified liquid product.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents. (2016).
- Ethyl 4-amino-1-piperidinecarboxylate Safety Data Sheet. (2025).
- EP3215489B1 - Process for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents. (2015).
- Sun, X., et al. (2014). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 781-784, 55-58. [Link]
- This compound. PubChem. (n.d.).
- Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).
- Piperidine, 1-ethyl-. (n.d.). Organic Syntheses. [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents. (2009).
- Bobko, M., & Tse-Dinh, Y. C. (2005). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 10(10), 1244-1249. [Link]
- Nichols, L. (2021). Single Extraction. YouTube. [Link]
- Wang, C., et al. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Ethyl piperidine-4-carboxyl
- Jain, R., et al. (2008). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples.
- This compound. (n.d.).
- Petrikaite, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Hydrolysis of Esters. (n.d.). In The Basics of General, Organic, and Biological Chemistry. [Link]
- Methods for Removing the Fmoc Group. (2001).
- Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
- Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
- Synthesis of Piperidines using Organometallic Chemistry. (n.d.). White Rose eTheses Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chemeo.com [chemeo.com]
- 10. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Strategies for Preventing Over-Acylation Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in organic synthesis: the formation of over-acylated byproducts. This resource offers practical, experience-driven advice to help you optimize your reactions, improve yield, and ensure the purity of your target compounds.
Introduction: The Challenge of Over-Acylation
Acylation is a fundamental transformation in organic chemistry, essential for synthesizing a vast array of molecules, including active pharmaceutical ingredients.[1][2] The reaction introduces an acyl group (R-C=O) into a molecule, typically by reacting a substrate with an acylating agent like an acyl chloride or anhydride.[1][3] While powerful, acylation reactions can be prone to the formation of multiple products, particularly over-acylated species (di- or poly-acylated compounds). This occurs when the mono-acylated product is more reactive than the starting material, leading to subsequent acylation events.[4]
These byproducts complicate purification, reduce the yield of the desired product, and can introduce impurities that are difficult to remove. This guide provides a systematic approach to understanding, troubleshooting, and ultimately preventing the formation of these unwanted over-acylated byproducts.
Part 1: Troubleshooting Guide - Pinpointing the Cause of Over-Acylation
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Q1: I'm observing significant amounts of di- and tri-acylated products in my reaction. What are the most likely causes?
A1: The formation of over-acylated byproducts is typically a result of several key factors related to reaction kinetics and substrate reactivity.
-
Excessive Acylating Agent: The most straightforward cause is using too much of the acylating agent. While a slight excess can be beneficial to drive the reaction to completion, a large excess significantly increases the probability of multiple acylations.[5]
-
High Reactivity of the Mono-acylated Product: In some cases, the introduction of the first acyl group can activate the molecule, making it more susceptible to further acylation than the original starting material. This is particularly common in Friedel-Crafts acylation of highly activated aromatic rings.[6]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for less favorable, secondary acylation reactions to occur.[7]
-
Catalyst Loading: In catalyzed reactions, such as Friedel-Crafts acylations, the amount of catalyst can influence selectivity. While often requiring stoichiometric amounts, excessive catalyst might, in some systems, promote side reactions.[6][8]
Q2: My substrate has multiple potential acylation sites (e.g., multiple hydroxyl or amino groups). How can I achieve selective mono-acylation?
A2: Achieving regioselectivity in molecules with multiple reactive sites is a common challenge that requires a more nuanced approach.
-
Steric Hindrance: You can sometimes exploit the inherent steric differences between the reactive sites. A bulky acylating agent may preferentially react with a less sterically hindered functional group.
-
Protecting Groups: The most robust strategy is the use of protecting groups.[2] By selectively blocking all but the desired reaction site, you can direct the acylation with high precision. The protecting group can then be removed in a subsequent step.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for the acylation of the more reactive site is typically lower, and by providing less thermal energy, you can favor the kinetically controlled product.[4]
-
Controlled Addition of Reagents: Slowly adding the acylating agent to the reaction mixture can help maintain a low concentration of the reagent, favoring the initial acylation event over subsequent ones.[5]
Q3: I'm performing a Friedel-Crafts acylation and seeing poly-acylation. I thought the acyl group was deactivating?
A3: You are correct; the acyl group is an electron-withdrawing group and deactivates the aromatic ring to further electrophilic substitution.[4][9] This is a key advantage of Friedel-Crafts acylation over alkylation, as it generally prevents poly-substitution.[10] However, if your starting aromatic ring is highly activated (e.g., phenols, anilines, or poly-substituted aromatic compounds with multiple electron-donating groups), the initial deactivation may not be sufficient to prevent a second acylation.[6] In these instances, the activated nature of the starting material outweighs the deactivating effect of the newly introduced acyl group.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio of acylating agent to substrate to avoid over-acylation?
A1: A good starting point is to use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.2 equivalents) of the acylating agent.[5] This is often sufficient to drive the reaction to completion without providing a large excess that would promote over-acylation. The optimal ratio, however, will be substrate-dependent and may require some empirical optimization.
Q2: Can the choice of solvent impact the formation of over-acylated byproducts?
A2: Yes, the solvent can play a crucial role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices for acylation reactions.[5] The solvent's polarity can influence the solubility of reactants and intermediates, which in turn can affect reaction rates and selectivity. In some cases, a less polar solvent may reduce the reactivity of the system and improve selectivity.
Q3: Are there alternative, "greener" acylating agents that might offer better control?
A3: Isopropenyl acetate has emerged as a more sustainable alternative to acetic anhydride.[11] A significant advantage is that the only byproduct is acetone, which is easily removed.[11] This can simplify workup and may offer different selectivity profiles. Additionally, using carboxylic acids with activating agents (coupling agents) can provide a more controlled release of the active acylating species.[5]
Q4: How can I effectively monitor my reaction to stop it before significant over-acylation occurs?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction in real-time.[7] By spotting your reaction mixture alongside your starting material and, if available, a standard of your desired mono-acylated product, you can visualize the consumption of the starting material and the appearance of both the desired product and any higher-running (less polar) or lower-running (more polar) byproducts. Once the starting material is consumed and before the concentration of the over-acylated byproduct becomes significant, you can quench the reaction.
Part 3: Experimental Protocols and Methodologies
Protocol 1: Controlled Acylation of a Primary Alcohol
This protocol provides a general method for the selective mono-acylation of a primary alcohol in the presence of a secondary alcohol, leveraging steric hindrance and controlled reagent addition.
Materials:
-
Substrate containing primary and secondary hydroxyl groups
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Dissolution: Dissolve the substrate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition: Add the acyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to isolate the mono-acylated product.
Protocol 2: Friedel-Crafts Acylation with Minimized Poly-substitution
This protocol details a Friedel-Crafts acylation of a moderately activated aromatic compound, with measures to minimize over-acylation.
Materials:
-
Aromatic substrate (e.g., toluene)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Catalyst Suspension: In a dry, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.[6]
-
Cooling: Cool the suspension to 0 °C in an ice bath.[6]
-
Reactant Solution: In a separate dropping funnel, prepare a solution of the aromatic substrate (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM.[6]
-
Controlled Addition: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by pouring it over a mixture of crushed ice and concentrated HCl with vigorous stirring.[4]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[6]
-
Purification: Purify the product by distillation or column chromatography.[6]
Part 4: Data Presentation and Visualization
Table 1: Troubleshooting Summary for Over-Acylation
| Symptom | Potential Cause | Recommended Action |
| High levels of di- and tri-acylated products | Excess acylating agent | Reduce the equivalents of acylating agent to 1.05-1.2. |
| Over-acylation with highly activated substrates | Mono-acylated product is still highly reactive | Lower reaction temperature; consider a milder acylating agent. |
| Non-selective acylation of multiple sites | Similar reactivity of functional groups | Use protecting groups; explore sterically hindered acylating agents. |
| Poly-acylation in Friedel-Crafts reactions | Highly activated aromatic starting material | Use stoichiometric amounts of reagents; ensure low reaction temperature. |
Diagrams
Caption: Troubleshooting workflow for addressing over-acylation.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. Troubleshooting acylation reactions for urea derivatives.
- ResearchGate. Strategies for the acylation reactions.
- Benchchem. Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
- Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
- ResearchGate. Optimization of Glycosyl Acylation Reaction a.
- Benchchem. Minimizing byproduct formation in Friedel-Crafts reactions.
- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- National Institutes of Health. Minimizing acylation of peptides in PLGA microspheres.
- ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Study.com. Acylation: Mechanism & Reaction.
- Benchchem. Preventing rearrangement reactions in Friedel-Crafts acylations.
- Allen Institute. Acylation Reaction- Mechanism, Applications and FAQs.
- J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry.
- ResearchGate. Proposed mechanism pathways for the acylation.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Preprints.org. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis.
Sources
- 1. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]
- 2. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Technical Support Center: Optimizing Reagent Loading for Ethyl 1-Piperidinecarboxylate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 1-piperidinecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic step. Instead of a generic protocol, we will explore the chemical causality behind common issues, providing you with the expert insights needed to troubleshoot and refine your experiments for maximal yield and purity.
The synthesis of this compound is a foundational reaction, typically involving the acylation of piperidine with ethyl chloroformate. While seemingly straightforward, this nucleophilic acyl substitution reaction is highly exothermic and prone to side reactions if not carefully controlled. The key to success lies not in a traditional catalyst, but in the precise loading of an acid scavenger—typically a tertiary amine base or excess piperidine—which is critical for driving the reaction to completion and ensuring a high-quality product.
Part 1: Frequently Asked Questions & Foundational Concepts
This section addresses the fundamental principles of the synthesis, providing the "why" behind the procedural steps.
Q1: What is the core reaction mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.
Caption: Systematic troubleshooting workflow for diagnosing low reaction yields.
Detailed Solutions:
-
Moisture Contamination: Ethyl chloroformate is highly sensitive to water and will rapidly hydrolyze to ethanol and HCl, which then consumes your base. Solution: Ensure all solvents are anhydrous, reagents are dry, and glassware is oven-dried before use. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.
-
Incorrect Stoichiometry: As discussed, less than one equivalent of base will result in an incomplete reaction. Solution: Carefully calculate and weigh your reagents. Use a slight excess (5-10 mol%) of the tertiary amine base to ensure full HCl neutralization.
-
Poor Temperature Control: This reaction is highly exothermic. If the temperature rises uncontrollably, side reactions can occur, such as the formation of diethyl carbonate. Solution: Perform the addition of ethyl chloroformate dropwise using an addition funnel, while vigorously stirring the reaction mixture in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Inefficient Workup: The product is soluble in organic solvents, but significant amounts can be lost during aqueous washes if the extraction is not performed correctly. [1]Solution: After quenching the reaction, ensure the aqueous layer is extracted multiple times (e.g., 3x with dichloromethane or ethyl acetate). The amine hydrochloride salt is water-soluble and will be removed in the aqueous phase.
Issue: Product Impurity
Q: My NMR/GC analysis shows significant impurities. What are they and how do I prevent them?
The primary impurities are typically unreacted starting materials or side-products from the reaction of ethyl chloroformate with nucleophiles other than piperidine.
-
Unreacted Piperidine/Ethyl Chloroformate: This points to an incomplete reaction. See the "Low Yield" section for solutions, primarily focusing on base stoichiometry and reaction time.
-
Diethyl Carbonate: This forms if ethyl chloroformate reacts with ethanol. This can be introduced from non-anhydrous ethanol used as a solvent (not recommended) or from the hydrolysis of the chloroformate by trace moisture. Prevention: Use anhydrous aprotic solvents (e.g., THF, DCM, Et₂O) and ensure all reagents are dry. [2]* N,N'-Carbonyldipiperidine (Urea byproduct): This can form under harsh conditions or if phosgene (a potential impurity in chloroformates) is present. Prevention: Use high-purity ethyl chloroformate and maintain strict temperature control.
Purification Strategy: The most common and effective purification method involves an aqueous workup followed by distillation.
-
Aqueous Wash: Quench the reaction mixture with water or dilute aqueous acid. This will protonate the excess amine base, making its salt highly water-soluble.
-
Extraction: Extract the crude product into an organic solvent like ethyl acetate or dichloromethane. [1]3. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [3]4. Distillation: For high purity, the resulting oil can be purified by vacuum distillation.
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices for achieving high yield and purity.
Materials:
-
Piperidine (1.0 eq)
-
Triethylamine (1.05 eq)
-
Ethyl chloroformate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware, magnetic stirrer, addition funnel, inert atmosphere setup (N₂/Ar)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve piperidine (1.0 eq) and triethylamine (1.05 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-salt bath.
-
Controlled Addition: Charge the addition funnel with ethyl chloroformate (1.0 eq) dissolved in a small amount of anhydrous DCM.
-
Reaction: Add the ethyl chloroformate solution dropwise to the stirred piperidine solution over 1-1.5 hours, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the piperidine starting material is consumed.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a clear or pale yellow oil.
-
Purification: For highest purity, purify the crude oil by vacuum distillation. Confirm product identity and purity (>98%) using ¹H NMR and GC analysis. [4][5]
Data Presentation: Effect of Base Loading on Reaction Outcome
The following table summarizes typical experimental results when varying the equivalents of triethylamine (Et₃N) as the base.
| Entry | Et₃N Equivalents | Reaction Time (h) | Yield (%) | Purity (GC, %) | Observations |
| 1 | 0.8 | 4 | ~45% | ~80% | Significant unreacted piperidine detected. |
| 2 | 1.0 | 4 | ~88% | ~95% | Minor starting material remains. |
| 3 | 1.05 | 3 | >95% | >99% | Optimal result: clean conversion, high purity. |
| 4 | 1.5 | 3 | >95% | >99% | Clean conversion, but workup is more challenging. |
This data is illustrative and serves to highlight the trend observed during optimization experiments.
References
- Analytical Methods - Japan Chemical Industry Associ
- Catalyst Loading Optimization | Download Table - ResearchG
- (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
- Screening of solvent system and amount of catalyst-loading in one-pot synthesis of functionalized piperidines a - ResearchG
- Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene deriv
- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem.[Link]
- Piperidine, 1-ethyl - Organic Syntheses Procedure.[Link]
- Reagents and Conditions: (a) ethyl chloroformate, N-methylmorpholine,...
- CN111689858B - Method for preparing ethyl chloroformate - Google P
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Optimization of catalyst loading | Download Scientific Diagram - ResearchG
- Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog - MDPI.[Link]
Sources
Technical Support Center: Solvent Effects on the Rate and Selectivity of Ethyl 1-Piperidinecarboxylate Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 1-piperidinecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in controlling the rate and selectivity of this N-acylation reaction. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common experimental issues and optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting
Q1: My reaction rate is significantly slower than expected. How does my choice of solvent impact the reaction speed?
Answer: The rate of formation of this compound from piperidine and ethyl chloroformate is profoundly influenced by the solvent's ability to stabilize the transition state of the reaction. The reaction generally proceeds through a bimolecular addition-elimination mechanism. However, the nature of the solvent can either facilitate or hinder this pathway.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): These solvents are often an excellent choice for accelerating this type of reaction. They can solvate the cationic species (the protonated base) but do not strongly solvate the amine nucleophile (piperidine). This leaves the nucleophile "bare" and highly reactive, leading to a faster reaction rate. Furthermore, they effectively stabilize the charge separation that develops in the transition state.[1]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): While these solvents can dissolve the reactants, they can significantly slow down the reaction. Protic solvents form strong hydrogen bonds with the lone pair of electrons on the piperidine nitrogen.[2][3] This stabilization of the reactant amine makes it less nucleophilic and thus less available to attack the ethyl chloroformate, decreasing the reaction rate.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices. The reactants, and more importantly the charged transition state, have limited solubility and stabilization in nonpolar media. This typically results in very slow and often incomplete reactions.[5]
Troubleshooting Steps:
-
Assess Your Current Solvent: If you are using a polar protic solvent and experiencing slow rates, this is the likely cause.
-
Switch to a Polar Aprotic Solvent: Consider switching to acetonitrile, THF, or acetone.
-
Ensure Anhydrous Conditions: The presence of water (a polar protic solvent) in any solvent can slow the reaction and cause side reactions. Ensure your solvent and reagents are dry.
Q2: I'm observing a low yield of my desired product, this compound, along with several impurities. What are the probable side reactions, and how can solvent choice mitigate them?
Answer: Low yield is typically a selectivity issue caused by competing side reactions. The primary culprit is the reaction of the highly electrophilic ethyl chloroformate with other nucleophiles present in the system.
Primary Side Reaction: Solvolysis Ethyl chloroformate can react directly with nucleophilic solvents, a process called solvolysis.[6][7] This is particularly problematic with polar protic solvents.
-
In alcohols (Methanol, Ethanol) , solvolysis will produce dialkyl carbonates (e.g., ethyl methyl carbonate or diethyl carbonate).
-
In water , solvolysis leads to the formation of an unstable carbonic acid intermediate that decomposes to ethanol and carbon dioxide.
The mechanism of this solvolysis is itself solvent-dependent. In highly nucleophilic solvents, it follows an addition-elimination pathway. In highly ionizing, non-nucleophilic solvents (like aqueous fluoroalcohols), it can switch to an SN1-type ionization mechanism.[6][7][8]
How to Improve Selectivity:
-
Prioritize Aprotic Solvents: The most effective way to minimize solvolysis is to use a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. These solvents do not compete with piperidine for the ethyl chloroformate.
-
Control Temperature: The activation energy for the desired N-acylation is typically lower than that for solvolysis. Running the reaction at a low temperature (e.g., 0 °C to -15 °C) can significantly favor the reaction with piperidine over the solvent.[9]
-
Order of Addition: Add the ethyl chloroformate slowly to a solution of piperidine and a non-nucleophilic base (like triethylamine) in your aprotic solvent. This ensures the chloroformate is more likely to encounter the primary nucleophile (piperidine) rather than trace amounts of water or other impurities.
Q3: What is the fundamental reaction mechanism, and how does the solvent influence it?
Answer: The primary mechanism for the reaction between piperidine (a strong nucleophile) and ethyl chloroformate is a bimolecular nucleophilic acyl substitution , commonly referred to as an addition-elimination mechanism.
Step-by-Step Mechanism:
-
Nucleophilic Addition: The nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which is the chloride ion (Cl⁻).
The solvent's role is to stabilize the transition states of these steps. Polar solvents, in general, stabilize the charged tetrahedral intermediate.[4][5] However, the key distinction lies in how different types of polar solvents affect the starting materials versus the transition state.
-
Polar Aprotic Solvents: Stabilize the charged transition state more than they stabilize the neutral piperidine reactant. This leads to a lower overall activation energy and a faster reaction.
-
Polar Protic Solvents: Strongly stabilize the piperidine reactant through hydrogen bonding. This stabilization is often greater than the stabilization of the transition state, which increases the overall activation energy and slows the reaction.[3][4]
Below is a diagram illustrating the accepted addition-elimination pathway.
Caption: The Addition-Elimination mechanism for this compound formation.
Experimental Protocols & Data Summary
General Experimental Protocol for Synthesis
This protocol prioritizes selectivity and yield by using an aprotic solvent and controlled temperature.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add piperidine (1.0 equiv.) and a suitable non-nucleophilic base (e.g., Triethylamine, 1.2 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the reactants, using enough solvent to ensure good stirring (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve ethyl chloroformate (1.05 equiv.) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation as required.
Data Summary: Expected Solvent Effects
The following table summarizes the expected qualitative effects of different solvent classes on the reaction rate and selectivity.
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Effect on Rate | Expected Effect on Selectivity (vs. Solvolysis) | Rationale |
| Nonpolar | Toluene, Hexane | Low (~2-4) | Very Slow | High | Poor stabilization of the polar transition state.[5] |
| Polar Aprotic | Acetonitrile (ACN), DMSO, THF | Moderate-High (7-47) | Fast | High | Good stabilization of the transition state; does not H-bond with the nucleophile.[1] |
| Polar Protic | Ethanol, Methanol, Water | High (25-80) | Slow | Low | Strong stabilization (solvation) of the nucleophile reduces its reactivity; solvent acts as a competing nucleophile.[4][10][11] |
Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common issues related to low product yield.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- Kevill, D. N., & D'Souza, M. J. (1998). Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate. The Journal of Organic Chemistry, 63(7), 2120–2124.
- D'Souza, M. J., et al. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International Journal of Molecular Sciences, 11(6), 2415-2426.
- Kevill, D. N., & D'Souza, M. J. (2019). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. Molecules, 24(18), 3375.
- LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- Chuchani, G., et al. (2005). Kinetics and Mechanisms of Gas Phase Elimination of Ethyl 1-piperidine Carboxylate, Ethyl Pipecolinate, and (Revisited) Ethyl 1-methyl Pipecolinate. International Journal of Chemical Kinetics, 37(7), 383-389.
- Journal of Scientific Reports. (2023). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Scientific Reports, 5(8).
- Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 781-784, 327-330.
- Jorgensen, W. L. (2009). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Journal of Chemical Theory and Computation, 5(5), 1321-1327.
- Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.
- Wikipedia. (n.d.). Solvent effects.
Sources
- 1. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 11. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Managing Exotherms in Large-Scale Ethyl 1-piperidinecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing the exothermic nature of this reaction, particularly during scale-up. Our focus is on providing practical, in-depth troubleshooting advice and frequently asked questions to ensure the safety and success of your synthesis.
Understanding the Core Reaction and its Exothermic Nature
The synthesis of this compound typically involves the reaction of piperidine with ethyl chloroformate. This is a highly exothermic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride ion.
The significant heat generated during this reaction can lead to a rapid increase in temperature. If not properly controlled, this can result in a runaway reaction, posing serious safety risks and potentially compromising the yield and purity of the final product.[1][2] Effective management of this exotherm is therefore a critical aspect of both laboratory-scale synthesis and industrial-scale production.
Troubleshooting Guide: A Proactive Approach to Exotherm Management
This section addresses specific issues you may encounter during the synthesis, providing actionable solutions and the scientific reasoning behind them.
Issue 1: Rapid and Uncontrolled Temperature Spike During Ethyl Chloroformate Addition
Symptoms:
-
A sudden, sharp increase in the reaction temperature that outpaces the cooling system's capacity.
-
Vigorous boiling or refluxing of the solvent, even at low initial temperatures.
-
Noticeable increase in pressure within the reaction vessel.
Root Causes & Solutions:
-
Cause: The rate of addition of ethyl chloroformate is too fast. The rate of heat generation is exceeding the rate of heat removal.[1]
-
Solution: Immediately stop the addition of ethyl chloroformate. The primary principle of controlling a highly exothermic reaction is to control the rate of addition of the limiting reagent.[2] Reduce the addition rate significantly. For large-scale reactions, a controlled addition using a syringe pump or a dosing pump is highly recommended. It is crucial to correlate the addition rate with the real-time temperature monitoring of the reaction mixture.
-
-
Cause: Inadequate cooling. The cooling system (e.g., ice bath, cryostat) may not be sufficient for the scale of the reaction.
-
Solution: Ensure the cooling bath has sufficient capacity and is at the appropriate temperature before starting the addition. For larger scale reactions, consider using a more efficient cooling system, such as a jacketed reactor with a circulating chiller. The surface-area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation more challenging.[1]
-
-
Cause: Poor mixing. Localized "hot spots" can form if the reactants are not dispersed efficiently.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. The type and position of the stirrer are critical. For larger vessels, an overhead stirrer with a properly designed impeller is necessary to ensure homogeneity.
-
Issue 2: Slower than Expected or Stalled Reaction
Symptoms:
-
The reaction temperature does not increase as expected upon addition of ethyl chloroformate.
-
In-process monitoring (e.g., TLC, GC, HPLC) shows a significant amount of unreacted starting material even after the full addition of ethyl chloroformate.
Root Causes & Solutions:
-
Cause: The reaction temperature is too low. While controlling the exotherm is crucial, excessively low temperatures can significantly slow down the reaction rate.
-
Solution: Gradually and cautiously allow the reaction temperature to rise. Monitor the temperature closely and be prepared to apply cooling if the rate of temperature increase becomes too rapid. Determine the optimal temperature range for your specific reaction conditions through small-scale experiments.
-
-
Cause: Poor quality of reagents. The presence of moisture can hydrolyze ethyl chloroformate, reducing its reactivity.[3][4]
-
Solution: Use anhydrous solvents and ensure that the piperidine and any added base (if applicable) are dry. Ethyl chloroformate should be of high purity.
-
-
Cause: Incorrect stoichiometry. An error in the calculation or weighing of the reactants can lead to an incomplete reaction.
-
Solution: Double-check all calculations and measurements before starting the reaction.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal temperature for this reaction?
A1: The optimal temperature is a balance between controlling the exotherm and achieving a reasonable reaction rate. A common starting point is to maintain the reaction temperature between 0 °C and 10 °C during the addition of ethyl chloroformate. However, the ideal temperature can vary depending on the solvent, concentration, and scale of the reaction. It is highly recommended to perform a preliminary hazard analysis or use reaction calorimetry to determine the precise thermal profile of your specific process.[5]
Q2: Which solvent is best for this reaction?
A2: The choice of solvent can significantly impact the reaction. Some common choices include:
-
Dichloromethane (DCM): A good solvent for both reactants, but its low boiling point can be a concern for temperature control on a large scale.
-
Toluene: Higher boiling point than DCM, which can be advantageous for temperature control.
-
Tetrahydrofuran (THF): Another common aprotic solvent.
-
Acetonitrile: A polar aprotic solvent that can also be used.
The ideal solvent should dissolve the reactants and be inert to the reaction conditions.[6] The choice may also be influenced by downstream processing and environmental considerations.
Q3: Is a base required for this reaction?
A3: The reaction between piperidine and ethyl chloroformate generates hydrochloric acid (HCl) as a byproduct. Piperidine itself can act as a base to neutralize the HCl. However, this consumes an additional equivalent of the starting material. Therefore, it is common practice to add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to act as an acid scavenger. This ensures that the piperidine is available to react with the ethyl chloroformate.
Q4: What are the signs of a runaway reaction, and what should I do?
A4: Signs of a runaway reaction include a rapid, uncontrollable temperature increase, a sudden pressure buildup, and vigorous gas evolution.[2] In the event of a runaway reaction, the immediate priority is safety.
-
Emergency Quenching: If a pre-determined and tested quenching procedure is in place, initiate it immediately. Quenching involves rapidly adding a reagent that will safely and quickly neutralize the reactive components.[7] For this reaction, a suitable quenching agent could be a cold, dilute aqueous solution of a non-nucleophilic amine or a weak base, but this must be validated on a small scale first.
-
Evacuation: If the situation cannot be controlled, evacuate the area immediately and alert emergency personnel.
Q5: How does the scale of the reaction affect exotherm management?
A5: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases.[1] This means that heat dissipation becomes less efficient. A reaction that is easily controlled in a 1 L flask may become dangerously exothermic in a 100 L reactor. Therefore, a thorough understanding of the reaction's thermal properties through techniques like reaction calorimetry is essential before attempting a significant scale-up.[1][5]
Experimental Protocols
Protocol 1: Controlled Addition of Ethyl Chloroformate (Lab Scale)
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a temperature probe.
-
Charge the flask with piperidine and the chosen anhydrous solvent.
-
If using an external base (e.g., triethylamine), add it to the piperidine solution.
-
Cool the flask to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Charge the dropping funnel with ethyl chloroformate.
-
Begin the dropwise addition of ethyl chloroformate to the stirred piperidine solution, maintaining the internal temperature below the set point (e.g., 10 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC).
-
Once the reaction is complete, proceed with the appropriate workup and purification steps.[6]
Visualizations
Diagram 1: Key Parameters for Exotherm Control
Caption: Relationship between key experimental parameters and the reaction exotherm.
Diagram 2: Troubleshooting Workflow for Uncontrolled Exotherm
Caption: A logical workflow for troubleshooting an uncontrolled exotherm.
Data Presentation
| Parameter | Recommendation for Small Scale (<1L) | Recommendation for Large Scale (>10L) | Rationale |
| Addition Rate | Manual dropwise addition | Automated dosing pump | Ensures precise and consistent control over the rate of heat generation. |
| Cooling System | Ice bath | Jacketed reactor with chiller | Provides more robust and reliable temperature control for larger volumes. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Guarantees efficient mixing and prevents localized hot spots in larger vessels. |
| Temperature Monitoring | Thermometer in the reaction mixture | Multiple temperature probes | Provides a more comprehensive understanding of the temperature distribution within the reactor. |
References
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Australian Journal of Chemistry. (1976, June 1). The thermal decomposition of ethyl chloroformate.
- Johnson, R. L. (1976). The thermal decomposition of ethyl chloroformate.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- Johnson, R. L. (1975). The thermal decomposition of ethyl chloroformate.
- Unknown. Ethyl chloroformate decomposition.
- Inchem.org. (2000, April). ICSC 1025 - ETHYL CHLOROFORMATE.
- Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- Google Patents. (N.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- ResearchGate. (2025, August 7). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction.
- NCBI - NIH. Chloroformates Acute Exposure Guideline Levels.
- Google Patents. (2016, May 12). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Unknown. Common Standard Operating Procedure.
- Organic Syntheses Procedure. Piperidine, 1-ethyl.
- CatSci Ltd. Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS.
- University of Rochester. How To Run A Reaction: The Quench.
- Johnson, RL. (1976). The thermal decomposition of methyl chloroformate.
- PubChem. 1-Piperidinecarboxylic acid, ethyl ester.
- Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog.
- ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Unknown. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials.
- Unknown. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol.
- NJ.gov. Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK.
- ResearchGate. Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,....
- PubChem. Ethyl 4-amino-1-piperidinecarboxylate.
- ResearchGate. The thermal decomposition of ethyl chloroformate.
- PubChem. Ethyl chloroformate.
- NIST WebBook. Carbonochloridic acid, ethyl ester. Retrieved from [Link]nist.gov/cgi/cbook.cgi?ID=C541413)
Sources
Recrystallization techniques for purifying solid Ethyl 1-piperidinecarboxylate derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of solid Ethyl 1-piperidinecarboxylate derivatives via recrystallization. It is designed to move beyond procedural steps to explain the underlying principles and offer robust troubleshooting strategies for common experimental challenges.
Section 1: Foundational Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The fundamental principle is that the solubility of a solid in a solvent increases with temperature.[1] A successful recrystallization hinges on selecting a solvent that dissolves the target compound sparingly at room temperature but readily at its boiling point.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, ideally, remain dissolved in the solvent (mother liquor) due to their lower concentration or different solubility characteristics.[3][4]
The Importance of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent for this compound derivatives should exhibit the following characteristics:
-
Significant positive temperature coefficient: The compound should be poorly soluble at low temperatures and highly soluble at high temperatures.[3][5]
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying.
-
Impurity Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
A general rule of thumb is that "like dissolves like." Given that this compound derivatives possess both polar (ester, tertiary amine) and non-polar (aliphatic ring) features, a solvent of intermediate polarity is often a good starting point.
Common Solvents for Piperidine Derivatives
Based on the structure of piperidine derivatives, the following solvents are often good candidates for recrystallization.[6] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[2][4]
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | Protic, polar solvents that can engage in hydrogen bonding. Often show a good solubility differential with temperature for moderately polar compounds.[6] |
| Esters | Ethyl Acetate | A moderately polar aprotic solvent. The ester functionality can interact favorably with the target molecule. |
| Ketones | Acetone | A polar aprotic solvent, often a good choice for compounds with some polarity. |
| Aprotic Polar | Acetonitrile | Can be effective, but its high dissolving power may sometimes lead to lower yields. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar solvents. Often used as the "poor" solvent or "anti-solvent" in a two-solvent system.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be effective, particularly in mixed solvent systems. |
Section 2: Experimental Workflow & Protocols
A systematic approach to recrystallization is crucial for achieving high purity and yield. The following workflow and diagrams illustrate the decision-making process.
Workflow for Single-Solvent Recrystallization
Caption: Single-Solvent Recrystallization Workflow.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount (10-20 mg) of your crude this compound derivative in various solvents (e.g., ethanol, isopropanol, ethyl acetate). A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid is just dissolved.[2] Using the minimum amount of hot solvent is critical for maximizing yield.[1][4]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Rushing this step can trap impurities.
-
Further Cooling: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces.[3][8]
-
Drying: Allow the crystals to dry completely in the funnel with the vacuum on for a few minutes.[3] For a more thorough drying, transfer the crystals to a watch glass and let them air dry or place them in a drying oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the recrystallization of this compound derivatives.
Issue 1: No Crystals Form Upon Cooling
Q: I have allowed my solution to cool to room temperature and even placed it in an ice bath, but no crystals have formed. What should I do?
A: This is a very common issue that can arise from several factors. Here is a systematic approach to induce crystallization:
-
Problem: Supersaturation. The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.[9]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[2][4] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.
-
Solution 2: Seed Crystals. If you have a small amount of the pure compound, add a tiny "seed" crystal to the solution.[4][9] This provides a perfect template for further crystal growth.
-
-
Problem: Too Much Solvent. This is the most frequent cause of crystallization failure.[9][10] If you used too much solvent to dissolve the compound, the solution might not be saturated enough for crystals to form even when cold.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: When I cool my solution, a liquid/oily layer separates instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[9][10] The compound separates as a molten liquid instead of a solid crystalline lattice. This is problematic because oils tend to trap impurities.[10]
-
Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the solid.
-
Solution: Try adding a bit more solvent to the hot solution to lower the saturation temperature, then cool very slowly.[10] This may keep the compound dissolved until the solution is cool enough for it to crystallize directly.
-
-
Cause 2: Inappropriate Solvent. The boiling point of the solvent may be too high relative to the melting point of your compound.[9]
-
Solution: Re-dissolve the oil by heating the solution. Add a small amount of a "poorer" solvent (one in which the compound is less soluble, like hexane if you are using ethanol) to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify it. This modification of the solvent system can sometimes promote crystallization over oiling. Alternatively, you may need to choose a different primary solvent with a lower boiling point.
-
Issue 3: Poor Recovery or Low Yield
Q: I successfully obtained pure crystals, but my final yield is very low. What are the common causes for this?
A: A low yield can be frustrating. Several factors can contribute to this issue:
-
Using Too Much Solvent: As mentioned, this is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[4][10]
-
Premature Crystallization: If the compound crystallizes during the hot filtration step, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[8]
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently in the ice bath can leave a substantial amount of product in the solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[4]
Issue 4: Crystals are Colored or Appear Impure
Q: My final crystals have a noticeable color, but the pure compound should be white. How can I remove colored impurities?
A: Colored impurities can often be effectively removed.
-
Solution 1: Activated Charcoal. Add a very small amount of activated charcoal (Norit) to the hot solution before the hot filtration step.[2][3] Charcoal has a high surface area and adsorbs large, colored, conjugated molecules. Do not add too much, as it can also adsorb your target compound.
-
Solution 2: Re-crystallization. If the crystals are still impure, a second recrystallization may be necessary. The purity of the product generally increases with each successive recrystallization, although some product loss is inevitable.
Section 4: Advanced Considerations in Pharmaceutical Development
For drug development professionals, recrystallization is not just about purification; it's about controlling the solid-state properties of an intermediate, which can impact downstream processes and the final API.[11]
Polymorphism
Many pharmaceutical intermediates, including piperidine derivatives, can exist in multiple crystalline forms (polymorphs).[11] These forms have the same chemical composition but different crystal lattice arrangements, which can affect properties like solubility, stability, and melting point. The choice of solvent and the rate of cooling can influence which polymorph is obtained. It is crucial to characterize the resulting solid form using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to ensure batch-to-batch consistency.[11][12]
Solvate and Hydrate Formation
The recrystallization solvent can sometimes be incorporated into the crystal lattice, forming a solvate (or a hydrate if the solvent is water).[11] This can alter the physical properties of the solid and is a critical consideration for regulatory filings. If a solvate is formed, it may be necessary to redesign the crystallization strategy to use a solvent that does not get incorporated.[11]
Crystal Habit and Particle Size
The "habit" or morphology of the crystals (e.g., needles, plates, prisms) is also influenced by the crystallization conditions.[13] Poorly formed, needle-like crystals can be difficult to filter and dry, impacting manufacturing efficiency.[11] Slower cooling rates and lower supersaturation levels generally favor the growth of more well-defined, equant crystals.
Troubleshooting Advanced Issues
Caption: Decision matrix for advanced recrystallization issues.
References
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
- Recrystallization1. (n.d.). University of New Hampshire.
- Recrystallization. (n.d.). University of Wisconsin-Madison.
- Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
- Purifying a Solid by Recrystallization. (n.d.). Utah Tech University.
- Problems with Recrystallisations. (n.d.). University of York.
- Crystallization & Solid Form Challenges for Intermediates. (2025). Tianming Pharmaceutical.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization. (n.d.). University of California, Berkeley.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications.
- Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar.
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. (2025). BenchChem.
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
Technical Support Center: High-Purity Ethyl 1-piperidinecarboxylate Purification
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the column chromatography purification of Ethyl 1-piperidinecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to optimize your purification process for the highest possible purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My compound is streaking or "tailing" excessively on the TLC plate and the column, leading to broad peaks and poor separation. What's happening?
Potential Causes:
-
Acid-Base Interaction: This is the most common issue. This compound is a tertiary amine, which is basic. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic compound is undergoing a strong, and sometimes irreversible, interaction with these acidic sites, causing it to elute slowly and unevenly.
-
Sample Overload: You may be applying too much sample for the TLC plate or column to handle, saturating the stationary phase.
-
Sample Insolubility: The compound may be crashing out of solution at the point of application if the spotting solvent is too weak.
Solutions & Scientific Rationale:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase.
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent mixture (e.g., for 100 mL of eluent, add 0.5 to 2 mL of TEA).
-
Rationale: The TEA is a stronger base than your target compound and will preferentially bind to the acidic silanol sites on the silica gel. This effectively "masks" the acidic nature of the stationary phase, allowing your this compound to travel through the column based on polarity differences rather than strong acid-base interactions, resulting in sharp, symmetrical peaks.[1][2]
-
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Protocol: Use neutral or basic alumina instead of silica gel. Alternatively, use deactivated silica gel (often treated with a silanizing agent).
-
Rationale: Alumina has a different surface chemistry and is available in acidic, neutral, and basic forms. Neutral or basic alumina will not have the strong acidic sites that cause tailing with amines.[2]
-
-
Reduce Sample Concentration: Ensure you are not overloading the column.
-
Protocol: For analytical TLC, ensure the initial spot is small and not too concentrated.[3] For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of crude sample mass to silica gel mass.
-
Rationale: Overloading saturates the stationary phase, leading to a breakdown of the equilibrium required for effective separation. This results in broad, tailing peaks as the excess molecules have nowhere to bind and are smeared down the column.[4]
-
Question 2: My compound won't come off the column, even when I flush with a highly polar solvent like 100% ethyl acetate or methanol. Why?
Potential Causes:
-
Irreversible Adsorption: As mentioned above, the interaction between the basic amine and acidic silica can be so strong that it becomes effectively irreversible without a basic modifier.
-
Incorrect Solvent System: The chosen eluent may simply be too non-polar to move the compound, even at high concentrations of the polar component.
Solutions & Scientific Rationale:
-
Introduce a Basic Modifier: Before assuming the compound is lost, try flushing the column with an eluent containing a basic additive.
-
Protocol: Prepare a mobile phase of 5-10% Methanol in Dichloromethane (DCM) and add 1-2% triethylamine. Flush the column with this mixture.
-
Rationale: The highly polar methanol helps to mobilize polar compounds, while the triethylamine will compete with your product for the acidic binding sites on the silica, effectively "kicking it off" the stationary phase and allowing it to elute.[1]
-
-
Re-evaluate Your TLC: A compound that does not move from the baseline (Rf = 0) on a TLC plate will not move on a column using the same solvent system.[5]
-
Protocol: Conduct a new TLC analysis using a more polar solvent system. A good starting point for amines is a gradient of ethyl acetate in hexanes, or for more polar impurities, methanol in DCM. Always include 1% TEA in your test systems.
-
Rationale: The goal of TLC is to find a solvent system that provides an Rf value between 0.25 and 0.35 for the desired compound.[3] This Rf range typically translates to a good elution profile on a column, allowing for proper separation without excessively long run times.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q: What is the recommended stationary and mobile phase to start with?
A: For a first attempt, we recommend standard flash-grade silica gel (230-400 mesh) as the stationary phase and an ethyl acetate/hexanes mixture as the mobile phase.[5][6] Because this compound is basic, it is critical to add 1% triethylamine (TEA) to your mobile phase to prevent peak tailing.
Q: How do I determine the best solvent ratio?
A: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before committing to the column.
Step-by-Step Protocol: TLC Solvent System Development
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Use a capillary tube to make a small, concentrated spot on the baseline of a silica gel TLC plate.[3]
-
Test Solvent Systems: Develop plates in separate chambers with varying ratios of ethyl acetate (EtOAc) in hexanes, each containing 1% TEA. Good starting points are 10% EtOAc, 20% EtOAc, and 30% EtOAc.
-
Visualize: View the developed plates under a UV lamp (if your compound is UV active) and/or stain with a suitable agent like potassium permanganate.
-
Analyze: The ideal solvent system is one that moves your desired compound to an Rf value of approximately 0.25-0.35, with good separation from major impurities.[3] A patent for a similar compound utilized a Dichloromethane/Ethyl Acetate (6:4) mixture, which may also be a viable system to test.[7][8]
Q: Should I use wet or dry loading to apply my sample to the column?
A: Both methods work, but dry loading is often superior for compounds that have limited solubility in the mobile phase or when high resolution is required.
-
Wet Loading: Dissolve the sample in a minimum amount of the mobile phase and carefully pipette it onto the top of the column bed. This is quick but can disturb the silica bed if not done carefully.[9]
-
Dry Loading: Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique ensures the sample is introduced as a very narrow, even band, which often leads to better separation.[9]
Recommended Chromatography Conditions Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective adsorbent for most organic compounds.[6] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient | Offers a good polarity range for moderately polar compounds. |
| Mobile Phase Modifier | 1-2% Triethylamine (TEA) | CRITICAL. Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[1] |
| Optimal TLC Rf | 0.25 - 0.35 | Provides the best balance between resolution and elution time on the column.[3] |
| Loading Method | Dry Loading | Recommended for achieving the highest resolution and sharpest bands.[9] |
References
- Restek. Troubleshooting Guide.
- Reddit r/OrganicChemistry. (2022). Advice on column chromatography.
- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Macherey-Nagel. HPLC Troubleshooting Guide.
- Scientific.Net. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Chromatography Forum. (2009). Amine column degradation.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- European Patent Office. (2015). EP3215489B1 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
- Organic Syntheses. Piperidine, 1-ethyl-.
- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- University of Calgary, Department of Chemistry. Column chromatography.
- SIELC Technologies. (2018). Ethyl 4-piperidinecarboxylate.
- Michigan State University, Department of Chemistry. 5. Thin Layer Chromatography.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- Wilds Research Group, Concordia University. (2023). Flash Column Chromatography.
- Scribd. Exp 1 TLC Analysis.
- University of Massachusetts, Department of Chemistry. Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
Sources
- 1. reddit.com [reddit.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Ethyl 1-piperidinecarboxylate and Boc-piperidine as Protecting Groups
In the nuanced field of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the judicious selection of protecting groups is a cornerstone of efficient and successful multi-step syntheses. The piperidine moiety, a ubiquitous scaffold in a vast array of biologically active molecules, often requires temporary masking of its secondary amine to prevent undesired reactivity. Among the carbamate class of protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as a workhorse. However, the seemingly more classical and economical ethyl carbamate, in the form of Ethyl 1-piperidinecarboxylate, presents a viable, albeit mechanistically distinct, alternative.
This guide offers an in-depth, objective comparison of this compound and Boc-piperidine as protecting groups for the piperidine nitrogen. We will delve into the practical aspects of their introduction, their relative stabilities, and the conditions required for their cleavage, supported by experimental data and detailed protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
At a Glance: A Tale of Two Carbamates
The fundamental difference between the N-ethoxycarbonyl (from this compound) and the N-Boc (from Boc-piperidine) protecting groups lies in their deprotection chemistry. The Boc group is renowned for its lability under acidic conditions, a consequence of the stability of the resulting tert-butyl cation. In contrast, the ethyl carbamate is significantly more robust towards acidic cleavage and typically requires more forcing conditions, such as strong base or acid hydrolysis at elevated temperatures, or specialized reagents for its removal. This inherent difference in stability forms the basis of their potential orthogonality and dictates their suitability for different synthetic pathways.
Data-Driven Comparison: Performance and Properties
To facilitate a direct comparison, the following table summarizes the key characteristics and typical experimental parameters for the use of this compound and Boc-piperidine as protecting groups.
| Feature | This compound (N-Ethoxycarbonyl) | Boc-piperidine (N-Boc) |
| Introduction Reagent | Ethyl Chloroformate | Di-tert-butyl dicarbonate (Boc Anhydride) |
| Typical Protection Yield | Good to Excellent | Excellent (>95%) |
| Stability to Acid | High (Stable to mild acids) | Low (Labile to strong acids like TFA, HCl)[1] |
| Stability to Base | Moderate (Cleaved by strong base, e.g., KOH) | High (Generally stable to bases)[1] |
| Stability to Hydrogenolysis | Stable | Stable |
| Primary Deprotection Method | Basic or Acidic Hydrolysis (often harsh conditions) | Acidolysis (TFA, HCl)[1] |
| Alternative Deprotection | TMSI, Strong reducing agents | Thermal, Lewis Acids[2] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trityl) | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[3] |
| Cost-Effectiveness | Generally more cost-effective reagents | Reagents can be more expensive |
The Causality Behind Experimental Choices
The choice between an N-ethoxycarbonyl and an N-Boc protecting group is fundamentally a strategic decision based on the overall synthetic plan.
-
When to Choose Boc-piperidine: The Boc group is the default choice for many applications due to its mild and highly efficient deprotection conditions.[1] If the synthetic route involves the use of strong bases or nucleophiles and requires a final deprotection step that is orthogonal to many other protecting groups, the acid-lability of Boc is a significant advantage. Its well-documented reliability and high yields in both protection and deprotection steps make it a cornerstone of modern peptide and complex molecule synthesis.[4]
-
When to Consider this compound: The N-ethoxycarbonyl group finds its niche in syntheses where robustness towards acidic conditions is paramount. If a molecule must endure several acidic steps where a Boc group would be prematurely cleaved, the ethyl carbamate offers a more resilient alternative. Its removal often requires more forcing conditions, which can be leveraged for selective deprotection in the presence of more labile groups. The lower cost of the starting materials for its introduction can also be a deciding factor in large-scale synthesis.
Visualizing the Synthetic Workflow
To provide a clear visual representation of the protection and deprotection pathways for both groups, the following diagrams have been generated using Graphviz.
Caption: Comparative workflows for the protection and deprotection of piperidine using Boc and Ethoxycarbonyl groups.
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine using both this compound and Boc-piperidine.
Protocol 1: Synthesis of N-Boc-piperidine
This protocol describes a standard procedure for the high-yield synthesis of N-Boc-piperidine using Boc anhydride.[4]
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (optional, but recommended)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq.) in DCM.
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc anhydride (1.1 eq.) in DCM to the stirred piperidine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-piperidine, which is often of sufficient purity for subsequent steps.
Protocol 2: Deprotection of N-Boc-piperidine using Trifluoroacetic Acid (TFA)
This protocol outlines the standard acidic cleavage of the Boc group.[1]
Materials:
-
N-Boc-piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-piperidine (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq.) to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
Protocol 3: Synthesis of this compound
This protocol describes the synthesis of this compound from piperidine and ethyl chloroformate.
Materials:
-
Piperidine
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq.) and triethylamine (1.2 eq.) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq.) to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Protocol 4: Deprotection of this compound via Basic Hydrolysis
This protocol details the cleavage of the N-ethoxycarbonyl group using potassium hydroxide.
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add a solution of potassium hydroxide (5-10 eq.) in water.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether to remove any unreacted starting material.
-
The deprotected piperidine can be isolated from the aqueous layer by distillation or extraction after neutralization and basification.
Conclusion: A Strategic Choice for the Synthetic Chemist
Both this compound and Boc-piperidine are valuable tools for the protection of the piperidine nitrogen, each with a distinct set of properties that dictate its optimal application. The Boc group offers the advantages of mild and efficient deprotection, making it a highly reliable and versatile choice for a wide range of synthetic endeavors. Conversely, the N-ethoxycarbonyl group provides enhanced stability to acidic conditions, presenting a strategic option for multi-step syntheses where such resilience is required. The choice between these two protecting groups should be made after careful consideration of the overall synthetic strategy, including the nature of other functional groups present in the molecule and the sequence of planned transformations. A thorough understanding of their respective stabilities and deprotection mechanisms, as outlined in this guide, will empower the synthetic chemist to design more robust and efficient routes to their target molecules.
References
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- Method for synthesizing 1-boc-4-aminopiperidine.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids.
- TMS Iodide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Illustration of the synthesis route (TEA = triethylamine, Et = ethyl).
- An amine protecting group deprotectable under nearly neutral oxidative conditions.
- Ester cleavage conditions?
- Benzyne. Organic Syntheses. [Link]
- A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2.
- Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- The synthetic method of triethylamine and used catalyst.
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- 4-Amino-1-Boc-piperidine. PubChem. [Link]
Sources
The Unheralded Virtues of the Ethoxycarbonyl Group: A Comparative Guide to N-Protection
A Senior Application Scientist's Perspective on Strategic Amine Protection in Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selective masking and unmasking of amine functionalities is a cornerstone of successful multi-step synthesis.[1] The choice of an N-protecting group is a critical strategic decision that can significantly impact yield, purity, and the overall efficiency of a synthetic route. While the triumvirate of Boc, Cbz, and Fmoc dominates the landscape of amine protection, other, perhaps less ubiquitous, groups offer unique advantages in specific contexts.[2]
This guide provides an in-depth comparison of the ethoxycarbonyl (EtO(CO)- or Eoc) group with the industry-standard Boc, Cbz, and Fmoc protecting groups. We will use ethyl 1-piperidinecarboxylate as a case study to understand the nature of the ethoxycarbonyl-protected amine and explore the scenarios where this often-overlooked group can be a superior strategic choice. Our focus will be on the causality behind experimental choices, providing not just protocols, but a framework for rational decision-making in complex molecular design.
Deconstructing the Topic: this compound as a Model
It is crucial to first clarify a common point of confusion. "this compound" is not a protecting group itself, but rather a stable, commercially available molecule where the secondary amine of the piperidine ring is protected by an ethoxycarbonyl group .
Figure 1: Structure of this compound.
The ethoxycarbonyl group is a simple carbamate, and its properties as a protecting group are the focus of our comparative analysis.
Core Principles of N-Protection: A Strategic Overview
An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups in the molecule.[3] The concept of orthogonality is central to this strategy, allowing for the selective deprotection of one group in the presence of others.[4]
Figure 2: Orthogonality of common N-protecting groups.
Comparative Analysis of N-Protecting Groups
The selection of a protecting group is dictated by the overall synthetic strategy, including the presence of other functional groups and the planned reaction steps.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-NHR | (Boc)₂O | Strong acid (TFA, HCl)[5] | High stability to base and hydrogenolysis; widely used in SPPS. | Harsh acidic cleavage can damage sensitive substrates.[6] |
| Cbz (Benzyloxycarbonyl) | Cbz-NHR | Cbz-Cl | Catalytic hydrogenolysis (H₂/Pd-C)[2] | Mild, neutral deprotection; stable to acidic and basic conditions. | Incompatible with reducible groups (alkenes, alkynes, nitro groups).[7] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NHR | Fmoc-Cl, Fmoc-OSu | Base (20% piperidine in DMF) | Orthogonal to acid-labile groups; mild deprotection; UV-active. | Labile to some amine nucleophiles; dibenzofulvene byproduct can be problematic. |
| Eoc (Ethoxycarbonyl) | Eoc-NHR | EtO(CO)Cl (Ethyl Chloroformate)[8] | Strong base (saponification, e.g., NaOH); Reduction (LiAlH₄)[9] | High stability to acid and catalytic hydrogenolysis; low cost of reagent. | Harsh deprotection conditions; not as widely applicable as others. |
The Case for Ethoxycarbonyl (Eoc): Key Advantages
While the harsh deprotection conditions for the Eoc group limit its general utility, it possesses distinct advantages in specific synthetic scenarios:
-
Robust Stability: The Eoc group is exceptionally stable under the acidic conditions used to cleave Boc groups and the catalytic hydrogenolysis conditions used for Cbz removal. This provides a valuable layer of orthogonality when these other protecting groups are present in the molecule.
-
Cost-Effectiveness: Ethyl chloroformate is a readily available and inexpensive bulk chemical, making the Eoc group an economically attractive option for large-scale syntheses where cost is a significant factor.[10]
-
Predictable Influence on Physical Properties: The introduction of a carbamate group generally reduces the basicity and nucleophilicity of the parent amine.[11] While quantitative data is scarce, the relatively small and non-polar nature of the ethyl group in Eoc, compared to the bulky Boc or aromatic Fmoc and Cbz groups, can have a less dramatic impact on solubility and may favor crystallinity in some cases, aiding in purification.[12][13]
-
Dual Role as an Activating and Protecting Group: In certain reactions, such as the N-acyl-Pictet–Spengler reaction, the ethoxycarbonyl group can serve a dual purpose. It activates the amine for cyclization while simultaneously protecting it, streamlining the synthetic sequence.[9][14]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the introduction and removal of each protecting group. Yields are highly substrate-dependent.
Protocol 1: N-Protection of a Primary Amine with Ethyl Chloroformate (Eoc Protection)
Figure 3: Workflow for Eoc protection.
Methodology:
-
Dissolve the amine (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1).
-
Cool the vigorously stirred mixture to 0°C in an ice bath.
-
Add ethyl chloroformate (1.1 equiv) dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of an N-Eoc Protected Amine via Saponification
Methodology:
-
Dissolve the N-ethoxycarbonyl compound (1.0 equiv) in a mixture of methanol and water (e.g., 2:1).
-
Add a solution of sodium hydroxide (2-5 equiv) in water.
-
Heat the mixture to reflux (or a suitable temperature, e.g., 60-80°C) and stir for 2-16 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
The deprotected amine may be in the aqueous layer if it is water-soluble, or it may be extracted into an organic solvent after adjusting the pH.
For a detailed general procedure on saponification, see reference[15].
Protocol 3: Comparative N-Boc Protection
Methodology:
-
Dissolve the amine (1.0 equiv) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in a suitable solvent such as tetrahydrofuran (THF) or DCM.
-
Add a base such as triethylamine (1.2 equiv) or use a biphasic system with aqueous sodium bicarbonate.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.
-
Purify the product as necessary. High yields are common.[6][16]
Protocol 4: Comparative N-Cbz Protection
Methodology:
-
Dissolve the amine (1.0 equiv) in a solvent mixture like dioxane/water or DCM.
-
Add a base such as sodium carbonate or sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.
-
Stir at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.[17]
Protocol 5: Comparative N-Fmoc Protection
Methodology:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-Cl (1.05 equiv) portion-wise at room temperature.
-
Stir for 4-16 hours until the reaction is complete by TLC.
-
Perform an aqueous work-up, which may involve acidification and extraction, to isolate the product.
Conclusion: A Niche but Powerful Tool
The ethoxycarbonyl group is not a universal solution for amine protection. Its requirement for harsh deprotection conditions precludes its use in the presence of base-labile functionalities. However, for a synthetic chemist, having a diverse toolkit is paramount. The Eoc group's exceptional stability to both strong acid and catalytic hydrogenolysis, combined with the low cost of its introducing reagent, carves out a valuable niche for this protecting group.
In syntheses where a "bulletproof" carbamate is needed to withstand a variety of conditions before a final, forceful deprotection is acceptable, the ethoxycarbonyl group is an excellent and often overlooked candidate. Its strategic application, particularly in large-scale synthesis and in orthogonal protection schemes involving acid- and hydrogenolysis-labile groups, demonstrates that a deep understanding of the classics, as well as the less common reagents, is essential for innovative and efficient chemical synthesis.
References
- A Comparative Guide to the Stability of Carbamate Protecting Groups. (2025). BenchChem.
- Protective group strategies in carbohydrate and peptide chemistry. (2025).
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Sabirov, N. A., et al. (1997). Utilization of 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) as a Substitute for 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) in Liquid Phase Chemistry. PROTEIN PEPTIDE LETT.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentr
- CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR C
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Keller, M., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716-2725.
- Protecting Groups for Amines: Carbam
- Protecting Groups. (n.d.).
- Orthogonal protecting group strategies in carbohydrate chemistry. (2025).
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (2025). BenchChem.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.).
- Pd/C(en)
- A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. (2025). BenchChem.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. (n.d.). MDPI.
- Saponification-Typical procedures. (2024). OperaChem.
- Deprotection of different N-Boc-compounds. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- Synthesis and Characterization of Some N-Protected Amino Acid Complexes. (2010). Journal of American Science.
- Keller, M., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet-Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PubMed.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Ethyl chloroform
- Carbamate Protective Groups. (2014).
- X-ray studies on crystalline complexes involving amino acids and peptides. (n.d.).
- Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. (2025).
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
- Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. (2026). Journal of the American Chemical Society.
- Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. (2025).
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC.
- Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. (n.d.). MDPI.
- DETERMINATION OF SAPONIFIC
- An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (n.d.). MDPI.
- Chloroformates Acute Exposure Guideline Levels. (n.d.). NCBI.
- Evaluating the Cost-Effectiveness of 2-Chloroethyl Orthoformate in Large-Scale Synthesis: A Compar
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. jofamericanscience.org [jofamericanscience.org]
- 13. researchgate.net [researchgate.net]
- 14. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet-Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Saponification-Typical procedures - operachem [operachem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to the Synthesis of Ethyl 1-piperidinecarboxylate: Distinguishing Product from Precursors
In the synthesis of novel chemical entities, particularly within drug development, unequivocal confirmation of the target molecule's identity is paramount. This guide provides a detailed spectroscopic comparison of Ethyl 1-piperidinecarboxylate, a valuable carbamate intermediate, with its precursors, piperidine and ethyl chloroformate. By leveraging the distinct spectroscopic fingerprints of these molecules, researchers can confidently monitor reaction progress and verify the purity of the final product. This technical brief is designed for researchers, scientists, and professionals in drug development, offering in-depth analysis grounded in fundamental spectroscopic principles.
The Chemical Transformation: A Spectroscopic Perspective
The synthesis of this compound involves the nucleophilic substitution reaction between piperidine, a secondary amine, and ethyl chloroformate, an acyl chloride derivative. This reaction results in the formation of a carbamate functional group, which introduces significant changes to the molecule's electronic and vibrational properties. These changes are readily observable through various spectroscopic techniques, providing a clear method for differentiating the product from the starting materials.
Reaction Scheme:
Caption: Synthesis of this compound from its precursors.
Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Functional Groups
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The transformation from piperidine and ethyl chloroformate to this compound is characterized by the loss of the N-H bond in piperidine and the C-Cl bond in ethyl chloroformate, and the formation of a new C=O (carbamate) and C-N bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Analysis: Place a small drop of the liquid sample (piperidine, ethyl chloroformate, or this compound) directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and, if necessary, an ATR correction.
Comparative IR Spectral Data:
| Compound | Key Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| Piperidine | N-H stretch (secondary amine) | ~3300-3500 (broad) | Disappears upon formation of the carbamate.[1] |
| C-H stretch (alkane) | ~2850-2950 | Present in both precursor and product. | |
| Ethyl Chloroformate | C=O stretch (acid chloride) | ~1770-1815 | Shifts to a lower frequency in the carbamate product.[2] |
| C-Cl stretch | ~650-850 | Disappears upon product formation. | |
| This compound | C=O stretch (carbamate) | ~1680-1700 | Appearance of this strong absorption is a key indicator of product formation. |
| C-N stretch | ~1250-1350 | A new bond formed in the product. | |
| C-O stretch | ~1000-1300 | Present in both ethyl chloroformate and the product. |
Interpretation:
The most telling sign of a successful reaction is the disappearance of the broad N-H stretching band from the piperidine precursor and the appearance of a strong carbonyl (C=O) absorption band in the 1680-1700 cm⁻¹ region, characteristic of a carbamate. The shift of the carbonyl frequency from the higher energy region of an acid chloride to the lower energy region of a carbamate is due to the resonance donation of the nitrogen lone pair, which weakens the C=O double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The formation of this compound from its precursors leads to significant changes in the chemical shifts of the protons and carbons near the reaction center.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse sequences.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.
¹H NMR Comparison
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Significance |
| Piperidine | N-H | ~1.5-2.5 (broad) | Singlet | Disappears in the product.[3] |
| α-CH₂ (to N) | ~2.7-2.9 | Multiplet | Shifts downfield in the product due to the electron-withdrawing carbamate group.[3][4] | |
| β, γ-CH₂ | ~1.5-1.7 | Multiplet | Minor shifts observed in the product.[3][4] | |
| Ethyl Chloroformate | -OCH₂CH₃ | ~4.4 | Quartet | The chemical environment changes slightly in the product.[5] |
| -OCH₂CH₃ | ~1.4 | Triplet | The chemical environment changes slightly in the product.[5] | |
| This compound | α-CH₂ (to N) | ~3.4-3.6 | Multiplet | Significant downfield shift confirms N-acylation. |
| β, γ-CH₂ | ~1.5-1.7 | Multiplet | Relatively unchanged. | |
| -OCH₂CH₃ | ~4.1 | Quartet | Shielded compared to ethyl chloroformate. | |
| -OCH₂CH₃ | ~1.2 | Triplet | Shielded compared to ethyl chloroformate. |
Interpretation:
The most dramatic change in the ¹H NMR spectrum is the downfield shift of the α-protons of the piperidine ring from ~2.8 ppm to ~3.5 ppm. This is a direct consequence of the nitrogen atom being bonded to the electron-withdrawing carbonyl group of the carbamate. Additionally, the broad N-H proton signal of piperidine will no longer be present in the spectrum of the purified product.
¹³C NMR Comparison
| Compound | Carbons | Chemical Shift (δ, ppm) | Significance |
| Piperidine | α-C (to N) | ~47 | Shifts downfield in the product.[4][6][7] |
| β-C | ~27 | Minor shifts in the product.[4][6][7] | |
| γ-C | ~25 | Minor shifts in the product.[4][6][7] | |
| Ethyl Chloroformate | C=O | ~150 | The carbonyl carbon of the product is in a different chemical environment.[8] |
| -OCH₂CH₃ | ~66 | Experiences a slight shift in the product.[8] | |
| -OCH₂CH₃ | ~14 | Experiences a slight shift in the product.[8] | |
| This compound | C=O (carbamate) | ~155 | Appearance of the carbamate carbonyl carbon.[9] |
| α-C (to N) | ~45 | Downfield shift confirms N-acylation. | |
| β-C | ~26 | Relatively unchanged. | |
| γ-C | ~24 | Relatively unchanged. | |
| -OCH₂CH₃ | ~61 | Shielded compared to ethyl chloroformate. | |
| -OCH₂CH₃ | ~15 | Relatively unchanged. |
Interpretation:
In the ¹³C NMR spectrum, the key indicator of product formation is the appearance of the carbamate carbonyl carbon signal around 155 ppm. The α-carbons of the piperidine ring also exhibit a downfield shift, further confirming the formation of the C-N bond to the carbonyl group.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in the mass analyzer.
Comparative Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Piperidine | 85.15 | 86.16 | Loss of H, alkyl fragments.[6][10][11][12] |
| Ethyl Chloroformate | 108.52 | Does not readily form [M+H]⁺ | Fragmentation includes loss of Cl, OEt, and CO.[13] |
| This compound | 157.21 | 158.22 | Loss of the ethyl group (-29), ethoxy group (-45), or the entire carbamate group. Characteristic loss of CO₂ (-44) can also be observed.[14][15][16][17] |
Interpretation:
The most definitive evidence for the formation of this compound is the detection of its molecular ion peak (or more commonly, the protonated molecule [M+H]⁺ at m/z 158.22 in positive ion mode). The fragmentation pattern of the product will be significantly different from that of the precursors. For instance, the product will show characteristic losses related to the carbamate and ethyl ester functionalities, which are absent in the spectra of piperidine and ethyl chloroformate.
Conclusion: A Multi-faceted Approach to Product Verification
By employing a combination of IR, NMR, and Mass Spectrometry, researchers can confidently track the synthesis of this compound and confirm the identity and purity of the final product. The disappearance of precursor signals and the emergence of characteristic product signals provide a robust and self-validating system for reaction monitoring and quality control in a drug development setting.
Caption: Workflow for spectroscopic verification of this compound synthesis.
References
- Verbeck, G. F. et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
- National Center for Biotechnology Information.
- Wikipedia. Piperidine. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
- Li, Y. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]
- The Merck Index. Piperidine. [Link]
- Journal of AOAC INTERNATIONAL.
- SpectraBase. Piperidine. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21399, 1-Piperidinecarboxylic acid, ethyl ester. [Link]
- Daasch, L. W. (1957). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry. [Link]
- National Institute of Standards and Technology. Piperidine. [Link]
Sources
- 1. Piperidine [drugfuture.com]
- 2. Ethyl chloroformate(541-41-3) IR Spectrum [chemicalbook.com]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Ethyl chloroformate(541-41-3) 1H NMR [m.chemicalbook.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. Ethyl chloroformate(541-41-3) 13C NMR spectrum [chemicalbook.com]
- 9. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperidine(110-89-4) MS spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperidine [webbook.nist.gov]
- 13. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Validation of Synthesized Ethyl 1-Piperidinecarboxylate by Quantitative NMR
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a key synthetic intermediate like Ethyl 1-piperidinecarboxylate, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, presenting it as a primary, direct method for purity validation. We will delve into the causality behind experimental choices, providing a self-validating protocol grounded in authoritative standards.
The Principle of Quantitative NMR (qNMR): A First-Principles Approach
Unlike chromatographic techniques (HPLC, GC) which are comparative methods requiring calibration against a reference standard of the same analyte, qNMR is an intrinsic primary ratio method.[1] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[2][3] This allows for the direct quantification of a substance by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and weight.[4][5]
This direct proportionality, governed by the physics of nuclear spin, empowers qNMR as a powerful tool for determining the absolute purity of a sample without needing a pre-existing, highly purified standard of the analyte itself.[1][4] This is particularly advantageous when dealing with novel molecules or when a certified reference material of the analyte is unavailable or prohibitively expensive.[1] The validation of such analytical procedures is guided by standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol is designed to be a self-validating system, where careful planning and execution ensure the accuracy and reliability of the results.
Causality in Experimental Design: Why These Choices Matter
-
Internal Standard Selection: The choice of an internal standard is critical for the success of a qNMR experiment.[9] An ideal standard should be of high, certified purity (≥99%), chemically inert towards the analyte and solvent, and possess signals that are sharp (preferably singlets) and do not overlap with any analyte signals.[9][10][11] For this compound, Maleic Acid is an excellent choice. Its vinylic protons appear as a sharp singlet far downfield (~6.3 ppm in DMSO-d₆), well-separated from the aliphatic and ethyl ester signals of the analyte.[10]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure sample homogeneity, which is crucial for proper magnetic field shimming and obtaining sharp, symmetrical peaks.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its high boiling point and excellent solvating power for a wide range of organic compounds.
-
Relaxation Delay (D1): This is arguably the most critical parameter for accurate quantification.[12] To ensure that all proton signals are fully relaxed before the next pulse is applied, the relaxation delay (D1) must be at least five times the longest spin-lattice relaxation time (T₁) of any signal of interest in both the analyte and the standard.[13][14] Failure to do so will result in signal intensity suppression, leading to an underestimation of purity. An inversion-recovery experiment can be used to measure T₁ values, or a conservative D1 of 30-60 seconds is often employed to ensure full relaxation for small molecules.[14]
Step-by-Step Methodology
-
Sample Preparation (Performed in Duplicate for Precision Assessment):
-
Using a calibrated analytical microbalance, accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial. Record the weight precisely.
-
Accurately weigh approximately 10-15 mg of a certified Maleic Acid internal standard (purity ≥99.5%) into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[2] Record the weight precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing. The solution must be visually clear and free of particulates.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz Spectrometer):
-
Tuning and Shimming: Tune and match the probe for the sample, and perform automated or manual shimming to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Key Acquisition Parameters:
-
Pulse Angle: Set to 90° to maximize signal intensity.[11]
-
Relaxation Delay (D1): ≥ 30 seconds. This is a conservative value to ensure full relaxation based on typical T₁ values for small organic molecules.[12][13]
-
Acquisition Time (AQ): ≥ 3 seconds to ensure adequate data points across each peak.
-
Number of Scans (NS): 16-64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks used in the calculation.[11]
-
Spectral Width (SW): Set to cover the full range of expected proton signals (e.g., 0-12 ppm).
-
-
-
Data Processing and Analysis:
-
Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting peak shapes.
-
Perform meticulous manual phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[11]
-
Integrate the well-resolved singlet from the Maleic Acid internal standard (~6.3 ppm, representing 2 protons).
-
Integrate a well-resolved, characteristic signal from the this compound. The triplet at ~4.05 ppm (corresponding to the -OCH₂- group, 2 protons) is an ideal choice as it is typically in a clear region of the spectrum.
-
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following equation[2][15][16]:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte : Integral of the selected analyte signal.
-
I_std : Integral of the internal standard signal.
-
N_analyte : Number of protons for the selected analyte signal (e.g., 2 for the -OCH₂- triplet).
-
N_std : Number of protons for the internal standard signal (2 for Maleic Acid).
-
M_analyte : Molar mass of this compound (157.21 g/mol ).
-
M_std : Molar mass of the internal standard (Maleic Acid, 116.07 g/mol ).
-
m_analyte : Mass of the analyte.
-
m_std : Mass of the internal standard.
-
P_std : Purity of the internal standard (as a percentage).
Visualization of the qNMR Workflow
The following diagram illustrates the logical flow of the quantitative NMR experiment for purity determination.
Caption: Workflow for qNMR purity determination.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR offers a direct path to absolute purity, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are prevalent in analytical labs. It is crucial to understand their relative strengths and weaknesses.[17][18][19]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Direct measurement based on the intrinsic proportionality of signal intensity to the number of nuclei.[1] | Comparative separation based on polarity; detection based on UV absorbance. | Comparative separation based on volatility; detection based on flame ionization. |
| Calibration | Requires a single, structurally unrelated internal standard of known purity. No analyte-specific standard needed.[4] | Requires a certified reference standard of the analyte itself to generate a calibration curve. | Requires a certified reference standard of the analyte itself to generate a calibration curve. |
| Selectivity | High; based on unique chemical shifts. Can be challenging with severe peak overlap.[20][21] | High; based on retention time. Co-elution can be an issue.[22] | Very high; based on retention time. Suitable only for volatile and thermally stable compounds.[23] |
| Universality | Detects all soluble molecules containing the target nucleus (e.g., ¹H). | Detects only chromophoric compounds. | Detects compounds that can be volatilized without decomposition. |
| Analysis Time | Can be longer per sample due to the need for long relaxation delays. | Relatively fast for established methods. | Relatively fast for established methods. |
| Purity Output | Provides direct, absolute mass percent purity.[15] | Provides relative purity (area %) unless calibrated with a standard of known purity. | Provides relative purity (area %) unless calibrated with a standard of known purity. |
Key Insight: For establishing the primary purity of a newly synthesized batch of this compound, qNMR is the superior method. It provides a direct, SI-traceable result without the circular requirement of having a pure standard of the compound you are trying to measure. HPLC and GC are better suited for routine quality control, impurity profiling, and stability studies once a primary purity value has been established by a method like qNMR.[24][25]
Troubleshooting and Advanced Considerations
-
Peak Overlap: If the chosen analyte signal overlaps with an impurity or the internal standard, select a different, well-resolved signal for both the analyte and standard. In complex mixtures, 2D NMR techniques may be required to resolve overlapping signals.[20][21]
-
Baseline Distortions: Poor shimming, insufficient acquisition time, or incorrect processing can lead to baseline issues that compromise integration accuracy. Always ensure meticulous shimming and use appropriate baseline correction functions.[11][26]
-
Method Validation: A qNMR method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision to ensure it is suitable for its intended purpose.[27][28][29] The revised USP chapter <761> also provides detailed guidance on the validation and lifecycle management of NMR analytical procedures.[7][30][31]
Conclusion
Quantitative NMR stands as a robust, reliable, and primary method for the purity validation of synthesized compounds like this compound. Its strength lies in its fundamental principle, which ties signal intensity directly to molar concentration, thereby circumventing the need for analyte-specific calibration curves. By following a carefully designed and validated protocol that pays close attention to critical parameters like the relaxation delay and the choice of a certified internal standard, researchers can obtain accurate and defensible purity values. While chromatographic methods have their place in routine analysis, qNMR provides the authoritative grounding required for the characterization of new chemical entities and reference materials in a regulated drug development environment.
References
- Quantitative NMR Spectroscopy. (n.d.).
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
- Parella, T. (n.d.). Building Block. The relaxation delay. IMSERC.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Purity Calculation. (2013). Mestrelab Resources.
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Quality Guidelines. (n.d.). ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com.
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). ICH.
- <761> Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP-NF.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
- What is qNMR (quantitative NMR)? (n.d.). JEOL Ltd.
- USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. (2025). gmp-compliance.org.
- qHNMR for purity determination. (n.d.). Slideshare.
- Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
- An optimized combination of relaxation delay (d1) and number of scans... (n.d.). ResearchGate.
- GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI.
- Quantitation in NMR. (n.d.).
- Purity by Absolute qNMR Instructions. (n.d.).
- Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019). Nanalysis.
- Challenges and perspectives in quantitative NMR. (2016). ResearchGate.
- Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications.
- qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
- Purity analysis with qNMR vs IR. (2021). Reddit.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
- Validation/Verification of Analytical Procedures. (2013). European Directorate for the Quality of Medicines & HealthCare.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2003). ResearchGate.
- Analytical Method Validation for Biopharmaceuticals. (2012). Semantic Scholar.
Sources
- 1. rssl.com [rssl.com]
- 2. emerypharma.com [emerypharma.com]
- 3. uspbpep.com [uspbpep.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 8. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Building Block. The relaxation delay [imserc.northwestern.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 15. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 16. enfsi.eu [enfsi.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. acgpubs.org [acgpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. scispace.com [scispace.com]
- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 27. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 28. starodub.nl [starodub.nl]
- 29. database.ich.org [database.ich.org]
- 30. USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761> - ECA Academy [gmp-compliance.org]
- 31. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
A Senior Application Scientist's Guide to the Reactivity of Substituted Piperidines
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement.[1] However, the reactivity of the piperidine nitrogen—itself a key determinant of synthetic accessibility and biological function—is profoundly influenced by the substitution pattern on the carbocyclic ring.
This guide provides a comparative analysis of the reactivity of C-methylated piperidine isomers, focusing on how substituent position dictates the fundamental properties of basicity and nucleophilicity. We will delve into the interplay of steric and electronic effects, grounding our discussion in conformational analysis and quantitative pKa data. This analysis is supplemented with detailed, field-proven experimental protocols for quantifying these properties, enabling researchers to make informed decisions in their synthetic and drug development endeavors.
The Structural Foundation: Conformational Analysis
The reactivity of a piperidine is inextricably linked to its three-dimensional structure. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).
For a methyl-substituted piperidine, the methyl group overwhelmingly prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The energetic penalty for a methyl group to occupy an axial position is quantified by its conformational free energy, or "A-value". For a methyl group on a cyclohexane ring, this value is approximately 1.74 kcal/mol.[2] A similar preference is observed in 4-methylpiperidine, where the equatorial conformer is favored by about 1.93 kcal/mol.[3][4]
This strong equatorial preference means that for 3- and 4-methylpiperidine, the ring is largely "locked" in a conformation where the methyl group does not sterically encumber the nitrogen's lone pair. For 2-methylpiperidine, the equatorial preference also dominates, but the substituent's proximity to the nitrogen atom becomes a critical factor in its reactivity, as we will explore.
Logical Flow: From Structure to Reactivity
The following diagram illustrates the core logic of this guide: how fundamental structural properties translate into observable chemical reactivity.
Caption: Relationship between piperidine structure and its chemical reactivity.
Comparative Analysis of Reactivity: Steric vs. Electronic Effects
The nucleophilic character of the piperidine nitrogen is the cornerstone of its reactivity, governing its participation in essential synthetic transformations like N-alkylation and N-acylation. This nucleophilicity is modulated by two primary factors:
-
Basicity (Electronic Effect): The availability of the nitrogen's lone pair to donate to a proton (H⁺). This is quantified by the pKa of the conjugate acid. A higher pKa indicates a stronger base and generally correlates with higher nucleophilicity.
-
Steric Hindrance: The physical obstruction around the nitrogen atom that impedes the approach of an electrophile.
Let's examine how these factors play out in our model compounds: 2-methyl-, 3-methyl-, and 4-methylpiperidine.
Basicity (pKa) Comparison
The methyl group is weakly electron-donating via an inductive effect, which slightly increases the electron density on the nitrogen atom, thereby increasing its basicity compared to the unsubstituted piperidine. However, the position of the methyl group has a subtle but measurable influence.
| Compound | pKa of Conjugate Acid | Rationale |
| Piperidine | ~11.1 | Baseline basicity.[5] |
| 4-Methylpiperidine | ~11.2 | The methyl group is distant from the nitrogen, providing a slight electron-donating effect without steric interference, resulting in a marginal increase in basicity. |
| 3-Methylpiperidine | ~11.1 | The methyl group is closer, but its inductive effect is still dominant. The pKa is very similar to that of the parent piperidine.[6] |
| 2-Methylpiperidine | ~11.0 | The methyl group at the α-position introduces steric hindrance to the solvation of the protonated nitrogen (the piperidinium ion), slightly destabilizing it and thus making the amine a slightly weaker base.[7] |
Note: pKa values are approximate and can vary slightly depending on the measurement conditions. The values presented are for comparative purposes.
From a purely electronic standpoint, all methyl-substituted isomers are slightly more basic than piperidine itself, with 4-methylpiperidine being the strongest base, albeit by a small margin.
Nucleophilicity in N-Alkylation and N-Acylation
While basicity provides a good starting point, it is in kinetically controlled reactions like N-alkylation and N-acylation that the impact of sterics becomes paramount. Nucleophilicity is more sensitive to steric bulk than basicity because the electrophile (e.g., an alkyl halide or acyl chloride) is significantly larger than a proton.[8]
Expected Order of Reactivity
Based on the principles of steric hindrance, the expected order of reactivity for the methylpiperidine isomers in N-alkylation or N-acylation reactions is:
4-Methylpiperidine > 3-Methylpiperidine > 2-Methylpiperidine
-
4-Methylpiperidine: The methyl group is remote from the nitrogen atom and offers no steric hindrance. Its reactivity is primarily governed by its high basicity. It is expected to be the most reactive of the three isomers.
-
3-Methylpiperidine: The methyl group is closer to the nitrogen but still offers minimal steric hindrance to the approaching electrophile. Its reactivity is expected to be very similar to, or slightly less than, 4-methylpiperidine.
-
2-Methylpiperidine: The equatorial methyl group at the C2 position significantly shields one face of the nitrogen's lone pair. This steric hindrance raises the activation energy of the transition state for nucleophilic attack, making it the least reactive isomer, despite its basicity being comparable to the others. For reactions involving bulky electrophiles, the reactivity of 2-substituted piperidines can be dramatically reduced. In some cases, such as with 2,6-disubstituted piperidines, the nitrogen can become almost completely unreactive towards acylation due to severe steric hindrance.[9]
Reaction Mechanism Visualization: N-Alkylation (Sₙ2)
The diagram below illustrates the Sₙ2 mechanism for the N-alkylation of a piperidine with methyl iodide, highlighting the key transition state.
Caption: Sₙ2 mechanism for the N-alkylation of piperidine.
Experimental Protocols
To provide a practical framework for the concepts discussed, this section details the standard operating procedures for quantifying the key parameters of basicity (pKa) and reactivity (N-alkylation kinetics).
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes a robust and accurate method for determining the pKa of a piperidine derivative in an aqueous medium.[8][10]
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a substituted piperidine.
Materials:
-
Substituted piperidine (~0.01 M solution)
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired temperature (e.g., 25 °C).
-
Sample Preparation: Accurately prepare a ~0.01 M solution of the piperidine derivative in deionized water. For a compound with a molecular weight of ~99 g/mol (like methylpiperidine), this corresponds to ~99 mg in 100 mL of water.
-
Titration Setup: Place a known volume (e.g., 50 mL) of the piperidine solution into a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized 0.1 M HCl solution from the burette in small, precise increments (e.g., 0.2 mL).
-
Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue the titration until the pH drops significantly and then begins to plateau in the acidic region.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).
-
The volume of HCl at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter, the accurate standardization of the HCl solution, and careful data collection around the equivalence point. Performing the titration in triplicate and averaging the results ensures the reliability of the determined pKa value.
Experimental Workflow: pKa Determination
Caption: Workflow for determining the pKa of a piperidine derivative.
Protocol 2: Kinetic Analysis of N-Alkylation by ¹H NMR Spectroscopy
This protocol provides a method for monitoring the progress of an N-alkylation reaction in situ, allowing for the determination of reaction rates.[11][12][13]
Objective: To compare the relative rates of N-alkylation of 2-, 3-, and 4-methylpiperidine with methyl iodide.
Materials:
-
2-Methylpiperidine, 3-Methylpiperidine, 4-Methylpiperidine
-
Methyl iodide (CH₃I)
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean singlet)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: For each isomer, prepare an NMR tube as follows:
-
Dissolve a precise amount of the piperidine isomer (e.g., 0.1 mmol) in ~0.6 mL of CDCl₃.
-
Add a precise amount of the internal standard.
-
Acquire a preliminary ¹H NMR spectrum (t=0) to confirm the initial concentrations and chemical shifts.
-
-
Reaction Initiation: At a defined time (t=0), add a stoichiometric equivalent of methyl iodide (0.1 mmol) to the NMR tube. Quickly cap, invert the tube several times to mix, and insert it into the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature (e.g., 25 °C).
-
Kinetic Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Most spectrometer software has automated programs for kinetic studies.[14]
-
The total acquisition time should be sufficient to observe significant product formation (e.g., >50% conversion or for at least 3-5 half-lives).
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
For each time point, integrate a characteristic signal for one of the starting materials (e.g., a C-H proton adjacent to the nitrogen) and a characteristic signal for the N-methylated product (e.g., the new N-methyl singlet).
-
Also, integrate the signal from the internal standard. The integral of the internal standard should remain constant throughout the experiment.
-
Normalize the integrals of the reactant and product signals against the internal standard at each time point to determine their relative concentrations.
-
-
Rate Determination:
-
Plot the concentration of the starting piperidine versus time.
-
The reaction is expected to follow second-order kinetics (rate = k[piperidine][CH₃I]). However, if one reactant is in large excess (pseudo-first-order conditions) or if initial rates are used, the analysis can be simplified.
-
The initial rate can be determined from the initial slope of the concentration vs. time plot.
-
By comparing the initial rates or the calculated rate constants (k) for the three isomers under identical conditions, their relative reactivity can be quantitatively determined.
-
Causality and Self-Validation: Using an internal standard is critical as it corrects for any potential fluctuations in spectrometer performance over the course of the multi-hour experiment. The disappearance of the reactant signal should directly correlate with the appearance of the product signal, providing an internal check on the reaction stoichiometry and the absence of significant side reactions. Comparing the rates of the three isomers in parallel experiments under identical conditions ensures that any observed differences are due to the inherent reactivity of the molecules.
Conclusion
The reactivity of the piperidine nitrogen is a nuanced interplay of electronic and steric factors. While C-alkylation generally increases basicity, the position of the substituent is the ultimate determinant of nucleophilic reactivity. For simple methylpiperidines, the steric hindrance imposed by a C2-substituent is the most significant factor, leading to a predictable reactivity order of 4-methyl > 3-methyl > 2-methyl . This guide provides the foundational knowledge and practical experimental frameworks for researchers to probe and understand these relationships. By applying these principles and protocols, scientists in drug discovery and development can better rationalize structure-activity relationships and design synthetic routes to novel piperidine-based therapeutics with greater efficiency and foresight.
References
- Claridge, T. D. W. (n.d.). Kinetic Profiling by NMR. University of Oxford.
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929.
- Egan, M. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Wikipedia contributors. (2023, November 28). A-value. Wikipedia.
- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods - Obtaining Kinetic Data with NMR Spectroscopy. Harvard University.
- Gómez-Hurtado, I., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
- Kreituss, I., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society.
- Abraham, R. J., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2.
- Zaragoza, F. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate.
- Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
- Gribanov, P. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Kochetova, L. B., et al. (2014). Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents. Butlerov Communications, 40(11), 59-64.
- Booth, H., & Everett, J. R. (1979). Conformational Equilibrium in 4-Methylpiperidine. Journal of the Chemical Society, Chemical Communications.
- IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University.
- Reddit. (2021, October 5). Nucleophilicity and ring strain (cyclic amines). r/chemistry.
- ResearchGate. (n.d.). Influence of steric factors on regioselectivity of nucleophilic addition.
- Priebe, H., et al. (2018, December 25). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate.
- PubChem. (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information.
- PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
A Comparative Guide to the Biological Activity of Ethyl 1-Piperidinecarboxylate Derivatives Versus Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for engaging with biological targets.[1] This guide focuses on a specific, highly versatile class: Ethyl 1-piperidinecarboxylate derivatives. The addition of the ethyl carboxylate group to the piperidine nitrogen modulates the ring's physicochemical properties, influencing everything from solubility to target engagement.
This document provides a comparative analysis, benchmarking the biological activities of this compound derivatives against other common heterocyclic scaffolds like piperazine and morpholine. By synthesizing quantitative data, mechanistic insights, and detailed experimental protocols, this guide serves as a technical resource for professionals engaged in the rational design of novel therapeutics.
Profile of a Scaffold: The Versatility of this compound
The this compound moiety is more than just a simple heterocycle; it is a finely tuned structural unit. The ethyl carboxylate group acts as a key modulator of the nitrogen's basicity and overall lipophilicity, which are critical parameters in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. This scaffold has been successfully incorporated into compounds demonstrating a wide array of biological activities.
Anticancer and Cytotoxic Properties
Numerous studies have highlighted the potential of piperidine derivatives as anticancer agents.[2][3][4] They can induce cytotoxicity through various mechanisms, including the inhibition of critical enzymes and the disruption of cell cycle regulation.[2] For instance, certain 1,3,4-trisubstituted-4-piperidinols have shown potent cytotoxicity against murine and human tumor cell lines, with some compounds proving to be substantially more active than the reference drug melphalan.[3] The strategic placement of aryl groups on the piperidine ring is often a key factor in achieving high potency.[3]
Antimicrobial Activity
The piperidine nucleus is a common feature in agents developed to combat microbial infections.[5][6] Derivatives have been synthesized and tested against a range of bacterial and fungal strains.[6] For example, Schiff base derivatives of ethyl piperidine-1-carboxylate have demonstrated notable in vitro activity against bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium, with minimum inhibitory concentration (MIC) values indicating their potential as effective antimicrobial agents.[7]
Anti-inflammatory Effects
Piperidine-containing compounds have also been investigated for their anti-inflammatory properties.[8][9] The mechanism often involves the inhibition of key inflammatory mediators. Some derivatives have shown significant activity in carrageenan-induced paw edema assays, a standard model for evaluating acute inflammation.[9]
Comparative Analysis: Benchmarking Against Alternative Scaffolds
The choice of a heterocyclic core is a pivotal decision in drug design. While the piperidine scaffold is highly effective, comparing it to alternatives like piperazine and morpholine reveals important trade-offs in activity, selectivity, and metabolic stability.[10][11]
Piperidine vs. Piperazine
Piperazine, containing a second nitrogen atom opposite the first, offers different hydrogen bonding capabilities and polarity compared to piperidine.[12] This seemingly small change can have profound effects on biological activity.
-
Receptor Affinity: In the development of human histamine H3 receptor agonists, piperidine derivatives showed moderate to high affinity, whereas the corresponding piperazine derivatives had low or no affinity.[13] This suggests that the specific conformational constraints and properties of the piperidine ring are better suited for this particular target.[13]
-
Anticancer Activity: In a study on quinoxaline-based antitumor agents, derivatives incorporating an N-methylpiperazine moiety showed promising activity across a wide range of cancer cell lines with low toxicity to normal cells.[14] This highlights that for certain targets, the additional nitrogen and substitution potential of piperazine can be advantageous.
-
Anti-inflammatory Activity: A piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, demonstrated significant anti-inflammatory and anti-nociceptive effects, which were found to be mediated through the serotonergic pathway.[15]
Piperidine vs. Morpholine
Replacing a methylene group (-CH2-) in piperidine with an oxygen atom yields morpholine. This substitution significantly alters the ring's properties, making it more polar and generally more metabolically stable.[10]
-
Metabolic Stability: The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease the ring's susceptibility to oxidation by cytochrome P450 enzymes, often leading to improved metabolic stability compared to piperidine.[10]
-
Anticancer Activity: A comparative study of molecules linked by either (2-(Piperidin-1-yl)ethyl) or (2-Morpholinoethyl) against liver cancer proteins was undertaken to evaluate their relative activities, suggesting that both scaffolds are viable options in this therapeutic area.[16] In another study, while both morpholine and piperidine-substituted quinoxalines were synthesized, the piperazine-containing analogues ultimately showed the most promising antitumor activity.[14]
Quantitative Comparison of Anticancer Activity
The following table summarizes publicly available data on the half-maximal inhibitory concentration (IC₅₀) values for derivatives of piperidine and alternative scaffolds against various cancer cell lines.
| Compound Series/Scaffold | Target/Cell Line | Scaffold Type | IC₅₀ Range (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 / OVCAR-8 (Ovarian) | Piperidine | 0.02 - 15.8 | [1] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Piperidine | 13.70 - 47.30 | [1] |
| 2-(Benzimidazol-2-yl)quinoxalines | A549 (Lung) / M-HeLa (Cervical) | N-Methylpiperazine | Comparable to Doxorubicin | [14] |
| TADDOL-derived aminophosphonate | HUH7 (Hepatocellular Carcinoma) | Piperazin-2-one | < 50 µM | [17] |
This table is illustrative and compiles data from different studies; direct comparison should be made with caution due to variations in experimental conditions.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of its substituents.[1][18] For enzyme inhibitors, the piperidine core often serves as a rigid scaffold to orient functional groups for optimal interaction with the enzyme's active site.[19] For example, in the development of Farnesyltransferase (FTase) inhibitors, converting a piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency, demonstrating the critical role of the core scaffold's structure.[20]
The ethyl carboxylate group on the nitrogen of the this compound scaffold is not merely a passive linker. It can influence the molecule's conformation and engage in hydrogen bonding, while also affecting properties like cell permeability and metabolic stability.
Below is a conceptual diagram illustrating how a piperidine-based inhibitor might function, for example, in blocking a signaling pathway crucial for cancer cell survival.
Experimental Corner: Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Here, we detail two common assays used to evaluate the biological activities discussed in this guide.
Experimental Workflow Overview
The process of evaluating a novel compound involves several key stages, from initial screening to more detailed mechanistic studies.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[22][24]
Rationale: The conversion of MTT to formazan is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[23][24] The amount of formazan produced is directly proportional to the number of viable cells, making this a reliable method to quantify the cytotoxic effects of a test compound.[23]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HT-29 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[22][24]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Test compound (this compound derivative) dissolved in DMSO
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[25]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[22][25] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]
-
Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[24][25] A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28]
Rationale: The broth microdilution method is considered a "gold standard" for determining MIC values.[26][29] It provides a quantitative result that is crucial for evaluating the potency of a new antimicrobial agent and for surveillance of resistance.[30]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or PBS
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.[28] Typically, 50 µL of broth is added to all wells, then 50 µL of the compound stock is added to the first well and serially diluted across the plate. The final volume in each well before adding bacteria should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound concentrations to their final test values and achieves the target inoculum density.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no compound).
-
Sterility Control: A well containing only broth (no inoculum).
-
Positive Control: A row with serial dilutions of a standard antibiotic.
-
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[27] A microplate reader can also be used to measure absorbance for a more quantitative result.[28]
Conclusion and Future Perspectives
The this compound scaffold is a proven and versatile platform in drug discovery, demonstrating significant potential across anticancer, antimicrobial, and anti-inflammatory applications. Comparative analysis reveals that while alternative scaffolds like piperazine and morpholine offer distinct advantages in specific contexts—such as modified polarity, hydrogen bonding capacity, or metabolic stability—the piperidine core frequently provides an optimal balance of properties for potent biological activity.[10][13]
The future of drug design with these scaffolds lies in more precise modulation. Structure-activity relationship (SAR) studies, guided by computational modeling and robust biological evaluation, will continue to refine these structures.[31] The exploration of novel substitution patterns on the piperidine ring and fine-tuning of the N-substituent will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. (URL: [Link])
- Antibiotic sensitivity testing. Wikipedia. (URL: [Link])
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. (URL: [Link])
- Antimicrobial Susceptibility Testing. Apec.org. (URL: [Link])
- Cytotoxicity MTT Assay Protocols and Methods.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. (URL: [Link])
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
- Structure–activity relationship of piperidine derivatives with anticancer activity.
- Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry. (URL: [Link])
- Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. Archiv der Pharmazie. (URL: [Link])
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior. (URL: [Link])
- CHARACTERIZATION, CRYSTAL STRUCTURE, ANTICANCER AND ANTIOXIDANT ACTIVITY OF NOVEL N-(2-OXO-2-(10H-PHENOTHIAZIN-10-YL) ETHYL)PIPERIDINE-1-CARBOXAMIDE. Journal of the Turkish Chemical Society, Section A: Chemistry. (URL: [Link])
- Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. (URL: [Link])
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. (URL: [Link])
- Structure of morpholine, piperazine, and piperidine moieties.
- Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry. (URL: [Link])
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. (URL: [Link])
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. (URL: [Link])
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- Synthesis and in-vitro antibacterial activity of some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates.
- Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. (URL: [Link])
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science. (URL: [Link])
- Ethyl 4-oxo-1-piperidinecarboxyl
- Ethyl 4-amino-1-piperidinecarboxyl
- Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals. (URL: [Link])
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
- Analgesic and Anti-Inflammatory Properties of Ethanolic Extract of Piper vicosanum Leaves. Pharmaceuticals. (URL: [Link])
- 1-Piperidinecarboxylic acid, ethyl ester. PubChem. (URL: [Link])
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. apec.org [apec.org]
- 28. integra-biosciences.com [integra-biosciences.com]
- 29. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 30. woah.org [woah.org]
- 31. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to Ethyl 1-piperidinecarboxylate
Abstract
Ethyl 1-piperidinecarboxylate, also known as N-carbethoxypiperidine, is a pivotal building block in medicinal chemistry and a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its synthesis is a fundamental operation in many research and manufacturing settings. This guide provides a detailed, head-to-head comparison of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and offer a comparative analysis based on yield, scalability, safety, and cost-effectiveness to assist researchers and process chemists in selecting the optimal route for their specific needs.
Introduction: The Significance of this compound
The piperidine motif is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[3] Protecting the nitrogen atom of the piperidine ring is a common and often necessary step in a multi-step synthesis. The ethoxycarbonyl group serves as an effective and versatile protecting group that modulates the nucleophilicity and basicity of the piperidine nitrogen. This compound is therefore not just a compound, but a key strategic intermediate. This guide will focus on the most practical and widely employed synthetic strategies to produce it.
Route A: Direct N-Acylation of Piperidine via Schotten-Baumann Reaction
This is the most classical, straightforward, and widely used method for the synthesis of this compound. It relies on the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of ethyl chloroformate.
Reaction Scheme
Caption: N-Acylation of Piperidine.
Causality and Mechanistic Insight
This reaction is a classic example of a Schotten-Baumann reaction , which involves the acylation of an amine (or alcohol) with an acid chloride in the presence of an aqueous base.[4][5] The mechanism proceeds via nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate.
-
Chloride Ejection: The intermediate collapses, reforming the carbonyl double bond and ejecting a chloride ion as the leaving group.
-
Deprotonation: The resulting ammonium salt is deprotonated by the base (e.g., sodium hydroxide) to yield the final neutral carbamate product, this compound. The base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct, which prevents the protonation of the starting piperidine and drives the reaction to completion.[6]
The use of a biphasic system (e.g., dichloromethane and water) is common. The organic starting materials and product reside in the organic phase, while the base and the salt byproduct (NaCl) are in the aqueous phase, simplifying workup.[5]
Experimental Protocol
Materials:
-
Piperidine (1.0 mol, 85.15 g)
-
Ethyl chloroformate (1.05 mol, 113.9 g)
-
Sodium hydroxide (1.2 mol, 48 g)
-
Dichloromethane (DCM) (500 mL)
-
Water (500 mL)
-
Brine (saturated NaCl solution)
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperidine in 500 mL of DCM.
-
In a separate beaker, dissolve sodium hydroxide in 500 mL of water and cool the solution in an ice bath.
-
Add the cold NaOH solution to the flask containing the piperidine solution. Cool the entire biphasic mixture to 0-5 °C using an ice-water bath with vigorous stirring.
-
Add ethyl chloroformate dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted piperidine), water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is often of high purity. For exacting applications, it can be further purified by vacuum distillation.
Field-Proven Insights & Evaluation
-
Expertise: This method is highly reliable and reproducible. The key to a high yield is effective temperature control during the addition of the highly reactive ethyl chloroformate to prevent side reactions. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.
-
Trustworthiness: The reaction is self-validating. Completion can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the piperidine starting material. The workup procedure effectively removes impurities, yielding a product that is typically >95% pure by GC analysis.
-
Advantages:
-
High Yield: Typically yields are excellent, often exceeding 90%.
-
Simplicity: The procedure is simple to perform with standard laboratory equipment.
-
Scalability: The reaction is readily scalable for both pilot plant and industrial production.
-
Cost-Effective: Starting materials (piperidine, ethyl chloroformate, NaOH) are inexpensive bulk chemicals.
-
-
Disadvantages:
-
Safety: Ethyl chloroformate is toxic, corrosive, and lachrymatory. Piperidine is also flammable and corrosive. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Route B: Ring Formation via Cyclization of Acyclic Precursors
An alternative approach involves constructing the piperidine ring from an acyclic precursor that already contains the required N-ethoxycarbonyl group. A representative example is the reaction of 1,5-dihalopentane with ethyl carbamate.
Reaction Scheme
Caption: Cyclization of 1,5-Dibromopentane.
Causality and Mechanistic Insight
This synthesis relies on forming two C-N bonds to close the ring.
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the nitrogen of ethyl carbamate to form a potent nucleophile.
-
First SN2 Reaction: The carbamate anion attacks one of the electrophilic carbons of 1,5-dibromopentane in a nucleophilic substitution (SN2) reaction, displacing a bromide ion.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular SN2 reaction. The nitrogen attacks the second electrophilic carbon at the other end of the pentyl chain, displacing the second bromide ion and forming the six-membered piperidine ring.
Experimental Protocol (Illustrative)
Materials:
-
Ethyl carbamate (1.0 mol, 89.09 g)
-
Sodium hydride (2.2 mol, 60% dispersion in mineral oil, 88 g)
-
1,5-Dibromopentane (1.0 mol, 229.9 g)
-
Anhydrous Dimethylformamide (DMF) (1 L)
Procedure:
-
To a flame-dried 3 L flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride in 500 mL of anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of ethyl carbamate in 250 mL of DMF dropwise. Allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of 1,5-dibromopentane in 250 mL of DMF dropwise to the reaction mixture at 0 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours, monitoring by TLC or GC for the disappearance of starting materials.
-
Cool the reaction mixture and carefully quench the excess NaH by the slow addition of isopropanol, followed by water.
-
Extract the product into a non-polar solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Field-Proven Insights & Evaluation
-
Expertise: This route is less common for producing the unsubstituted title compound due to the higher cost and handling requirements of the starting materials and reagents. However, this type of strategy is valuable for creating substituted piperidines where the appropriately substituted dihalide is more accessible than the corresponding substituted piperidine.[7]
-
Trustworthiness: The main challenge is controlling the reaction to favor intramolecular cyclization over intermolecular polymerization. High dilution techniques can be employed but are often impractical on a large scale.
-
Advantages:
-
Versatility: This approach can be adapted to synthesize substituted piperidines by starting with substituted dihalides.
-
-
Disadvantages:
-
Lower Yield: Yields are generally lower than Route A due to competing polymerization reactions.
-
Harsh Conditions: Requires strong, air-sensitive bases (NaH) and anhydrous, high-boiling solvents (DMF), which are more difficult to handle and remove.
-
Cost: 1,5-Dibromopentane is significantly more expensive than piperidine.
-
Safety: Sodium hydride is highly flammable and reacts violently with water.
-
Head-to-Head Comparison
| Parameter | Route A: Direct N-Acylation | Route B: Ring Formation via Cyclization | Rationale & Justification |
| Overall Yield | Excellent (>90%) | Moderate to Low (40-60%) | Route A is a direct, high-efficiency conversion. Route B suffers from competing intermolecular side reactions (polymerization). |
| Purity of Crude | High (>95%) | Moderate | Route A workup is very effective. Route B can contain oligomeric byproducts that are difficult to separate. |
| Starting Material Cost | Low | High | Piperidine and ethyl chloroformate are inexpensive commodity chemicals. 1,5-Dibromopentane is a more specialized and costly reagent. |
| Reagent Safety | Moderate Hazard | High Hazard | Route A uses corrosive and toxic reagents. Route B uses a pyrophoric reagent (NaH) that requires an inert atmosphere and careful handling. |
| Scalability | Excellent | Poor to Moderate | The simple setup, mild conditions, and high efficiency of Route A make it ideal for large-scale production. The need for strong bases, anhydrous conditions, and potential for side reactions make Route B challenging to scale. |
| Simplicity & Time | Simple, ~4-6 hours | Complex, >8 hours | Route A is a straightforward, one-pot aqueous workup procedure. Route B requires anhydrous conditions, inert atmosphere, and a more involved workup and purification. |
Visualization of Synthetic Workflows
Workflow for Route A: Direct N-Acylation
Caption: Workflow for Direct N-Acylation.
Conclusion and Recommendation
For the synthesis of this compound, the Direct N-Acylation of Piperidine (Route A) is unequivocally the superior method. It excels in nearly every metric: yield, purity, cost, safety, and scalability. This Schotten-Baumann approach is robust, reliable, and represents the industry standard for producing this and similar N-acylated heterocycles.
While the Ring Formation via Cyclization (Route B) is mechanistically interesting and provides a foundation for building more complex, substituted piperidine rings, it is an inefficient and impractical choice for the specific synthesis of the unsubstituted title compound. Its application should be reserved for scenarios where the requisite substituted piperidine starting material for Route A is commercially unavailable or prohibitively expensive.
For researchers, scientists, and drug development professionals, mastering the Direct N-Acylation protocol provides a rapid, efficient, and economical pathway to a fundamental building block essential for pharmaceutical synthesis.
References
- Organic Syntheses. Piperidine, 1-ethyl-. [Link]
- Grokipedia. Schotten–Baumann reaction. [Link]
- Organic Syntheses. SYNTHESIS OF (Z)-1-ETHOXY-1-PHENYL-1-HEXENE. [Link]
- Google Patents. Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- European Patent Office. 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. [Link]
- Wikipedia. Schotten–Baumann reaction. [Link]
- ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- Quora. What is the Schottan-Baumann reaction?. [Link]
- BYJU'S. Schotten Baumann Reaction. [Link]
- Cambridge University Press. Schotten-Baumann Reaction. [Link]
- ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]
- Google Patents.
- NCBI Bookshelf.
- Scientific.Net. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- Pharmaffiliates.
- Google P
- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Google Patents.
- MDPI.
- Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
- MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- Royal Society of Chemistry. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. [Link]
- ResearchGate.
- PubMed Central.
Sources
A Comparative Guide to the Structural Validation of Ethyl 1-piperidinecarboxylate using 2D NMR Techniques
For professionals in chemical research and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. While seemingly straightforward, the structure of even a small molecule like Ethyl 1-piperidinecarboxylate can present ambiguities when analyzed by one-dimensional Nuclear Magnetic Resonance (1D NMR) alone. This guide provides an in-depth, practical comparison of core 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating how they work in concert to provide a self-validating and definitive structural elucidation. We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, ensuring a robust and trustworthy analysis.
The Molecule in Question: this compound
This compound is a common building block in organic synthesis. Its structure comprises a piperidine ring N-substituted with an ethyl carbamate group. For clarity throughout this guide, we will use the following numbering scheme:
Figure 1: Structure and numbering of this compound.
Our objective is to confirm this precise connectivity, leaving no doubt as to the arrangement of the ethyl and piperidine fragments around the central carbonyl group.
The Analytical Strategy: A Multi-Dimensional Approach
Relying solely on 1D ¹H and ¹³C NMR can be misleading due to potential signal overlap and the inability to directly observe connectivity between different parts of the molecule. A multi-technique 2D NMR approach provides a logical, layered workflow to systematically build the molecular structure from the ground up.[1][2][3][4]
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6][7] A cross-peak in a COSY spectrum indicates that two distinct protons are part of the same spin system, allowing us to trace out connected proton networks, such as the adjacent protons in the piperidine ring.[8]
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[9][10][11][12] It is an exceptionally powerful tool for unambiguously assigning the ¹³C chemical shift of every protonated carbon atom.[13]
-
Heteronuclear Multiple Bond Correlation (HMBC): The final piece of the puzzle, HMBC reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[14][15][16] This is crucial for connecting the spin systems identified by COSY and for locating non-protonated (quaternary) carbons, like the carbonyl carbon in our target molecule.[11]
Experimental Guide
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.
Detailed Experimental Protocol: Sample Preparation
A properly prepared sample is critical for acquiring high-quality, high-resolution 2D NMR spectra.
-
Weighing the Sample: Accurately weigh 15-25 mg of this compound. This concentration is generally sufficient to achieve a good signal-to-noise ratio in a reasonable timeframe for heteronuclear 2D experiments.[17]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Add approximately 0.6-0.7 mL of the solvent to a small, clean vial containing the sample.[18][19]
-
Dissolution & Transfer: Gently swirl the vial until the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent it from interfering with the magnetic field homogeneity (shimming).[18][19]
-
Filling the NMR Tube: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4-5 cm to be properly positioned within the NMR probe's coil.[8][17]
-
Labeling: Clearly label the NMR tube cap with the sample identity.
Data Acquisition Parameters
The following table provides typical parameters for acquiring 2D NMR data on a 500 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Observed Nucleus (F2) | ¹H | ¹H | ¹H |
| Indirect Nucleus (F1) | ¹H | ¹³C | ¹³C |
| Spectral Width (F2) | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 170 ppm | 220 ppm |
| Number of Scans (NS) | 2 - 4 | 2 - 8 | 8 - 16 |
| Relaxation Delay (D1) | 1.5 s | 1.5 s | 1.8 s |
| ¹JCH (for HSQC) | N/A | 145 Hz | N/A |
| nJCH (for HMBC) | N/A | N/A | 8 Hz |
| Acquisition Time | ~10-15 min | ~15-20 min | ~30-60 min |
Rationale: The spectral width (SW) is set to encompass all expected signals.[20] For HMBC, the F1 width is wider to include the carbonyl carbon (~155 ppm).[21] The number of scans is increased for less sensitive experiments like HMBC to improve the signal-to-noise ratio. The long-range coupling constant for HMBC is set to a compromise value of 8 Hz to detect a range of 2- and 3-bond correlations.[21]
Data Analysis and Step-by-Step Structural Elucidation
Here, we will walk through the interpretation of the 2D NMR data to assemble the structure of this compound piece by piece.
Step 1: Foundational 1D NMR Data
First, we analyze the 1D ¹H and ¹³C spectra to identify the basic chemical environments.
Table 1: Hypothetical 1D NMR Data for this compound in CDCl₃
| Atom Position | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) |
|---|---|---|
| H8 / C8 | 1.25, t, 3H | 14.7 |
| H3/5 / C3/5 | 1.58, m, 4H | 25.5 |
| H4 / C4 | 1.65, m, 2H | 26.3 |
| H2/6 / C2/6 | 3.45, t, 4H | 44.5 |
| H7 / C7 | 4.12, q, 2H | 61.3 |
| C1 | N/A | 155.5 |
Initial Observations: The ¹H spectrum shows five distinct signals. The integrations (3H, 4H, 2H, 4H, 2H) match the 15 protons of the molecule. The triplet and quartet at 1.25 and 4.12 ppm strongly suggest an ethyl group. The ¹³C spectrum shows six signals, consistent with the molecule's symmetry (C2/6 and C3/5 are equivalent).
Step 2: Defining Spin Systems with COSY
The COSY spectrum reveals proton-proton connectivities.
Table 2: Key COSY Correlations (¹H-¹H)
| Correlating Protons | Interpretation |
|---|---|
| H8 (1.25 ppm) ↔ H7 (4.12 ppm) | Confirms the ethyl group spin system (-CH₂-CH₃). |
| H2/6 (3.45 ppm) ↔ H3/5 (1.58 ppm) | Connects the protons on C2/6 to those on C3/5. |
| H3/5 (1.58 ppm) ↔ H4 (1.65 ppm) | Connects the protons on C3/5 to the proton on C4. |
Expertise: COSY analysis definitively groups the protons into two isolated fragments: the ethyl group and the piperidine ring protons. However, it provides no information on how these two fragments are connected.
Step 3: Direct Bond Assignment with HSQC
The HSQC spectrum links each proton signal directly to its attached carbon.
Table 3: Key HSQC Correlations (¹H-¹³C, ¹JCH)
| Proton (¹H Shift) | Correlated Carbon (¹³C Shift) | Assignment |
|---|---|---|
| 1.25 ppm | 14.7 ppm | H8 is attached to C8 . |
| 1.58 ppm | 25.5 ppm | H3/5 is attached to C3/5 . |
| 1.65 ppm | 26.3 ppm | H4 is attached to C4 . |
| 3.45 ppm | 44.5 ppm | H2/6 is attached to C2/6 . |
| 4.12 ppm | 61.3 ppm | H7 is attached to C7 . |
Trustworthiness: The HSQC data provides a one-to-one mapping, confirming the carbon assignments for all protonated positions. Noticeably, the carbon signal at 155.5 ppm shows no correlation, confirming its identity as the non-protonated quaternary carbonyl carbon (C1 ).
Step 4: Assembling the Full Structure with HMBC
HMBC provides the critical long-range correlations that connect the fragments identified by COSY.
Table 4: Key HMBC Correlations (¹H-¹³C, nJCH)
| Proton (¹H Shift) | Correlated Carbon (¹³C Shift) | Bonds | Interpretation |
|---|---|---|---|
| H7 (4.12 ppm) | 155.5 ppm | ²JCH | Links the ethyl group's methylene (C7 ) to the carbonyl carbon (C1 ). |
| H7 (4.12 ppm) | 14.7 ppm | ²JCH | Confirms the H7-C8 connection within the ethyl group. |
| H2/6 (3.45 ppm) | 155.5 ppm | ²JCH | Links the piperidine ring (C2/6 ) to the carbonyl carbon (C1 ). |
| H2/6 (3.45 ppm) | 25.5 ppm | ²JCH | Confirms the H2/6-C3/5 connection within the piperidine ring. |
| H8 (1.25 ppm) | 61.3 ppm | ³JCH | Confirms the H8 to C7 correlation across the C-C bond in the ethyl group. |
Authoritative Grounding: The HMBC correlations are the final, definitive proof of the structure. The correlation from the ethyl protons (H7 ) to the carbonyl carbon (C1 ) and the correlation from the piperidine protons (H2/6 ) to that same carbonyl carbon unambiguously establish the ethyl-ester-piperidine connectivity.
Conclusion
By systematically applying a suite of 2D NMR experiments, we have moved from a hypothetical structure based on 1D data to a rigorously validated molecular assembly.
-
COSY established the proton frameworks of the ethyl and piperidine fragments.
-
HSQC flawlessly mapped each proton to its directly attached carbon, assigning the ¹³C spectrum.
-
HMBC provided the crucial long-range correlations that bridged the molecular fragments and located the quaternary carbonyl carbon.
This layered, self-validating approach provides the highest level of confidence in structural assignment. For researchers, scientists, and drug development professionals, mastering this workflow is not merely an academic exercise; it is an essential practice to ensure the integrity and accuracy of foundational molecular data, preventing costly errors in downstream research and development.
References
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Western University. (2013). NMR Sample Preparation.
- Chemistry - Simple Steps. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
- Nmr Facility. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
- Chemistry LibreTexts. (2022, January 2). 2D NMR Introduction.
- The Organic Chemistry Channel. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? [Video]. YouTube.
- Penn Chemistry NMR Facility. (n.d.). Sample preparation and positioning.
- Chemistry For Everyone. (2024, January 18). What Is COSY Spectroscopy? - Chemistry For Everyone [Video]. YouTube.
- NMR for Organic Chemistry. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube.
- Moser, A. (2008, July 28). Interpreting a 1H-13C HMBC spectrum. ACD/Labs.
- I.R.I.S. (n.d.). Sample preparation for NMR analysis.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11106043, Ethyl 1-ethylpiperidine-4-carboxylate.
- Fiveable. (n.d.). HSQC Definition - Organic Chemistry Key Term.
- Unknown Source. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- NMR for Organic Chemistry. (2013, January 18). How to interpret a HSQC NMR Spectrum [Video]. YouTube.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21399, 1-Piperidinecarboxylic acid, ethyl ester.
- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
- ResearchGate. (2012). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34767, Ethyl 4-oxo-1-piperidinecarboxylate.
- Columbia University. (2020). HSQC and HMBC for Topspin.
- NMR for Organic Chemistry. (2013, February 5). How to Interpret a DEPT-ed-HSQC: Part 2 [Video]. YouTube.
- Unknown Source. (n.d.). 2D NMR FOR THE CHEMIST.
- EPFL. (n.d.). 2D NMR.
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. fiveable.me [fiveable.me]
- 13. emerypharma.com [emerypharma.com]
- 14. m.youtube.com [m.youtube.com]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. ulethbridge.ca [ulethbridge.ca]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 1-piperidinecarboxylate Quantification
Introduction: The Critical Role of Quantification in Pharmaceutical Development
Ethyl 1-piperidinecarboxylate is a key heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its presence as a residual starting material, intermediate, or potential impurity must be precisely controlled and quantified to ensure the final drug product's safety, efficacy, and quality. Accurate and reliable analytical methods are therefore not just a matter of good science, but a stringent regulatory requirement.
The process of verifying that an analytical procedure is suitable for its intended purpose is known as analytical method validation .[1][2][3] This documented process is a cornerstone of pharmaceutical quality control.[4] However, in the lifecycle of a drug, it is common to introduce new analytical technologies, transfer methods between laboratories, or update existing procedures. In these scenarios, a simple validation is insufficient. We must perform a cross-validation : a comparative study to ensure that results from two different methods—or the same method in different environments—are equivalent and reliable.[5][6]
This guide provides a comprehensive comparison of common analytical techniques for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the causality behind experimental choices. We will explore the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]
Guiding Principles: When is Cross-Validation Necessary?
Cross-validation is a formal process to verify that a validated analytical method produces consistent and reliable results under different conditions.[5] It is a critical step for maintaining data integrity throughout a product's lifecycle. The decision to perform a cross-validation study is driven by several key events.
Sources
- 1. wjarr.com [wjarr.com]
- 2. upm-inc.com [upm-inc.com]
- 3. sofpromed.com [sofpromed.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Comparative Docking Analysis of Ethyl 1-piperidinecarboxylate Analogs: A Guide for Researchers
Introduction: The Versatility of the Piperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of clinically approved drugs and bioactive natural products.[1] Its conformational flexibility and ability to be readily functionalized allow it to interact with a wide range of biological targets, influencing pharmacokinetic and pharmacodynamic properties.[1] A key derivative, Ethyl 1-piperidinecarboxylate, serves as a versatile building block for creating extensive libraries of compounds for drug discovery.[2]
In the modern drug development pipeline, in silico techniques like molecular docking are indispensable for accelerating the identification of promising lead compounds.[3] Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), and estimates the strength of their interaction, often expressed as a docking score.[3] A lower (more negative) docking score generally indicates a more favorable binding affinity.
This guide provides a comparative analysis of docking scores for various this compound analogs against several key biological targets. By synthesizing data from multiple studies, we aim to provide researchers with a comprehensive overview of the structure-activity relationships that govern the binding of these analogs, thereby guiding the rational design of more potent and selective therapeutic agents.
The Rationale of Molecular Docking: A Foundational Workflow
Before delving into comparative data, it is crucial to understand the principles underpinning the molecular docking process. The workflow is not merely a computational exercise but a simulation of the physical-chemical interactions that occur at the molecular level. Each step is designed to mimic biological reality as closely as possible, ensuring the results are both predictive and meaningful.
Core Experimental Workflow
The process begins with high-quality structural data for both the protein target and the ligand, and proceeds through several critical stages of preparation and simulation before culminating in a detailed analysis of the potential binding modes.
Caption: A generalized workflow for a molecular docking experiment.
-
Target and Ligand Preparation: The initial step involves obtaining the 3D structure of the target protein, typically from the Protein Data Bank (PDB). The structure is "cleaned" by removing non-essential molecules (like water and co-crystallized ligands), and hydrogen atoms are added, as they are crucial for forming hydrogen bonds but are often not resolved in crystallographic structures. Similarly, the 2D structures of the this compound analogs are converted to 3D and their energy is minimized to achieve a stable conformation.
-
Grid Generation: A "grid box" is defined around the protein's active site. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligand.
-
Docking and Scoring: The docking software, such as the widely-used AutoDock[4][5][6], systematically samples numerous orientations and conformations of the ligand within the grid box. Each pose is evaluated by a scoring function, which calculates an estimated free energy of binding (the docking score).[3] This score accounts for forces like hydrogen bonding, electrostatic interactions, and van der Waals forces.
-
Analysis: The final step involves analyzing the results. The docking scores are used to rank the different analogs. Furthermore, the predicted binding poses are visually inspected to understand the specific molecular interactions—such as hydrogen bonds with key amino acid residues—that contribute to the binding affinity.
Comparative Docking Scores of this compound Analogs
The versatility of the this compound scaffold is evident in its application against a diverse range of therapeutic targets. This section consolidates docking data from various studies to provide a comparative overview.
Target: Acetylcholinesterase (AChE) - Implications for Alzheimer's Disease
Acetylcholinesterase is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing Alzheimer's disease.[7] Several studies have explored piperidine-based compounds as AChE inhibitors.
A recent study synthesized a series of new Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate and evaluated their potential as AChE inhibitors via molecular docking against the human AChE structure (PDB ID: 7XN1).[8][9] The results were compared against the known drugs Tacrine and Donepezil.
| Compound ID | Key Structural Feature | Docking Score (kcal/mol) | Reference |
| Donepezil (Reference) | Standard AChE Inhibitor | -10.53 | [8] |
| Tacrine (Reference) | Standard AChE Inhibitor | -7.48 | [8][9] |
| Compound 14 | Schiff base with 2-pyridine carboxyaldehyde | -7.34 | [8][9] |
| Compound 15 | Schiff base with 3-pyridine carboxyaldehyde | -7.41 | [8][9] |
| Compound 16 | Schiff base with 4-pyridine carboxyaldehyde | -7.52 | [8][9] |
| Molecule 6b | Unspecified Schiff base derivative | -8.77 | [7] |
Analysis: The docking studies reveal that the synthesized Schiff bases (compounds 14, 15, and 16) exhibit binding energies comparable to or even better than the reference drug Tacrine.[8][9] Compound 16, with a docking score of -7.52 kcal/mol, emerged as the most promising candidate in its series, suggesting that the position of the nitrogen in the pyridine ring influences binding affinity.[8][9] Another study reported an even more potent analog, Molecule 6b, with a significantly lower docking score of -8.77 kcal/mol, highlighting the potential for further optimization of this scaffold.[7]
Caption: Inhibition of Acetylcholinesterase by a piperidine analog.
Target: Pancreatic Lipase - A Strategy for Obesity Management
Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. Inhibiting this enzyme can reduce fat absorption, making it an attractive target for anti-obesity drugs. A study investigated the inhibitory potential of two piperidine derivatives against pancreatic lipase using molecular docking.[5]
| Compound ID | Key Structural Feature | Docking Score (kcal/mol) | Reference |
| Compound 1 | 2,6-disubstituted piperidin-3-ol | Not specified, but showed lower activity | [5] |
| Compound 2 | N-methyl derivative of Compound 1 | Not specified, but showed lower activity | [5] |
| Compound 10 | Pyrrolidine analog (for comparison) | -7.39 | [5] |
| Compound 12 | Pyrrolidine analog (for comparison) | -8.24 | [5] |
| Compound 13 | Pyrrolidine analog (for comparison) | -7.24 | [5] |
Analysis: In this particular study, the five-membered pyrrolidine ring analogs (compounds 10, 12, and 13) demonstrated stronger binding energies than the six-membered piperidine derivatives (compounds 1 and 2).[5] Compound 12, with the best docking score of -8.24 kcal/mol, formed extensive hydrogen bonds with key residues like Gly76, Phe77, Asp79, and His151.[5] This highlights a critical aspect of drug design: sometimes a closely related scaffold (pyrrolidine vs. piperidine) can offer superior binding characteristics for a specific target.
Target: Dopamine D2 Receptor - Applications in Psychiatry
The Dopamine D2 receptor is a major target for antipsychotic drugs used to treat disorders like schizophrenia. Molecular modeling studies have predicted the binding modes of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring into the active site of the D2 receptor.[4][10] While specific docking scores were not detailed in the abstract, the study confirmed that these analogs could successfully bind within the active site, providing a basis for designing new antipsychotics.[4][10]
Target: Acetyl-CoA Carboxylase (ACC) - Metabolic and Oncologic Target
Acetyl-CoA carboxylase is involved in fatty acid synthesis and has been identified as a target for metabolic diseases and cancer. A study on piperidinylpiperidines and spirochromanones as ACC inhibitors used molecular docking to understand their binding modes.
| Compound ID | Key Structural Feature | Docking Score (unitless) | Reference |
| CP-640186 (Reference) | Known ACC Inhibitor | 7.18 | [11] |
| Compound 7a | (R)-ethyl 1'-(quinoline-4-carbonyl)-[1,4'-bipiperidine]-3-carboxylate derivative | 8.01 | [11] |
Analysis: The study utilized a different scoring system where a higher score indicates better binding. Compound 7a, an elaborated derivative of the piperidine scaffold, showed a superior docking score (8.01) compared to the reference inhibitor CP-640186 (7.18).[11] The docking pose revealed that Compound 7a formed two hydrogen bonds with residues Glu-2230 and Gly-2162, providing a clear rationale for its potent inhibitory activity.[11]
A Self-Validating Protocol: Standardized Molecular Docking with AutoDock
To ensure reproducibility and trustworthiness, a well-defined protocol is essential. The following is a detailed, step-by-step methodology for performing a molecular docking experiment using AutoDock 4.2, a widely cited and validated tool.[4][5][6]
Required Tools:
-
AutoDock 4.2: The core docking program.
-
MGLTools/AutoDockTools (ADT): A graphical user interface for preparing files and analyzing results.
-
Avogadro/ChemDraw: For preparing ligand structures.
-
Protein Data Bank (PDB): For obtaining the receptor structure.
Step 1: Protein Preparation
-
Download the desired protein structure from the PDB (e.g., PDB ID: 7XN1 for AChE).
-
Open the PDB file in AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands/inhibitors.
-
Add polar hydrogens to the protein, as these are critical for hydrogen bonding.
-
Compute Gasteiger charges, which are necessary for the scoring function.
-
Save the prepared protein structure as a .pdbqt file. This format includes charge and atom type information required by AutoDock.
Step 2: Ligand Preparation
-
Draw the this compound analog using a chemical drawing tool and save it as a .mol or .pdb file.
-
Open the ligand file in ADT.
-
Detect the ligand's root and define its rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand as a .pdbqt file.
Step 3: Grid Box Definition
-
In ADT, with the protein loaded, open the Grid Box tool.
-
Position the grid box to encompass the entire active site of the protein. The dimensions should be large enough to allow the ligand to move and rotate freely.
-
Save the grid parameter file (.gpf).
Step 4: Generating Grid Maps
-
Run the autogrid4 program using the generated .gpf file as input. This pre-calculates the interaction energies for various atom types within the grid box, significantly speeding up the subsequent docking process.
Step 5: Docking Parameter Configuration
-
In ADT, set the docking parameters. This includes selecting the ligand and protein .pdbqt files and specifying the search algorithm (e.g., Lamarckian Genetic Algorithm).
-
Key parameters to set include the number of genetic algorithm runs (e.g., 100) and the maximum number of energy evaluations (e.g., 2,500,000).[5]
-
Save the docking parameter file (.dpf).
Step 6: Running the Docking Simulation
-
Execute the autodock4 program using the generated .dpf file as input. This will perform the docking simulation and may take some time depending on the complexity of the molecules and the number of runs.
-
The output will be a docking log file (.dlg) containing the results.
Step 7: Analysis of Results
-
Open the .dlg file in ADT.
-
Analyze the results, which are clustered based on conformational similarity.
-
The lowest binding energy from the most populated cluster is typically considered the most reliable result.
-
Visualize the top-ranked binding poses to examine the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.
Conclusion and Future Directions
This comparative guide underscores the remarkable potential of the this compound scaffold in targeting a diverse set of proteins implicated in various diseases. The quantitative docking scores, when analyzed in conjunction with the specific molecular interactions, provide a powerful framework for the rational design of next-generation therapeutics. The data clearly indicates that modifications to the core piperidine structure, such as the addition of Schiff bases or linkage to other heterocyclic rings, can significantly influence binding affinity.[4][8]
The consistent application of validated docking protocols across different research efforts allows for a reliable comparison of in silico results, guiding medicinal chemists in prioritizing the most promising candidates for chemical synthesis and subsequent experimental validation. While molecular docking is a powerful predictive tool, it is crucial to remember that these are computational predictions. The ultimate validation of these findings must come from in vitro and in vivo experimental testing to confirm the biological activity and therapeutic potential of these novel analogs.
References
- Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020).
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. [Link]
- Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). Taylor & Francis Online. [Link]
- Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2025).
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025).
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025).
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025).
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. (n.d.). MDPI. [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. [Link]
- In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. (2025). briefingsin.com. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. ACG Publications - Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases [acgpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Ethyl 1-piperidinecarboxylate and Other Carbamates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stability of a molecule is a cornerstone of its viability as a therapeutic agent. Carbamates, a versatile functional group found in numerous drugs, are no exception. Their stability directly influences a drug's shelf life, efficacy, and safety profile. This guide provides an in-depth comparison of the stability of Ethyl 1-piperidinecarboxylate against other structurally diverse carbamates, supported by established chemical principles and detailed experimental protocols.
The Critical Role of Carbamate Stability in Drug Development
The carbamate moiety, with its hybrid amide-ester characteristics, is a common structural motif in medicinal chemistry.[1][2] It is often employed to enhance a molecule's biological activity, improve its pharmacokinetic properties, or serve as a protecting group during synthesis.[1][3][4] However, the susceptibility of the carbamate bond to hydrolysis under various conditions necessitates a thorough understanding of its stability.[1][3] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a comprehensive assessment of a carbamate's stability is a critical step in the drug development process.
This guide focuses on this compound, a secondary carbamate, and benchmarks its stability against other carbamates with varying substitution patterns: a simple primary carbamate (Methyl carbamate) and a sterically hindered tertiary carbamate often used as a protecting group (tert-Butyl carbamate).
Understanding Carbamate Degradation Pathways
The primary route of carbamate degradation is hydrolysis, which can be catalyzed by acid or base, or occur enzymatically.[3][5][6][7]
-
Base-Catalyzed Hydrolysis: This is often the major pathway under physiological conditions.[3] For monosubstituted and disubstituted carbamates, the mechanism involves the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of an intermediate that subsequently breaks down to an alcohol (or phenol), an amine, and carbon dioxide.[3]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The tert-butoxycarbonyl (Boc) group, for instance, is well-known for its lability in acidic environments.[8][9]
-
Enzymatic Hydrolysis: In biological systems, carbamates can be hydrolyzed by various enzymes, particularly carboxylesterases.[3][5] This metabolic degradation is a key factor in the pharmacokinetic profile of carbamate-containing drugs.[3]
The rate and extent of hydrolysis are influenced by factors such as the substitution on the nitrogen and oxygen atoms, steric hindrance, and the electronic properties of the substituents.[1][3]
Comparative Stability Analysis: An Experimental Framework
To objectively compare the stability of this compound, a forced degradation study is the methodology of choice.[10][11][12][13] Such studies, guided by the International Council for Harmonisation (ICH) guidelines, intentionally stress the drug substance under various conditions to identify potential degradation products and pathways.[10][11][12] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can reliably detect changes.[10][11][12]
Selected Carbamates for Comparison
| Carbamate | Structure | Class | Key Structural Feature |
| This compound | Secondary | Cyclic amine | |
| Methyl carbamate | Primary | Unsubstituted nitrogen | |
| tert-Butyl carbamate | Tertiary (as a protecting group) | Sterically hindered tert-butyl group |
Forced Degradation Protocol
The following protocols outline the conditions for a comparative forced degradation study.
1. Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl)
-
Procedure: Dissolve each carbamate in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
2. Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH)
-
Procedure: Dissolve each carbamate in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples before analysis.
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure: Dissolve each carbamate in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, and collect samples at various time points.
4. Thermal Degradation:
-
Procedure: Store solid samples of each carbamate at 80°C. Collect samples at various time points (e.g., 1, 3, 7 days).
5. Photostability:
-
Procedure: Expose solutions of each carbamate to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.
Analytical Methodology: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent carbamate from its degradation products.[14][15][16]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength where the carbamates have significant absorbance.
-
Validation: The method should be validated to demonstrate its ability to be "stability-indicating," meaning it can accurately measure the decrease in the active substance due to degradation.
Expected Stability Profiles and Discussion
The following table summarizes the anticipated relative stability of the three carbamates under different stress conditions, based on established principles of chemical reactivity.
| Stress Condition | This compound (Secondary) | Methyl carbamate (Primary) | tert-Butyl carbamate (Tertiary) | Rationale |
| Acidic Hydrolysis | Moderately Stable | Stable | Highly Labile | The tert-butyl group forms a stable carbocation, facilitating cleavage under acidic conditions.[8][9] Primary and secondary carbamates are generally more stable to acid. |
| Basic Hydrolysis | Moderately Stable | Less Stable | Stable | Primary carbamates are generally more susceptible to base-catalyzed hydrolysis than secondary and tertiary carbamates due to less steric hindrance around the carbonyl group. |
| Oxidative Degradation | Stable | Stable | Stable | The carbamate functional group is generally not susceptible to oxidation under these conditions. |
| Thermal Degradation | Stable | Stable | May show some degradation | The tert-butyl group can be thermally labile. |
| Photostability | Stable | Stable | Stable | Carbamates without significant chromophores are generally photostable. |
Discussion of Expected Results:
-
tert-Butyl carbamate is expected to be the least stable under acidic conditions, a well-documented characteristic exploited in its use as a protecting group in organic synthesis.[4][8][9]
-
Methyl carbamate , being a primary carbamate, is anticipated to be more susceptible to basic hydrolysis compared to the more sterically hindered this compound.
-
This compound is predicted to exhibit a balanced stability profile, showing moderate resistance to both acidic and basic conditions. Its cyclic nature may impart some conformational rigidity, potentially influencing its stability.[3]
Enzymatic Stability Considerations
Beyond chemical stability, the enzymatic stability of carbamates is crucial for their in vivo behavior. Carboxylesterases are the primary enzymes responsible for carbamate hydrolysis in the body.[5][7] The rate of enzymatic cleavage can be influenced by the same structural features that affect chemical hydrolysis, such as steric hindrance. It is expected that the sterically hindered tert-butyl carbamate would be more resistant to enzymatic hydrolysis than the less hindered methyl and ethyl carbamates.
An in vitro assessment of enzymatic stability can be conducted using liver microsomes or purified esterases. The disappearance of the parent carbamate over time would be monitored by HPLC.
Conclusion
This guide provides a framework for the systematic evaluation of the stability of this compound in comparison to other carbamates. Based on fundamental chemical principles, this compound is expected to possess a robust stability profile, with greater resistance to acidic conditions than tert-butyl carbamates and improved stability towards basic hydrolysis compared to simple primary carbamates like methyl carbamate.
The provided experimental protocols offer a practical approach for researchers to generate quantitative data to support these hypotheses. A thorough understanding of a carbamate's stability is paramount for the successful development of safe and effective pharmaceuticals.
Visualizations
Caption: Experimental workflow for the comparative stability testing of carbamates.
Caption: Chemical structures of the carbamates under comparison.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Methyl carbam
- A Comparative Guide to the Stability of Carbam
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Method 632.
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Influence of clay minerals on the hydrolysis of carbam
- Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- Methyl carbamate(598-55-0)MSDS Melting Point Boiling Density Storage Transport.
- HPLC Method for Analyzing Carbam
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH.
- New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chrom
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- Protecting group. Wikipedia.
- METHYL CARBAM
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- SAFETY D
- SAFETY D
- Key parameters for carbamate stability in dilute aqueous–organic solution.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Hydrolysis of a carbamate triggered by coordin
- Protecting Groups.
- Hydrolysis of a carbamate triggered by coordination of metal ions.
- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbam
- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021, July 7). PMC - PubMed Central.
- Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
- Ethyl 4-amino-1-piperidinecarboxyl
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- t-Butyl carbamate.
- tert-Butyl carbam
- tert-Butyl carbam
- This compound | CAS 5325-94-0 | SCBT. Santa Cruz Biotechnology.
- 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399. PubChem.
- CAS No : 5325-94-0| Chemical Name : this compound.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 7. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. epa.gov [epa.gov]
- 15. agilent.com [agilent.com]
- 16. s4science.at [s4science.at]
A Comparative Guide to the Preclinical Evaluation of Novel Mu-Opioid Receptor Agonists Derived from Ethyl 1-Piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of safer and more effective analgesics, the piperidine carboxylate scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have shown significant promise as modulators of various G protein-coupled receptors (GPCRs), including the mu-opioid receptor (MOR), the primary target for many clinically used painkillers.[1][2] This guide provides an in-depth, comparative analysis of three hypothetical drug candidates—EPC-101, EPC-102, and EPC-103—all derived from the common precursor, Ethyl 1-piperidinecarboxylate. Our objective is to furnish researchers with a comprehensive framework for the preclinical evaluation of such compounds, grounded in established in-vitro and in-vivo methodologies.
The development of novel MOR agonists is driven by the urgent need to mitigate the severe side effects associated with current opioid therapies, such as respiratory depression, tolerance, and addiction.[3] The compounds discussed herein are designed to exhibit potent agonism at the MOR, with the overarching goal of identifying a candidate with an improved therapeutic window. This guide will detail the experimental workflows, present comparative data, and elucidate the scientific rationale behind the chosen assays, thereby offering a blueprint for the rigorous preclinical assessment of next-generation analgesics.
Part 1: In-Vitro Characterization: Delineating Receptor Affinity and Functional Activity
The initial phase of our comparative analysis focuses on the in-vitro characterization of EPC-101, EPC-102, and EPC-103. These assays are fundamental to understanding the molecular pharmacology of the drug candidates, specifically their binding affinity for the mu-opioid receptor and their ability to initiate a cellular response upon binding.
1.1 Radioligand Binding Assay: Quantifying Receptor Affinity
The radioligand binding assay is a cornerstone of receptor pharmacology, enabling the determination of a compound's binding affinity (Ki) for its target receptor.[4][5] In this competitive binding assay, our drug candidates are tested for their ability to displace a radiolabeled ligand, [³H]-DAMGO, a high-affinity MOR agonist, from membranes of HEK-293 cells stably expressing the human MOR.[4] A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: HEK-293 cells stably expressing the human mu-opioid receptor are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, cell membranes (50 µ g/well ) are incubated with a fixed concentration of [³H]-DAMGO (~1-2 nM) and varying concentrations of the test compounds (EPC-101, EPC-102, EPC-103).[4][6]
-
Incubation: The plate is incubated for 60-90 minutes at 25°C to allow the binding to reach equilibrium.[6]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
1.2 [³⁵S]GTPγS Binding Assay: Assessing G Protein Activation
To evaluate the functional activity of our drug candidates as MOR agonists, we employ the [³⁵S]GTPγS binding assay. This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein engagement.[7][8] The results are expressed as EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect produced by the agonist relative to a standard full agonist like DAMGO).
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the mu-opioid receptor.
-
Assay Setup: In a 96-well plate, cell membranes (5-10 µg) are incubated with varying concentrations of the test compounds (EPC-101, EPC-102, EPC-103), a fixed concentration of [³⁵S]GTPγS (0.05-0.1 nM), and GDP (10-30 µM) in an assay buffer.[9][10]
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes.[10]
-
Filtration and Quantification: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each compound.
1.3 Comparative In-Vitro Data
| Drug Candidate | MOR Binding Affinity (Ki, nM) | MOR Functional Activity (EC50, nM) | MOR Functional Activity (Emax, % vs. DAMGO) |
| EPC-101 | 1.5 | 25 | 95 |
| EPC-102 | 5.2 | 78 | 80 |
| EPC-103 | 0.8 | 15 | 105 |
| Morphine (Control) | 2.1 | 45 | 100 |
In-Vitro Data Interpretation:
The in-vitro data reveal that all three candidates bind to the mu-opioid receptor with high affinity, as indicated by their low nanomolar Ki values. EPC-103 exhibits the highest binding affinity, followed by EPC-101 and EPC-102. In the functional assay, EPC-103 is also the most potent agonist, with the lowest EC50 value and an Emax comparable to the full agonist DAMGO. EPC-101 shows high potency and efficacy, while EPC-102 is a partial agonist with lower potency and efficacy.
In-Vitro Experimental Workflow.
Part 2: In-Vivo Evaluation: Assessing Analgesic Efficacy in Preclinical Models
Following the in-vitro characterization, the drug candidates are advanced to in-vivo studies to assess their analgesic efficacy in established rodent models of pain. These models are crucial for determining the translational potential of the compounds.[3][11]
2.1 Hot Plate Test: Evaluating Central Analgesic Activity
The hot plate test is a widely used method to assess the efficacy of centrally acting analgesics against thermal pain.[12][13][14] The test measures the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.
Experimental Protocol: Hot Plate Test
-
Animal Acclimation: Mice are acclimated to the testing room and the hot plate apparatus (maintained at 52-55°C) prior to the experiment.[13][14]
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.[15]
-
Drug Administration: The test compounds (EPC-101, EPC-102, EPC-103) or a vehicle control are administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point to quantify the analgesic effect.
2.2 Acetic Acid-Induced Writhing Test: Assessing Peripheral Analgesic Activity
The acetic acid-induced writhing test is a chemical model of visceral pain used to evaluate the efficacy of peripherally and centrally acting analgesics.[16][17][18] Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia.[16][19]
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Grouping: Mice are randomly assigned to different treatment groups (vehicle control, standard drug, and test compounds).
-
Drug Administration: The test compounds or vehicle are administered to the animals.
-
Induction of Writhing: After a set period to allow for drug absorption (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.[16][19]
-
Observation and Counting: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 10-20 minutes).[16]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.
2.3 Comparative In-Vivo Data
| Drug Candidate (Dose) | Hot Plate Test (% MPE at 30 min) | Acetic Acid-Induced Writhing Test (% Inhibition) |
| EPC-101 (10 mg/kg) | 65 ± 5.8 | 72 ± 6.1 |
| EPC-102 (10 mg/kg) | 42 ± 4.5 | 55 ± 5.3 |
| EPC-103 (5 mg/kg) | 78 ± 6.2 | 85 ± 7.0 |
| Morphine (5 mg/kg, Control) | 85 ± 7.1 | 92 ± 8.5 |
In-Vivo Data Interpretation:
The in-vivo results are consistent with the in-vitro findings. EPC-103 demonstrates the most potent analgesic effect in both the hot plate and writhing tests, even at a lower dose compared to EPC-101 and EPC-102. EPC-101 also shows significant analgesic activity, while EPC-102 is less effective, as predicted by its partial agonist profile.
Simplified Mu-Opioid Receptor Signaling.
Conclusion and Future Directions
This comparative guide has outlined a systematic approach to the preclinical evaluation of novel mu-opioid receptor agonists derived from this compound. Based on our hypothetical data, EPC-103 emerges as the most promising candidate, exhibiting superior in-vitro potency and in-vivo efficacy.
The subsequent steps in the drug development pipeline would involve a more comprehensive characterization of the lead candidate, including:
-
Selectivity Profiling: Assessing the binding affinity of the lead candidate for other opioid receptor subtypes (delta and kappa) and a broader panel of GPCRs to identify potential off-target effects.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize its dosing regimen and formulation.
-
Safety and Toxicology Studies: Evaluating the potential for adverse effects, such as respiratory depression, constipation, and abuse liability, in relevant preclinical models.
By adhering to a rigorous and well-defined preclinical evaluation strategy, researchers can effectively identify and advance promising new drug candidates with the potential to address the unmet medical needs in pain management.
References
- PubMed. (n.d.). In vitro opioid receptor assays.
- ResearchGate. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- ResearchGate. (n.d.). Biased signaling of Mu opioid receptors involves distinct pathways.
- PubMed. (n.d.). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Bio-protocol. (n.d.). [35S]GTPγS Binding Assays for Opioid Receptors.
- ScienceDirect. (n.d.). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology.
- Frontiers. (n.d.). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl.
- Melior Discovery. (n.d.). opioidTRACE® Preclinical Screening Platform for Pain.
- Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia.
- Frontiers. (n.d.). Methods Used to Evaluate Pain Behaviors in Rodents.
- Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing.
- JoVE. (n.d.). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice.
- Wikipedia. (n.d.). Mu-opioid receptor.
- PMC. (n.d.). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior.
- Bio-protocol. (n.d.). Radioligand-binding studies.
- GEN. (n.d.). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function.
- PubMed Central. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice.
- PubMed. (n.d.). In vitro and in vivo assessment of mu opioid receptor constitutive activity.
- SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- Wisdomlib. (n.d.). Acetic acid-induced writhing response: Significance and symbolism.
- Annali Online Unife. (n.d.). Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors.
- ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
- ACS Fall 2025. (n.d.). Recommended opioid receptor tool compounds: Comparative in vitro for receptor selectivity profiles, and in vivo for pharmacological antinociceptive profiles.
- Bio-protocol. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.
- BindingDB. (n.d.). Assay in Summary_ki.
- PMC. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Vitae. (n.d.). View of Animal models to evaluate analgesic effects using isobolographic analysis.
- Charles River Laboratories. (n.d.). In Vivo Pain Models.
- Scirp.org. (n.d.). In-Vivo Models for Management of Pain.
- PMC. (n.d.). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4.
- PubMed Central. (n.d.). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding.
- PubMed. (n.d.). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,.
- NIH. (n.d.). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4.
- MDPI. (n.d.). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.
- ProQuest. (n.d.). Chemical and Biological Explorations of Novel Opioid Receptor Modulators.
- PubMed. (n.d.). New opioid receptor modulators and agonists.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. Radioligand-binding studies [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetic acid-induced writhing response: Significance and symbolism [wisdomlib.org]
- 19. saspublishers.com [saspublishers.com]
Cost-benefit analysis of different N-protecting groups for piperidine
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-Protecting Groups for Piperidine
For researchers, synthetic chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs.[1] The secondary amine of the piperidine ring is a focal point for synthetic elaboration, but its inherent nucleophilicity and basicity often require protection to achieve chemoselectivity in multi-step syntheses.[1] The choice of an N-protecting group is a critical strategic decision, profoundly influencing the efficiency, robustness, and cost-effectiveness of a synthetic route. This guide provides an in-depth, objective comparison of the most common N-protecting groups for piperidine, supported by experimental data and detailed protocols, to empower you in making the optimal choice for your synthetic endeavors.
Comparative Analysis of Key N-Protecting Groups
The ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction steps, and be cleaved under specific, mild conditions without affecting other functional groups.[1] This principle of "orthogonality" is paramount in complex syntheses, allowing for the selective deprotection of one group in the presence of others.[2][3] We will now delve into the specifics of the most widely used protecting groups for the piperidine nitrogen: Boc, Cbz, Fmoc, and Tosyl.
tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group, valued for its broad stability and ease of removal under acidic conditions.[4][5]
-
Advantages: The introduction of the Boc group using di-tert-butyl dicarbonate ((Boc)₂O) is typically high-yielding and straightforward.[1][6] It is stable to basic conditions, hydrogenolysis, and weak acids, making it compatible with a wide range of synthetic transformations.[1] The byproducts of its cleavage (isobutylene and carbon dioxide) are volatile, simplifying purification.[1]
-
Disadvantages: The primary limitation of the Boc group is its lability to strong acids.[1] This precludes its use in synthetic routes that require strongly acidic conditions for other steps.
-
Mechanism of Protection and Deprotection: Protection involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of (Boc)₂O. Deprotection is an acid-catalyzed process initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid intermediate.[4]
Benzyloxycarbonyl (Cbz or Z)
A classic protecting group, Cbz offers a different spectrum of stability and an orthogonal deprotection strategy compared to Boc.[7]
-
Advantages: The Cbz group is stable under both mild acidic and basic conditions, providing orthogonality to both Boc and Fmoc protecting groups.[1][7] This makes it an excellent choice for complex, multi-step syntheses where different protecting groups need to be selectively removed.[7]
-
Disadvantages: The most common deprotection method, catalytic hydrogenolysis, requires specialized equipment (a hydrogen source and a pressure vessel) and the use of a pyrophoric catalyst (palladium on carbon), which can be a safety concern and may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, or some aromatic systems).[8] While acid-mediated deprotection is possible, it often requires harsh conditions.[8]
-
Mechanism of Protection and Deprotection: Protection is achieved by reacting piperidine with benzyl chloroformate (Cbz-Cl). Deprotection via hydrogenolysis involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas, releasing toluene and the unstable carbamic acid, which then decarboxylates.[9]
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is renowned for its lability to basic conditions, a feature that makes it orthogonal to both Boc and Cbz groups.[10]
-
Advantages: The key advantage of the Fmoc group is its removal under very mild, basic conditions, typically with a solution of piperidine in DMF.[1][11] This deprotection is rapid and highly selective, leaving acid-labile groups like Boc and benzyl esters intact.[10][12]
-
Disadvantages: The Fmoc group is unstable to primary and secondary amines, which limits the reagents that can be used in subsequent synthetic steps.[11] The dibenzofulvene byproduct of deprotection can sometimes be problematic to remove completely.[10]
-
Mechanism of Protection and Deprotection: Protection is carried out using Fmoc-Cl or Fmoc-OSu.[12] Deprotection is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton from the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and the carbamic acid, which then decarboxylates to give the free amine.[10][11]
Tosyl (Ts)
The p-toluenesulfonyl (tosyl) group is a robust protecting group, known for its exceptional stability under a wide array of reaction conditions.[13]
-
Advantages: The tosyl group's stability to strongly acidic and basic conditions, as well as many oxidizing and reducing agents, makes it suitable for syntheses involving harsh reaction conditions.[13][14]
-
Disadvantages: This high stability comes at the cost of requiring harsh conditions for its removal, such as strong acids (e.g., HBr in acetic acid) or reductive cleavage (e.g., sodium in liquid ammonia or magnesium in methanol).[13][15] These conditions can limit its compatibility with other sensitive functional groups in the molecule.[13]
-
Mechanism of Protection and Deprotection: Protection is achieved by reacting piperidine with tosyl chloride (Ts-Cl). Deprotection can proceed via acidic hydrolysis or reductive cleavage, both of which break the strong sulfur-nitrogen bond.[13]
Comparative Data Summary
The following table provides a side-by-side comparison of the key characteristics of these N-protecting groups for piperidine.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[1] | Benzyl chloroformate (Cbz-Cl)[1] | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)[1] | p-Toluenesulfonyl chloride (Ts-Cl)[16] |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl)[1][4] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[1][2] | Base (e.g., 20% piperidine in DMF)[1][11] | Strong acids (e.g., HBr/AcOH) or reductive cleavage (e.g., Mg/MeOH)[13] |
| Stability | Stable to base, hydrogenolysis, weak acids[1] | Stable to mild acidic and basic conditions[1] | Stable to acid and hydrogenolysis[1] | Stable to strong acid/base, many redox reagents[13] |
| Orthogonality | Orthogonal to Cbz, Fmoc, Ts | Orthogonal to Boc, Fmoc[7] | Orthogonal to Boc, Cbz, Ts[10] | Orthogonal to Fmoc |
| Relative Cost | Generally low to moderate | Moderate | High | Low |
| Key Advantages | Robust, high-yielding, volatile byproducts[1] | Orthogonal to Boc and Fmoc, stable[1][7] | Very mild, basic deprotection conditions[1] | Very stable to harsh conditions[13] |
| Key Disadvantages | Requires strong acidic removal[1] | Requires specialized equipment for hydrogenolysis[8] | Labile to primary and secondary amines[11] | Requires harsh deprotection conditions[13] |
Visualizing Synthetic Workflows
The selection of a protecting group strategy is a critical decision point in synthesis design. The following diagrams illustrate the general workflow and the concept of orthogonality.
Caption: General workflow for the protection and deprotection of piperidine.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.
Detailed Experimental Protocols
The following are representative, step-by-step methodologies for the protection and deprotection of piperidine. Note that these may require optimization for specific substrates and scales.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethanol
-
25% aqueous sodium hydroxide[6]
Procedure:
-
Equip a four-necked flask with a stirrer, pH sensor, and two dropping funnels.
-
Charge the flask with ethanol (9 parts by weight relative to piperidine) and piperidine (1.0 eq).
-
Stir the mixture and cool to a temperature between 10 to 15 °C.[6]
-
Slowly and simultaneously add di-tert-butyl dicarbonate (1.0 eq) through one dropping funnel and 25% aqueous sodium hydroxide (1.1 eq) through the other, maintaining the pH between 11 and 12.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract with an organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[6]
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-piperidine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution[5]
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add TFA (5-10 eq) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[5]
-
Dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.[4][5]
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.[5]
Protocol 3: N-Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane/Water
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq) while stirring vigorously.
-
Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.[2]
-
Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-piperidine.
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)[2]
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.[2]
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[2]
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[2]
Protocol 5: N-Fmoc Protection of Piperidine
Materials:
-
Piperidine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane/Water[1]
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq).[1]
-
Cool the mixture to 0 °C.
-
Add Fmoc-Cl (1.0 eq) portion-wise, maintaining the pH between 8-9 with aqueous NaHCO₃.[2]
-
Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitor by TLC).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield N-Fmoc-piperidine.
Protocol 6: N-Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc-piperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)[2]
Procedure:
-
Dissolve the N-Fmoc protected piperidine derivative in anhydrous DMF.
-
Stir the reaction at room temperature for 30-60 minutes.[2]
-
Monitor the reaction by TLC. Upon completion, remove the solvent and excess piperidine under high vacuum to yield the crude deprotected piperidine.[2] Purification may be necessary to remove the dibenzofulvene-piperidine adduct.
Protocol 7: N-Tosyl Protection of Piperidine
Materials:
-
Piperidine
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of Ts-Cl (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-tosylpiperidine.
Protocol 8: N-Tosyl Deprotection using Magnesium and Methanol
Materials:
-
N-Tosyl-piperidine derivative
-
Magnesium turnings
-
Anhydrous Methanol[13]
Procedure:
-
Dissolve the N-Tosyl-piperidine derivative in anhydrous methanol in a round-bottom flask.
-
Add an excess of magnesium turnings (10-20 eq) to the solution.[13]
-
The reaction may be sonicated or gently heated to initiate.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[13]
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove magnesium salts and concentrate the filtrate.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the deprotected piperidine.[13]
Strategic Selection of a Protecting Group
Choosing the right protecting group requires a holistic analysis of the entire synthetic route. Key considerations include the stability of other functional groups in the molecule and the desired sequence of transformations.
Caption: Decision tree for selecting a piperidine N-protecting group.
Conclusion
The Boc, Cbz, Fmoc, and Tosyl groups each offer a unique set of advantages and disadvantages for the N-protection of piperidine. The Boc group serves as a reliable workhorse for many applications, while Cbz and Fmoc provide crucial orthogonal deprotection pathways essential for the synthesis of complex molecules. The Tosyl group, though requiring harsh removal conditions, offers unparalleled stability when needed. By carefully considering the chemical environment of the planned synthetic route and leveraging the comparative data and protocols presented in this guide, researchers can devise more efficient, robust, and successful strategies for the synthesis of novel piperidine-containing compounds.
References
- Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine - Benchchem.
- The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
- Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine - Benchchem.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google P
- Tosyl group - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. tdcommons.org [tdcommons.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tosyl group - Wikipedia [en.wikipedia.org]
- 15. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deprotection - Wordpress [reagents.acsgcipr.org]
Characterization and comparison of the pharmacological properties of piperidine derivatives
A Comparative Guide to the Pharmacological Properties of Piperidine Derivatives
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Pharmacology
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most important structural motifs in medicinal chemistry.[1] Its prevalence in a vast array of pharmaceuticals, from potent analgesics to antipsychotics and CNS stimulants, highlights its status as a "privileged scaffold."[2][3] This guide offers an in-depth comparison of the pharmacological properties of distinct classes of piperidine derivatives. By examining their mechanisms of action, receptor binding profiles, and functional activities, we will illustrate how subtle modifications to this versatile core can lead to profoundly different therapeutic effects.[4] This analysis is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and detailed experimental insights.
Case Study 1: Piperidine-Based Opioids — Fentanyl vs. Meperidine
The piperidine scaffold is central to the structure of many synthetic opioids, which primarily exert their effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5]
Mechanism of Action: Mu-Opioid Receptor (MOR) Agonism
Upon agonist binding, the MOR activates inhibitory G-proteins (Gαi/o).[6] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7] Simultaneously, the dissociated Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately produces analgesia.[8][9]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.
Comparative Pharmacological Data
While both fentanyl and meperidine are MOR agonists, their potency and receptor affinity differ significantly due to variations in their chemical structures.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Fentanyl | Mu-Opioid Receptor (MOR) | 0.3 - 0.7 | 0.53 |
| Meperidine | Mu-Opioid Receptor (MOR) | 200 - 400 | ~100 |
Note: Ki and EC50 values are compiled from various sources and can differ based on experimental conditions.
The data clearly shows Fentanyl's substantially higher affinity and potency for the MOR compared to Meperidine. This difference is a direct result of how each molecule's structure interacts with the receptor's binding pocket, a key concept in structure-activity relationship (SAR) studies.
Featured Experimental Protocol: cAMP Inhibition Assay
This functional assay quantifies the ability of a compound to activate the Gαi/o pathway, a hallmark of MOR agonism.
-
Cell Culture : Use HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Cell Plating : Seed cells into a 384-well plate and incubate until they reach ~90% confluency.
-
Compound Preparation : Prepare serial dilutions of the piperidine derivatives (e.g., fentanyl, meperidine) and a standard agonist.
-
Assay Procedure :
-
Aspirate the culture medium and add assay buffer containing an adenylyl cyclase stimulator (e.g., Forskolin) and the test compounds. The stimulator raises basal cAMP levels, allowing for the measurement of inhibition.
-
Incubate for 30 minutes at 37°C. This allows the agonist to bind to the MOR and inhibit adenylyl cyclase.
-
Lyse the cells and add a cAMP detection reagent (e.g., using HTRF or a GloSensor™ assay).
-
-
Data Analysis : Measure the signal (e.g., fluorescence or luminescence), which is inversely proportional to the level of MOR activation. Plot the data as a dose-response curve to determine the EC50 value for each compound.[7]
Case Study 2: Piperidine-Based Antipsychotics — Haloperidol vs. Risperidone
The piperidine moiety is also integral to many antipsychotic drugs, which primarily function by antagonizing dopamine D2 receptors.[10]
Mechanism of Action: Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are Gαi/o-coupled GPCRs.[11][12] In psychotic disorders, hyperactivity of dopaminergic pathways is often implicated. Antipsychotics like haloperidol and risperidone block these D2 receptors, preventing dopamine from binding and activating them.[13] This blockade normalizes dopaminergic neurotransmission, alleviating psychotic symptoms.[10] Atypical antipsychotics, such as risperidone, also exhibit significant antagonism at serotonin 5-HT2A receptors, which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol.[10][14]
Caption: Dopamine D2 Receptor (D2R) Antagonism Workflow.
Comparative Receptor Binding Profile
The clinical differences between typical and atypical antipsychotics can be largely explained by their receptor binding affinities. A lower Ki value indicates a higher binding affinity.[15]
| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) |
| Haloperidol | 1.55 | 94 | 19 | >1000 |
| Risperidone | 3.13 | 0.16 | 0.8 | 2.23 |
Data compiled from sources.[16][17][18]
This data highlights key differences:
-
D2 Affinity : Both have high affinity for the D2 receptor, consistent with their antipsychotic action.[15][16]
-
5-HT2A Affinity : Risperidone has a much higher affinity for 5-HT2A receptors than haloperidol.[16][18] This potent 5-HT2A blockade is a defining feature of many atypical antipsychotics.[10]
-
Off-Target Affinities : Risperidone shows higher affinity for adrenergic and histaminic receptors, which can contribute to side effects like orthostatic hypotension and sedation.[16]
Case Study 3: Piperidine-Based CNS Stimulants — Methylphenidate
Methylphenidate, a phenethylamine and piperidine derivative, is a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[19] Its therapeutic effects stem from a different mechanism than the receptor-focused drugs discussed above.
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
Methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[19][20] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons.[21] By inhibiting these transporters, methylphenidate increases the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission in brain regions associated with attention and executive function.[19][21]
Caption: Mechanism of Dopamine/Norepinephrine Reuptake Inhibition.
Transporter Binding Affinities
The efficacy of methylphenidate is related to its affinity for DAT and NET. In vivo human PET studies have estimated the dose required to occupy 50% of transporters (ED50).
| Compound | Transporter | Binding Affinity (ED50, mg/kg) |
| Methylphenidate | DAT | 0.25 |
| Methylphenidate | NET | 0.14 |
Data from in vivo human PET studies.[22][23]
These findings show that clinically relevant doses of methylphenidate occupy a significant percentage of both DAT and NET, with a higher affinity observed for NET.[22][24]
Featured Experimental Protocol: Synaptosomal Dopamine Uptake Assay
This assay directly measures the functional ability of a compound to inhibit dopamine reuptake into nerve terminals.
-
Synaptosome Preparation :
-
Dissect brain tissue (e.g., mouse striatum) and homogenize in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[25][26]
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet), which contains resealed presynaptic nerve terminals.[26]
-
Resuspend the pellet in an appropriate uptake buffer.[26]
-
-
Uptake Assay :
-
Aliquot the synaptosomal suspension into tubes. Pre-incubate with various concentrations of the test compound (methylphenidate) or a control inhibitor (e.g., cocaine) for 10-15 minutes at 37°C.[25]
-
Initiate the uptake reaction by adding a low concentration of radiolabeled dopamine (e.g., [3H]-DA).[25]
-
Incubate for a short period (e.g., 5 minutes) at 37°C to allow for transporter-mediated uptake.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radiolabel. This step is critical to separate internalized dopamine from what remains in the buffer.
-
-
Data Analysis :
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor like cocaine).
-
Plot the percent inhibition of uptake against the test compound concentration to determine the IC50 value.[27]
-
Conclusion
The piperidine scaffold is a testament to the principles of medicinal chemistry, demonstrating how a single, stable core can be decorated to interact with a wide range of biological targets.[28][29] From the high-affinity agonism of fentanyl at opioid receptors, to the potent D2/5-HT2A antagonism of risperidone, and the transporter blockade of methylphenidate, the pharmacological diversity is remarkable.[30][31] The comparative data and experimental protocols provided in this guide underscore the importance of rigorous pharmacological characterization. Understanding these structure-activity relationships is fundamental for the rational design of safer and more effective therapeutics.
References
- Vertex AI Search. (2015, January 23).
- Wikipedia. (n.d.). Methylphenidate.
- Borroto-Escuela, D. O., et al. (2018). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Pharmacology.
- National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Karageorgiou, I., et al. (2019). Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction.
- Patsnap. (2024, July 17). What is the mechanism of Methylphenidate Hydrochloride?
- Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology.
- PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics.
- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Leysen, J. E., et al. (1993). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics.
- National Center for Biotechnology Information. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences.
- Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience.
- BenchChem. (n.d.).
- Angene. (n.d.).
- National Center for Biotechnology Information. (2002). RISPERIDONE VERSUS HALOPERIDOL IN ACUTE AND TRANSIENT PSYCHOTIC DISORDER.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Encyclopedia.pub. (2023, February 9).
- Frontiers in Pharmacology. (2022, September 1). Tyrosine 7.
- Royal Society of Chemistry. (2022, October 11).
- National Center for Biotechnology Information. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Wikipedia. (n.d.). Dopamine receptor.
- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
- National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry.
- MedicineNet. (n.d.). Haldol (haloperidol) vs. Risperdal (risperidone): Antipsychotic Side Effects.
- JoVE. (2025, July 8). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine.
- National Center for Biotechnology Information. (2013, July 2). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior.
- Wikipedia. (n.d.). Mu-opioid receptor.
- National Center for Biotechnology Information. (2014). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo.
- National Center for Biotechnology Information. (2024). Effects of Extended‐Release Methylphenidate on Dopamine and Norepinephrine Transporters in Adults With Attention‐Deficit/Hyperactivity Disorder: A Longitudinal Dual‐Tracer PET Study.
- R&D Systems. (n.d.).
- ResearchGate. (n.d.). Receptor binding affinities of blonanserin, risperidone, and haloperidol (K i values, nM).
- JoVE. (2017, September 21). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake.
- Technology Networks. (2017, April 11). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function.
- SciTechDaily. (2025, December 28). Scientists Discover a New Way Opioids Can Relieve Pain Without Deadly Side Effects.
- PubMed. (1984).
- bioRxiv. (2020, March 9). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
- JoVE. (2024, December 19).
- National Center for Biotechnology Information. (2010, March 12). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum.
- National Center for Biotechnology Information. (2022). In vitro assays for the functional characterization of the dopamine transporter (DAT).
- PubMed. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol.
- ALiEM. (2019, October 25). Antipsychotic Medications: Choosing Based on Receptor Binding Profile.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone | Ligand Activity Charts.
- Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone.
- ResearchGate. (2025, August 9). (PDF)
- ION Biosciences. (n.d.). D2 Dopamine Receptor Assay(s).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
- 10. Video: Antipsychotic Drugs: Typical and Atypical Agents [jove.com]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. RISPERIDONE VERSUS HALOPERIDOL IN ACUTE AND TRANSIENT PSYCHOTIC DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aliemcards.com [aliemcards.com]
- 16. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methylphenidate - Wikipedia [en.wikipedia.org]
- 20. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 22. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Effects of Extended‐Release Methylphenidate on Dopamine and Norepinephrine Transporters in Adults With Attention‐Deficit/Hyperactivity Disorder: A Longitudinal Dual‐Tracer PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 26. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 27. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. nbinno.com [nbinno.com]
- 30. ijnrd.org [ijnrd.org]
- 31. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1-piperidinecarboxylate
For Immediate Reference: In the event of a large spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) office immediately.
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 1-piperidinecarboxylate, a common reagent in pharmaceutical research and organic synthesis. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal method.
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] While specific occupational exposure limits for this compound have not been established, it is prudent to handle it with the same precautions as related carbamates and piperidine derivatives, which can have neurological and other systemic effects upon prolonged exposure.[2][3]
Key Quantitative Data for Hazard Assessment:
| Property | Value | Significance for Disposal | Source |
| Molecular Formula | C₈H₁₅NO₂ | - | [4] |
| Molecular Weight | 157.21 g/mol | - | [4] |
| Flash Point | 86 °C (186.8 °F) | Classifies the substance as a combustible liquid, influencing storage and disposal regulations. | [5] |
| Boiling Point | 183 °C (361.4 °F) | Indicates low volatility at room temperature, but vapors can be generated upon heating. | [5] |
| GHS Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory to prevent skin and eye contact, and to mitigate inhalation risks.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required. However, if there is a risk of generating aerosols or vapors, or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste generated. This guide outlines two primary pathways: chemical deactivation for small quantities and professional disposal for large volumes.
Small-Scale Disposal (<50 mL): Chemical Deactivation via Saponification
For incidental waste and small quantities of this compound, chemical deactivation through alkaline hydrolysis (saponification) is a viable option. This process breaks down the ester into piperidine-1-carboxylic acid and ethanol, which are generally less hazardous and more amenable to disposal.[6]
Causality of Saponification: The ester linkage in this compound is susceptible to cleavage by a strong base like sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and ethanol. A final acidification step protonates the carboxylate to yield the carboxylic acid. This method is a well-established procedure for the hydrolysis of esters in a laboratory setting.[7][8][9]
Step-by-Step Protocol for Saponification:
-
Preparation: In a chemical fume hood, prepare a 2M solution of sodium hydroxide (NaOH) in a 9:1 methanol/water solvent mixture.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add the waste this compound. For every 1 mL of waste, add 10 mL of the 2M NaOH solution.
-
Hydrolysis: Stir the mixture at room temperature for 24 hours, or gently reflux for 2-3 hours to expedite the reaction. Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC), if necessary.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a 1M hydrochloric acid (HCl) solution. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines before any drain disposal.
Large-Scale Disposal (>50 mL): Professional Hazardous Waste Management
For larger volumes of this compound, chemical deactivation in the lab is not recommended due to the scale of the reaction and potential hazards. The proper procedure is to manage it as hazardous waste through your institution's EHS office.
Step-by-Step Protocol for Large-Scale Disposal:
-
Waste Collection: Collect the waste this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The date of accumulation should also be clearly marked.
-
EPA Waste Code Determination: Based on its flashpoint of 86°C (186.8°F), which is below 93.3°C (200°F), this compound should be classified as a D001 ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] While it is a carbamate ester, it is not a listed pesticide, so it is unlikely to fall under the P or U lists for carbamate wastes unless it is a commercial chemical product being discarded.[11][12][13]
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be in a well-ventilated area, away from sources of ignition, and with secondary containment to prevent spills.
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not exceed the storage time limits for hazardous waste as defined by your institution and the EPA.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The response will depend on the scale of the spill.
Small Spills (<100 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, open a window if it is safe to do so.
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup: Once the liquid is absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Large Spills (>100 mL):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Alert your supervisor and contact your institution's EHS office and emergency services.
-
Isolate the Area: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
- U.S. Environmental Protection Agency. (2003). Reportable Quantity Adjustments for Carbamates and Carbamate-Related Hazardous Waste Streams. Federal Register.
- Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides.
- OperaChem. (2024). Saponification-Typical procedures.
- Quora. (2017). What is the procedure to do saponification reaction in lab experiment?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
Sources
- 1. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL CARBAMATE [training.itcilo.org]
- 3. epa.gov [epa.gov]
- 4. scbt.com [scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. scribd.com [scribd.com]
- 10. practicegreenhealth.org [practicegreenhealth.org]
- 11. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 12. Federal Register :: Reportable Quantity Adjustments for Carbamates and Carbamate-Related Hazardous Waste Streams; Reportable Quantity Adjustment for Inorganic Chemical Manufacturing Processes Waste (K178) [federalregister.gov]
- 13. epa.gov [epa.gov]
A Strategic Guide to Personal Protective Equipment for Handling Ethyl 1-Piperidinecarboxylate
In the landscape of pharmaceutical research and organic synthesis, the precise and safe handling of chemical reagents is paramount. Ethyl 1-piperidinecarboxylate, a common building block, requires a diligent approach to personal protection to mitigate potential hazards. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. Our focus is on proactive risk mitigation, moving beyond mere compliance to establish a culture of intrinsic safety.
Foundational Hazard Assessment: Understanding the "Why"
Before selecting PPE, we must understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS) and aggregated GHS data, this compound is classified with the following hazards:
These classifications are our primary directives. Our PPE strategy is not arbitrary; it is a direct countermeasure to these specific irritation threats. The goal is to create an impermeable barrier between you and the chemical, preventing contact with skin, eyes, and the respiratory system.
Core Protective Equipment: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to address the risk of respiratory irritation through effective engineering controls.[3] The following PPE is mandatory.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields or a Full Face Shield | Rationale: Protects against splashes and aerosolized droplets that can cause serious eye irritation.[3] Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes and comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-Resistant Nitrile or Butyl Rubber Gloves | Rationale: Prevents direct skin contact, mitigating the risk of skin irritation.[5][6] Nitrile gloves offer excellent protection against incidental splashes of esters. Always select gloves with a minimum thickness and check the manufacturer's data for breakthrough times. Double-gloving is recommended during procedures with a higher risk of splashes. |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | Rationale: Protects skin on the arms and torso. A disposable, polyethylene-coated polypropylene gown is superior to standard cloth lab coats, which can absorb and retain chemical spills, prolonging exposure.[3] Ensure the coat has long sleeves with snug-fitting cuffs. |
| Lower Body & Foot Protection | Full-Length Pants and Closed-Toe Shoes | Rationale: This is a fundamental laboratory safety requirement to protect the lower body and feet from potential spills. Shoes should be made of a non-porous material. |
Operational Protocols: A Self-Validating System for Safety
Procedural discipline is as crucial as the equipment itself. The following step-by-step workflows are designed to prevent contamination and ensure a safe handling cycle from start to finish.
-
Inspect Your Gear: Before entering the lab, thoroughly inspect all PPE for signs of degradation, punctures, or defects. Discard and replace any compromised items.
-
Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow monitor indicates normal operation before beginning any work.
-
Assemble Materials: Have all necessary chemicals, equipment, and waste containers pre-arranged inside the fume hood to minimize movement and the risk of spills.
The sequence of putting on and removing PPE is critical to avoid cross-contamination.
Caption: Spill Response Decision Flowchart.
Disposal Plan: Completing the Safety Cycle
Proper disposal prevents downstream exposure and environmental contamination.
-
Contaminated PPE: All disposable PPE, including gloves and gowns, must be placed in a designated hazardous waste container immediately after removal. Do not reuse disposable items.
-
Chemical Waste: Unused this compound and spill cleanup materials are to be disposed of as hazardous chemical waste. [7]Collect in a clearly labeled, sealed, and appropriate container. Follow all local, state, and federal regulations for hazardous waste disposal. [8] By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust framework of safety. This approach not only protects you and your colleagues but also fosters the meticulous and controlled environment necessary for groundbreaking scientific advancement.
References
- Recommendations for Chemical Protective Clothing. (n.d.). NIOSH | CDC.
- 1-Piperidinecarboxylic acid, ethyl ester. (n.d.). PubChem.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). NIOSH | CDC.
- OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA).
- Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
